molecular formula C113H170N34O31S9 B3415299 Hepcidin CAS No. 1356390-47-0

Hepcidin

Numéro de catalogue: B3415299
Numéro CAS: 1356390-47-0
Poids moléculaire: 2789.4 g/mol
Clé InChI: XJOTXKZIRSHZQV-RXHOOSIZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Hepcidin-25 is under investigation in clinical trial NCT03381833 (A Study With LJPC-401 for the Treatment of Myocardial Iron Overload in Patients With Transfusion-dependent Beta Thalassemia).

Propriétés

IUPAC Name

(3S)-3-amino-4-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[(1R,6R,12R,17R,20S,23S,26R,31R,34R,39R,42S,45S,48S,51S,59S)-51-(4-aminobutyl)-31-[[(2S)-6-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxohexan-2-yl]carbamoyl]-20-benzyl-23-[(2S)-butan-2-yl]-45-(3-carbamimidamidopropyl)-48-(hydroxymethyl)-42-(1H-imidazol-4-ylmethyl)-59-(2-methylsulfanylethyl)-7,10,19,22,25,33,40,43,46,49,52,54,57,60,63,64-hexadecaoxo-3,4,14,15,28,29,36,37-octathia-8,11,18,21,24,32,41,44,47,50,53,55,58,61,62,65-hexadecazatetracyclo[32.19.8.26,17.212,39]pentahexacontan-26-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C113H170N34O31S9/c1-8-56(3)86-108(173)132-69(36-60-22-12-10-13-23-60)97(162)139-80-52-183-182-48-76-101(166)140-78-50-185-186-51-79(138-95(160)68(30-35-179-7)126-83(151)43-122-91(156)74(46-180-181-47-75(137-104(80)169)92(157)123-44-84(152)127-76)136-94(159)65(26-16-18-31-114)129-100(165)73(45-148)135-93(158)67(28-20-33-121-113(117)118)128-98(163)70(131-103(78)168)38-62-41-119-54-124-62)105(170)141-77(102(167)130-66(27-17-19-32-115)96(161)146-89(59(6)150)112(177)178)49-184-187-53-81(106(171)143-86)142-109(174)87(57(4)9-2)144-107(172)82-29-21-34-147(82)111(176)72(37-61-24-14-11-15-25-61)134-99(164)71(39-63-42-120-55-125-63)133-110(175)88(58(5)149)145-90(155)64(116)40-85(153)154/h10-15,22-25,41-42,54-59,64-82,86-89,148-150H,8-9,16-21,26-40,43-53,114-116H2,1-7H3,(H,119,124)(H,120,125)(H,122,156)(H,123,157)(H,126,151)(H,127,152)(H,128,163)(H,129,165)(H,130,167)(H,131,168)(H,132,173)(H,133,175)(H,134,164)(H,135,158)(H,136,159)(H,137,169)(H,138,160)(H,139,162)(H,140,166)(H,141,170)(H,142,174)(H,143,171)(H,144,172)(H,145,155)(H,146,161)(H,153,154)(H,177,178)(H4,117,118,121)/t56-,57-,58+,59+,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,86-,87-,88-,89-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOTXKZIRSHZQV-RXHOOSIZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC2CSSCC3C(=O)NC4CSSCC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(C(C)CC)NC(=O)C5CCCN5C(=O)C(CC6=CC=CC=C6)NC(=O)C(CC7=CNC=N7)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)N)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(NC(=O)CNC(=O)C(CSSCC(C(=O)NCC(=O)N3)NC2=O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC4=O)CC8=CNC=N8)CCCNC(=N)N)CO)CCCCN)CCSC)CC9=CC=CC=C9
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H]4CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CC7=CNC=N7)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@@H](NC(=O)CNC(=O)[C@H](CSSC[C@@H](C(=O)NCC(=O)N3)NC2=O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC4=O)CC8=CNC=N8)CCCNC(=N)N)CO)CCCCN)CCSC)CC9=CC=CC=C9
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C113H170N34O31S9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2789.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356390-47-0
Record name Hepcidin [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1356390470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

The Discovery of Hepcidin: A Technical Chronicle of a Master Regulator

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the seminal discovery and historical context of hepcidin (B1576463), the master regulator of iron homeostasis.

Introduction: Unveiling a Dual-Function Peptide

The early 2000s marked a paradigm shift in our understanding of iron metabolism with the discovery of a small, cysteine-rich peptide named this compound. Initially identified through two independent lines of investigation, this compound emerged as a molecule with a fascinating dual identity: a potent antimicrobial peptide and the central hormonal regulator of systemic iron balance. This technical guide provides a comprehensive overview of the historical context, key experiments, and methodologies that led to the discovery and initial characterization of this compound, offering valuable insights for researchers and professionals in the field.

The Two-Pronged Discovery: Antimicrobial and Iron-Regulatory Roles

The story of this compound's discovery is unique in that it was identified nearly simultaneously by two different research groups, each focusing on distinct biological functions.

In 2000, Krause and colleagues isolated a novel 25-amino acid peptide from human blood ultrafiltrate which they named LEAP-1 (Liver-Expressed Antimicrobial Peptide) due to its hepatic origin and its observed antimicrobial activity against several bacteria and yeast.[1] Almost concurrently, in 2001, Park, Ganz, and colleagues isolated the same peptide from human urine, naming it This compound (hepatic bactericidal peptide).[2] Their research also highlighted its antimicrobial properties.

The crucial link to iron metabolism was forged when Pigeon and colleagues, in 2001, identified a new mouse liver-specific gene that was significantly overexpressed in iron-overloaded mice.[3] This gene encoded a protein with strong homology to the human this compound. This pivotal finding suggested a role for this compound in iron homeostasis, a hypothesis that was rapidly confirmed by subsequent studies.

Quantitative Data Summary

The initial characterization of this compound yielded critical quantitative data that laid the foundation for future research.

Table 1: Physicochemical Properties of Human this compound
PropertyValueReference
Preprothis compound 84 amino acids[2][4]
Prothis compound 60 amino acids[2]
Mature this compound-25 25 amino acids[2][4]
This compound-22 22 amino acids (urine)[2][4]
This compound-20 20 amino acids (urine, serum)[2][4]
Molecular Weight (this compound-25) ~2.7 kDa[4]
Disulfide Bonds 4[1][4]
Gene Location (HAMP) Chromosome 19q13.1[5]
Table 2: Early Measurements of this compound Concentrations
Biological FluidConditionConcentration RangeReference
Urine Healthy Controls3 - 9 nmol/mmol creatinine[6]
Urine HemochromatosisReduced levels[6]
Urine InflammationElevated levels[6]
Serum Healthy Males29 - 254 ng/mL[7]
Serum Healthy Females18 - 288 ng/mL[7]

Key Experimental Protocols

The discovery and characterization of this compound involved a series of sophisticated experimental techniques. Below are detailed methodologies for some of the key experiments.

Purification of this compound from Human Urine

Objective: To isolate and purify the native this compound peptide from human urine for sequencing and functional characterization.

Methodology (based on Park et al., 2001): [2]

  • Urine Collection and Initial Processing: Large volumes of human urine were collected and subjected to cation exchange chromatography to enrich for cationic peptides like this compound.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • The enriched peptide fraction was applied to a C18 RP-HPLC column.

    • Peptides were eluted using a linear gradient of acetonitrile (B52724) in 0.1% trifluoroacetic acid.

    • Fractions were collected and monitored for absorbance at 215 nm.

  • Further Purification: Fractions containing peptides of the expected molecular weight were further purified by subsequent rounds of RP-HPLC using different gradient conditions to achieve high purity.

  • Characterization: The purified peptides were subjected to amino acid sequencing by Edman degradation and mass analysis by MALDI-TOF mass spectrometry.

Cloning of the this compound Gene (HAMP)

Objective: To identify and isolate the gene encoding the this compound peptide.

Methodology (Generalized from techniques of the era):

The initial cloning of the this compound gene, also known as HAMP (this compound Antimicrobial Peptide), was a critical step. While the exact, detailed day-to-day protocols from the original labs are not fully public, the process would have followed established molecular biology techniques of the time. Two primary approaches were instrumental:

A. Suppressive Subtractive Hybridization (SSH): This technique was used to identify genes that are differentially expressed between two conditions, in this case, normal and iron-overloaded states.[8][9][10]

  • RNA Isolation: Total RNA was extracted from the livers of control mice and mice with experimentally induced iron overload.

  • cDNA Synthesis: Poly(A)+ mRNA was purified from the total RNA and used as a template to synthesize double-stranded cDNA.

  • Tester and Driver Preparation: The cDNA from the iron-overloaded mice served as the "tester," while the cDNA from the control mice was the "driver." The tester cDNA was divided into two populations and ligated with different adaptors.

  • Hybridization and Subtraction: The tester cDNAs were hybridized with an excess of driver cDNA. This resulted in the specific amplification of cDNA fragments that were more abundant in the tester population (i.e., upregulated by iron).

  • PCR Amplification: The subtracted cDNA population was then amplified by PCR using primers that anneal to the adaptors.

  • Cloning and Sequencing: The amplified cDNA fragments were cloned into a plasmid vector, and individual clones were sequenced to identify the genes.

B. 5' Rapid Amplification of cDNA Ends (5' RACE): This technique was used to obtain the full-length cDNA sequence, particularly the 5' end, once a partial sequence was identified.[11][12]

  • RNA Isolation: Total RNA was isolated from human liver tissue.

  • Reverse Transcription: A gene-specific primer (GSP1), designed from the known partial sequence of this compound, was used to prime the synthesis of the first-strand cDNA from the mRNA template using reverse transcriptase.

  • Tailing of cDNA: The 3' end of the newly synthesized cDNA was tailed with a known sequence, often a string of dC residues, using terminal deoxynucleotidyl transferase.

  • PCR Amplification: A nested gene-specific primer (GSP2) and a primer complementary to the tailed sequence were used to amplify the 5' end of the cDNA.

  • Cloning and Sequencing: The amplified PCR product was cloned and sequenced to determine the complete 5' untranslated region and the start of the open reading frame.

Analysis of this compound mRNA Expression by Northern Blot

Objective: To determine the tissue distribution and relative abundance of this compound mRNA.

Methodology (based on techniques from the early 2000s): [5][6][13]

  • RNA Isolation: Total RNA was extracted from various mouse or human tissues.

  • Gel Electrophoresis: A defined amount of total RNA (e.g., 20 µg) was denatured and separated by size on a formaldehyde-agarose gel.

  • Transfer to Membrane: The separated RNA was transferred from the gel to a nylon membrane via capillary action.

  • Probe Labeling: A cDNA probe corresponding to the this compound gene was labeled with a radioactive isotope (e.g., ³²P).

  • Hybridization: The membrane was incubated with the labeled probe in a hybridization solution, allowing the probe to anneal to the complementary this compound mRNA on the membrane.

  • Washing: The membrane was washed under stringent conditions to remove any non-specifically bound probe.

  • Detection: The membrane was exposed to X-ray film or a phosphorimager screen to visualize the radioactive signal, revealing the size and relative abundance of the this compound mRNA.

Mass Spectrometry for this compound Identification and Characterization

Objective: To determine the precise molecular weight and amino acid sequence of the purified this compound peptides.

Methodology (based on techniques from the early 2000s): [4]

  • Sample Preparation: Purified this compound samples were mixed with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) and spotted onto a MALDI target plate.

  • MALDI-TOF Mass Spectrometry: The sample was irradiated with a laser, causing the desorption and ionization of the peptide molecules. The time-of-flight of the ions to the detector was measured to determine their mass-to-charge ratio, and thus their molecular weight.

  • Tandem Mass Spectrometry (MS/MS): For sequencing, a specific peptide ion was selected and fragmented. The masses of the resulting fragment ions were then measured to deduce the amino acid sequence of the original peptide.

Antimicrobial Activity Assay

Objective: To assess the antimicrobial properties of synthetic or purified this compound.

Methodology (based on Krause et al., 2000): [1]

  • Bacterial/Fungal Strains: A panel of Gram-positive and Gram-negative bacteria, as well as yeast, were used.

  • Radial Diffusion Assay:

    • A nutrient-poor agar (B569324) was seeded with the test microorganism.

    • Small wells were punched into the agar, and different concentrations of this compound were added to the wells.

    • The plates were incubated to allow for microbial growth.

    • The diameter of the clear zone of growth inhibition around each well was measured to determine the antimicrobial activity.

Visualizing the Discovery and Function of this compound

Signaling Pathways

The regulation of this compound expression is a complex process involving multiple signaling pathways that respond to iron levels, inflammation, and erythropoietic demand.

Hepcidin_Regulation cluster_stimuli Regulatory Stimuli cluster_inhibition Inhibitory Stimuli cluster_pathways Signaling Pathways in Hepatocyte cluster_action Mechanism of Action Iron Overload Iron Overload BMPR BMPR/HJV Iron Overload->BMPR Inflammation (IL-6) Inflammation (IL-6) IL6R IL-6R/JAK Inflammation (IL-6)->IL6R Iron Deficiency Iron Deficiency This compound This compound (HAMP gene) Iron Deficiency->this compound Downregulation Erythropoiesis Erythropoiesis Erythropoiesis->this compound Downregulation SMAD SMAD Pathway BMPR->SMAD SMAD->this compound Upregulation STAT3 STAT3 Pathway IL6R->STAT3 STAT3->this compound Upregulation Ferroportin Ferroportin This compound->Ferroportin Binds & Induces Internalization Iron Export Iron Export Ferroportin->Iron Export Inhibition of

Caption: Regulation of this compound expression and its mechanism of action.

Experimental Workflow for this compound Discovery from Urine

The initial isolation and identification of this compound from urine followed a systematic workflow.

Hepcidin_Purification_Workflow start Human Urine Collection cation_exchange Cation Exchange Chromatography start->cation_exchange rp_hplc1 Reverse-Phase HPLC (1st Round) cation_exchange->rp_hplc1 fraction_collection Fraction Collection rp_hplc1->fraction_collection rp_hplc2 Reverse-Phase HPLC (2nd Round) fraction_collection->rp_hplc2 pure_peptide Purified this compound rp_hplc2->pure_peptide analysis Analysis pure_peptide->analysis sequencing Edman Degradation (Amino Acid Sequencing) analysis->sequencing mass_spec MALDI-TOF MS (Molecular Weight) analysis->mass_spec

Caption: Workflow for the purification and identification of this compound from urine.

Logical Relationship of this compound's Dual Discovery

The convergence of two independent research paths was central to understanding this compound's multifaceted role.

Hepcidin_Discovery_Logic cluster_antimicrobial Antimicrobial Research cluster_iron Iron Metabolism Research leap1 Discovery of LEAP-1 (Krause et al., 2000) This compound This compound: The Master Regulator leap1->this compound hepcidin_urine Discovery of this compound (Park et al., 2001) hepcidin_urine->this compound iron_gene Identification of Iron-Regulated Gene in Mice (Pigeon et al., 2001) iron_gene->this compound

Caption: Convergent discovery of this compound's dual functions.

Conclusion: A Foundation for Future Therapies

The discovery of this compound was a landmark achievement in the fields of hematology, immunology, and metabolism. The meticulous experimental work of several research groups unveiled a previously unknown regulatory system that is fundamental to iron homeostasis and host defense. The detailed methodologies and quantitative data from these early studies, as outlined in this guide, not only provide a historical context but also continue to inform current research and the development of novel therapeutic strategies for a wide range of iron-related disorders, from anemia of inflammation to hemochromatosis. The ongoing exploration of the intricate signaling pathways that regulate this compound promises to yield even more effective treatments for these debilitating conditions.

References

The Hepcidin Gene (HAMP): A Comprehensive Technical Guide to its Structure and Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepcidin (B1576463), a peptide hormone encoded by the HAMP gene, is the master regulator of systemic iron homeostasis. It controls iron absorption from the duodenum and the release of iron from macrophages and hepatocytes. Dysregulation of this compound expression is a key factor in the pathophysiology of numerous iron-related disorders, including hereditary hemochromatosis, iron-deficiency anemia, and the anemia of inflammation. A thorough understanding of the structure of the HAMP gene and the intricate signaling pathways that govern its expression is therefore critical for the development of novel therapeutic strategies targeting these conditions. This guide provides an in-depth overview of the core aspects of HAMP gene structure and regulation, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways.

I. Structure of the Human this compound Gene (HAMP)

The human HAMP gene is located on chromosome 19q13.1.[1] It is a relatively small gene, composed of three exons and two introns.[2] The translated protein, preprothis compound, undergoes proteolytic processing to yield the mature, biologically active 25-amino acid peptide.

FeatureDescriptionReference
Gene Symbol HAMP[3]
Full Name This compound Antimicrobial Peptide[3]
Chromosomal Location 19q13.12[3]
Exon Count 3[2][3]
Intron Count 2[2]
Regulatory Elements in the HAMP Promoter

The transcriptional regulation of HAMP is complex and involves several key regulatory elements within its promoter region. These elements serve as binding sites for transcription factors that mediate the response to various stimuli.

Regulatory ElementLocation (relative to transcription start site)Key Transcription FactorsRoleReference
STAT3 Binding Site -72/-64STAT3 (Signal Transducer and Activator of Transcription 3)Mediates the inflammatory response, particularly in response to Interleukin-6 (IL-6).[4][5][4][6]
BMP-Responsive Elements (BMP-REs) Proximal and Distal regionsSMAD1/5/8, SMAD4Mediate the response to iron levels via the Bone Morphogenetic Protein (BMP) signaling pathway.[7][7]
E-boxes Multiple locationsUSF1 (Upstream Stimulatory Factor 1), USF2 (Upstream Stimulatory Factor 2)Involved in the basal and iron-regulated expression of HAMP.[6][7][6][7]
Hypoxia-Response Elements (HREs) Putative sites identifiedHIF-1α (Hypoxia-Inducible Factor 1-alpha)Mediates the suppression of HAMP expression in response to hypoxia.[4][4]

II. Regulation of HAMP Gene Expression

The expression of the HAMP gene is tightly controlled by a complex interplay of signaling pathways that respond to systemic iron levels, inflammation, erythropoietic demand, and hypoxia.

A. Regulation by Iron: The BMP/SMAD Pathway

The primary mechanism for sensing systemic iron levels and regulating this compound involves the Bone Morphogenetic Protein (BMP)/SMAD signaling pathway.

Under high iron conditions, increased levels of circulating iron-bound transferrin lead to the upregulation of BMP6 expression in liver sinusoidal endothelial cells. BMP6 then binds to a receptor complex on the surface of hepatocytes, which includes BMP type I and type II receptors and the co-receptor hemojuvelin (HJV). This binding event triggers the phosphorylation of receptor-regulated SMADs (SMAD1, SMAD5, and SMAD8). The phosphorylated SMADs then form a complex with the common mediator SMAD4, which translocates to the nucleus and binds to BMP-REs in the HAMP promoter, thereby inducing gene transcription.[7]

Conversely, under low iron conditions, this pathway is downregulated, leading to decreased this compound production and increased iron availability.

BMP_SMAD_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Hepatocyte High Iron High Iron BMP6 BMP6 High Iron->BMP6 stimulates BMPR BMP Receptor (Type I/II) + HJV BMP6->BMPR binds pSMAD158 p-SMAD1/5/8 BMPR->pSMAD158 phosphorylates Complex p-SMAD1/5/8 + SMAD4 Complex pSMAD158->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus translocates to HAMP_Gene HAMP Gene Complex->HAMP_Gene activates transcription Hepcidin_mRNA This compound mRNA HAMP_Gene->Hepcidin_mRNA transcription Hepcidin_Protein This compound Protein Hepcidin_mRNA->Hepcidin_Protein translation

Caption: The BMP/SMAD signaling pathway for iron-dependent this compound regulation.
B. Regulation by Inflammation: The JAK/STAT Pathway

During infection and inflammation, the expression of HAMP is strongly induced, leading to the sequestration of iron away from invading pathogens. This response is primarily mediated by the pro-inflammatory cytokine Interleukin-6 (IL-6) through the Janus kinase (JAK)/STAT signaling pathway.

IL-6 binds to its receptor on the surface of hepatocytes, leading to the activation of associated JAKs. Activated JAKs then phosphorylate STAT3. Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it binds to the STAT3-responsive element in the HAMP promoter, leading to a rapid and robust increase in gene transcription.[4][5]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Hepatocyte Inflammation Inflammation IL6 IL-6 Inflammation->IL6 induces IL6R IL-6 Receptor IL6->IL6R binds JAK JAK IL6R->JAK activates pSTAT3 p-STAT3 JAK->pSTAT3 phosphorylates STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerizes Nucleus Nucleus pSTAT3_dimer->Nucleus translocates to HAMP_Gene HAMP Gene pSTAT3_dimer->HAMP_Gene activates transcription Hepcidin_mRNA This compound mRNA HAMP_Gene->Hepcidin_mRNA transcription Hepcidin_Protein This compound Protein Hepcidin_mRNA->Hepcidin_Protein translation

Caption: The JAK/STAT signaling pathway for inflammation-induced this compound regulation.
C. Regulation by Hypoxia and Erythropoiesis

Hypoxia (low oxygen levels) and increased erythropoietic activity are potent suppressors of HAMP gene expression. This is a physiological adaptation to increase iron availability for the production of new red blood cells. The primary mediator of this suppression is thought to be Hypoxia-Inducible Factor 1-alpha (HIF-1α), which can bind to putative Hypoxia-Response Elements (HREs) in the HAMP promoter and repress its transcription.[4] Additionally, erythroferrone (ERFE), a hormone produced by erythroblasts in response to erythropoietin, has been shown to suppress this compound expression, likely by interfering with the BMP/SMAD pathway.

III. Quantitative Data on HAMP Gene Expression

The following table summarizes quantitative data on the regulation of HAMP mRNA expression in response to various stimuli, as reported in the literature.

StimulusExperimental SystemFold Change in HAMP mRNA ExpressionReference
High Iron Diet SM/J mice3.6-fold increase[8]
Iron Overload (non-HFE) Human liver biopsies~2.4-fold increase (mean HAMP/Actin ratio 1.12 vs 0.47)[9]
Interleukin-6 (IL-6) Human hepatocytesElevated expression[10]
Lipopolysaccharide (LPS) Rat hepatocytes (in the presence of serum)Increased expression[11]
Iron Deficiency Hamp (-/-) mice on iron-deficient dietNo change (as expected in knockout)[12]
Iron Deficiency RYGB-operated ratsMarked decrease

IV. Experimental Protocols

Detailed methodologies for key experiments used to study the structure and regulation of the HAMP gene are provided below.

A. Chromatin Immunoprecipitation (ChIP) for Transcription Factor Binding to the HAMP Promoter

This protocol outlines the general steps for performing a ChIP assay to investigate the in vivo binding of a transcription factor (e.g., STAT3, SMAD4) to the HAMP promoter.

ChIP_Workflow Start Start: Cells/Tissue Crosslinking 1. Cross-linking (Formaldehyde) Start->Crosslinking Lysis 2. Cell Lysis and Chromatin Shearing (Sonication) Crosslinking->Lysis Immunoprecipitation 3. Immunoprecipitation (Specific Antibody) Lysis->Immunoprecipitation Wash 4. Wash and Elute Complexes Immunoprecipitation->Wash Reverse_Crosslink 5. Reverse Cross-linking and DNA Purification Wash->Reverse_Crosslink Analysis 6. DNA Analysis (qPCR) Reverse_Crosslink->Analysis End End: Quantification of Promoter DNA Analysis->End

Caption: General workflow for a Chromatin Immunoprecipitation (ChIP) assay.

1. Cross-linking:

  • Treat cultured cells (e.g., HepG2) with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA.

  • Quench the reaction by adding glycine (B1666218) to a final concentration of 0.125 M.[13]

2. Cell Lysis and Chromatin Shearing:

  • Harvest and lyse the cells to isolate the nuclei.

  • Resuspend the nuclear pellet in a lysis buffer containing SDS.

  • Shear the chromatin by sonication to obtain DNA fragments of approximately 200-1000 bp.[13]

3. Immunoprecipitation:

  • Pre-clear the chromatin lysate with protein A/G agarose (B213101) beads to reduce non-specific binding.

  • Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the transcription factor of interest (or a negative control IgG).[13]

  • Add protein A/G agarose beads to capture the antibody-protein-DNA complexes.

4. Washing and Elution:

  • Wash the beads extensively with a series of buffers to remove non-specifically bound chromatin.

  • Elute the protein-DNA complexes from the beads using an elution buffer containing SDS.[13]

5. Reverse Cross-linking and DNA Purification:

  • Reverse the formaldehyde cross-links by incubating the eluted samples at 65°C for several hours in the presence of high salt.

  • Treat with RNase A and Proteinase K to remove RNA and proteins.

  • Purify the DNA using a standard DNA purification kit.[14]

6. DNA Analysis:

  • Quantify the amount of immunoprecipitated HAMP promoter DNA using quantitative PCR (qPCR) with primers specific to the putative transcription factor binding site.

B. Luciferase Reporter Assay for HAMP Promoter Activity

This assay is used to quantify the transcriptional activity of the HAMP promoter in response to various stimuli.

Luciferase_Workflow Start Start: Cells and Plasmids Transfection 1. Co-transfection: - HAMP promoter-luciferase construct - Control Renilla construct Start->Transfection Stimulation 2. Cell Stimulation (e.g., IL-6, Iron) Transfection->Stimulation Lysis 3. Cell Lysis Stimulation->Lysis Measurement 4. Measure Luciferase and Renilla Activity (Luminometer) Lysis->Measurement Analysis 5. Data Analysis: Normalize Firefly to Renilla Measurement->Analysis End End: Promoter Activity Analysis->End

Caption: Workflow for a dual-luciferase reporter assay to measure HAMP promoter activity.

1. Plasmid Construction and Transfection:

  • Clone the human HAMP promoter region of interest into a luciferase reporter vector (e.g., pGL3).

  • Co-transfect the HAMP promoter-luciferase construct and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) into a suitable cell line (e.g., HepG2).[15][16]

2. Cell Stimulation:

  • After transfection, treat the cells with the desired stimulus (e.g., IL-6, iron chelator, or iron donor) for a specified period.

3. Cell Lysis:

  • Wash the cells with PBS and lyse them using a passive lysis buffer.

4. Measurement of Luciferase Activity:

  • In a luminometer, first measure the firefly luciferase activity by adding a luciferase assay substrate.

  • Then, add a Stop & Glo® reagent to quench the firefly luciferase signal and simultaneously activate the Renilla luciferase reaction, and measure its activity.

5. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.

  • Express the results as fold induction relative to an untreated control.

C. Quantitative Real-Time PCR (qPCR) for this compound mRNA Expression

This protocol is for the quantification of HAMP mRNA levels.

1. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from cells or tissues using a suitable method (e.g., TRIzol reagent).

  • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.[17]

2. qPCR Reaction Setup:

  • Prepare a qPCR reaction mix containing:

    • cDNA template

    • Forward and reverse primers specific for HAMP

    • A reference gene primer set (e.g., GAPDH, β-actin) for normalization

    • SYBR Green or a probe-based qPCR master mix[18]

3. qPCR Cycling and Data Acquisition:

  • Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[17]

  • The instrument will measure the fluorescence signal at each cycle.

4. Data Analysis:

  • Determine the cycle threshold (Ct) value for HAMP and the reference gene in each sample.

  • Calculate the relative expression of HAMP mRNA using the ΔΔCt method, normalizing to the reference gene and comparing to a control sample.[17]

D. Enzyme-Linked Immunosorbent Assay (ELISA) for this compound Protein Concentration

This protocol outlines the steps for a sandwich ELISA to measure this compound protein levels in biological fluids.

1. Plate Coating:

  • Coat the wells of a 96-well microplate with a capture antibody specific for this compound and incubate overnight.

2. Blocking:

  • Wash the plate and block any remaining protein-binding sites with a blocking buffer (e.g., BSA in PBS).

3. Sample and Standard Incubation:

  • Add standards of known this compound concentrations and the unknown samples to the wells and incubate.

4. Detection Antibody Incubation:

  • Wash the plate and add a biotinylated detection antibody that recognizes a different epitope on the this compound molecule. Incubate.

5. Enzyme Conjugate Incubation:

  • Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate.

6. Substrate Addition and Signal Detection:

  • Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate. The HRP enzyme will catalyze a color change.

  • Stop the reaction with an acid solution and measure the absorbance at 450 nm using a microplate reader.

7. Data Analysis:

  • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Determine the concentration of this compound in the unknown samples by interpolating their absorbance values on the standard curve.

V. Conclusion

The intricate regulation of the HAMP gene at the transcriptional level is central to maintaining iron balance in the body. The BMP/SMAD and JAK/STAT pathways represent the primary signaling cascades that integrate signals of iron status and inflammation to fine-tune this compound expression. A comprehensive understanding of the HAMP gene structure, its regulatory elements, and the signaling networks that control its transcription is paramount for the development of targeted therapies for a wide range of iron-related disorders. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the nuances of this compound biology and to screen for novel therapeutic agents that can modulate its expression.

References

Hepcidin Signaling in Iron Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Hepcidin (B1576463) is the master regulator of systemic iron homeostasis.[1][2] This 25-amino acid peptide hormone, primarily synthesized by hepatocytes, controls iron concentration in the plasma by modulating dietary iron absorption and the release of iron from cellular stores.[2][3] this compound exerts its function by binding to the cellular iron exporter ferroportin, inducing its internalization and degradation.[3][4] The dysregulation of this compound is a central feature in a variety of iron-related disorders, including iron-deficiency anemia and iron overload diseases like hereditary hemochromatosis and β-thalassemia.[3][5] Understanding the intricate signaling pathways that govern this compound expression is therefore critical for the development of novel therapeutics. This guide provides an in-depth overview of the core signaling pathways, presents key quantitative data, details relevant experimental protocols, and visualizes these complex systems.

The this compound-Ferroportin Axis: The Core Mechanism

The fundamental mechanism of this compound action involves its interaction with ferroportin (FPN), the only known iron exporter in vertebrates.[3] FPN is highly expressed on the surface of cells that are critical for iron flux into the plasma, including duodenal enterocytes (for dietary iron absorption) and macrophages of the reticuloendothelial system (for recycling iron from senescent erythrocytes).[2][5]

When this compound binds to FPN, it triggers the ubiquitination, internalization, and subsequent lysosomal degradation of the exporter.[4] This process effectively traps iron within these cells, leading to a decrease in plasma iron concentrations.[1][5]

  • High this compound: Leads to low plasma iron (hypoferremia) by blocking iron absorption and sequestration in macrophages. This is a characteristic of anemia of inflammation.[4][6]

  • Low this compound: Results in high plasma iron (hyperferremia) due to uncontrolled iron absorption and release. This is the hallmark of hereditary hemochromatosis.[1][7]

Hepcidin_Ferroportin_Axis cluster_enterocyte Duodenal Enterocyte / Macrophage FPN Ferroportin (FPN) Iron Exporter Iron_out Plasma Iron FPN->Iron_out Export Iron_in Intracellular Iron Iron_in->FPN This compound This compound This compound->FPN Binds & Induces Degradation

Fig 1. The this compound-Ferroportin regulatory axis.

Core Signaling Pathways Regulating this compound Expression

This compound expression is transcriptionally regulated in hepatocytes by multiple converging pathways in response to iron levels, inflammation, and erythropoietic demand.[1][3]

The BMP/SMAD Pathway: The Primary Iron Sensor

The bone morphogenetic protein (BMP) and mothers against decapentaplegic homolog (SMAD) pathway is the principal driver of this compound expression in response to increased body iron stores.[1][8]

  • Ligand and Receptors: Increased liver iron stores stimulate the production of BMP6 by liver sinusoidal endothelial cells.[9] BMP6, along with other BMPs like BMP2, binds to a receptor complex on the hepatocyte surface, consisting of BMP type I and type II serine/threonine kinase receptors (e.g., ALK3/BMPR1A).[1][8]

  • Co-receptors: The activity of this complex is greatly enhanced by the co-receptor hemojuvelin (HJV).[1][2]

  • Iron-Sensing Complex: The hereditary hemochromatosis-associated proteins HFE and transferrin receptor 2 (TfR2) are crucial for sensing circulating, transferrin-bound iron.[10][11] When transferrin saturation is high, HFE dissociates from TfR1 and forms a complex with TfR2.[1][12] This HFE-TfR2 complex appears to interact with the HJV/BMP receptor complex to potentiate signaling.[10][13]

  • Intracellular Cascade: Activation of the receptor complex leads to the phosphorylation of receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8.[8] These phosphorylated R-SMADs then form a complex with the common mediator SMAD4.[8][14]

  • Transcriptional Activation: The p-SMAD1/5/8-SMAD4 complex translocates to the nucleus, where it binds to BMP-responsive elements (BMP-REs) in the this compound (HAMP) gene promoter, driving its transcription.[2][15]

  • Negative Feedback: SMAD7 acts as an inhibitory SMAD that provides a negative feedback loop, suppressing this compound expression by interfering with the BMP/SMAD signaling cascade.[8][15]

BMP_SMAD_Pathway cluster_extracellular Extracellular Space cluster_membrane Hepatocyte Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP6 BMP6 (High Iron Stores) BMPR BMP Receptor BMP6->BMPR Binds HoloTf Holo-Transferrin (High Serum Iron) HFE_TfR2 HFE-TfR2 Complex HoloTf->HFE_TfR2 Sensed by SMAD158 SMAD1/5/8 BMPR->SMAD158 Phosphorylates HJV Hemojuvelin (HJV) HJV->BMPR Co-receptor HFE_TfR2->BMPR Potentiates pSMAD158 p-SMAD1/5/8 pSMAD_complex p-SMAD1/5/8-SMAD4 Complex pSMAD158->pSMAD_complex Binds SMAD4 SMAD4 SMAD4->pSMAD_complex SMAD7 SMAD7 (Inhibitor) SMAD7->pSMAD_complex Inhibits HAMP HAMP Gene (this compound) pSMAD_complex->HAMP Translocates & Activates

Fig 2. The BMP/SMAD signaling pathway for this compound regulation.
The JAK/STAT Pathway: The Inflammatory Response

Inflammation is a potent inducer of this compound expression, a mechanism thought to contribute to host defense by sequestering iron from pathogens.[1][4] This response is primarily mediated by the JAK/STAT pathway.

  • Cytokine Signal: Pro-inflammatory cytokines, particularly Interleukin-6 (IL-6), are the main drivers of this pathway.[1][11] IL-6 is released by macrophages and other immune cells during infection or inflammation.

  • Receptor Activation: IL-6 binds to its receptor (IL-6R) on the surface of hepatocytes, leading to the activation of associated Janus Kinase 2 (JAK2).[1][8]

  • STAT3 Phosphorylation: Activated JAK2 phosphorylates the Signal Transducer and Activator of Transcription 3 (STAT3).[1][11]

  • Transcriptional Activation: Phosphorylated STAT3 (p-STAT3) dimerizes, translocates to the nucleus, and binds to a STAT3-responsive element in the HAMP promoter, inducing this compound transcription.[1][8] This pathway is responsible for the anemia of inflammation (also known as anemia of chronic disease).[1]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Hepatocyte Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6 Interleukin-6 (IL-6) (Inflammation) IL6R IL-6 Receptor IL6->IL6R Binds JAK2_inactive JAK2 IL6R->JAK2_inactive Activates JAK2_active Active JAK2 STAT3 STAT3 pSTAT3 p-STAT3 Dimer HAMP HAMP Gene (this compound) pSTAT3->HAMP Translocates & Activates JAK2_active->STAT3 Phosphorylates

Fig 3. The JAK/STAT inflammatory pathway for this compound regulation.
Negative Regulators of this compound Expression

Suppression of this compound is crucial for increasing iron availability during times of high demand, such as vigorous erythropoiesis or in response to iron deficiency.

  • Matriptase-2 (TMPRSS6): This transmembrane serine protease, encoded by the TMPRSS6 gene, is a key negative regulator of this compound.[16][17] Matriptase-2 is thought to cleave HJV on the hepatocyte membrane, thereby dampening the BMP/SMAD signaling cascade and reducing this compound expression.[17][18] Loss-of-function mutations in TMPRSS6 cause Iron-Refractory Iron Deficiency Anemia (IRIDA), a condition characterized by inappropriately high this compound levels.[17][19]

  • Erythroferrone (ERFE): During periods of intense erythropoiesis (e.g., after blood loss), erythroblasts in the bone marrow produce the hormone erythroferrone.[4][20] ERFE acts on the liver to suppress this compound expression, likely by interfering with the BMP/SMAD pathway.[4][21] This suppression allows for increased iron absorption and mobilization to meet the demands of new red blood cell production.[4] ERFE is a key mediator in the pathophysiology of iron overload in β-thalassemia, where ineffective erythropoiesis leads to high ERFE levels and chronic this compound suppression.[20][22]

Negative_Regulation TMPRSS6 Matriptase-2 (TMPRSS6) HJV Hemojuvelin (HJV) TMPRSS6->HJV Cleaves ERFE Erythroferrone (ERFE) (Erythropoietic Drive) BMPSMAD BMP/SMAD Signaling ERFE->BMPSMAD Suppresses HJV->BMPSMAD Activates This compound This compound Transcription BMPSMAD->this compound Induces

Fig 4. Negative regulation of this compound by TMPRSS6 and ERFE.

Quantitative Data Summary

Serum this compound concentrations are a key biomarker in iron metabolism research. The following tables summarize reference ranges from studies in healthy populations. It is important to note that values can vary significantly based on the assay used.

Table 1: Serum this compound-25 Reference Ranges in Adults
PopulationMedian (nM)95% Reference Range (P2.5-P97.5) (nM)Mean (ng/mL)90% or 95% Reference Range (ng/mL)Citation(s)
Men (General) 7.80.6 - 23.322.18 ± 12.17 (SD)6.32 - 46.06 (90% Range)[23][24][25]
Women (Premenopausal) 4.10.4 - 19.75.51 ± 2.8 (SD)-[6][23]
Women (Postmenopausal) 8.5-7.29 ± 3.59 (SD)-[6][23]
Women (General) --10.95 ± 6.06 (SD)3.44 - 24.78 (90% Range)[25]
Combined Healthy Subjects --9.25 ± 6.45 (SD)1.23 - 36.46[6]
Note: Conversion factor is approximately 1 ng/mL ≈ 0.36 nM. Ranges can differ based on assay methodology (e.g., ELISA vs. mass spectrometry) and population characteristics.
Table 2: Performance Characteristics of Commercial this compound ELISA Kits
Kit FeatureR&D Systems QuantikineThermo FisherMurine Compete™ ELISA
Assay Type Solid-Phase SandwichSolid-Phase SandwichCompetitive
Assay Time 4.5 hours3.5 hours2 hours 45 min
Sample Types Serum, Plasma, Urine, Cell Culture SupernatesSerum, Plasma, Other biological fluidsMurine Serum, Urine
Sensitivity 3.81 pg/mLNot specified0.18 ng/mL
Assay Range 15.6 - 1,000 pg/mLNot specified0.5 - 333 ng/mL
Citation(s) [26][27]

Key Experimental Protocols

Quantification of this compound by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a common method for quantifying this compound concentrations in biological samples. The following is a generalized protocol for a sandwich ELISA.

Principle: An antibody specific for this compound is pre-coated onto a microplate. Samples and standards are added, and any this compound present is bound. A second, enzyme-conjugated antibody is added, which also binds to the captured this compound. A substrate is then added, and the resulting colorimetric signal is proportional to the amount of this compound.[28]

Methodology:

  • Sample Preparation:

    • Serum: Allow blood to clot for 1-2 hours at room temperature, then centrifuge at 1000 x g for 20 minutes. Collect the supernatant.[26][28]

    • Plasma: Collect blood in tubes containing EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection. Collect the supernatant.[26][28]

    • Store samples at -20°C or -80°C if not used immediately. Avoid repeated freeze-thaw cycles.[28]

  • Assay Procedure:

    • Bring all reagents and samples to room temperature.

    • Add 100 µL of standards and samples to appropriate wells of the pre-coated 96-well plate.[26]

    • Incubate for a specified time (e.g., 90 minutes) at 37°C.

    • Aspirate the liquid from each well and wash the plate 3-5 times with ~350 µL of 1X Wash Buffer per well.[26] Ensure complete removal of liquid after the last wash by inverting the plate and blotting it on absorbent paper.

    • Add 100 µL of HRP-conjugated detection antibody to each well.[29]

    • Incubate for a specified time (e.g., 60 minutes) at 37°C.

    • Repeat the wash step as described above.

    • Add 90-100 µL of substrate solution (e.g., TMB) to each well.[29]

    • Incubate for 15-30 minutes at 37°C in the dark.

    • Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[26]

  • Data Analysis:

    • Immediately read the absorbance of each well at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance values for each standard against its known concentration. A four-parameter logistic (4-PL) curve fit is often recommended.[26]

    • Calculate the this compound concentration of the unknown samples by interpolating their absorbance values from the standard curve.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Analysis Prep Prepare Standards & Samples Add_Sample Add Standards/Samples to Coated Plate Prep->Add_Sample Incubate1 Incubate Add_Sample->Incubate1 Wash1 Wash Plate Incubate1->Wash1 Add_Detect_Ab Add HRP-Conjugated Detection Antibody Wash1->Add_Detect_Ab Incubate2 Incubate Add_Detect_Ab->Incubate2 Wash2 Wash Plate Incubate2->Wash2 Add_Substrate Add Substrate (TMB) Wash2->Add_Substrate Incubate3 Incubate (in dark) Add_Substrate->Incubate3 Add_Stop Add Stop Solution Incubate3->Add_Stop Read Read Absorbance at 450 nm Add_Stop->Read Analyze Generate Standard Curve & Calculate Concentrations Read->Analyze

Fig 5. Generalized workflow for a this compound sandwich ELISA.
Assessment of SMAD Pathway Activation by Western Blot

Western blotting can be used to measure the phosphorylation status of SMAD1/5/8, providing a direct readout of BMP/SMAD pathway activation.

Principle: Proteins from cell or tissue lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the target protein (e.g., p-SMAD1/5/8). A second antibody for total SMAD protein is used as a loading control.

Methodology:

  • Lysate Preparation:

    • Treat cells (e.g., HepG2, primary hepatocytes) with stimuli (e.g., BMP6, IL-6) for the desired time.

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in a buffer (e.g., RIPA buffer) containing protease and, critically, phosphatase inhibitors (e.g., sodium pyrophosphate, beta-glycerophosphate) to preserve the phosphorylation state of proteins.[30]

    • For nuclear-localized proteins like p-SMADs, sonication of the lysate is strongly recommended to ensure complete extraction.[30]

    • Centrifuge the lysate at high speed (e.g., 12,000 rpm) for 15-20 minutes at 4°C to pellet cellular debris.[30]

    • Determine protein concentration of the supernatant using a compatible assay (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Mix 20-30 µg of protein from each sample with Laemmli sample buffer and denature by heating at 95°C for 5 minutes.[31]

    • Load samples onto an SDS-polyacrylamide gel (e.g., 10%) and separate proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated SMAD (e.g., rabbit anti-p-SMAD1/5/8) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[31]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[31]

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using a digital imaging system.[31]

    • To normalize for protein loading, the blot can be stripped and re-probed with an antibody against total SMAD1/5/8.

    • Quantify band intensities using densitometry software. The level of pathway activation is expressed as the ratio of p-SMAD to total SMAD.[31]

Analysis of this compound Promoter Activity by Luciferase Reporter Assay

This assay measures the transcriptional activity of the HAMP promoter in response to various stimuli.

Principle: A segment of the this compound gene promoter is cloned into a plasmid vector upstream of a reporter gene, typically firefly luciferase.[32] This construct is transfected into cells. The activity of the promoter is then quantified by measuring the light output from the luciferase enzyme, which is directly proportional to the level of transcription.[33]

Methodology:

  • Construct Generation:

    • Amplify the desired region of the murine or human this compound promoter (e.g., 1.0 kb upstream of the transcription start site) via PCR.[32]

    • Clone the PCR product into a luciferase reporter vector (e.g., pGL3-Basic).[32] A co-reporter plasmid expressing a different luciferase (e.g., Renilla) under a constitutive promoter is often co-transfected to normalize for transfection efficiency.

  • Cell Culture and Transfection:

    • Plate hepatocyte-derived cells (e.g., HepG2) in 24- or 48-well plates.

    • Transfect the cells with the this compound promoter-luciferase construct and the normalization control plasmid using a suitable transfection reagent.

  • Stimulation and Lysis:

    • After 24-48 hours, replace the medium with fresh medium containing the desired stimulus (e.g., BMP6, IL-6, iron-bound transferrin) or vehicle control.

    • Incubate for a specified period (e.g., 8-24 hours).

    • Wash the cells with PBS and lyse them using a passive lysis buffer provided with the luciferase assay kit.

  • Luminometry:

    • Transfer a small volume of the cell lysate to a luminometer plate.

    • Use a dual-luciferase assay system to measure the light output. The instrument will first inject the firefly luciferase substrate and measure the signal, then inject a second reagent that quenches the firefly signal and initiates the Renilla luciferase reaction.

  • Data Analysis:

    • Calculate the ratio of firefly to Renilla luciferase activity for each sample to normalize the data.

    • Express the results as "fold change" in promoter activity relative to the vehicle-treated control cells.

Conclusion and Therapeutic Implications

The regulation of this compound is a complex process involving the integration of multiple signaling pathways that sense iron status, inflammation, and erythropoietic needs. The BMP/SMAD and JAK/STAT pathways serve as the primary positive regulators, while TMPRSS6 and ERFE are key suppressors. A thorough understanding of these molecular mechanisms is paramount for the development of targeted therapies for iron disorders. Strategies aimed at manipulating this compound levels—such as this compound mimetics, agents that activate the BMP pathway, or inhibitors of negative regulators like TMPRSS6 and ERFE—hold significant promise for treating conditions of both iron overload and iron-restricted anemias.[5][7] The experimental protocols detailed herein provide a foundational toolkit for researchers and drug developers working to advance these therapeutic frontiers.

References

The Central Role of Hepcidin in Iron Metabolism and Its Dysregulation in Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hepcidin (B1576463), a peptide hormone synthesized by the liver, has emerged as the master regulator of systemic iron homeostasis. Its discovery has revolutionized our understanding of iron metabolism and the pathophysiology of a wide spectrum of iron-related disorders. This technical guide provides an in-depth exploration of the molecular mechanisms governing this compound's function, its intricate signaling pathways, and its pivotal role in both health and disease. We delve into the clinical manifestations of this compound dysregulation, including iron-deficiency anemia, anemia of chronic disease, and hereditary hemochromatosis. Furthermore, this guide details key experimental methodologies for the quantification of this compound and presents visualizations of its regulatory pathways to facilitate a deeper understanding for researchers and professionals in the field of drug development.

The this compound-Ferroportin Axis: The Core of Systemic Iron Regulation

Systemic iron balance is meticulously controlled by the interaction between this compound and its receptor, the iron exporter ferroportin (FPN).[1][2][3] this compound exerts its regulatory function by binding to ferroportin on the surface of cells, primarily duodenal enterocytes, macrophages, and hepatocytes.[3][4][5] This binding triggers the internalization and lysosomal degradation of the ferroportin protein, thereby blocking cellular iron egress into the plasma.[4][6][7]

When this compound levels are high, ferroportin is degraded, leading to reduced dietary iron absorption and sequestration of iron within macrophages and hepatocytes.[2][8] Conversely, low this compound levels allow for increased ferroportin expression on cell surfaces, facilitating iron absorption and release from stores.[9][10] This dynamic interplay ensures that plasma iron concentrations are maintained within a narrow physiological range.

Molecular Regulation of this compound Expression

The hepatic expression of the this compound gene (HAMP) is tightly controlled by several systemic signals, including body iron stores, inflammatory cytokines, erythropoietic demand, and hypoxia.[2][4][11] These signals are integrated through complex signaling pathways that converge on the HAMP promoter.

Regulation by Iron Status: The BMP-SMAD Pathway

The primary mechanism by which the body senses iron levels to modulate this compound expression is through the Bone Morphogenetic Protein (BMP)-SMAD signaling pathway.[2][4] Increased circulating iron, in the form of transferrin-bound iron, and elevated iron stores in the liver stimulate the production of BMP6 by liver sinusoidal endothelial cells.[2] BMP6, along with BMP2, binds to a receptor complex on hepatocytes, which includes BMP receptors (BMPR), the co-receptor hemojuvelin (HJV), and the HFE protein.[2][6][12] This binding event initiates a phosphorylation cascade, leading to the phosphorylation of SMAD1, 5, and 8 proteins.[12] The phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus and binds to BMP-responsive elements in the HAMP promoter, thereby upregulating this compound transcription.[12]

Conversely, iron deficiency leads to reduced BMP6 expression and increased activity of the transmembrane serine protease TMPRSS6 (also known as matriptase-2).[6] TMPRSS6 cleaves hemojuvelin from the cell surface, dampening the BMP-SMAD signal and suppressing this compound expression.[6]

BMP_SMAD_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Hepatocyte Cytoplasm cluster_nucleus Nucleus BMP6 BMP6 BMPR BMPR BMP6->BMPR binds HFE HFE TfR2 TfR2 HFE->TfR2 interacts TfR1 TfR1 TfR1->HFE releases Tf-Fe2 Tf-Fe₂ Tf-Fe2->TfR1 binds HJV HJV BMPR->HJV co-receptor SMAD1/5/8 SMAD1/5/8 HJV->SMAD1/5/8 activates TMPRSS6 TMPRSS6 TMPRSS6->HJV cleaves & inhibits pSMAD1/5/8 pSMAD1/5/8 SMAD1/5/8->pSMAD1/5/8 phosphorylation pSMAD/SMAD4 pSMAD/SMAD4 Complex pSMAD1/5/8->pSMAD/SMAD4 SMAD4 SMAD4 SMAD4->pSMAD/SMAD4 HAMP_Gene HAMP Gene pSMAD/SMAD4->HAMP_Gene translocates to nucleus and activates transcription Hepcidin_mRNA This compound mRNA HAMP_Gene->Hepcidin_mRNA

Caption: The BMP-SMAD signaling pathway for iron-dependent this compound regulation.
Regulation by Inflammation: The JAK-STAT Pathway

During infection and inflammation, pro-inflammatory cytokines, particularly interleukin-6 (IL-6), are potent inducers of this compound expression.[5][12] This response is mediated through the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway.[2] IL-6 binds to its receptor on the surface of hepatocytes, activating the associated JAK proteins.[12] Activated JAKs then phosphorylate STAT3, which dimerizes and translocates to the nucleus.[5] In the nucleus, phosphorylated STAT3 binds to a STAT3-responsive element in the HAMP promoter, leading to a rapid and robust increase in this compound transcription.[2] This inflammatory-driven rise in this compound is a key contributor to the pathophysiology of anemia of chronic disease.[8]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Hepatocyte Cytoplasm cluster_nucleus Nucleus IL-6 IL-6 IL-6R IL-6 Receptor IL-6->IL-6R binds gp130 gp130 IL-6R->gp130 JAK JAK gp130->JAK activates pJAK pJAK JAK->pJAK autophosphorylation STAT3 STAT3 pJAK->STAT3 phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT3_dimer pSTAT3 Dimer pSTAT3->pSTAT3_dimer dimerization HAMP_Gene HAMP Gene pSTAT3_dimer->HAMP_Gene translocates to nucleus and activates transcription Hepcidin_mRNA This compound mRNA HAMP_Gene->Hepcidin_mRNA

Caption: The JAK-STAT signaling pathway for inflammation-induced this compound regulation.
Regulation by Erythropoiesis and Hypoxia

Increased erythropoietic activity, such as in response to blood loss or treatment with erythropoietin, strongly suppresses this compound expression to ensure an adequate iron supply for hemoglobin synthesis.[3][10] This suppression is mediated, at least in part, by the erythroid regulator erythroferrone (ERFE), which is produced by erythroblasts in the bone marrow.[1][13] ERFE is thought to act by sequestering BMPs, thereby inhibiting the BMP-SMAD signaling pathway and reducing this compound transcription.[1] Hypoxia also inhibits this compound expression, although the precise mechanisms are still being elucidated.[4][11]

This compound in Iron Metabolism Disorders

Dysregulation of this compound production is the central pathogenic mechanism in a variety of iron disorders.[14][15]

Iron-Deficiency Anemia (IDA)

In true iron deficiency, this compound levels are appropriately suppressed to maximize intestinal iron absorption and the release of iron from stores.[9][16] However, in certain conditions, inappropriately high this compound levels can cause or exacerbate iron deficiency.

Anemia of Chronic Disease (ACD)

ACD, also known as anemia of inflammation, is characterized by high levels of this compound driven by inflammatory cytokines like IL-6.[8][9][17] The elevated this compound blocks the release of iron from macrophages that have recycled iron from senescent red blood cells, leading to iron-restricted erythropoiesis despite adequate body iron stores.[6][8] This results in a functional iron deficiency, where iron is trapped within cells and unavailable for red blood cell production.[8]

Hereditary Hemochromatosis (HH)

Hereditary hemochromatosis is a group of genetic disorders characterized by excessive iron absorption and progressive iron overload in various organs, particularly the liver, heart, and pancreas.[18][19] The underlying cause of most forms of HH is a deficiency in this compound production due to mutations in genes involved in its regulation, such as HFE, HJV, TFR2, and HAMP itself.[4][18][20] The inappropriately low this compound levels lead to uncontrolled ferroportin activity, resulting in increased intestinal iron absorption and the release of iron from stores, culminating in systemic iron overload.[18][20]

Iron-Loading Anemias

In conditions with ineffective erythropoiesis, such as β-thalassemia, this compound expression is suppressed despite significant iron overload.[6][10] The expanded but ineffective erythropoiesis leads to high levels of erythroferrone, which inhibits this compound production, thereby increasing dietary iron absorption and exacerbating the iron overload state.[10][21]

Quantitative Data on this compound Levels in Iron Disorders

The measurement of serum or urine this compound can be a valuable tool in the differential diagnosis of iron disorders. The following table summarizes typical this compound levels observed in various conditions.

ConditionTypical Serum this compound LevelsReferences
Healthy Adults (Male)29 - 254 ng/mL (median 112 ng/mL)[22]
Healthy Adults (Female)17 - 286 ng/mL (median 65 ng/mL)[22]
Iron-Deficiency AnemiaUndetectable or very low (< 5 ng/mL)[22]
Anemia of Chronic DiseaseHigh[22][23]
Hereditary Hemochromatosis (HFE-related)Low or inappropriately normal[22]
Juvenile HemochromatosisUndetectable or very low[22][24]
β-Thalassemia (non-transfused)Very low[24]
Chronic Kidney DiseaseHigh[22][25]

Note: this compound concentrations can vary significantly between different assays and laboratories. The values presented are for general guidance.

Experimental Protocols for this compound Quantification

Accurate measurement of this compound is crucial for both research and clinical applications. Several methods have been developed, with enzyme-linked immunosorbent assays (ELISA) and mass spectrometry (MS)-based techniques being the most common.[23]

Competitive Enzyme-Linked Immunosorbent Assay (cELISA)

Principle: This assay involves a competition between unlabeled this compound in the sample and a known amount of labeled (e.g., biotinylated) this compound for binding to a limited number of anti-hepcidin antibody sites coated on a microplate. The amount of labeled this compound that binds is inversely proportional to the concentration of this compound in the sample.

Detailed Methodology:

  • Plate Coating: 96-well microplates are coated with a capture anti-hepcidin antibody and incubated overnight at 4°C. Plates are then washed to remove unbound antibody and blocked to prevent non-specific binding.

  • Standard and Sample Preparation: A standard curve is prepared by serially diluting a known concentration of synthetic this compound-25. Serum or plasma samples are diluted as required.

  • Competitive Reaction: Standards and samples are added to the wells, followed by the addition of a fixed concentration of biotinylated this compound. The plate is incubated to allow for competitive binding to the capture antibody.

  • Detection: After washing to remove unbound reagents, streptavidin conjugated to horseradish peroxidase (HRP) is added to the wells and binds to the captured biotinylated this compound.

  • Substrate Addition: Following another wash step, a chromogenic substrate for HRP (e.g., TMB) is added. The HRP enzyme catalyzes a color change.

  • Signal Measurement: The reaction is stopped, and the absorbance is read using a microplate reader at the appropriate wavelength.

  • Data Analysis: A standard curve is generated by plotting the absorbance versus the concentration of the standards. The concentration of this compound in the samples is then interpolated from this curve.

cELISA_Workflow start Start step1 Coat microplate with capture anti-hepcidin antibody start->step1 step2 Wash and block plate step1->step2 step3 Prepare this compound standards and patient samples step2->step3 step4 Add standards/samples and biotinylated this compound to wells step3->step4 step5 Incubate for competitive binding step4->step5 step6 Wash wells step5->step6 step7 Add Streptavidin-HRP step6->step7 step8 Incubate step7->step8 step9 Wash wells step8->step9 step10 Add TMB substrate step9->step10 step11 Incubate for color development step10->step11 step12 Stop reaction step11->step12 step13 Read absorbance step12->step13 step14 Calculate this compound concentration from standard curve step13->step14 end_node End step14->end_node

Caption: Workflow for this compound quantification by competitive ELISA (cELISA).
Mass Spectrometry (MS)-Based Methods

Principle: MS-based methods, often coupled with liquid chromatography (LC-MS/MS), offer high specificity and accuracy for this compound quantification.[26] These methods directly measure the mass-to-charge ratio of this compound and its fragments, allowing for precise identification and quantification, often using a stable isotope-labeled internal standard.

Detailed Methodology:

  • Sample Preparation: Serum or plasma samples are typically subjected to protein precipitation to remove larger proteins.

  • Internal Standard Spiking: A known amount of a stable isotope-labeled this compound internal standard is added to each sample and calibrator.

  • Solid-Phase Extraction (SPE): Samples are often further purified and concentrated using SPE to remove interfering substances.

  • Liquid Chromatography (LC) Separation: The extracted sample is injected into an LC system, where this compound and the internal standard are separated from other components based on their physicochemical properties as they pass through a chromatography column.

  • Mass Spectrometry (MS) Detection: The eluent from the LC column is introduced into the mass spectrometer. The this compound and internal standard molecules are ionized, and the mass spectrometer selects the precursor ions. These ions are then fragmented, and specific fragment ions are detected.

  • Quantification: The ratio of the peak area of the endogenous this compound to the peak area of the internal standard is calculated. This ratio is used to determine the concentration of this compound in the sample by comparing it to a calibration curve prepared with known concentrations of this compound.

Therapeutic Targeting of the this compound Pathway

The central role of this compound in iron homeostasis makes it an attractive therapeutic target for a range of iron disorders.[3][27][28]

  • This compound Agonists and Mimetics: For disorders of this compound deficiency, such as hereditary hemochromatosis and iron-loading anemias, strategies to increase this compound activity are being explored.[6][29] These include the development of this compound agonists, such as minihepcidins, which are small, modified peptides that mimic the function of native this compound.[1]

  • This compound Antagonists: In conditions of this compound excess, such as anemia of chronic disease, therapeutic approaches aim to reduce this compound levels or block its activity.[3][29] These include anti-hepcidin antibodies, inhibitors of this compound production (e.g., targeting the BMP-SMAD or JAK-STAT pathways), and molecules that interfere with the this compound-ferroportin interaction.[3][9]

Conclusion

This compound stands as the cornerstone of systemic iron regulation, and its dysregulation is a fundamental driver of numerous iron metabolism disorders. A thorough understanding of its complex regulatory pathways is essential for the development of novel diagnostic and therapeutic strategies. The continued refinement of this compound quantification methods and the advancement of this compound-targeted therapies hold great promise for improving the management of patients with these debilitating conditions. This guide provides a comprehensive technical overview to support ongoing research and drug development efforts in this dynamic field.

References

Physiological functions of hepcidin beyond iron regulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Non-Canonical Physiological Functions of Hepcidin (B1576463)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a peptide hormone primarily synthesized by the liver, is unequivocally recognized as the master regulator of systemic iron homeostasis. Its canonical function involves the internalization and degradation of the iron exporter ferroportin, thereby controlling dietary iron absorption and iron recycling by macrophages. However, a growing body of evidence has illuminated a multifaceted role for this compound that extends far beyond iron metabolism. This technical guide provides a comprehensive overview of the non-canonical physiological functions of this compound, with a focus on its roles in inflammation, innate immunity, neuroinflammation, cardiovascular physiology, and metabolic regulation. We delve into the molecular mechanisms and signaling pathways underpinning these functions, present quantitative data from key studies, and provide detailed experimental protocols for their investigation. This guide is intended to be a valuable resource for researchers and drug development professionals seeking to understand and therapeutically target the diverse biological activities of this compound.

Introduction

Initially discovered as a liver-expressed antimicrobial peptide (LEAP-1), this compound's profound role in iron regulation has since dominated the scientific literature.[1] The this compound-ferroportin axis is a critical control point in maintaining iron balance, and its dysregulation is central to the pathophysiology of both iron deficiency and iron overload disorders.[2] Nevertheless, the initial discovery of its antimicrobial properties hinted at a broader physiological significance.

Subsequent research has revealed that this compound is a key mediator in the host's response to infection and inflammation, acts as a signaling molecule in the central nervous system, influences cardiovascular health, and participates in the regulation of glucose and lipid metabolism. These non-canonical functions are often intertwined with its role in iron metabolism but also exhibit iron-independent effects, opening new avenues for therapeutic intervention in a wide range of diseases. This whitepaper will explore these functions in detail, providing the technical information necessary for their further study and potential therapeutic exploitation.

This compound in Inflammation and Host Defense

This compound plays a dual role in the host's defense against pathogens, acting as both a direct antimicrobial agent and an indirect modulator of immunity through iron sequestration.

Direct Antimicrobial Activity

This compound exhibits direct microbicidal activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[3] This function is attributed to its cationic and amphipathic properties, allowing it to disrupt microbial membranes. The antimicrobial potency of this compound is influenced by environmental factors such as pH.[4]

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Various Pathogens

PathogenThis compound IsoformMIC (µM)Reference
Escherichia coliDrhep15[5]
Streptococcus agalactiaeDrhep10[5]
Aeromonas hydrophilaDrhep20[5]
Staphylococcus aureusDrhep25[5]
E. coliDmhep_8cysV125[5]
S. agalactiaeDmhep_8cysV120[5]
A. hydrophilaDmhep_8cysV125[5]
S. aureusDmhep_8cysV125[5]
E. coliDmhep_8cysV220[5]
S. agalactiaeDmhep_8cysV210[5]
A. hydrophilaDmhep_8cysV220[5]
S. aureusDmhep_8cysV215[5]

Drhep, Dmhep_8cysV1, and Dmhep_8cysV2 are this compound variants from fish, demonstrating the conserved antimicrobial function across species.

Indirect Antimicrobial Effects via Iron Sequestration

During infection and inflammation, pro-inflammatory cytokines, particularly Interleukin-6 (IL-6), potently induce this compound expression.[6][7] This leads to the degradation of ferroportin on macrophages and duodenal enterocytes, resulting in decreased plasma iron concentrations (hypoferremia).[1][8] This "nutritional immunity" sequesters iron away from invading extracellular pathogens that require it for proliferation.[5][9] However, this iron sequestration within macrophages can be detrimental in infections caused by intracellular pathogens that thrive in an iron-rich environment.[9][10]

Modulation of Macrophage Polarization

This compound can influence the polarization of macrophages, key cells of the innate immune system. Studies have shown that this compound can induce the polarization of macrophages towards a pro-inflammatory M1 phenotype, characterized by the expression of markers like iNOS.[11] Conversely, neutralizing this compound can enhance the anti-inflammatory M2 phenotype.[11] This suggests that this compound can directly shape the nature of the immune response.

Table 2: Effect of this compound on Macrophage Polarization Markers

Cell TypeTreatmentMarkerChangeReference
THP-1 derived macrophagesThis compoundiNOS (M1)Increased[11]
THP-1 derived macrophagesThis compoundCD206 (M2)No significant change[11]
THP-1 derived macrophagesThis compoundIFN-γ/IL-4 ratioIncreased[11]
Monocyte derived macrophagesThis compoundCD16+ (M1)Increased[11]
Monocyte derived macrophagesThis compoundCD23+ (M1)Increased[11]
Monocyte derived macrophagesThis compound Neutralizing AbCD10+ (M2)Increased[11]
Monocyte derived macrophagesThis compound Neutralizing AbCCL22+ (M2)Increased[11]

Signaling Pathways in Inflammation

The induction of this compound during inflammation is primarily mediated by the IL-6/JAK/STAT3 pathway.[12] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, can also induce this compound expression through Toll-like receptor 4 (TLR4) signaling, both directly in hepatocytes and indirectly through the induction of IL-6 from immune cells.[1][8]

Inflammatory Regulation of this compound Expression cluster_macrophage Macrophage/Immune Cell cluster_hepatocyte Hepatocyte LPS LPS TLR4 TLR4 LPS->TLR4 binds IL6 IL-6 IL6R IL-6R IL6->IL6R binds TLR4->IL6 induces JAK JAK IL6R->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 HAMP HAMP Gene (this compound) pSTAT3->HAMP activates transcription This compound This compound HAMP->this compound is transcribed & translated

Caption: Inflammatory signaling pathway leading to this compound production.

This compound in the Central Nervous System

This compound and ferroportin are expressed in various brain cells, including neurons and glia, suggesting a local iron regulatory system within the central nervous system (CNS).[13] Dysregulation of this axis is implicated in neuroinflammatory and neurodegenerative diseases.

In the context of Alzheimer's disease (AD), this compound has been shown to have a protective role.[13][14] Pre-treatment with this compound can reduce the secretion of pro-inflammatory cytokines like TNF-α and IL-6 from amyloid-beta (Aβ)-activated astrocytes and microglia.[15] This anti-inflammatory effect can protect neurons from Aβ-induced toxicity and oxidative stress.[15]

Table 3: Effect of this compound on Aβ-Induced Neuroinflammation

Cell TypeTreatmentMeasured ParameterResultReference
Astrocytes & MicrogliaAβ + this compound pre-treatmentTNF-α secretionReduced compared to Aβ alone[15]
Astrocytes & MicrogliaAβ + this compound pre-treatmentIL-6 secretionReduced compared to Aβ alone[15]
NeuronsConditioned media from Aβ-treated glia + this compoundNeurotoxicityReduced[15]
NeuronsConditioned media from Aβ-treated glia + this compoundOxidative damageReduced[15]
Mice (in vivo)Intracerebral Aβ injection + this compoundGlial activationReduced[15]
Mice (in vivo)Intracerebral Aβ injection + this compoundOxidative damageReduced[15]

This compound in Cancer Biology

The role of this compound in cancer is complex and appears to be context-dependent. In many cancers, including breast, prostate, and colorectal cancer, this compound expression is upregulated.[16][17][18] This can lead to increased intracellular iron retention in cancer cells by degrading ferroportin, which in turn can promote tumor growth, proliferation, and metastasis.[16][18] this compound can act in an autocrine manner in some cancer cells, such as prostate cancer cells, to increase their iron stores and enhance their viability.[16]

This compound in the Cardiovascular System

Beyond systemic iron regulation, a local this compound/ferroportin axis operates within the heart, playing a crucial role in cardiomyocyte iron homeostasis.[3][19]

Cardiac Iron Homeostasis

Cardiomyocyte-specific deletion of this compound in mice leads to cardiomyocyte iron deficiency, resulting in fatal contractile and metabolic dysfunction, even with normal systemic iron levels.[3][19] This highlights a cell-autonomous role for this compound in maintaining cardiac health.

Atherosclerosis

This compound is implicated in the pathogenesis of atherosclerosis. By promoting iron accumulation in macrophages within atherosclerotic plaques, this compound can enhance a pro-inflammatory M1 macrophage phenotype and increase the uptake of oxidized LDL, contributing to foam cell formation.[20] Conversely, pharmacologic suppression of this compound has been shown to increase cholesterol efflux from macrophages and reduce atherosclerosis in mouse models.[21][22]

Table 4: Effect of this compound Suppression on Atherosclerosis-Related Parameters

Model/Cell TypeTreatment (this compound Suppression)Measured ParameterResultReference
ApoE-/- miceLDN-193189Plaque ABCA1 immunoreactivity3.7-fold increase[21]
ApoE-/- miceLDN-193189Plaque lipid area (Oil Red O)50% reduction[21]
ApoE-/- miceLDN-193189Total plaque area43% reduction[21]
Peritoneal macrophages (mice)LDN-193189ABCA1 mRNA2-fold increase[21]
Peritoneal macrophages (mice)LDN-193189ABCG1 mRNA7.3-fold increase[21]
Peritoneal macrophages (mice)LDN-193189Cholesterol efflux to ApoA-1Significantly increased[21]

LDN-193189 is a small molecule inhibitor of BMP signaling, which leads to this compound suppression.

This compound in Metabolic Regulation

Emerging evidence suggests a link between this compound, iron metabolism, and the regulation of glucose and lipid homeostasis.

Glucose Metabolism

The relationship between this compound and glucose metabolism is intricate. Insulin can induce this compound expression in hepatocytes. In some contexts, glucose itself can stimulate this compound expression. Dysregulation of this compound has been observed in type 2 diabetes, although the precise nature of this relationship is still under investigation.

Lipid Metabolism

This compound levels have been positively correlated with visceral fat and atherogenic dyslipidemia in obese adolescents. This suggests a potential role for this compound in the metabolic complications of obesity.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Antimicrobial Activity Assay (MIC Determination)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a specific bacterial strain.

Materials:

  • Synthetic this compound peptide

  • Bacterial strain of interest (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid).

  • Perform serial two-fold dilutions of the this compound stock solution in MHB in the wells of a 96-well plate.

  • Inoculate the bacterial strain into MHB and incubate until it reaches the logarithmic growth phase.

  • Dilute the bacterial culture to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Add the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions.

  • Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Workflow for Minimum Inhibitory Concentration (MIC) Assay A Prepare this compound Dilutions C Inoculate Microplate A->C B Prepare Bacterial Inoculum B->C D Incubate C->D E Read Results D->E

References

Hepcidin Expression: A Deep Dive into Cellular and Tissue Distribution

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Hepcidin (B1576463), a 25-amino acid peptide hormone, stands as the master regulator of systemic iron homeostasis.[1][2][3] Its expression is tightly controlled at the transcriptional level, responding to various stimuli including body iron status, inflammation, erythropoietic demand, and hypoxia.[1][4] Dysregulation of this compound is a cornerstone in the pathophysiology of numerous iron-related disorders, making it a critical target for therapeutic development. This guide provides a comprehensive overview of this compound expression across different cell types and tissues, details the core signaling pathways, summarizes quantitative data, and outlines key experimental methodologies.

Primary Site of Expression: The Liver

The vast majority of circulating this compound is produced by hepatocytes in the liver.[1][3][5] This hepatic expression is the principal determinant of systemic iron levels, controlling iron absorption from the duodenum and the release of recycled iron from macrophages.[5][6][7]

Regulation in Hepatocytes: Hepatic this compound synthesis is governed by two major signaling pathways:

  • The Bone Morphogenetic Protein (BMP)/SMAD Pathway: This is the core axis for iron-sensing.[4] Increased iron stores lead to elevated levels of BMP6.[8][9] BMP6 binds to BMP receptors (BMPR) and the co-receptor hemojuvelin (HJV), initiating a signaling cascade that phosphorylates SMAD1, SMAD5, and SMAD8 (SMAD1/5/8).[2][6][10] The phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus and binds to BMP-responsive elements (BMP-REs) on the this compound gene promoter, upregulating its transcription.[6][9][10] The hemochromatosis protein (HFE) and transferrin receptor 2 (TFR2) are also crucial components of this pathway, sensing circulating iron bound to transferrin.[11][12]

  • The JAK/STAT3 Pathway: This pathway mediates the inflammatory induction of this compound.[2] During inflammation or infection, cytokines, most notably Interleukin-6 (IL-6), are released.[1][8] IL-6 binds to its receptor complex on hepatocytes, activating Janus kinases (JAK1/2).[1][12] JAKs then phosphorylate the Signal Transducer and Activator of Transcription 3 (STAT3).[1][11] Phosphorylated STAT3 dimerizes, translocates to the nucleus, and binds to STAT-responsive elements in the this compound promoter, driving its expression.[9][12] This mechanism is responsible for the iron sequestration and subsequent anemia of inflammation.[1]

These two pathways are believed to work cooperatively to fine-tune this compound expression.[1][12]

Caption: Signaling pathways for hepatic this compound regulation.

Extrahepatic this compound Expression

While the liver is the primary source of systemic this compound, local synthesis occurs in several other tissues, albeit at much lower levels.[13][14] The physiological significance of this extrahepatic production is an area of active research, with evidence suggesting roles in local iron regulation and immune responses.[13]

  • Macrophages: Macrophages, particularly those in the reticuloendothelial system, express this compound.[13][15] This expression is induced by bacterial components like lipopolysaccharide (LPS) and inflammatory stimuli.[5][15] Locally produced this compound may act in an autocrine or paracrine manner to promote iron retention within macrophages during infection, limiting iron availability to invading pathogens.[13][15] The regulation in macrophages appears distinct from hepatocytes; for instance, BMPs only stimulate macrophage this compound expression in the presence of LPS.[15]

  • Heart: Cardiomyocytes express this compound, and its expression is upregulated in response to cardiac injury, hypoxia, and inflammation.[13][14][16] Local this compound may play a protective role in cardiac diseases by regulating iron export from cardiomyocytes.[13] Studies have shown that cardiac this compound expression correlates with markers of cardiac damage, suggesting a role for injury rather than iron as the primary driver in certain pathological states.[14][16]

  • Kidney: The kidney is another site of extrahepatic this compound synthesis.[13][17] While the liver is the main source of circulating this compound which is excreted by the kidneys, local production within the kidney itself may contribute to renal iron homeostasis.[3][17]

  • Brain: this compound is also expressed in the brain, including in astrocytes and microglia.[13] Its expression can be induced by inflammation.[13] Local this compound in the central nervous system may play a role in managing brain iron levels, which is critical as iron accumulation is associated with neurodegenerative diseases.[18]

  • Cancer Tissues: Increased this compound expression has been observed in various cancer types, including non-small cell lung cancer, colorectal cancer, and breast cancer.[19][20] In the tumor microenvironment, this compound may sequester iron to support the high metabolic and proliferative demands of cancer cells.[19]

Quantitative Data on this compound Expression

Quantifying this compound levels is crucial for both research and clinical diagnostics.[3] Levels can be measured in tissue (mRNA) and biological fluids like serum and urine (peptide).[3]

Table 1: Relative this compound mRNA Expression in Tissues

Tissue/Cell Type Condition Relative Expression Level Reference
Liver (Hepatocytes) Normal/Baseline Very High (Primary Source) [1][3]
Heart (Cardiomyocytes) Normal Low [13][14]
Heart (Cardiomyocytes) Myocardial Infarction / CKD Increased (2 to 3-fold) [14][16]
Macrophages Baseline Low [13][15]
Macrophages LPS/Bacterial Infection Increased [15]
Lung Cancer Tissue NSCLC Higher than normal lung tissue [20]

| Brain (Cortex) | Aged Mice | Increased vs. Young Mice |[18] |

Note: This table presents a summary of relative expression changes. Absolute quantification is highly dependent on the methodology used.

Table 2: Serum this compound Concentrations in Human Health and Disease

Condition Typical Serum This compound-25 (B1576460) Range Reference
Healthy Individuals 16.03 ± 9.78 ng/mL [20]
Healthy Volunteers (Normal Iron Status) Similar levels for males and females [21]
Non-Small Cell Lung Cancer (NSCLC) 31.34 ± 15.41 ng/mL (Elevated) [20]
Anemia of Chronic Disease (ACD) High [3][22]
Iron Deficiency Anemia (IDA) Low [3][22]

| Hereditary Hemochromatosis (HH) | Low / Inappropriately Normal |[3] |

Concentrations can vary significantly between different assays and patient populations.

Experimental Protocols: Quantifying this compound

A variety of methods are employed to measure this compound at the mRNA and protein levels.[3]

A. Quantification of this compound mRNA (RT-qPCR) Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is the standard method for measuring this compound gene expression in cells and tissues.

  • Principle: This technique involves converting mRNA into complementary DNA (cDNA) via reverse transcription, followed by amplification of the target cDNA (this compound) using PCR. The amplification is monitored in real-time using fluorescent dyes or probes. The cycle threshold (Ct) value is inversely proportional to the amount of target mRNA in the initial sample.

  • General Protocol:

    • RNA Extraction: Isolate total RNA from tissue homogenates or cultured cells using a commercial kit (e.g., TRIzol, RNeasy). Assess RNA quality and quantity using spectrophotometry (A260/A280 ratio) and gel electrophoresis.

    • Reverse Transcription (cDNA Synthesis): Synthesize cDNA from a standardized amount of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

    • qPCR: Perform qPCR using this compound-specific primers and a fluorescent dye (e.g., SYBR Green) or a specific probe (e.g., TaqMan). Include a housekeeping gene (e.g., GAPDH, β-actin) for normalization.[20][23]

    • Data Analysis: Calculate the relative expression of this compound mRNA using the ΔΔCt method, which normalizes the expression of the target gene to the housekeeping gene and compares it to a control or calibrator sample.[20]

B. Quantification of this compound Peptide Measuring the bioactive this compound-25 peptide in biological fluids like serum or urine is commonly done using mass spectrometry or immunoassays.[3][22]

  • Mass Spectrometry (LC-MS/MS): This is considered the gold standard for its high specificity and ability to distinguish between this compound isoforms.[21][24]

    • Principle: The method involves separating peptides by liquid chromatography (LC) and then detecting and quantifying them based on their mass-to-charge ratio using tandem mass spectrometry (MS/MS). An isotopically labeled internal standard is typically used for accurate quantification.[25]

    • General Protocol:

      • Sample Preparation: Precipitate proteins from the serum sample. Extract peptides using solid-phase extraction (SPE).

      • LC-MS/MS Analysis: Inject the extracted sample into an LC-MS/MS system. Separate this compound from other peptides on a C18 column.

      • Detection & Quantification: Monitor specific precursor-to-product ion transitions for native this compound and the internal standard. Calculate the concentration based on the ratio of the peak areas against a calibration curve. Note: Special attention is needed to prevent peptide loss due to adsorption to surfaces, often requiring the use of silanized vials.[24]

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISAs are more widely available and suitable for high-throughput analysis.[3] They can be in a competitive or sandwich format.

    • Principle (Competitive ELISA): A known amount of labeled this compound competes with the this compound in the sample for binding to a limited number of anti-hepcidin antibody sites. The signal is inversely proportional to the amount of this compound in the sample.

    • General Protocol:

      • Coating: Coat a microplate with anti-hepcidin antibodies.

      • Competition: Add standards or samples along with a fixed amount of enzyme-labeled this compound to the wells.

      • Washing: Wash away unbound components.

      • Substrate Addition: Add a chromogenic substrate that reacts with the enzyme to produce a colored product.

      • Measurement: Measure the absorbance using a plate reader and determine the concentration from a standard curve.

Experimental_Workflow_Hepcidin_Quantification General Workflow for this compound Quantification cluster_sample Sample Collection cluster_mrna mRNA Quantification (RT-qPCR) cluster_protein Peptide Quantification Tissue Tissue Sample (e.g., Liver, Heart) RNA_Extract 1. Total RNA Extraction Tissue->RNA_Extract Blood Blood Sample Serum Serum/ Plasma Separation Blood->Serum cDNA_Synth 2. cDNA Synthesis (Reverse Transcription) RNA_Extract->cDNA_Synth qPCR 3. qPCR Amplification cDNA_Synth->qPCR Data_mRNA 4. Relative mRNA Expression Analysis (ΔΔCt Method) qPCR->Data_mRNA Prep_MS Sample Prep (Protein Precipitation, SPE) Serum->Prep_MS ELISA ELISA Serum->ELISA LCMS LC-MS/MS Analysis Prep_MS->LCMS Data_MS Absolute Concentration (ng/mL) LCMS->Data_MS Data_ELISA Concentration (ng/mL) ELISA->Data_ELISA

Caption: Workflow for this compound mRNA and peptide quantification.

References

The Dual Antimicrobial Nature of Hepcidin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hepcidin (B1576463), a peptide hormone primarily synthesized in the liver, is the master regulator of systemic iron homeostasis.[1][2] Initially identified for its antimicrobial properties, its role in iron metabolism has since taken center stage. However, a growing body of evidence underscores its significance as a key component of the innate immune response, exerting antimicrobial effects through both direct and indirect mechanisms. This technical guide provides an in-depth exploration of this compound's function as an antimicrobial peptide, detailing its mechanisms of action, summarizing quantitative data on its efficacy, outlining key experimental protocols, and visualizing the complex signaling pathways that govern its expression and function during infection.

Introduction: this compound's Rediscovered Antimicrobial Role

This compound was first isolated from human urine and named for its hepatic origin and its in vitro bactericidal properties.[3][4] It is a cysteine-rich peptide that forms a stable hairpin-like structure stabilized by four disulfide bonds.[5][6][7] While its function in regulating the iron exporter ferroportin is well-established, its antimicrobial capabilities are a critical aspect of host defense.[3][8] In mammals, the antimicrobial role is often considered secondary to its iron-regulatory function, whereas in some vertebrates like teleost fish, specific this compound isoforms have specialized and potent antimicrobial activities.[3] This guide will dissect the multifaceted antimicrobial functions of this compound, providing a comprehensive resource for researchers in immunology and drug development.

Mechanisms of Antimicrobial Action

This compound employs a two-pronged approach to combat microbial infections: an indirect mechanism mediated by iron sequestration and a direct antimicrobial peptide activity.

Indirect Antimicrobial Action: Nutritional Immunity via Iron Sequestration

The primary and most well-understood antimicrobial function of this compound in mammals is the restriction of iron availability to invading pathogens, a concept known as nutritional immunity.[1][9] Iron is an essential nutrient for the proliferation of most pathogenic bacteria.[1][10]

During infection and inflammation, pro-inflammatory cytokines, particularly Interleukin-6 (IL-6), stimulate this compound production.[2][11][12] Elevated this compound levels then bind to the cellular iron exporter ferroportin on the surface of enterocytes, macrophages, and hepatocytes, inducing its internalization and degradation.[3][8][13] This process effectively traps iron within these cells, leading to a rapid decrease in circulating iron levels (hypoferremia).[1][8] By limiting the availability of this critical nutrient in the bloodstream and extracellular fluids, this compound curtails the growth and dissemination of extracellular pathogens.[1][14]

Direct Antimicrobial Activity

Beyond its role in iron metabolism, this compound exhibits direct microbicidal activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[4][15][16] The precise mechanism of direct killing is not fully elucidated but is thought to involve electrostatic interactions with the negatively charged microbial cell membranes, leading to membrane disruption and cell lysis, a mechanism common to many antimicrobial peptides (AMPs).[17] The amphipathic nature of the this compound molecule facilitates its insertion into and disruption of the microbial membrane.[5][15]

The disulfide bonds are crucial for maintaining the three-dimensional structure of this compound, which is essential for its antibacterial activity.[7][15] Reduction of these bonds or replacement of cysteine residues with alanine (B10760859) results in a loss of antimicrobial function.[15] Interestingly, the antimicrobial activity of human hepcidins is enhanced at acidic pH, which may be relevant for infections in specific body compartments with lower pH.[15][18]

Quantitative Data on Antimicrobial Activity

The direct antimicrobial efficacy of this compound and its variants has been quantified against various pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values reported in the literature. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: Antibacterial Activity of Human this compound-20 and this compound-25
Bacterial Species This compound-20 MIC (µg/mL) This compound-25 MIC (µg/mL)
Staphylococcus aureus>50>50
Staphylococcus epidermidis12.5 - 2525 - 50
Group B Streptococcus12.525
Escherichia coli3.25 - 6.256.25 - 12.5
Pseudomonas aeruginosa6.25 - 12.512.5 - 25
Acinetobacter baumannii3.25 - 6.256.25 - 12.5
Klebsiella pneumoniae6.25 - 12.512.5 - 25
Enterococcus faecium2550
Data synthesized from literature reporting bactericidal concentrations.[15]
Table 2: Antibacterial Activity of Fish Hepcidins
This compound Variant Bacterium MIC (µM)
Drhep (from Danio rerio)E. coli15
S. agalactiae10
A. hydrophila20
S. aureus25
Dmhep_8cysV1 (from Dissostichus mawsoni)E. coli25
S. agalactiae20
A. hydrophila25
S. aureus25
Dmhep_8cysV2 (from Dissostichus mawsoni)E. coli20
S. agalactiae10
A. hydrophila20
S. aureus15
Data from a study on hepcidins from Antarctic notothenioid fish.[6]

Key Experimental Protocols

This section provides an overview of the methodologies used to assess the antimicrobial and iron-regulatory functions of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound.

Principle: A standardized suspension of a target microorganism is exposed to serial dilutions of this compound in a liquid growth medium. The lowest concentration of this compound that inhibits visible growth after a defined incubation period is the MIC.

Protocol:

  • Peptide Preparation: Synthesize or purify this compound. Dissolve in a suitable solvent (e.g., sterile water or dilute acetic acid) and prepare a stock solution.

  • Bacterial Culture: Grow the bacterial strain to the mid-logarithmic phase in an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Dilute the bacterial culture to a standardized concentration, typically ~5 x 10^5 colony-forming units (CFU)/mL.

  • Assay Setup: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in the broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria without this compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[6]

  • MIC Determination: The MIC is the lowest concentration of this compound in which there is no visible turbidity. This can be confirmed by measuring the optical density at 600 nm (OD600).[6]

Bactericidal Activity Assessment: Colony Forming Unit (CFU) Assay

This assay determines the concentration of this compound that is bactericidal.

Principle: Bacteria are incubated with different concentrations of this compound. At various time points, aliquots are removed, diluted, and plated on agar (B569324) to enumerate the surviving bacteria.

Protocol:

  • Incubation: Prepare tubes with a standardized bacterial suspension (~1 x 10^6 CFU/mL) and add varying concentrations of this compound.

  • Sampling: At specified time intervals (e.g., 0, 30, 60, 90, 120 minutes), remove an aliquot from each tube.

  • Serial Dilution and Plating: Perform serial dilutions of the aliquots in sterile saline or PBS and plate a known volume onto nutrient agar plates.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Colony Counting: Count the number of colonies on each plate to determine the number of viable bacteria (CFU/mL) at each time point and this compound concentration. A significant reduction in CFU/mL compared to the control indicates bactericidal activity.

In Vivo Iron Status Measurement

These assays are crucial for evaluating this compound's indirect antimicrobial effect by measuring changes in iron homeostasis.

Principle: In animal models, serum and tissue iron levels are measured following an inflammatory stimulus or this compound administration to assess the iron-sequestration effect.

Protocol:

  • Animal Model: Use appropriate animal models (e.g., mice). An inflammatory response can be induced by injecting lipopolysaccharide (LPS) or turpentine.[19]

  • Sample Collection: At designated time points, collect blood via retro-orbital bleeding or cardiac puncture to separate serum.[20] Harvest tissues such as the liver and spleen.[20]

  • Serum Iron Measurement: Use a colorimetric assay kit to determine the concentration of iron in the serum.[20]

  • Tissue Non-Heme Iron Measurement: Determine the non-heme iron content in tissues using methods such as the bathophenanthroline (B157979) chromogen assay. This involves homogenizing the tissue, precipitating proteins, and reacting the iron with a colorimetric reagent.

  • Data Analysis: Compare the iron levels in treated animals to those in control animals to quantify the extent of hypoferremia and tissue iron sequestration.

Signaling Pathways and Visualizations

The expression of this compound is tightly regulated by several signaling pathways that respond to iron levels, inflammation, and erythropoietic demand. During infection, the inflammatory pathway is dominant.

Inflammatory Regulation of this compound Expression

The primary pathway for this compound induction during infection is the IL-6/JAK/STAT3 signaling cascade.[12][21][22] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates macrophages to produce IL-6.[12] IL-6 then binds to its receptor on hepatocytes, activating the Janus kinase (JAK) family of tyrosine kinases. JAKs phosphorylate the Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 dimerizes, translocates to the nucleus, and binds to the STAT3-responsive element on the this compound gene promoter, driving its transcription.[12][23][24]

G cluster_extracellular Extracellular Space cluster_macrophage Macrophage cluster_hepatocyte Hepatocyte LPS LPS (from Bacteria) Macrophage Macrophage LPS->Macrophage stimulates IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R binds to Macrophage->IL6 produces JAK JAK IL6R->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 dimerizes Nucleus Nucleus pSTAT3->Nucleus translocates to HepcidinGene This compound Gene Promoter (STAT3 binding site) pSTAT3->HepcidinGene binds to This compound This compound HepcidinGene->this compound induces transcription G cluster_cell Macrophage / Enterocyte FPN Ferroportin (FPN) on cell membrane Internalization Internalization & Ubiquitination FPN->Internalization triggers NoExport Iron Export Blocked Lysosome Lysosome Internalization->Lysosome targets to Degradation FPN Degradation Lysosome->Degradation Iron Intracellular Iron Iron->FPN export via This compound This compound This compound->FPN binds to G cluster_setup Experimental Setup cluster_endpoints Endpoint Analysis AnimalModel Animal Model (e.g., Wild-type vs. This compound Knockout Mice) Infection Bacterial Infection (e.g., K. pneumoniae) AnimalModel->Infection Survival Monitor Survival Infection->Survival BacterialLoad Measure Bacterial Load (Blood, Lungs, Spleen) Infection->BacterialLoad IronStatus Assess Iron Status (Serum Iron, Tissue Iron) Infection->IronStatus Inflammation Quantify Inflammation (Cytokines, Histology) Infection->Inflammation Analysis Data Analysis & Conclusion BacterialLoad->Analysis Compare between groups IronStatus->Analysis Correlate with outcome

References

Extra-hepatic Hepcidin Synthesis: A Local Regulator of Iron Homeostasis and Cellular Function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Hepcidin (B1576463), the master regulator of systemic iron homeostasis, is primarily synthesized and secreted by the liver. However, a growing body of evidence reveals that this compound is also produced by various extra-hepatic tissues, where it exerts crucial local effects on iron metabolism and cellular function. This whitepaper provides a comprehensive overview of extra-hepatic this compound synthesis, detailing its roles in diverse tissues including macrophages, the heart, the brain, the pancreas, and adipose tissue. We explore the distinct signaling pathways governing its local expression and its implications in both physiological and pathological conditions. This guide also presents quantitative data on extra-hepatic this compound expression, detailed experimental protocols for its investigation, and visual representations of key signaling and experimental workflows to support further research and therapeutic development in this burgeoning field.

Introduction

While the liver is the principal source of circulating this compound, which systemically controls iron absorption and recycling, local production of this peptide hormone in other tissues suggests a more nuanced, autocrine and paracrine regulation of iron fluxes.[1] This localized control appears critical for the specific iron requirements and inflammatory responses of individual organs.[2][3] Understanding the synthesis and function of extra-hepatic this compound is paramount for elucidating the pathophysiology of various diseases and for developing targeted therapeutic strategies.[2]

Sites of Extra-hepatic this compound Synthesis and Local Roles

Macrophages

Macrophages, central to iron recycling and innate immunity, are a significant site of extra-hepatic this compound production.[2]

  • Local Role: Macrophage-derived this compound acts in an autocrine/paracrine manner to downregulate the iron exporter ferroportin on their cell surface.[4] This leads to intracellular iron retention, which can limit the availability of iron to invading pathogens as part of the innate immune response.[5][6] Conversely, this iron sequestration can also contribute to the anemia of inflammation.[7][8] In the context of tuberculosis, this compound has been shown to localize to mycobacteria-containing phagosomes and exhibit direct antimicrobial activity against M. tuberculosis.[9] Alveolar macrophages also produce this compound in response to inflammatory stimuli like LPS, suggesting a role in lung iron homeostasis and defense against respiratory infections.[10][11]

Heart

The heart expresses this compound, which plays a vital, cell-autonomous role in maintaining cardiac iron homeostasis.[12][13]

  • Local Role: Cardiomyocyte-derived this compound regulates local ferroportin expression, thereby controlling iron export from these cells.[12][14] Disruption of this local this compound/ferroportin axis can lead to cardiomyocyte iron deficiency, resulting in metabolic dysfunction and fatal contractile impairment, even with normal systemic iron levels.[14] Cardiac this compound expression is uniquely regulated by factors like hypoxia, which, in contrast to its effect in the liver, upregulates this compound in the heart.[15] This suggests a protective mechanism to preserve intracellular iron for essential metabolic processes during ischemic stress.[16]

Brain

This compound is synthesized by various brain cells, including neurons and glial cells, and is implicated in regulating brain iron levels and neuroinflammatory processes.[17][18]

  • Local Role: Brain-derived this compound is thought to control iron flux across the blood-brain barrier and within the neural parenchyma by modulating iron transport proteins.[17][19][20] Dysregulation of local this compound expression is associated with iron accumulation and neurodegeneration in diseases like Alzheimer's and Parkinson's disease.[18][19] Studies suggest that increasing brain this compound levels could be a therapeutic strategy to reduce iron-mediated oxidative stress in these conditions.[19] Aging is also associated with increased brain this compound, leading to reduced ferroportin and subsequent iron accumulation.[21]

Pancreas

Pancreatic β-cells are another site of extra-hepatic this compound synthesis, linking iron metabolism to glucose homeostasis.[22][23]

  • Local Role: this compound is co-localized with insulin (B600854) in secretory granules of β-cells and is regulated by iron levels.[22][23] This suggests a role in the local regulation of iron within the islets of Langerhans, potentially protecting β-cells from iron-induced oxidative damage.[22] Glucotoxicity has been shown to inhibit this compound expression in β-cells, which in turn impairs insulin synthesis by downregulating the key transcription factor Pdx-1.[24][25] This highlights a complex interplay between glucose metabolism, iron regulation, and β-cell function.

Adipose Tissue

Adipose tissue contributes to local and systemic this compound levels, particularly in the context of obesity.[2]

  • Local Role: In obesity, the chronic low-grade inflammation within adipose tissue leads to increased this compound production, partly driven by inflammatory cytokines like IL-6.[26][27] This can contribute to the iron deficiency often observed in obese individuals by trapping iron within adipocytes and macrophages, and potentially contributing to systemic hypoferremia.[27][28]

Data Presentation: Quantitative Analysis of Extra-hepatic this compound Expression

The following table summarizes quantitative data on the regulation of this compound mRNA expression in various extra-hepatic cells and tissues from selected studies.

Tissue/Cell TypeModelStimulusFold Change in this compound mRNAReference
Mouse Macrophages (RAW264.7)In vitroM. avium + IFN-γHigh induction (not quantified)[9]
Human Monocytic Cells (THP-1)In vitroM. avium + IFN-γHigh induction (not quantified)[9]
Mouse Alveolar MacrophagesIn vitroLPSHigh induction (not quantified)[10]
Rat HeartIn vivoHypoxia (6h)~2.5-fold increase[15]
Rat HeartIn vivoLPS (6h)~4-fold increase[15]
Mouse Pancreatic Islets (MIN6 cells)In vitroHigh Glucose (33.3 mM, 48h)Significant decrease[24]
Human Adipose TissueIn vivoObesityPositive correlation with inflammation[26][29]

Experimental Protocols

This section details common methodologies for investigating extra-hepatic this compound synthesis and function.

Quantification of this compound mRNA Expression
  • Method: Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR).

  • Protocol:

    • Tissue/Cell Lysis and RNA Extraction: Isolate total RNA from the tissue of interest (e.g., heart, brain, adipose tissue) or cultured cells (e.g., macrophages, pancreatic β-cells) using a TRIzol-based reagent or a commercial RNA extraction kit according to the manufacturer's instructions.

    • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity via gel electrophoresis or a bioanalyzer.

    • Reverse Transcription: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

    • qRT-PCR: Perform real-time PCR using a thermocycler with SYBR Green or TaqMan probe-based chemistry. Use primers specific for the this compound gene (HAMP) and a stable housekeeping gene (e.g., GAPDH, β-actin) for normalization.

    • Data Analysis: Calculate the relative expression of this compound mRNA using the ΔΔCt method.

Measurement of this compound Protein Levels
  • Method: Enzyme-Linked Immunosorbent Assay (ELISA) or Mass Spectrometry.

  • Protocol (ELISA):

    • Sample Preparation: Collect tissue lysates, cell culture supernatants, or biological fluids (e.g., cerebrospinal fluid). Centrifuge to remove debris.

    • ELISA Procedure: Use a commercially available competitive or sandwich ELISA kit for this compound. Follow the manufacturer's protocol, which typically involves:

      • Coating a microplate with a capture antibody.

      • Adding standards and samples, followed by a detection antibody conjugated to an enzyme (e.g., HRP).

      • Adding a substrate that reacts with the enzyme to produce a colorimetric signal.

    • Data Analysis: Measure the absorbance using a microplate reader and calculate the this compound concentration by comparing the sample readings to a standard curve.

In Situ Localization of this compound
  • Method: Immunohistochemistry (IHC) or Immunofluorescence (IF).

  • Protocol:

    • Tissue Preparation: Fix the tissue in 4% paraformaldehyde, embed in paraffin, and cut into thin sections. For immunofluorescence, cryosections may be preferred.

    • Antigen Retrieval: Deparaffinize and rehydrate the sections. Perform antigen retrieval using heat (e.g., in citrate (B86180) buffer) to unmask the epitope.

    • Blocking: Block non-specific antibody binding using a blocking solution (e.g., normal serum or BSA).

    • Primary Antibody Incubation: Incubate the sections with a primary antibody specific for this compound overnight at 4°C.

    • Secondary Antibody Incubation: Wash and incubate with a secondary antibody conjugated to an enzyme (for IHC) or a fluorophore (for IF).

    • Detection and Visualization: For IHC, add a substrate (e.g., DAB) to produce a colored precipitate. For IF, mount with a DAPI-containing medium to counterstain nuclei.

    • Imaging: Visualize the sections using a light microscope (IHC) or a fluorescence/confocal microscope (IF).

Visualization of Signaling Pathways and Workflows

Signaling Pathways for this compound Regulation

The regulation of this compound expression is complex and involves multiple signaling pathways that can vary between cell types.

LPS LPS / Pathogens TLR4 TLR4 LPS->TLR4 Binds NFkB NF-κB Pathway TLR4->NFkB Activates Hepcidin_Gene This compound Gene (HAMP) NFkB->Hepcidin_Gene Induces Transcription Hepcidin_mRNA This compound mRNA Hepcidin_Gene->Hepcidin_mRNA FPN Ferroportin (FPN) Hepcidin_mRNA->FPN Autocrine/Paracrine Action Leads to FPN Degradation Iron_Retention Iron Retention FPN->Iron_Retention Inhibition of Iron Export

Caption: Inflammatory signaling pathway for this compound induction in macrophages.

cluster_iron Iron Sensing cluster_inflammation Inflammation Iron High Iron (Tf-Fe2) BMP6 BMP6 Iron->BMP6 Induces BMPR BMP Receptor BMP6->BMPR Binds SMAD SMAD 1/5/8 Phosphorylation BMPR->SMAD Activates HJV Hemojuvelin (HJV) HJV->BMPR Co-receptor Hepcidin_Gene This compound Gene (HAMP) SMAD->Hepcidin_Gene Induces Transcription IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R Binds JAK_STAT JAK/STAT3 Pathway IL6R->JAK_STAT Activates JAK_STAT->Hepcidin_Gene Induces Transcription

Caption: Key signaling pathways for hepatic this compound regulation by iron and inflammation.

Experimental Workflow

cluster_model Animal Model Generation cluster_analysis Phenotypic Analysis Mouse_Model Generate Tissue-Specific This compound Knockout Mouse (e.g., Cardiac-specific Hamp KO) Tissue_Harvest Harvest Target Organ (e.g., Heart) and Blood Mouse_Model->Tissue_Harvest Function_Assay Assess Organ Function (e.g., Echocardiography) Mouse_Model->Function_Assay Iron_Measurement Measure Tissue and Serum Iron Levels Tissue_Harvest->Iron_Measurement Gene_Expression Analyze Iron-related Gene Expression (qRT-PCR) (e.g., Fpn, Tfr1) Tissue_Harvest->Gene_Expression Protein_Analysis Western Blot for Iron-related Proteins (e.g., Ferroportin, Ferritin) Tissue_Harvest->Protein_Analysis Histology Histological Analysis (e.g., Perls' Prussian Blue for Iron Deposition) Tissue_Harvest->Histology

Caption: Experimental workflow for studying the local role of cardiac this compound in mice.

Conclusion and Future Directions

The discovery of extra-hepatic this compound synthesis has fundamentally shifted our understanding of iron homeostasis from a purely systemic model to one that incorporates sophisticated local control mechanisms. Research has demonstrated that locally produced this compound is a critical player in the innate immune response, cardiac function, neuro-metabolism, and glucose homeostasis.[5][12][19][24]

Future research should focus on:

  • Deciphering Cell-Specific Regulation: Elucidating the unique signaling pathways that regulate this compound expression in different extra-hepatic tissues.

  • Therapeutic Targeting: Developing strategies to modulate local this compound expression for therapeutic benefit, such as enhancing antimicrobial defense in macrophages or protecting cardiomyocytes from ischemic injury.[7][16]

  • Diagnostic Applications: Exploring the potential of measuring this compound in specific biological fluids (e.g., cerebrospinal fluid) as a biomarker for localized iron dysregulation.

A deeper understanding of the nuanced roles of extra-hepatic this compound will undoubtedly pave the way for novel diagnostic and therapeutic approaches for a wide range of diseases.

References

Hepcidin's Crucial Role in the Pathophysiology of Anemia of Chronic Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anemia of Chronic Disease (ACD), also known as anemia of inflammation, is the most prevalent anemia in hospitalized patients and the second most common overall, after iron deficiency anemia.[1] It is characterized by the sequestration of iron within the reticuloendothelial system, leading to iron-restricted erythropoiesis despite adequate total body iron stores. The master regulator of this process is the peptide hormone hepcidin (B1576463).[1][2][3] Produced primarily by the liver, this compound orchestrates systemic iron homeostasis by controlling the activity of the sole known cellular iron exporter, ferroportin. In chronic inflammatory states, pro-inflammatory cytokines, most notably Interleukin-6 (IL-6), drive the overexpression of this compound.[4][5][6] This guide provides an in-depth technical overview of the molecular mechanisms underpinning this compound's involvement in ACD, details key experimental protocols for its study, and presents quantitative data to support the understanding of this complex pathophysiology, with a view toward informing novel therapeutic strategies.

The Molecular Basis of this compound's Action in ACD

The central mechanism by which this compound induces ACD is through its interaction with ferroportin.[1][7][8][9] Ferroportin is highly expressed on the surface of cells critical for iron trafficking, including duodenal enterocytes, macrophages, and hepatocytes.[7][8]

Mechanism of Action:

  • Binding and Internalization: this compound binds to an extracellular loop of ferroportin.[8][10]

  • Ubiquitination and Degradation: This binding event triggers the phosphorylation of ferroportin by Janus kinase 2 (Jak2), leading to its ubiquitination, internalization, and subsequent degradation in lysosomes.[1][9]

  • Iron Sequestration: The removal of ferroportin from the cell surface effectively traps iron within these cells. Macrophages, which recycle iron from senescent erythrocytes, are unable to release it back into circulation for erythropoiesis. Similarly, dietary iron absorption by duodenal enterocytes is blocked.[1][7]

This this compound-mediated "iron trap" leads to a state of functional iron deficiency, where erythroid precursors in the bone marrow are deprived of the iron necessary for hemoglobin synthesis, resulting in anemia.

Regulatory Pathways of this compound Expression in Chronic Disease

In the context of chronic inflammatory conditions such as rheumatoid arthritis, chronic kidney disease, and certain cancers, the expression of this compound is pathologically upregulated.[11][12] This is primarily driven by inflammatory cytokines that activate specific signaling cascades in hepatocytes.

The IL-6/STAT3 Signaling Pathway

The Interleukin-6 (IL-6)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is the principal inflammatory signaling cascade responsible for inducing this compound expression.[2][4][6][13][14]

  • Activation: IL-6, a pleiotropic cytokine elevated in many chronic diseases, binds to its receptor complex (IL-6R/gp130) on the surface of hepatocytes.[5][13][14]

  • Signal Transduction: This binding activates associated Janus kinases (JAKs), which in turn phosphorylate STAT3.[4][13][14]

  • Transcriptional Regulation: Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it binds to a specific response element in the this compound gene (HAMP) promoter, directly driving its transcription.[4][13][15]

IL6_STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6 Interleukin-6 (IL-6) IL6R_gp130 IL-6R/gp130 Complex IL6->IL6R_gp130 Binding JAK JAK IL6R_gp130->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Dimerization HAMP_promoter This compound (HAMP) Promoter pSTAT3->HAMP_promoter Translocation & Binding Hepcidin_mRNA This compound mRNA HAMP_promoter->Hepcidin_mRNA Transcription

Caption: IL-6/STAT3 signaling pathway for this compound induction.

The BMP/SMAD Signaling Pathway

The Bone Morphogenetic Protein (BMP)/SMAD signaling pathway is the primary regulator of this compound expression in response to iron levels, but it also plays a crucial role in inflammation-induced this compound expression.[16][17][18]

  • Ligand Binding: BMPs, particularly BMP2 and BMP6, produced by liver sinusoidal endothelial cells, bind to a receptor complex on hepatocytes consisting of Type I (ALK2/3) and Type II receptors, along with the co-receptor hemojuvelin (HJV).[16][18][19]

  • SMAD Phosphorylation: This binding leads to the phosphorylation of receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8.[17][18]

  • Complex Formation and Nuclear Translocation: The phosphorylated R-SMADs form a complex with the common mediator SMAD4. This complex then translocates to the nucleus.

  • Gene Transcription: The SMAD complex binds to BMP-responsive elements in the this compound promoter, upregulating its transcription.[18]

Inflammatory stimuli can enhance BMP/SMAD signaling, contributing to the elevated this compound levels seen in ACD.

BMP_SMAD_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP BMP2/BMP6 BMPR_complex BMP Receptor Complex (Type I/II + HJV) BMP->BMPR_complex Binding SMAD158 SMAD1/5/8 BMPR_complex->SMAD158 Phosphorylation pSMAD158 p-SMAD1/5/8 SMAD158->pSMAD158 SMAD_complex p-SMAD1/5/8 - SMAD4 Complex pSMAD158->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex HAMP_promoter This compound (HAMP) Promoter SMAD_complex->HAMP_promoter Translocation & Binding Hepcidin_mRNA This compound mRNA HAMP_promoter->Hepcidin_mRNA Transcription

Caption: BMP/SMAD signaling pathway for this compound regulation.

Quantitative Data in Anemia of Chronic Disease

The following tables summarize key quantitative findings from studies on patients with ACD, highlighting the interplay between this compound, inflammatory markers, and iron status.

Table 1: Serum this compound and Inflammatory Markers in ACD

Patient PopulationNMean Serum this compound (ng/mL)Mean IL-6 (pg/mL)Correlation (this compound vs. IL-6)Reference
ACD Patients80--Positive correlation (p<0.05)[2]
ACD Patients405.99 ± 2.601157 ± 2.601Not significant[20]
Hemodialysis Patients (CKD)20326.02-Positive correlation (r=0.764, p=0.001)[21]
CKD Patients on Hemodialysis---Positive correlation (r=0.32, p=0.01)[22]

Table 2: Iron Status Parameters in Different Anemia Types

ParameterAnemia of Chronic Disease (ACD)Iron Deficiency Anemia (IDA)ACD with IDAHealthy ControlsReference
Hemoglobin (g/dL) 8.7 ± 1.5--13.2 ± 0.9[20]
Serum Iron (µg/dL) LowerLowerLowerNormal[17]
Serum Ferritin (ng/mL) IncreasedDecreasedDecreasedNormal[21]
Transferrin Saturation (%) DecreasedDecreasedDecreasedNormal[2]
Serum this compound (ng/mL) 326.02 (in HD)6.21-70.12[21]

Table 3: this compound and Iron Status in Chronic Kidney Disease (CKD) and Rheumatoid Arthritis (RA)

ConditionPatient GroupNMedian/Mean this compound (ng/mL)Key FindingsReference
CKD (non-dialysis) High Ferritin (>91 ng/mL)50515.4 (median)Negative association between this compound and hemoglobin.[4]
CKD (pediatric, stages 2-4) -48127.3 (median)This compound correlated with ferritin.[8]
CKD (adult, stages 2-4) -32269.9 (median)This compound correlated with ferritin and sTfR, inversely with GFR.[8]
Rheumatoid Arthritis Anemic (AOCD)361207 (median)No significant difference in this compound vs. non-anemic RA.[23]
Rheumatoid Arthritis Anemic (IDA)-67.63 (mean)-[9]
Rheumatoid Arthritis Anemic (Mixed)-70.87 (mean)-[9]
Rheumatoid Arthritis Anemic (AOCD)-78.04 (mean)-[9]

Key Experimental Protocols

Measurement of Serum this compound by ELISA

Enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying serum this compound. Both competitive and sandwich ELISA formats are available.

ELISA_Workflow start Start coat_plate Coat plate with anti-hepcidin antibody start->coat_plate add_sample Add standards and diluted serum samples coat_plate->add_sample add_tracer Add biotinylated This compound tracer (Competitive ELISA) add_sample->add_tracer incubate1 Incubate and Wash add_tracer->incubate1 add_sabc Add Streptavidin-HRP (SABC) incubate1->add_sabc incubate2 Incubate and Wash add_sabc->incubate2 add_substrate Add TMB substrate incubate2->add_substrate develop_color Color development add_substrate->develop_color stop_reaction Add stop solution develop_color->stop_reaction read_plate Read absorbance at 450 nm stop_reaction->read_plate end End read_plate->end

Caption: General workflow for a competitive ELISA for this compound.

Protocol: Competitive ELISA for Human Serum this compound

  • Plate Coating: Coat a 96-well plate with a purified antibody against human this compound.

  • Sample Preparation: Dilute serum samples (e.g., 1:20) and standards in an appropriate buffer (e.g., Tris-buffered saline with 0.05% Tween-20).[1]

  • Competitive Binding: Add 100 µL of the diluted standards or samples to the wells, followed by the addition of a known amount of biotinylated This compound-25 (B1576460) tracer (e.g., 10 ng/mL).[1] Incubate for 90 minutes at 37°C.[7]

  • Washing: Wash the plate twice to remove unbound components.[7]

  • Enzyme Conjugation: Add 100 µL of Streptavidin-HRP (SABC) working solution to each well and incubate for 30-60 minutes at 37°C.[7]

  • Washing: Wash the plate three to five times.[6][7]

  • Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at 37°C in the dark.[6][7]

  • Stopping the Reaction: Add 50 µL of stop solution (e.g., sulfuric acid) to each well.[10]

  • Measurement: Read the optical density at 450 nm using a microplate reader. The concentration of this compound in the samples is inversely proportional to the signal.

Western Blot for Ferroportin Expression in Macrophages

Western blotting is used to detect and quantify ferroportin protein levels in cell lysates.

Protocol:

  • Cell Lysis: Lyse cultured macrophages (e.g., THP-1 cells or primary macrophages) in ice-cold RIPA lysis buffer containing protease inhibitors.[12][24]

  • Protein Quantification: Determine the total protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel (e.g., 8-15%) and separate the proteins by electrophoresis.[12][24]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or Odyssey blocking buffer for 1-1.5 hours at room temperature.[12][16]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against ferroportin (e.g., rabbit anti-mouse Fpn, 1:500) overnight at 4°C.[16]

  • Washing: Wash the membrane several times with a wash buffer (e.g., TBST).

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1.5 hours at room temperature.[12]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify the band intensity relative to a loading control such as GAPDH or β-actin.[12][16]

Immunohistochemistry for Ferroportin in Duodenum

Immunohistochemistry (IHC) allows for the visualization of ferroportin protein expression and localization within the duodenal tissue.

Protocol:

  • Tissue Preparation: Fix duodenal tissue in Bouin's solution or formalin, embed in paraffin, and cut 4-5 µm sections.[19][25]

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.

  • Antigen Retrieval: Perform heat-induced antigen retrieval using an appropriate buffer (e.g., citrate (B86180) buffer, pH 6.0).

  • Blocking: Block endogenous peroxidase activity and non-specific binding sites.

  • Primary Antibody Incubation: Incubate the sections with a primary antibody against ferroportin (e.g., rabbit anti-mouse FPN, 1:75 to 1:500) overnight at 4°C.[14][19]

  • Washing: Wash the sections with PBS.

  • Secondary Antibody and Detection: Use a labeled polymer-HRP anti-rabbit secondary antibody system (e.g., Envision+ System) and detect with a DAB chromogen.[5]

  • Counterstaining: Counterstain the sections with hematoxylin (B73222) or methylene (B1212753) blue.[19]

  • Dehydration and Mounting: Dehydrate the sections, clear in xylene, and mount with a coverslip.

  • Microscopy: Examine the sections under a light microscope to assess the intensity and localization of ferroportin staining in the enterocytes.

Induction of Anemia of Chronic Disease in a Mouse Model

A widely used model to study ACD involves the injection of heat-killed Brucella abortus.[26][27][28][29]

Protocol:

  • Animals: Use wild-type mice (e.g., C57BL/6).

  • Agent: Prepare a suspension of heat-killed Brucella abortus antigen in sterile saline.

  • Administration: Administer a single intraperitoneal injection of the B. abortus suspension (e.g., 1x10^10 particles/mouse).[27]

  • Monitoring: Monitor the mice for the development of anemia. A significant drop in hemoglobin is typically observed, with a nadir around 14 days post-injection.[26][28]

  • Sample Collection: Collect blood samples at various time points to measure hematological parameters (hemoglobin, hematocrit), serum iron, and inflammatory markers. Tissues such as the liver and spleen can be harvested for gene and protein expression analysis.

Table 4: Typical Hematological and Iron Parameters in the B. abortus Mouse Model of ACD

ParameterControl (Saline)B. abortus-treated (Day 14)Reference
Hemoglobin (g/dL) ~15.0~6.8[26]
Serum Iron (µg/dL) NormalSignificantly decreased[26]
Liver Iron Content NormalIncreased[26]
Spleen Iron Content NormalIncreased[30]
This compound mRNA (liver) BaselineAcutely increased[26]

Conclusion and Future Directions

This compound stands as the central pathogenic mediator in anemia of chronic disease. Its overexpression, driven by inflammatory cytokines like IL-6, leads to the degradation of ferroportin and subsequent iron sequestration, culminating in iron-restricted erythropoiesis. A thorough understanding of the molecular pathways governing this compound expression and its interaction with ferroportin is paramount for the development of novel therapeutic interventions. The experimental models and protocols detailed in this guide provide a framework for researchers to further investigate the nuances of ACD pathophysiology.

Future therapeutic strategies are likely to focus on targeting the this compound-ferroportin axis. These may include:

  • This compound antagonists: Molecules that block this compound's binding to ferroportin.

  • Inhibitors of this compound synthesis: Targeting the IL-6/STAT3 or BMP/SMAD signaling pathways.

  • Ferroportin stabilizers: Agents that prevent this compound-induced degradation of ferroportin.

By elucidating the intricate molecular choreography of this compound in ACD, the scientific community is poised to develop more effective treatments for this debilitating condition that affects a vast patient population worldwide.

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Hereditary hemochromatosis (HH) is a group of genetic disorders characterized by excessive intestinal iron absorption and progressive iron deposition in vital organs. The discovery of hepcidin (B1576463), the master regulator of systemic iron homeostasis, has revolutionized our understanding of HH pathophysiology. In nearly all forms of HH, the underlying molecular defect leads to inappropriately low production of this compound relative to body iron stores. This deficiency results in uncontrolled activity of the iron exporter ferroportin, causing systemic iron overload. This technical guide provides an in-depth exploration of the molecular link between this compound and hereditary hemochromatosis, detailing the regulatory pathways, the impact of genetic mutations, key experimental methodologies, and emerging therapeutic strategies targeting this axis.

The Central Role of this compound in Iron Homeostasis

This compound is a 25-amino acid peptide hormone synthesized predominantly by hepatocytes.[1][2] It is the principal negative regulator of iron entry into the plasma.[1][2] this compound exerts its function by binding to the cellular iron exporter ferroportin (FPN), which is highly expressed on the surface of duodenal enterocytes, macrophages, and hepatocytes.[3][4] This binding induces the internalization and lysosomal degradation of ferroportin, thereby blocking iron export from these cells into the circulation.[4][5][6]

The regulation of this compound expression is multifactorial, responding to:

  • Iron Stores: Increased plasma iron (in the form of transferrin-bound iron) and hepatic iron stores upregulate this compound transcription as a negative feedback mechanism.[7]

  • Inflammation: Pro-inflammatory cytokines, particularly Interleukin-6 (IL-6), strongly induce this compound expression via the JAK-STAT3 signaling pathway.[1][7]

  • Erythropoietic Demand: Increased erythropoietic activity suppresses this compound to ensure adequate iron supply for hemoglobin synthesis. This is mediated by the erythroid regulator, erythroferrone (ERFE).[7]

  • Hypoxia: Low oxygen levels inhibit this compound expression to increase iron availability.[1]

Molecular Basis of Hereditary Hemochromatosis

Hereditary hemochromatosis is classified into several types based on the mutated gene. Despite the genetic heterogeneity, the common pathogenic endpoint is this compound deficiency (or in rare cases, this compound resistance).[5][8][9]

Type Gene Protein Inheritance Typical Onset Pathophysiology
Type 1 HFEHFE (Homeostatic Iron Regulator)Autosomal Recessive40-60 yearsImpaired iron sensing leading to reduced this compound signaling. Most common form.[8][10][11]
Type 2A HJV (HFE2)HemojuvelinAutosomal Recessive10-20 yearsSevere this compound deficiency due to disruption of the BMP co-receptor HJV.[12][13]
Type 2B HAMPThis compoundAutosomal Recessive10-20 yearsDirect lack of functional this compound protein.[12][13]
Type 3 TFR2Transferrin Receptor 2Autosomal Recessive30-40 yearsDefective iron sensing, phenotypically similar to Type 1 but often more severe.[12]
Type 4 SLC40A1FerroportinAutosomal DominantVariable"Gain-of-function" mutations render ferroportin resistant to this compound-mediated degradation.[12][14]

The this compound Regulatory Pathway and its Disruption in HH

The primary pathway governing iron-dependent this compound regulation is the Bone Morphogenetic Protein (BMP) - SMAD signaling cascade.[1][3]

The liver senses circulating iron levels through a proposed protein complex on the hepatocyte surface.[8][15] When transferrin saturation is high, the HFE protein dissociates from Transferrin Receptor 1 (TFR1) and interacts with Transferrin Receptor 2 (TFR2).[7][8] This complex, along with the BMP co-receptor Hemojuvelin (HJV), activates the BMP receptor.[15][16] This activation leads to the phosphorylation of receptor-regulated SMADs (SMAD1/5/8), which then complex with SMAD4.[8][17] The SMAD complex translocates to the nucleus and binds to BMP-responsive elements in the this compound (HAMP) gene promoter, driving its transcription.[3][12]

Mutations in HFE, TFR2, or HJV disrupt this sensing and signaling mechanism, leading to a failure to upregulate this compound in response to rising iron levels, which is the core defect in Types 1, 2A, and 3 HH.[9][18]

Hepcidin_Regulation_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Hepatocyte Membrane cluster_Intracellular Hepatocyte Cytoplasm & Nucleus cluster_Mutations Hereditary Hemochromatosis Mutations TfFe2 Diferric Transferrin (High Iron) TFR1 TFR1 TfFe2->TFR1 displaces HFE TFR2 TFR2 TfFe2->TFR2 binds BMP6 BMP6 BMPR BMP Receptor BMP6->BMPR binds HFE HFE HFE->TFR2 interacts HJV HJV HJV->BMPR co-receptor SMAD158 SMAD1/5/8 BMPR->SMAD158 phosphorylates pSMAD p-SMAD1/5/8 SMAD158->pSMAD SMAD_complex p-SMAD/SMAD4 Complex pSMAD->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex HAMP_gene HAMP Gene SMAD_complex->HAMP_gene activates transcription This compound This compound HAMP_gene->this compound translation FPN Ferroportin (FPN) (on Enterocyte/Macrophage) This compound->FPN binds & degrades mut_HFE HFE (Type 1) mut_HFE->HFE mut_TFR2 TFR2 (Type 3) mut_TFR2->TFR2 mut_HJV HJV (Type 2A) mut_HJV->HJV mut_HAMP HAMP (Type 2B) mut_HAMP->HAMP_gene Iron_Absorption Iron Efflux into Plasma FPN->Iron_Absorption blocks

Caption: The BMP/SMAD signaling pathway for iron-dependent this compound regulation.

Quantitative Data Summary

Inappropriately low this compound levels in HH lead to measurable changes in iron-related biomarkers and significant iron accumulation in tissues.

Table 1: Iron Parameters in Human and Murine Models of Hemochromatosis

ParameterGenotype / ConditionValueComparison GroupFold Change / SignificanceReference
Hepatic HAMP mRNA Expression Untreated HH Patients5.4-fold lowerControlsp<0.0001[18]
Serum Transferrin Saturation Hfe-/- mice (standard diet)Modestly elevatedWild Type-[19]
Serum Transferrin Saturation Hjv-/- mice (standard diet)Substantially augmentedWild Type-[19]
Hepatic Iron Content HFE+/+ mice (control diet)255 ± 23 µg/gHFE-/- miceHFE-/-: 2,071 ± 450 µg/g (p<0.002)[20]
Hepatic Iron Content HFE+/+ mice (iron-supplemented diet)2,124 ± 149 µg/gHFE-/- miceHFE-/-: 2,523 ± 262 µg/g (p<0.03)[20]
Splenic Iron Content HFE+/+ mice (iron-supplemented diet)4,361 ± 905 µg/gHFE-/- miceHFE-/-: 2,305 ± 395 µg/g (p=0.15)[20]

Note: The relative resistance to iron deposition in the spleen of HFE-/- mice is consistent with observations in human HH, where iron primarily accumulates in parenchymal cells like hepatocytes rather than reticuloendothelial macrophages.[20]

Experimental Protocols

A variety of experimental techniques are crucial for studying the this compound-ferroportin axis.

Measurement of this compound
  • Enzyme-Linked Immunosorbent Assay (ELISA): This is a common method for quantifying this compound in serum or plasma.

    • Principle: A competitive ELISA format is typically used.

    • Protocol:

      • Microplate wells are pre-coated with a synthetic this compound peptide.

      • Patient serum/plasma samples and standards are added to the wells along with a primary antibody specific for this compound.

      • The this compound in the sample competes with the coated this compound for binding to the primary antibody.

      • After incubation and washing, a secondary antibody conjugated to an enzyme (e.g., HRP) is added.

      • A substrate is added, and the resulting colorimetric change is measured. The signal intensity is inversely proportional to the this compound concentration in the sample.[21][22][23]

    • Challenges: Assays require careful validation and standardization due to this compound's small size and tendency to aggregate.[24]

  • Quantitative Reverse Transcriptase-PCR (qRT-PCR): Used to measure the expression of this compound mRNA (HAMP) in liver tissue.

    • Principle: Measures the amount of a specific RNA transcript.

    • Protocol:

      • Total RNA is extracted from liver biopsy samples.

      • RNA is reverse-transcribed into complementary DNA (cDNA).

      • The cDNA is used as a template for PCR with primers specific for the HAMP gene.

      • A fluorescent dye (e.g., SYBR Green) or a fluorescently-labeled probe is used to quantify the amount of amplified DNA in real-time.

      • Gene expression is normalized to a stable housekeeping gene.[25]

Quantification of Tissue Iron
  • Magnetic Resonance Imaging (MRI): A non-invasive method to quantify liver iron concentration (LIC) and cardiac iron.[26][27]

    • Principle: Iron is a paramagnetic substance that disrupts the local magnetic field, accelerating the decay of the MR signal. This change in relaxation rates (R2 or R2*) can be measured and correlated with iron concentration.[26][28]

    • Protocol (R2 or T2 mapping):**

      • A gradient-echo (GRE) sequence is used to acquire images at multiple, progressively longer echo times (TEs).

      • The signal intensity from a region of interest (e.g., in the liver) is measured at each TE.

      • The data are fitted to an exponential decay curve to calculate the T2* relaxation time (or its reciprocal, R2*).

      • The calculated R2* value is converted to LIC (mg/g dry weight) using a validated calibration curve.[28][29][30]

Analysis of Promoter Activity
  • Luciferase Reporter Assay: Used to study the transcriptional regulation of the this compound (HAMP) gene promoter.

    • Principle: The HAMP promoter sequence is cloned into a plasmid upstream of a reporter gene (e.g., firefly luciferase). When the promoter is activated by a signaling pathway, the luciferase enzyme is produced, which can be quantified by measuring light output upon addition of its substrate, luciferin (B1168401).[31][32]

    • Protocol:

      • Construct Generation: Create a plasmid containing the HAMP promoter region fused to the luciferase gene.

      • Transfection: Introduce the plasmid construct into a relevant cell line (e.g., HepG2 human hepatoma cells) or into mice via hydrodynamic tail vein injection.[33][34]

      • Stimulation: Treat the cells or animals with stimuli of interest (e.g., iron, IL-6, BMPs).

      • Lysis & Measurement: Lyse the cells (for in vitro assays) and add luciferin substrate.

      • Quantification: Measure the resulting bioluminescence using a luminometer. For in vivo studies, bioluminescence can be measured non-invasively using an imaging system.[33][34][35]

Luciferase_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 1. Isolate HAMP Promoter DNA p2 2. Clone Promoter into Luciferase Vector p1->p2 e1 4. Transfect Cells with Promoter-Luciferase Construct p2->e1 p3 3. Culture Hepatocytes (e.g., HepG2) p3->e1 e2 5. Apply Stimuli (e.g., Iron, BMP6, IL-6) e1->e2 e3 6. Incubate for Defined Period e2->e3 a1 7. Lyse Cells to Release Luciferase Enzyme e3->a1 a2 8. Add Luciferin Substrate a1->a2 a3 9. Measure Light Output with Luminometer a2->a3 a4 10. Normalize Data to Control (e.g., Renilla) a3->a4

Caption: General experimental workflow for a HAMP promoter luciferase reporter assay.
Protein-Protein Interaction Analysis

  • Co-Immunoprecipitation (Co-IP): Used to demonstrate physical interactions between proteins in the this compound regulatory complex (e.g., HFE, TFR2, HJV).

    • Principle: An antibody to a known "bait" protein is used to pull it out of a cell lysate. If other "prey" proteins are bound to the bait, they will be pulled down as well and can be identified by Western blotting.

    • Protocol:

      • Lysis: Prepare a protein lysate from cells expressing the proteins of interest.

      • Incubation: Incubate the lysate with an antibody specific to the bait protein (e.g., anti-HFE).

      • Precipitation: Add protein A/G beads, which bind the antibody, to precipitate the antibody-bait-prey complex.

      • Washing: Wash the beads to remove non-specifically bound proteins.

      • Elution: Elute the bound proteins from the beads.

      • Detection: Separate the eluted proteins by SDS-PAGE and use Western blotting with an antibody against a suspected prey protein (e.g., anti-TFR2) to confirm the interaction.[16]

Therapeutic Strategies Targeting the this compound Pathway

The central role of this compound deficiency in HH makes it an attractive therapeutic target.[2][36][37] The goal is to restore this compound function, thereby reducing ferroportin activity and controlling iron absorption.

  • This compound Agonists (Mimetics): These are synthetic peptides or small molecules designed to mimic the action of native this compound by binding to and inducing the degradation of ferroportin. Minihepcidins, which are smaller, more stable versions of this compound, have shown effectiveness in reducing iron overload in preclinical models.[2][36]

  • Targeting Negative Regulators of this compound: Transmembrane protease, serine 6 (TMPRSS6) is a protease that cleaves HJV, thereby suppressing the BMP-SMAD pathway and inhibiting this compound expression. Antisense oligonucleotides (ASOs) that target TMPRSS6 mRNA can reduce its expression, leading to increased this compound levels. This approach has shown promise in mouse models of iron overload.[2][36][38]

Therapeutic_Strategies cluster_therapeutics Therapeutic Interventions HJV HJV This compound This compound Production HJV->this compound stimulates FPN Ferroportin This compound->FPN inhibits Iron_Efflux Iron Efflux FPN->Iron_Efflux mediates TMPRSS6 TMPRSS6 TMPRSS6->HJV cleaves & inhibits ASO TMPRSS6 ASO ASO->TMPRSS6 inhibits Mimetic This compound Mimetic Mimetic->FPN mimics this compound; inhibits

Caption: Therapeutic strategies targeting the this compound regulatory pathway.

Conclusion

The elucidation of the this compound-ferroportin axis has fundamentally shifted the paradigm for understanding hereditary hemochromatosis from a simple disease of iron accumulation to a disorder of hormone deficiency. The molecular defects in HFE, HJV, TFR2, and HAMP all converge on the failure to produce adequate this compound, leading to dysregulated systemic iron traffic. This detailed molecular understanding, supported by robust experimental methodologies, is paving the way for a new generation of targeted therapeutics. For drug development professionals, agonists of the this compound pathway represent a promising etiologic treatment for hereditary hemochromatosis, with the potential to replace or supplement traditional phlebotomy by directly addressing the underlying hormonal imbalance. Continued research into the precise protein-protein interactions and signaling dynamics of the hepatic iron-sensing complex will be critical to refining these next-generation therapies.

References

The Pathophysiology of Hepcidin Dysregulation in Beta-Thalassemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-thalassemia is a group of inherited hemoglobinopathies characterized by ineffective erythropoiesis, chronic anemia, and progressive iron overload. A key contributor to the iron overload, independent of transfusions, is the inappropriate suppression of the hepatic hormone hepcidin (B1576463). This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound dysregulation in beta-thalassemia, focusing on the roles of expanded and ineffective erythropoiesis, and the key signaling molecules erythroferrone (ERFE) and Growth Differentiation Factor 15 (GDF15). This document summarizes quantitative data on this compound and its regulators, details relevant experimental methodologies, and presents signaling pathways and experimental workflows through standardized diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction: The Central Role of this compound in Iron Homeostasis

This compound is a 25-amino acid peptide hormone synthesized primarily by hepatocytes that acts as the master regulator of systemic iron homeostasis.[1] It exerts its function by binding to the iron exporter ferroportin on the surface of duodenal enterocytes, macrophages, and hepatocytes, inducing its internalization and degradation.[2] This action effectively traps iron within these cells, reducing dietary iron absorption and the release of recycled and stored iron into the circulation.

This compound expression is tightly regulated by several stimuli, including iron stores, inflammation, hypoxia, and erythropoietic demand.[3] In healthy individuals, high iron levels stimulate this compound production to prevent iron overload, while increased erythropoietic activity suppresses this compound to ensure an adequate iron supply for hemoglobin synthesis.[4] In beta-thalassemia, this delicate balance is disrupted.

The Core Pathology: Ineffective Erythropoiesis and this compound Suppression

Beta-thalassemia is defined by a quantitative deficiency in the synthesis of beta-globin chains of hemoglobin. This leads to an excess of alpha-globin chains, which precipitate within erythroid precursors in the bone marrow, causing oxidative stress, premature cell death, and ineffective erythropoiesis.[5] The resulting chronic anemia triggers a massive expansion of erythropoietic activity, a state that paradoxically and pathologically suppresses this compound production.[6] This suppression occurs despite the presence of significant iron overload, which would normally stimulate this compound synthesis.[7] The low this compound levels lead to increased ferroportin activity, resulting in excessive dietary iron absorption and the release of iron from stores, further exacerbating the systemic iron overload.[1][5]

Key Molecular Players in this compound Suppression

The profound suppression of this compound in beta-thalassemia is primarily mediated by factors secreted from the expanded and stressed erythroid compartment. The two most extensively studied mediators are Erythroferrone (ERFE) and Growth Differentiation Factor 15 (GDF15).

Erythroferrone (ERFE): The Dominant Erythroid Regulator

Erythroferrone (ERFE) is a hormone produced by erythroblasts in response to erythropoietin (EPO) stimulation.[8] In states of ineffective erythropoiesis, such as beta-thalassemia, the massively expanded erythroid marrow produces large quantities of ERFE.[9] ERFE acts directly on hepatocytes to suppress this compound expression.[8]

Growth Differentiation Factor 15 (GDF15)

Growth Differentiation Factor 15 (GDF15) is a member of the transforming growth factor-beta (TGF-β) superfamily and is secreted at high levels by late-stage and apoptotic erythroblasts, which are abundant in the thalassemic bone marrow.[5][10] Elevated serum levels of GDF15 have been consistently observed in patients with beta-thalassemia and have been shown to suppress this compound expression in vitro.[5][11]

Quantitative Data on this compound and its Regulators

The following tables summarize quantitative data from various studies, highlighting the altered levels of this compound, ERFE, and GDF15 in patients with beta-thalassemia compared to healthy controls.

Table 1: Serum/Urinary this compound Levels in Beta-Thalassemia

Patient GroupAnalyteConcentrationControl Group ConcentrationReference
Beta-Thalassemia IntermediaUrinary this compoundMedian: Undetectable-[7]
Beta-Thalassemia MajorUrinary this compoundMedian: Elevated-[7]
Beta-Thalassemia IntermediaSerum this compoundMedian: 0.50 nM-[12]
Beta-Thalassemia MajorSerum this compoundMedian: 256 ng/ml-[13]
Healthy VolunteersSerum this compoundMen: 29-254 ng/mL (5-95% range)-[14]
Healthy VolunteersSerum this compoundWomen: 17-286 ng/mL (5-95% range)-[14]

Table 2: Serum Erythroferrone (ERFE) Levels in Beta-Thalassemia

Patient GroupAnalyteConcentrationControl Group ConcentrationReference
Beta-Thalassemia MajorERFE Gene ExpressionSignificantly ElevatedNormal[15]
Pregnant women with ThalassemiaSerum ERFESignificantly HigherPregnant women without Thalassemia[16]

Table 3: Serum GDF15 Levels in Beta-Thalassemia

Patient GroupAnalyteConcentrationControl Group ConcentrationReference
Beta-Thalassemia SyndromesSerum GDF15Mean: 66,000 ± 9,600 pg/mlMean: 450 ± 50 pg/ml[5]
Transfusion-Dependent Beta-ThalassemiaSerum GDF15Median: 1839.89 pg/dlMedian: 256.14 pg/dl[17]
Beta-Thalassemia IntermediaSerum GDF15Mean: 25,197.8 ± 16,208.9 pg/ml-[18]
HbS/β-thalassemiaSerum GDF151980.7 ± 159.8 pg/mL665.4 ± 50.9 pg/mL[19]

Signaling Pathways of this compound Regulation and Dysregulation

The regulation of this compound transcription is primarily controlled by the Bone Morphogenetic Protein (BMP)/SMAD signaling pathway in hepatocytes.

The Canonical BMP/SMAD Signaling Pathway

BMP_SMAD_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP2/6 BMP2/6 BMPR-II BMPR-II BMP2/6->BMPR-II Binds ALK2/3 ALK2/3 (BMPR-I) BMPR-II->ALK2/3 Phosphorylates pSMAD1/5/8 pSMAD1/5/8 ALK2/3->pSMAD1/5/8 Phosphorylates SMAD1/5/8 HJV Hemojuvelin (HJV) Co-receptor HJV->ALK2/3 Stabilizes SMAD Complex pSMAD1/5/8-SMAD4 Complex pSMAD1/5/8->SMAD Complex Binds SMAD4 SMAD4 SMAD4->SMAD Complex Binds HAMP Gene HAMP Gene SMAD Complex->HAMP Gene Translocates & Activates Transcription This compound mRNA This compound mRNA HAMP Gene->this compound mRNA Transcription

Canonical BMP/SMAD signaling pathway for this compound induction.

In response to high iron levels, BMP6 expression in liver sinusoidal endothelial cells increases.[20] BMPs, such as BMP2 and BMP6, bind to a receptor complex on the surface of hepatocytes, which includes BMP type II receptors (BMPR-II), type I receptors (ALK2 and ALK3), and the co-receptor hemojuvelin (HJV).[20][21] This binding leads to the phosphorylation and activation of the type I receptors, which in turn phosphorylate the receptor-regulated SMADs (R-SMADs): SMAD1, SMAD5, and SMAD8.[20] The phosphorylated R-SMADs then form a complex with the common mediator SMAD4, which translocates to the nucleus and binds to BMP-responsive elements in the promoter of the this compound gene (HAMP), thereby inducing its transcription.[21]

Disruption of BMP/SMAD Signaling by Erythroferrone

Erythroferrone suppresses this compound expression by directly interfering with the BMP/SMAD pathway.[22] It acts as a "ligand trap," binding to BMPs (preferentially BMP2, BMP5, BMP6, and BMP7) in the extracellular space and preventing them from interacting with their receptors on hepatocytes.[22][23][24][25] This sequestration of BMPs inhibits the downstream phosphorylation of SMADs and subsequently reduces HAMP gene transcription.[2]

ERFE_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ERFE Erythroferrone (ERFE) ERFE-BMP Complex ERFE-BMP Complex (Inactive) ERFE->ERFE-BMP Complex Sequesters BMP2/6 BMP2/6 BMP2/6->ERFE-BMP Complex Binds BMPR Complex BMP Receptor Complex BMP2/6->BMPR Complex Binding Inhibited SMAD Signaling SMAD Signaling BMPR Complex->SMAD Signaling Activation Inhibited This compound Transcription This compound Transcription SMAD Signaling->this compound Transcription Inhibition

Inhibition of BMP/SMAD signaling by Erythroferrone.
The Role of GDF15 in this compound Suppression

While the precise mechanism is still under investigation, high concentrations of GDF15 have been shown to suppress this compound mRNA expression in primary human hepatocytes.[5][11] It is hypothesized that GDF15 may also interfere with the BMP/SMAD signaling pathway, although the interaction is less direct than that of ERFE.[10] Some studies suggest that very high levels of GDF15 are required for this compound suppression.[10][11]

Experimental Protocols

Accurate quantification of this compound, ERFE, and GDF15 is crucial for research and clinical monitoring. The following sections detail the principles of commonly used methodologies.

Quantification of this compound
  • Principle: Competitive or sandwich ELISA formats are available. In a competitive ELISA, a known amount of labeled this compound competes with the this compound in the sample for binding to a limited number of anti-hepcidin antibody-coated wells. The signal is inversely proportional to the concentration of this compound in the sample. Sandwich ELISAs utilize two antibodies that bind to different epitopes on the this compound molecule.[14][26][27][28][29]

  • General Protocol (Competitive ELISA):

    • 96-well plates are coated with an anti-human this compound antibody.

    • Serum or urine samples, along with standards, are added to the wells.

    • A known concentration of biotinylated This compound-25 (B1576460) is added as a tracer.

    • The plate is incubated to allow competition for antibody binding.

    • The plate is washed to remove unbound components.

    • Streptavidin-HRP is added, which binds to the biotinylated this compound.

    • After another wash, a substrate solution (e.g., TMB) is added, and the color development is measured spectrophotometrically. The intensity of the color is inversely proportional to the amount of this compound in the sample.[26]

  • Principle: MS-based methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), provide a highly specific and accurate quantification of the bioactive this compound-25 isoform.[1][3][30][31] The method involves the separation of peptides by liquid chromatography followed by their detection and quantification based on their mass-to-charge ratio.

  • General Protocol (LC-MS/MS):

    • Sample Preparation: Serum or plasma proteins are precipitated, and this compound is extracted using solid-phase extraction.

    • Chromatographic Separation: The extracted sample is injected into a liquid chromatograph to separate this compound from other molecules.

    • Mass Spectrometric Detection: The eluate from the chromatograph is introduced into a tandem mass spectrometer. This compound is ionized, and specific parent and fragment ions are selected for quantification. An internal standard (a stable isotope-labeled this compound) is used for accurate quantification.[1][31]

Experimental_Workflow Sample Serum/Plasma Sample ELISA ELISA Sample->ELISA Protein_Precip Protein Precipitation & Solid-Phase Extraction Sample->Protein_Precip Data_Analysis Data Analysis & Quantification ELISA->Data_Analysis MS Mass Spectrometry LC_Separation Liquid Chromatography Separation Protein_Precip->LC_Separation Tandem_MS Tandem Mass Spectrometry Detection LC_Separation->Tandem_MS Tandem_MS->Data_Analysis

General experimental workflow for this compound measurement.
Quantification of Erythroferrone (ERFE)
  • Principle: Commercially available sandwich ELISA kits are the primary method for quantifying ERFE in serum and plasma.[6][32][33][34][35]

  • General Protocol (Sandwich ELISA):

    • A 96-well plate is pre-coated with an antibody specific for human ERFE.

    • Standards and samples are added to the wells, and any ERFE present is bound by the immobilized antibody.

    • The wells are washed, and a biotin-conjugated anti-human ERFE antibody is added.

    • After washing away unbound biotin-conjugated antibody, horseradish peroxidase (HRP)-conjugated streptavidin is added.

    • The wells are washed again, and a TMB substrate solution is added to the wells.

    • The color development is stopped with an acid, and the intensity of the color is measured at 450 nm. The concentration of ERFE is proportional to the color intensity.[6][32]

Quantification of GDF15
  • Principle: Sandwich ELISA kits are widely used for the quantitative measurement of GDF15 in serum, plasma, and other biological fluids.[36][37][38][39][40]

  • General Protocol (Sandwich ELISA):

    • A microplate is pre-coated with an antibody specific to human GDF15.

    • Standards and samples are pipetted into the wells, and GDF15 is bound by the immobilized antibody.

    • After washing, a biotin-conjugated anti-human GDF15 antibody is added.

    • Unbound antibody is washed away, and an HRP-conjugated streptavidin is added.

    • Following another wash, a substrate solution is added, and color develops in proportion to the amount of GDF15 bound.

    • The reaction is stopped, and the absorbance is measured to determine the GDF15 concentration.[36][37]

Conclusion and Future Directions

The inappropriate suppression of this compound, driven primarily by the overproduction of erythroferrone and GDF15 from an expanded and ineffective erythron, is a central pathological mechanism contributing to iron overload in beta-thalassemia. A thorough understanding of these pathways is critical for the development of novel therapeutic strategies aimed at restoring iron homeostasis.

Future research should focus on the development and validation of standardized, high-throughput assays for this compound, ERFE, and GDF15 to facilitate their use as biomarkers for disease severity and response to therapy. Furthermore, therapeutic interventions targeting the ERFE-BMP/SMAD axis, such as ERFE-neutralizing antibodies or this compound mimetics, hold significant promise for the management of iron overload in beta-thalassemia.[9] These approaches, by correcting the underlying this compound deficiency, could reduce the reliance on and improve the efficacy of traditional iron chelation therapy.

References

Methodological & Application

Application Notes: Quantification of Hepcidin in Serum and Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hepcidin (B1576463) is a 25-amino acid peptide hormone, primarily synthesized by hepatocytes, that serves as the master regulator of systemic iron homeostasis.[1][2] It functions by binding to the iron exporter ferroportin on the surface of enterocytes, macrophages, and hepatocytes, inducing its internalization and degradation.[1][3] This action effectively blocks iron entry into the plasma from dietary sources, recycling macrophages, and liver stores.[2] The expression of this compound is tightly controlled by iron levels, inflammation, erythropoietic demand, and hypoxia.[3][4][5]

Given its central role, the accurate quantification of this compound in biological fluids like serum and plasma is a promising tool for the diagnosis and management of iron-related disorders.[6][7][8] Dysregulation of this compound is a key pathogenic factor in numerous conditions. Abnormally low this compound levels lead to iron overload disorders such as hereditary hemochromatosis, while pathologically high levels cause iron restriction and contribute to conditions like iron-deficiency anemia (IDA) and anemia of chronic disease (ACD).[6][9][10]

These application notes provide an overview of the primary methods for this compound quantification, detailed experimental protocols, and a comparison of their performance characteristics to guide researchers and drug development professionals in selecting the appropriate assay for their needs.

This compound Regulatory Signaling Pathways

This compound transcription is regulated by several key signaling pathways that respond to systemic iron levels, inflammation, and erythropoietic signals.

  • BMP/SMAD Pathway (Iron Sensing): This is the core axis for iron-dependent this compound regulation.[3][11] Increased iron levels lead to elevated production of bone morphogenetic protein 6 (BMP6) by liver sinusoidal endothelial cells.[5][12] BMP6 binds to a receptor complex on hepatocytes, which includes BMP receptors (BMPR-I/II) and the co-receptor hemojuvelin (HJV).[1][5][11] This binding triggers the phosphorylation of receptor-associated SMADs (SMAD1/5/8), which then complex with SMAD4 and translocate to the nucleus to activate the transcription of the this compound gene (HAMP).[3][11][12] The proteins HFE and Transferrin Receptor 2 (TFR2) are also involved in sensing circulating iron and modulating this pathway.[11][12]

  • JAK/STAT Pathway (Inflammation): During inflammation or infection, pro-inflammatory cytokines, most notably Interleukin-6 (IL-6), are released.[5][12] IL-6 binds to its receptor on hepatocytes, activating the Janus kinase (JAK) pathway, which in turn phosphorylates Signal Transducer and Activator of Transcription 3 (STAT3).[1][12] Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and binds to the HAMP promoter to induce this compound expression, leading to the iron sequestration characteristic of anemia of chronic disease.[1][5]

  • Erythropoietic Regulation: Increased erythropoietic activity, such as in response to anemia or hypoxia, strongly suppresses this compound expression to ensure adequate iron supply for hemoglobin synthesis.[4] Erythroid precursors in the bone marrow secrete the hormone erythroferrone (ERFE), which acts on the liver to inhibit the BMP/SMAD pathway, thereby reducing this compound production.[5][12]

Key signaling pathways regulating this compound expression.

Methods for this compound Quantification

The primary methods for quantifying this compound in serum and plasma fall into two categories: immunoassays and mass spectrometry-based assays.[6][2][9]

  • Immunoassays (ELISA): Enzyme-Linked Immunosorbent Assays (ELISAs) are widely used for their high throughput and accessibility. They can be designed in a competitive (c-ELISA) or sandwich format.[6] While convenient, some immunoassays may lack specificity for the bioactive This compound-25 (B1576460) isoform and may also detect N-terminal truncated forms (this compound-20, -22) of unknown clinical significance.[2][13]

  • Mass Spectrometry (MS)-Based Assays: MS techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Matrix-Assisted or Surface-Enhanced Laser Desorption/Ionization Time-of-Flight (MALDI/SELDI-TOF) MS, offer high specificity and are capable of distinguishing between different this compound isoforms.[2][14] MS-based methods are often considered the gold standard for accurately quantifying the bioactive this compound-25.[13][14] However, they require specialized equipment and expertise and can be susceptible to peptide loss due to the "sticky" nature of this compound.[2][14]

Data Presentation: Comparison of this compound Quantification Methods

The following table summarizes the performance characteristics of common this compound assays. Values are compiled from various studies and commercial kits and may vary between laboratories.

FeatureCompetitive ELISA (c-ELISA)Sandwich ELISALC-MS/MSSELDI/WCX-TOF MS
Analyte Total this compoundThis compound-25This compound-25 (isoform-specific)This compound-25 and other isoforms
Sample Type Serum, PlasmaSerum, Plasma, Tissue HomogenatesSerum, PlasmaSerum, Urine
LOD / LLOQ ~5 ng/mL[15]~1.9 ng/mL0.25 - 1 ng/mL[16]~0.5 nmol/L (~1.4 ng/mL)
Assay Range Varies; e.g., 5 - 300 ng/mLVaries; e.g., 10 - 4000 pg/mL[17]1 - 500 ng/mLVaries
Intra-assay CV < 10%< 15%[18]< 10%[16]2.2 - 7.3%[19]
Inter-assay CV ~12%[15]< 15%[18]1.2 - 15.9%3.9 - 27%[20]
Advantages High throughput, cost-effective, widely available.High throughput, good sensitivity.High specificity for this compound-25, "gold standard", absolute quantification.Can detect multiple isoforms simultaneously.
Disadvantages Potential for cross-reactivity with other isoforms.Can be affected by matrix effects.Lower throughput, requires expensive equipment, peptide adsorption issues.[2][14]Often semi-quantitative, higher variability.[21]

Note: 1 nmol/L of this compound-25 is approximately 2.79 ng/mL.

Experimental Protocols

Protocol 1: Sandwich ELISA for Human this compound

This protocol provides a generalized procedure for a sandwich ELISA, based on common commercial kits.[17][22][23] Users should always refer to the specific manufacturer's instructions.

Materials:

  • This compound ELISA kit (containing pre-coated 96-well plate, standards, detection antibody, HRP-conjugate, wash buffer, substrate, and stop solution)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Pipettes and pipette tips

  • Deionized or distilled water

  • Absorbent paper

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Allow all reagents to reach room temperature before use. Dilute concentrated wash buffer to 1X working solution.

  • Sample Collection and Preparation:

    • Serum: Collect blood in a serum separator tube. Allow to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at 1000 x g for 20 minutes. Collect the supernatant.[22][23]

    • Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection. Collect the supernatant.[22][23]

    • Samples can be assayed immediately or stored in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[22]

  • Assay Procedure: a. Determine the number of wells required for standards, samples, and blanks. It is recommended to run all in duplicate. b. Add 100 µL of each standard and sample to the appropriate wells of the pre-coated microplate. c. Cover the plate and incubate for 80-90 minutes at 37°C. d. Aspirate the liquid from each well. Wash the plate 3 times with 200 µL of 1X Wash Buffer per well, with a 1-2 minute soak time for each wash.[22] After the final wash, invert the plate and blot it firmly on absorbent paper. e. Add 100 µL of Biotinylated Detection Antibody working solution to each well (except blank). f. Cover and incubate for 50-60 minutes at 37°C. g. Repeat the aspiration and wash step (step 3d). h. Add 100 µL of HRP-Conjugate (e.g., Streptavidin-HRP) working solution to each well. i. Cover and incubate for 30-50 minutes at 37°C. j. Repeat the aspiration and wash step, performing a total of 5 washes.[22] k. Add 90 µL of TMB Substrate Solution to each well. Incubate for 15-20 minutes at 37°C in the dark. A blue color will develop. l. Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Analysis: a. Read the optical density (OD) of each well at 450 nm within 10 minutes of adding the Stop Solution. b. Subtract the average OD of the blank wells from the OD of all other wells. c. Generate a standard curve by plotting the mean OD for each standard concentration on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended. d. Use the standard curve to determine the this compound concentration in the unknown samples.

General experimental workflow for a Sandwich ELISA.
Protocol 2: LC-MS/MS for Human this compound-25

This protocol outlines a general workflow for this compound quantification using LC-MS/MS, which typically involves sample preparation by protein precipitation and/or solid-phase extraction (SPE).[21][16]

Materials:

  • Serum or plasma samples

  • Internal Standard (IS): Stable isotope-labeled this compound-25

  • Protein precipitation agent: e.g., Trichloroacetic acid (TCA) or Acetonitrile (ACN)

  • SPE cartridges (e.g., mixed-mode cation exchange)

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • Silanized or low-bind autosampler vials and microcentrifuge tubes[14][24]

Procedure:

  • Sample Preparation: a. Thaw serum/plasma samples on ice. b. In a low-bind microcentrifuge tube, combine 100 µL of sample, a known amount of the internal standard solution, and the protein precipitation agent (e.g., 200 µL of 0.1% TCA in ACN). c. Vortex vigorously for 1 minute to mix and precipitate proteins. d. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. e. Carefully transfer the supernatant to a new tube for analysis or further cleanup.

  • Solid-Phase Extraction (SPE) - Optional Cleanup: a. Condition the SPE cartridge according to the manufacturer's protocol (typically involving methanol (B129727) and an equilibration buffer). b. Load the supernatant from the protein precipitation step onto the cartridge. c. Wash the cartridge with an appropriate wash buffer to remove interfering substances. d. Elute the this compound and internal standard from the cartridge using an elution buffer (e.g., containing a high percentage of organic solvent and a pH modifier). e. Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume (e.g., 50 µL) of the initial mobile phase.

  • LC-MS/MS Analysis: a. Transfer the final prepared sample to a silanized autosampler vial.[14] b. Inject a small volume (e.g., 10 µL) onto the LC-MS/MS system. c. Liquid Chromatography (LC): Separate this compound from other components using a C18 reverse-phase column with a gradient of mobile phases (e.g., Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile). d. Tandem Mass Spectrometry (MS/MS): Detect and quantify this compound using electrospray ionization (ESI) in positive ion mode. Monitor specific precursor-to-product ion transitions for both native this compound-25 and the stable isotope-labeled internal standard in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis: a. Generate a calibration curve by analyzing standards of known this compound concentrations prepared in a surrogate matrix (e.g., rabbit serum).[21] b. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibrators. c. Use the resulting regression equation to calculate the concentration of this compound-25 in the unknown samples based on their measured peak area ratios.

General experimental workflow for LC-MS/MS analysis.

References

Application Notes and Protocols for ELISA-Based Hepcidin Assays in Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Enzyme-Linked Immunosorbent Assays (ELISAs) for the quantification of hepcidin (B1576463) in clinical research. This compound, a key regulator of iron homeostasis, is a critical biomarker in various physiological and pathological states, including iron deficiency anemia, anemia of chronic disease, and iron overload disorders.[1][2] Accurate and reliable measurement of this compound is crucial for advancing our understanding of these conditions and for the development of novel therapeutics.

Introduction to this compound and its Regulation

This compound is a 25-amino acid peptide hormone primarily produced by the liver.[3] It plays a central role in regulating iron metabolism by controlling the absorption of dietary iron and the release of iron from macrophages.[4] this compound exerts its function by binding to the iron exporter ferroportin, inducing its internalization and degradation.[1][4] This action effectively traps iron within cells and reduces the amount of iron circulating in the blood.[5]

The expression of this compound is tightly regulated by several factors, including iron stores, inflammation, erythropoietic activity, and hypoxia.[6] Dysregulation of this compound is implicated in a variety of iron-related disorders. Abnormally low this compound levels lead to iron overload (hemochromatosis), while excessively high levels result in iron-restricted anemia, characteristic of anemia of chronic disease.[1][5]

This compound Signaling Pathway

The regulation of this compound expression is a complex process involving multiple signaling pathways. The Bone Morphogenetic Protein (BMP)/SMAD signaling pathway is a primary regulator responsive to iron levels.[6][7] Inflammatory cytokines, particularly Interleukin-6 (IL-6), induce this compound expression through the JAK/STAT pathway.[6] Conversely, increased erythropoietic drive and hypoxia suppress this compound expression.[6][8]

Hepcidin_Signaling_Pathway cluster_stimulation Stimulation of this compound Expression cluster_inhibition Inhibition of this compound Expression Iron Overload Iron Overload BMP6 BMP6 Iron Overload->BMP6 Inflammation (IL-6) Inflammation (IL-6) JAK JAK Inflammation (IL-6)->JAK activates HJV HJV BMP6->HJV binds STAT3 STAT3 JAK->STAT3 phosphorylates SMAD1_5_8 SMAD1_5_8 This compound Gene (HAMP) This compound Gene (HAMP) SMAD1_5_8->this compound Gene (HAMP) STAT3->this compound Gene (HAMP) HJV->SMAD1_5_8 activates TfR2 TfR2 This compound This compound This compound Gene (HAMP)->this compound transcription & translation Erythropoietic Drive (ERFE) Erythropoietic Drive (ERFE) Erythropoietic Drive (ERFE)->this compound Gene (HAMP) Hypoxia Hypoxia Hypoxia->this compound Gene (HAMP) TMPRSS6 TMPRSS6 TMPRSS6->HJV cleaves Ferroportin Ferroportin This compound->Ferroportin binds & degrades Iron Efflux Iron Efflux This compound->Iron Efflux inhibits Ferroportin->Iron Efflux mediates

Figure 1: this compound Signaling Pathway

Principles of this compound ELISA

Two main types of ELISA are commonly used for this compound quantification: sandwich ELISA and competitive ELISA.

  • Sandwich ELISA: This format utilizes two antibodies that bind to different epitopes on the this compound molecule.[1][9] One antibody is coated on the microplate to capture this compound from the sample, and the other, conjugated to an enzyme, is used for detection. The signal generated is directly proportional to the amount of this compound present.[9]

  • Competitive ELISA: In this format, this compound in the sample competes with a labeled (e.g., biotinylated) this compound for binding to a limited number of anti-hepcidin antibody sites coated on the microplate.[2][10] The resulting signal is inversely proportional to the concentration of this compound in the sample.[10]

Performance Characteristics of Commercial this compound ELISA Kits

The following table summarizes the performance characteristics of various commercially available this compound ELISA kits. This data is intended to aid researchers in selecting the most appropriate assay for their specific needs.

Assay TypeKit/ManufacturerDetection RangeSensitivityIntra-assay Precision (CV%)Inter-assay Precision (CV%)Sample Type
Sandwich Thermo Fisher Scientific0-4000 pg/mL[5]37.5 pg/mL[5]< 8%[9]< 10%[9]Serum, Plasma, Other biological fluids[5]
Sandwich St John's LaboratoryNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedSerum, Plasma, Other biological fluids[4]
Sandwich Abbkine2.5-40 µg/L[3]< 0.1 µg/L[3]< 9%[3]< 11%[3]Serum, Cell culture supernates, Other biological fluids[3]
Sandwich CusabioRequest InformationRequest Information< 15%[11]< 15%[11]Serum, Plasma, Tissue homogenates, Cell lysates[11]
Sandwich R&D Systems15.6 - 1,000 pg/mL3.81 pg/mLNot SpecifiedNot SpecifiedCell Culture Supernates, Serum, EDTA Plasma, Heparin Plasma, Urine
Competitive Intrinsic LifeSciencesNot Specified5.5 ng/mL[2]Not SpecifiedNot SpecifiedSerum[10]
Competitive Bachem (Peninsula Labs)0.2 - 5 µg/L (linear range)[12]0.06 µg/L[12]18% (low control), 13% (high control)[12]24% (low control), 22% (high control)[12]Serum[12]
Competitive Cloud-Clone Corp31.2-2,000 pg/mL[13]< 13.1 pg/mL[13]Not SpecifiedNot SpecifiedSerum, Plasma[13]

Experimental Protocol: Sandwich this compound ELISA

This protocol provides a general procedure for a sandwich ELISA. Researchers should always refer to the specific instructions provided with their chosen kit.

Materials
  • This compound ELISA kit (microplate pre-coated with anti-hepcidin antibody, standards, detection antibody, HRP-conjugate, wash buffer, substrate, and stop solution)[5]

  • Microplate reader capable of measuring absorbance at 450 nm[5]

  • Pipettes and pipette tips

  • Distilled or deionized water

  • Absorbent paper

Sample Preparation
  • Serum: Collect whole blood and allow it to clot at room temperature for 30-60 minutes.[14] Centrifuge at 1,000-2,000 x g for 10 minutes at 4°C.[14] Carefully collect the supernatant (serum).[14] If not used immediately, aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[9]

  • Plasma: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA or heparin).[9] Centrifuge at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection.[9] Collect the plasma supernatant. If not used immediately, aliquot and store at -20°C or -80°C.[9]

  • Sample Dilution: If the expected this compound concentration is high, dilute the samples with the provided sample diluent to fall within the standard curve range.[5]

Assay Procedure

The following diagram illustrates the general workflow for a sandwich ELISA.

Sandwich_ELISA_Workflow start Start prep Prepare Reagents and Samples start->prep add_sample Add Standards and Samples to Wells (100 µL/well) prep->add_sample incubate1 Incubate (e.g., 90 min at 37°C) add_sample->incubate1 wash1 Wash Plate (e.g., 3 times) incubate1->wash1 add_detection_ab Add Biotinylated Detection Antibody (100 µL/well) wash1->add_detection_ab incubate2 Incubate (e.g., 60 min at 37°C) add_detection_ab->incubate2 wash2 Wash Plate (e.g., 3 times) incubate2->wash2 add_hrp Add HRP-Streptavidin (100 µL/well) wash2->add_hrp incubate3 Incubate (e.g., 30 min at 37°C) add_hrp->incubate3 wash3 Wash Plate (e.g., 5 times) incubate3->wash3 add_substrate Add TMB Substrate (90 µL/well) wash3->add_substrate incubate4 Incubate in Dark (e.g., 15-20 min at 37°C) add_substrate->incubate4 add_stop Add Stop Solution (50 µL/well) incubate4->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate analyze Analyze Data read_plate->analyze end End analyze->end

Figure 2: Sandwich ELISA Workflow
  • Reagent Preparation: Prepare all reagents, including standards and wash buffer, according to the kit manufacturer's instructions.[5] Allow all reagents to reach room temperature before use.[5]

  • Add Standards and Samples: Add 100 µL of each standard and sample into the appropriate wells of the microplate.[9]

  • Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 90 minutes at 37°C).[15]

  • Washing: Aspirate the liquid from each well and wash the plate multiple times with wash buffer.[9] After the final wash, invert the plate and blot it on a clean paper towel to remove any remaining buffer.[16]

  • Add Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well.[9]

  • Incubation: Cover the plate and incubate as directed (e.g., 60 minutes at 37°C).[15]

  • Washing: Repeat the washing step.[9]

  • Add HRP-Conjugate: Add 100 µL of HRP-streptavidin solution to each well.[9]

  • Incubation: Cover the plate and incubate (e.g., 30 minutes at 37°C).[15]

  • Washing: Repeat the washing step.[9]

  • Substrate Reaction: Add 90 µL of TMB substrate solution to each well.[9] Incubate in the dark at 37°C for 15-20 minutes, or until a color change is observed.[9]

  • Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.[9]

  • Read Plate: Immediately read the absorbance of each well at 450 nm using a microplate reader.[5]

Data Analysis
  • Standard Curve: Generate a standard curve by plotting the absorbance of each standard against its known concentration. A four-parameter logistic (4-PL) curve fit is often recommended.[5]

  • Calculate this compound Concentration: Determine the this compound concentration in the samples by interpolating their absorbance values from the standard curve.[13]

  • Dilution Factor: If samples were diluted, multiply the calculated concentration by the dilution factor to obtain the final this compound concentration.[9]

Clinical Research Applications

Measurement of serum or plasma this compound levels has significant potential in various clinical research settings:

  • Anemia of Chronic Disease (ACD): In ACD, inflammatory cytokines stimulate this compound production, leading to iron sequestration and anemia.[5] this compound measurement can aid in differentiating ACD from other forms of anemia.

  • Iron Deficiency Anemia (IDA): In IDA, this compound levels are expected to be very low.[2] Measuring this compound can help in the diagnosis and monitoring of treatment response in IDA.

  • Hereditary Hemochromatosis: This genetic disorder is characterized by inappropriately low this compound levels, leading to iron overload.[2]

  • Chronic Kidney Disease (CKD): Patients with CKD often have elevated this compound levels, contributing to anemia.

  • Cancer: Some cancers are associated with elevated this compound, contributing to cancer-related anemia.[1]

Conclusion

ELISA-based assays provide a robust and accessible method for the quantification of this compound in clinical research.[1] The availability of both sandwich and competitive ELISA formats allows researchers to choose the most suitable assay for their specific research questions. Careful consideration of assay performance characteristics and adherence to standardized protocols are essential for obtaining accurate and reproducible results. The continued application of these assays will undoubtedly contribute to a deeper understanding of the role of this compound in health and disease and facilitate the development of targeted therapies for iron-related disorders.

References

Revolutionizing Iron Homeostasis Research: A Detailed Protocol for Absolute Quantification of Hepcidin-25 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive protocol for the absolute quantification of hepcidin-25 (B1576460), the master regulator of iron homeostasis, in human serum and plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies detailed herein offer a robust, sensitive, and specific approach for clinical and research applications, enabling accurate monitoring of this compound-25 levels in various physiological and pathological states.

Introduction

This compound-25 is a 25-amino acid peptide hormone primarily synthesized in the liver that plays a central role in regulating iron metabolism.[1] It acts by binding to the iron exporter ferroportin, inducing its internalization and degradation, thereby controlling dietary iron absorption and the release of iron from macrophages and hepatocytes.[1] Dysregulation of this compound-25 is implicated in a range of iron-related disorders. Consequently, its accurate quantification is crucial for diagnostics, therapeutic monitoring, and advancing our understanding of iron metabolism in health and disease.[2] While immunoassays exist, LC-MS/MS has emerged as the gold standard for this compound-25 measurement due to its high specificity, which allows it to distinguish the bioactive this compound-25 from its inactive isoforms.[3][4]

This compound (B1576463) Signaling Pathway

The regulation of this compound expression is a complex process influenced by iron levels, inflammation, and erythropoietic demand. The Bone Morphogenetic Protein (BMP)-SMAD signaling pathway is the primary regulator of this compound transcription in response to iron status. Increased iron levels lead to the activation of this pathway, resulting in elevated this compound production. Conversely, inflammatory cytokines, particularly Interleukin-6 (IL-6), can also induce this compound expression via the JAK-STAT3 pathway.

This compound Signaling Pathway This compound Signaling Pathway cluster_iron Iron Sensing cluster_inflammation Inflammation cluster_intracellular Intracellular Signaling Transferrin-Bound Iron Transferrin-Bound Iron HFE HFE Transferrin-Bound Iron->HFE TfR2 TfR2 HFE->TfR2 BMPR BMPR TfR2->BMPR SMAD1/5/8 SMAD1/5/8 BMPR->SMAD1/5/8 HJV HJV HJV->BMPR IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R JAK JAK IL-6R->JAK SMAD4 SMAD4 SMAD1/5/8->SMAD4 This compound Gene (HAMP) This compound Gene (HAMP) SMAD4->this compound Gene (HAMP) STAT3 STAT3 JAK->STAT3 pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT3->this compound Gene (HAMP) This compound-25 This compound-25 This compound Gene (HAMP)->this compound-25 Ferroportin Degradation Ferroportin Degradation This compound-25->Ferroportin Degradation LC-MS/MS Workflow for this compound-25 Quantification LC-MS/MS Workflow for this compound-25 Quantification cluster_prep Sample Preparation Options Sample Collection Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking Sample Preparation Sample Preparation Internal Standard Spiking->Sample Preparation LC Separation LC Separation Sample Preparation->LC Separation Protein Precipitation Protein Precipitation Sample Preparation->Protein Precipitation Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Sample Preparation->Solid-Phase Extraction (SPE) MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Data Analysis Data Analysis MS/MS Detection->Data Analysis Absolute Quantification Absolute Quantification Data Analysis->Absolute Quantification

References

Protocol for Hepcidin Measurement in Mouse Models: Application Notes and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the accurate measurement of hepcidin (B1576463) in mouse models, a critical biomarker in iron homeostasis studies. These guidelines are intended to assist researchers in obtaining reliable and reproducible data for basic research, preclinical studies, and the development of novel therapeutics targeting iron metabolism disorders.

Introduction to this compound

This compound is a peptide hormone primarily synthesized in the liver that acts as the master regulator of systemic iron homeostasis.[1] It functions by binding to the iron exporter ferroportin, inducing its internalization and degradation.[2] This action restricts iron entry into the plasma from duodenal enterocytes, macrophages recycling senescent erythrocytes, and hepatocytes storing iron.[1][2] Dysregulation of this compound is a key factor in various iron disorders. This compound deficiency leads to iron overload, as seen in hereditary hemochromatosis, while its excess is a primary cause of anemia of inflammation.[1] Mouse models are invaluable tools for investigating the intricate mechanisms of iron metabolism and for testing the efficacy and safety of new drugs targeting the this compound pathway.[3] In mice, two this compound genes have been identified, Hamp1 (or Hepc-1) and Hamp2 (or Hepc-2). Hamp1 is considered the functional ortholog of the human this compound gene and is the primary focus of iron regulation studies.[2]

Key Signaling Pathways Regulating this compound Expression

The transcription of the this compound gene (Hamp1) is regulated by several systemic signals, primarily iron levels, inflammation, and erythropoietic demand.

1. Iron Sensing Pathway (BMP/SMAD Pathway): Increased circulating iron, mainly in the form of transferrin-bound iron, upregulates this compound expression through the Bone Morphogenetic Protein (BMP)/SMAD signaling pathway.[4] The key components of this pathway include BMP6, the BMP receptor complex (BMPR), the co-receptor hemojuvelin (HJV), and the downstream signaling molecules SMAD1/5/8.[4][5] HFE and Transferrin Receptor 2 (TFR2) also play crucial roles in sensing iron levels and modulating this pathway.[4]

Hepcidin_Iron_Sensing_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Hepatocyte Membrane cluster_Intracellular Intracellular cluster_Nucleus Nucleus Transferrin-Fe2 Transferrin-Fe2 TFR1 TFR1 Transferrin-Fe2->TFR1 TFR2 TFR2 Transferrin-Fe2->TFR2 BMP6 BMP6 BMPR BMPR BMP6->BMPR HFE HFE TFR1->HFE dissociation HFE->TFR2 interaction TFR2->BMPR stabilization HJV HJV BMPR->HJV co-receptor SMAD1/5/8 SMAD1/5/8 BMPR->SMAD1/5/8 phosphorylation HJV->BMPR pSMAD1/5/8 pSMAD1/5/8 SMAD1/5/8->pSMAD1/5/8 SMAD Complex SMAD Complex pSMAD1/5/8->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Hamp Gene Hamp Gene SMAD Complex->Hamp Gene translocation & transcription This compound mRNA This compound mRNA Hamp Gene->this compound mRNA

Figure 1. Iron Sensing (BMP/SMAD) Pathway for this compound Regulation.

2. Inflammatory Pathway (JAK/STAT3 Pathway): During infection or inflammation, the cytokine Interleukin-6 (IL-6) is a potent inducer of this compound.[6] IL-6 binds to its receptor on hepatocytes, activating the JAK/STAT3 signaling cascade, which in turn stimulates this compound gene transcription.[6] This pathway contributes to the development of anemia of inflammation by restricting iron availability for erythropoiesis.

Hepcidin_Inflammatory_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Hepatocyte Membrane cluster_Intracellular Intracellular cluster_Nucleus Nucleus IL-6 IL-6 IL-6R IL-6 Receptor IL-6->IL-6R JAK JAK IL-6R->JAK activation STAT3 STAT3 JAK->STAT3 phosphorylation pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT3->pSTAT3 Hamp Gene Hamp Gene pSTAT3->Hamp Gene translocation & transcription This compound mRNA This compound mRNA Hamp Gene->this compound mRNA

Figure 2. Inflammatory (JAK/STAT3) Pathway for this compound Regulation.

Experimental Protocols for this compound Measurement

Accurate quantification of this compound in mouse models can be achieved through various methods, with Enzyme-Linked Immunosorbent Assay (ELISA) and Mass Spectrometry (MS) being the most common.

Sample Collection and Preparation

Proper sample handling is crucial for obtaining reliable results.

  • Serum:

    • Collect whole blood into a serum separator tube.

    • Allow the blood to clot for 2 hours at room temperature or overnight at 4°C.[7]

    • Centrifuge at approximately 1,000 x g for 20 minutes.[7]

    • Carefully collect the supernatant (serum) and aliquot it to avoid repeated freeze-thaw cycles.[7]

    • Store samples at -20°C for short-term storage (≤1 month) or -80°C for long-term storage (≤2 months).[7]

  • Plasma:

    • Collect whole blood into tubes containing an anticoagulant such as EDTA.[7]

    • Centrifuge at 1,000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[7]

    • Collect the supernatant (plasma) and store it as described for serum.[7]

  • Tissue Homogenates:

    • Rinse tissues with ice-cold PBS (0.01M, pH 7.4) to remove excess blood.[7]

    • Weigh the tissue and mince it into small pieces.

    • Homogenize the tissue in PBS. The volume of PBS will depend on the tissue weight.

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

Protocol 1: this compound Measurement by ELISA

Commercial ELISA kits are widely available for the quantification of mouse this compound. The following is a general protocol for a sandwich ELISA.

Materials:

  • Mouse this compound ELISA Kit (e.g., Abcam ab285280, Invitrogen EEL101)[8][9]

  • Microplate reader capable of measuring absorbance at 450 nm

  • Pipettes and pipette tips

  • Deionized or distilled water

  • Wash buffer

  • Stop solution

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. This typically involves reconstituting lyophilized standards and diluting concentrated buffers.[7]

  • Plate Preparation: Wash the microplate wells 2 times with 1X Wash Solution.[7]

  • Sample/Standard Addition: Add 100 µL of each standard and sample into the appropriate wells. It is recommended to run all standards and samples in duplicate.[7]

  • Incubation: Cover the plate and incubate for 1.5 hours at 37°C.[7]

  • Biotin-detection Antibody Addition: Discard the plate content and add 100 µL of the biotin-conjugated detection antibody working solution to each well.[7]

  • Incubation: Cover the plate and incubate for 1 hour at 37°C.[10]

  • Washing: Discard the solution and wash the plate 3-5 times with 1X Wash Solution.[10]

  • HRP-Streptavidin Conjugate (SABC) Addition: Add 100 µL of SABC working solution to each well.[7]

  • Incubation: Cover the plate and incubate for 30 minutes at 37°C.[7]

  • Washing: Repeat the washing step as in step 7.

  • Substrate Addition: Add 90 µL of TMB substrate to each well.[7]

  • Incubation: Cover the plate and incubate at 37°C in the dark for 15-30 minutes.[7]

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.[10]

  • Data Acquisition: Immediately read the optical density (OD) at 450 nm using a microplate reader.[10]

  • Calculation: Calculate the this compound concentration in the samples by plotting a standard curve of the OD values versus the known concentrations of the standards.

Protocol 2: this compound Measurement by Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly specific and quantitative method for this compound measurement.[11]

Materials:

  • Liquid chromatography system coupled to a tandem mass spectrometer

  • Solid-phase extraction (SPE) cartridges or plates

  • Reagents for protein precipitation (e.g., acetonitrile)

  • Solvents for liquid chromatography (e.g., water, acetonitrile (B52724), formic acid)

  • Internal standard (stable isotope-labeled this compound)

Procedure:

  • Sample Preparation:

    • Thaw serum or plasma samples.

    • Add an internal standard to each sample, calibrator, and quality control sample.

    • Precipitate proteins by adding a solvent like acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE plate/cartridge according to the manufacturer's instructions.

    • Load the supernatant from the protein precipitation step.

    • Wash the SPE plate/cartridge to remove interfering substances.

    • Elute the this compound from the SPE material.

  • LC-MS/MS Analysis:

    • Inject the eluted sample into the LC-MS/MS system.

    • Separate this compound from other components using a C18 reverse-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Detect and quantify this compound and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibrators.

    • Determine the this compound concentration in the unknown samples from the standard curve.

Experimental Workflow Diagram

Hepcidin_Measurement_Workflow cluster_SampleCollection Sample Collection cluster_SampleProcessing Sample Processing cluster_Quantification Quantification Method cluster_ELISA_Steps ELISA Protocol cluster_LCMS_Steps LC-MS/MS Protocol Blood Blood Collection Centrifugation Centrifugation Blood->Centrifugation Serum_Plasma Serum/Plasma Separation Centrifugation->Serum_Plasma ELISA ELISA Serum_Plasma->ELISA LCMS LC-MS/MS Serum_Plasma->LCMS Coating Plate Coating Protein_Precipitation Protein Precipitation Blocking Blocking Coating->Blocking Sample_Incubation Sample Incubation Blocking->Sample_Incubation Detection_Ab Detection Ab Sample_Incubation->Detection_Ab Enzyme_Conjugate Enzyme Conjugate Detection_Ab->Enzyme_Conjugate Substrate Substrate Addition Enzyme_Conjugate->Substrate Readout Absorbance Reading Substrate->Readout SPE Solid-Phase Extraction Protein_Precipitation->SPE LC_Separation LC Separation SPE->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Figure 3. General experimental workflow for this compound measurement in mouse samples.

Quantitative Data from Mouse Models

The following tables summarize representative this compound levels in various mouse models. It is important to note that absolute values can vary between laboratories, mouse strains, and assay methods.

Table 1: Serum this compound-1 Levels in Mouse Models of Altered Iron Status

Mouse ModelConditionSerum this compound-1 (ng/mL)Fold Change vs. Wild-TypeReference
Wild-Type (C57Bl/6)Normal Iron Diet (300 ppm)~131 ± 54-[12]
Wild-Type (C57Bl/6)Low Iron Diet (4 ppm)Significantly Decreased[13]
Wild-Type (C57Bl/6)High Iron Diet (30,000 ppm)Significantly Increased[13]
Hfe knockoutIron OverloadSignificantly Decreased[3][14]
Hjv knockoutSevere Iron OverloadSignificantly Decreased[14]
Hamp1 knockoutSevere Iron OverloadUndetectable[14]
Zymosan-induced inflammationInflammationSignificantly Increased[14]
Phenylhydrazine-induced hemolysisHemolytic AnemiaSignificantly Decreased[14]
th3/+ mouseβ-thalassemia intermediaInappropriately Low[15]
Transgenic mice overexpressing this compoundThis compound ExcessHigh Levels[16]

Note: The exact fold changes can be found in the cited literature. This table provides a qualitative summary of the expected changes.

Table 2: Comparison of this compound Measurement Techniques

FeatureELISAMass Spectrometry (LC-MS/MS)
Principle Immunoassay based on antibody-antigen recognitionPhysicochemical detection based on mass-to-charge ratio
Specificity Can be affected by cross-reactivityHigh, considered the gold standard
Sensitivity Varies by kit, typically in the pg/mL to ng/mL range[9]High, with quantitative ranges from 0.25 ng/mL to 500 ng/mL for mouse this compound[12][17]
Throughput High, suitable for large numbers of samplesLower, but can be automated
Cost Generally lower per sampleHigher initial instrument cost and per-sample cost
Accessibility Widely available and requires standard lab equipmentRequires specialized instrumentation and expertise

Conclusion

The accurate measurement of this compound in mouse models is fundamental to advancing our understanding of iron metabolism and for the development of new therapies. Both ELISA and mass spectrometry are powerful tools for this compound quantification, each with its own advantages and limitations. The choice of method will depend on the specific research question, sample throughput requirements, and available resources. By following standardized protocols for sample collection, preparation, and analysis, researchers can ensure the generation of high-quality, reproducible data, thereby accelerating progress in the field of iron biology.

References

Revolutionizing Iron Homeostasis Research: Development and Validation of a Novel Hepcidin Immunoassay

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Hepcidin (B1576463), a 25-amino acid peptide hormone, is the master regulator of systemic iron homeostasis.[1] It controls iron absorption from the intestine and the release of iron from macrophages.[1] Dysregulation of this compound is implicated in a variety of iron-related disorders. Elevated this compound levels contribute to the anemia of inflammation by sequestering iron, while low this compound levels lead to iron overload in conditions like hereditary hemochromatosis.[2][3] Accurate quantification of this compound is therefore crucial for diagnosing and managing these conditions, as well as for developing novel therapeutics targeting iron metabolism. This document provides a detailed overview of the development and validation of a new competitive enzyme-linked immunosorbent assay (cELISA) for the quantitative determination of human this compound in serum and plasma.

Principle of the Assay

This this compound immunoassay is a competitive ELISA. The assay involves a competition between unlabeled this compound in the sample and a fixed amount of biotinylated this compound for a limited number of binding sites on a polyclonal anti-hepcidin antibody coated on a microplate.[4][5] After an incubation period, the unbound components are washed away. The amount of bound biotinylated this compound is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate.[4] The addition of a substrate solution results in color development, which is inversely proportional to the concentration of this compound in the sample.[5] The reaction is stopped, and the absorbance is measured at 450 nm. A standard curve is generated by plotting the absorbance values of standards with known this compound concentrations, from which the this compound concentration in the unknown samples can be interpolated.

This compound Signaling Pathway

This compound expression is primarily regulated in the liver in response to iron levels, inflammation, and erythropoietic signals. The bone morphogenetic protein (BMP)-SMAD signaling pathway is the core axis of this compound control in response to iron status.[6][7][8] Inflammation induces this compound expression mainly through the IL-6/JAK2/STAT3 pathway.[1][6][8]

HepcidinSignaling cluster_iron Iron Sensing cluster_inflammation Inflammation cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus Holo-Tf Holo-Tf TfR1 TfR1 Holo-Tf->TfR1 TfR2 TfR2 Holo-Tf->TfR2 HFE HFE TfR1->HFE TfR2->HFE SMAD158 SMAD1/5/8 HFE->SMAD158 Activates BMP6 BMP6 BMPR BMPR BMP6->BMPR HJV HJV BMPR->HJV HJV->SMAD158 Activates IL6 IL6 IL6R IL6R IL6->IL6R JAK2 JAK2 IL6R->JAK2 SMAD4 SMAD4 SMAD158->SMAD4 HAMP_Gene HAMP Gene (this compound) SMAD4->HAMP_Gene Transcription Activation STAT3 STAT3 JAK2->STAT3 Phosphorylates STAT3->HAMP_Gene Transcription Activation

This compound Signaling Pathway

Experimental Workflow

The following diagram outlines the major steps in the this compound competitive ELISA protocol.

ELISA_Workflow start Start prep Prepare Reagents, Standards, and Samples start->prep add_reagents Add Standards/Samples and Biotinylated this compound to Antibody-Coated Plate prep->add_reagents incubate1 Incubate at 37°C add_reagents->incubate1 wash1 Wash Plate incubate1->wash1 add_conjugate Add Streptavidin-HRP Conjugate wash1->add_conjugate incubate2 Incubate at 37°C add_conjugate->incubate2 wash2 Wash Plate incubate2->wash2 add_substrate Add Substrate Solution wash2->add_substrate incubate3 Incubate at 37°C in the dark add_substrate->incubate3 add_stop Add Stop Solution incubate3->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate analyze Analyze Data and Calculate Concentrations read_plate->analyze end End analyze->end

This compound cELISA Workflow

Materials and Methods

Materials:

  • Anti-Hepcidin Antibody Coated 96-well Microplate

  • Human this compound Standard

  • Biotinylated Human this compound

  • Streptavidin-HRP Conjugate

  • Standard and Sample Diluent

  • Wash Buffer Concentrate

  • Substrate Solution

  • Stop Solution

  • Plate Sealer

  • Microplate Reader capable of measuring absorbance at 450 nm

Sample Collection and Storage:

  • Serum: Collect blood in a serum separator tube. Allow to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge for 20 minutes at 1,000 x g. Assay freshly prepared serum immediately or aliquot and store at -20°C or -80°C.[9][10][11]

  • Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1,000 x g at 2-8°C within 30 minutes of collection. Assay freshly prepared plasma immediately or aliquot and store at -20°C or -80°C.[9][10][11]

  • Avoid repeated freeze-thaw cycles.[9][10][11]

Reagent Preparation:

  • Bring all reagents to room temperature before use.

  • Wash Buffer: Dilute the Wash Buffer Concentrate to 1X with deionized or distilled water.

  • Standard Curve: Reconstitute the Human this compound Standard with Standard and Sample Diluent to create a stock solution. Perform serial dilutions to generate standards of known concentrations (e.g., 100,000 pg/mL down to 160 pg/mL).[9]

Assay Protocol

  • Preparation: Determine the number of wells required for standards, samples, and blanks.

  • Standard/Sample Addition: Add 50 µL of each standard and sample into the appropriate wells.

  • Biotinylated this compound Addition: Immediately add 50 µL of prepared Biotinylated this compound to each well (except the blank). Mix gently.

  • First Incubation: Cover the plate with a plate sealer and incubate for 1 hour at 37°C.[9]

  • First Wash: Aspirate the liquid from each well and wash each well three times with 1X Wash Buffer.

  • Conjugate Addition: Add 100 µL of Streptavidin-HRP Conjugate to each well.

  • Second Incubation: Cover the plate and incubate for 30 minutes at 37°C.[9]

  • Second Wash: Aspirate and wash the wells five times with 1X Wash Buffer.

  • Substrate Addition: Add 90 µL of Substrate Solution to each well.

  • Third Incubation: Incubate the plate for 10-20 minutes at 37°C in the dark.

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Read Plate: Read the absorbance of each well at 450 nm within 10 minutes of adding the Stop Solution.

Data Analysis

  • Calculate the average absorbance for each set of replicate standards, controls, and samples.

  • Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.

  • Determine the concentration of this compound in the samples by interpolating their mean absorbance values from the standard curve.

  • Multiply the interpolated concentration by the dilution factor if samples were diluted.

Assay Validation and Performance Characteristics

The performance of the this compound immunoassay was validated according to established guidelines. The key validation parameters are summarized below.

Table 1: Assay Precision

Precision TypeSample ConcentrationCoefficient of Variation (CV%)Source
Intra-Assay5 ng/mL7.2%[12][13][14]
50 ng/mL5.8%[12][13][14]
Inter-Assay5 ng/mL7.6%[12][13][14]
50 ng/mL6.7%[12][13][14]
Low Control24%[15][16]
High Control22%[15][16]

Table 2: Linearity and Recovery

ParameterSpecificationResultSource
LinearityDilution up to 1:16Average CV across dilutions < 15%[17]
Analytical RecoverySpiked Samples (5, 10, 50 ng/mL)94% - 98%[12][14]

Table 3: Sensitivity and Specificity

ParameterResultSource
Lower Limit of Detection (LLOD)0.6 ng/mL[12][13]
Lower Limit of Quantification (LLOQ)4.0 ng/mL[18]
Cross-ReactivityNo significant cross-reactivity with this compound-20, this compound-22, insulin, glucagon (B607659) I, angiotensinogen (B3276523) I, beta-defensin 1-4, alpha-defensin-1, and plectasin.[12][14][15][16]

Table 4: Normal Range in Healthy Adults

GenderThis compound Concentration Range (5% - 95%)Median ConcentrationSource
Men29 - 254 ng/mL112 ng/mL[4]
Women17 - 286 ng/mL65 ng/mL[4]
Men8 - 76 µg/L-[15][16]
Women2 - 31 µg/L-[15][16]

Conclusion

The described this compound competitive ELISA provides a robust, sensitive, and specific method for the quantification of human this compound in serum and plasma. The assay demonstrates excellent precision, linearity, and recovery, making it a valuable tool for researchers and clinicians studying iron metabolism and related disorders. The detailed protocol and validated performance characteristics ensure reliable and reproducible results, facilitating further investigation into the role of this compound in health and disease and aiding in the development of novel diagnostic and therapeutic strategies.

References

Application Notes and Protocols for Hepcidin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed guidance on sample preparation techniques for the analysis of hepcidin (B1576463), a key regulator of iron homeostasis. Accurate and reproducible measurement of this compound is crucial for understanding its role in various physiological and pathological states, including iron deficiency anemia, anemia of inflammation, and iron overload disorders.

Introduction to this compound

This compound is a 25-amino acid peptide hormone primarily produced by hepatocytes.[1] It plays a central role in regulating iron metabolism by controlling the absorption of dietary iron and the release of iron from stores.[1] this compound exerts its function by binding to the iron exporter ferroportin, inducing its internalization and degradation.[1] The synthesis of this compound is regulated by iron levels, inflammation, erythropoietic signals, and hypoxia.[2]

Sample Selection and Pre-analytical Considerations

The choice of biological matrix for this compound analysis depends on the specific research question. Serum, plasma, and urine are the most common sample types. Tissue homogenates can also be used to assess local this compound concentrations. Careful attention to pre-analytical variables is critical to ensure the accuracy and reliability of this compound measurements.

Table 1: Pre-analytical Factors Influencing this compound Measurement

FactorRecommendationRationale
Diurnal Variation Standardize collection time, preferably in the morning.This compound levels exhibit a diurnal rhythm, with lower levels in the morning and higher levels in the afternoon.
Fasting Status Fasting is not strictly required but may reduce variability.Some studies suggest that a recent meal does not significantly affect this compound concentrations.
Anticoagulant (for plasma) EDTA or heparin can be used. EDTA is often recommended.The choice of anticoagulant can influence this compound levels; consistency is key.
Hemolysis Avoid hemolyzed samples.Hemolysis can interfere with the assay and lead to inaccurate results.

Sample Preparation Protocols

Serum and Plasma

Table 2: Quantitative Parameters for Serum and Plasma Preparation

ParameterSerumPlasma
Blood Collection Tube Serum separator tube (SST)EDTA or Heparin tube
Clotting/Incubation Time 15-30 minutes at room temperatureN/A
Centrifugation Speed 1000-2000 x g1000-2000 x g
Centrifugation Time 10-20 minutes10-15 minutes
Centrifugation Temperature 2-8°C or refrigerated centrifuge2-8°C
Supernatant Collection Collect the clear supernatant (serum)Collect the clear supernatant (plasma)
Short-term Storage ≤ 7 days at 2-8°C≤ 7 days at 2-8°C
Long-term Storage Aliquot and store at -20°C (≤ 1 month) or -80°C (≤ 3 months to 6 years)Aliquot and store at -20°C (≤ 1 month) or -80°C (≤ 3 months to 6 years)
Freeze-thaw Cycles Avoid multiple cyclesAvoid multiple cycles

Experimental Protocol: Serum Preparation

  • Collect whole blood in a serum separator tube.

  • Allow the blood to clot by leaving it undisturbed at room temperature for 15-30 minutes.

  • Centrifuge the tube at 1000-2000 x g for 10-20 minutes in a refrigerated centrifuge.

  • Carefully collect the supernatant (serum) and transfer it to a clean polypropylene (B1209903) tube.

  • For immediate analysis, store the serum at 2-8°C.

  • For long-term storage, aliquot the serum into cryovials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Experimental Protocol: Plasma Preparation

  • Collect whole blood into a tube containing an anticoagulant (EDTA or heparin).

  • Gently invert the tube several times to mix the blood with the anticoagulant.

  • Centrifuge the tube at 1000-2000 x g for 10-15 minutes at 2-8°C within 30 minutes of collection.

  • Carefully collect the supernatant (plasma) and transfer it to a clean polypropylene tube.

  • For immediate analysis, store the plasma at 2-8°C.

  • For long-term storage, aliquot the plasma into cryovials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Urine

Table 3: Quantitative Parameters for Urine Preparation

ParameterValue
Sample Collection First morning mid-stream void
Centrifugation Speed 2000-5000 rpm
Centrifugation Time 5-20 minutes
Centrifugation Temperature 2-8°C
Supernatant Collection Collect the clear supernatant
Short-term Storage Assay immediately
Long-term Storage Aliquot and store at -80°C (stable for at least 6 months)
Freeze-thaw Cycles Avoid multiple cycles

Experimental Protocol: Urine Preparation

  • Collect a first morning mid-stream urine sample in a sterile container.

  • Centrifuge the sample at 2000-5000 rpm for 5-20 minutes at 2-8°C to remove particulate matter.

  • Carefully collect the clear supernatant.

  • It is recommended to assay the sample immediately.

  • For storage, aliquot the supernatant into cryovials and store at -80°C. Avoid repeated freeze-thaw cycles.

Tissue Homogenates

Table 4: Quantitative Parameters for Tissue Homogenate Preparation

ParameterValue
Tissue to Buffer Ratio (w/v) 1:9 (e.g., 1 g tissue to 9 mL PBS)
Homogenization Method Glass homogenizer on ice
Optional Cell Lysis Sonication or freeze-thaw cycles
Centrifugation Speed 5000 x g
Centrifugation Time 5 minutes
Supernatant Collection Collect the clear supernatant
Storage Aliquot and store at -20°C or -80°C

Experimental Protocol: Tissue Homogenate Preparation

  • Excise the tissue of interest and place it on ice.

  • Rinse the tissue with ice-cold PBS (0.01M, pH 7.4) to remove excess blood.

  • Weigh the tissue.

  • Mince the tissue into small pieces.

  • Add ice-cold PBS in a 1:9 tissue weight to buffer volume ratio (e.g., 1 gram of tissue in 9 mL of PBS).[3]

  • Homogenize the tissue using a glass homogenizer on ice.[3]

  • For further cell disruption, sonicate the suspension or subject it to freeze-thaw cycles.[3]

  • Centrifuge the homogenate at 5000 x g for 5 minutes.[3]

  • Collect the supernatant for analysis.

  • For storage, aliquot the supernatant and store at -20°C or -80°C.

Visualizations

This compound Signaling Pathway

The regulation of this compound expression is a complex process involving multiple signaling pathways that respond to iron status, inflammation, and erythropoietic demand.

HepcidinSignaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus Iron Iron (Tf-Fe2) TfR1 TfR1 Iron->TfR1 TfR2 TfR2 Iron->TfR2 IL6 IL-6 IL6R IL-6R IL6->IL6R BMP6 BMP6 BMPR BMPR BMP6->BMPR HFE HFE TfR1->HFE HJV HJV SMAD158 SMAD1/5/8 HJV->SMAD158 Phosphorylation BMPR->HJV gp130 gp130 IL6R->gp130 JAK JAK gp130->JAK Activation SMAD_complex SMAD Complex SMAD158->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex HAMP_gene HAMP Gene SMAD_complex->HAMP_gene Transcription Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->HAMP_gene Transcription Activation Hepcidin_mRNA This compound mRNA HAMP_gene->Hepcidin_mRNA

Caption: this compound signaling pathways in a hepatocyte.

Experimental Workflow for this compound Analysis

The following diagram illustrates the general workflow for preparing biological samples for this compound analysis using either ELISA or mass spectrometry.

HepcidinWorkflow cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis Blood Whole Blood Centrifugation_Blood Clotting & Centrifugation Blood->Centrifugation_Blood Urine Urine Centrifugation_Urine Centrifugation Urine->Centrifugation_Urine Tissue Tissue Homogenization Homogenization & Centrifugation Tissue->Homogenization Serum_Plasma Serum / Plasma Centrifugation_Blood->Serum_Plasma Urine_Supernatant Urine Supernatant Centrifugation_Urine->Urine_Supernatant Tissue_Supernatant Tissue Supernatant Homogenization->Tissue_Supernatant ELISA ELISA Serum_Plasma->ELISA MS Mass Spectrometry (LC-MS/MS) Serum_Plasma->MS Urine_Supernatant->ELISA Urine_Supernatant->MS Tissue_Supernatant->ELISA Tissue_Supernatant->MS Data Data Analysis ELISA->Data MS->Data

Caption: General workflow for this compound sample preparation and analysis.

Conclusion

The protocols and guidelines presented in these application notes are intended to assist researchers in obtaining high-quality, reproducible data for this compound analysis. Adherence to standardized sample collection and preparation procedures is paramount for minimizing pre-analytical variability and ensuring the integrity of the results. The choice of analytical method will depend on the specific requirements of the study, including sensitivity, specificity, and throughput.

References

Application Notes and Protocols for Iron Overload Studies Using Hepcidin Knockout Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hepcidin (B1576463) is a peptide hormone, primarily synthesized in the liver, that acts as the master regulator of systemic iron homeostasis.[1] It functions by binding to the iron exporter protein ferroportin (FPN1), inducing its internalization and degradation.[1][2][3] This action blocks the release of iron from duodenal enterocytes, macrophages, and hepatocytes into the bloodstream, thereby controlling iron absorption and recycling.[2][4] Dysregulation of the this compound-ferroportin axis is implicated in various iron metabolism disorders.[2][4]

This compound knockout (KO) mouse models are invaluable tools for studying iron overload conditions, such as hereditary hemochromatosis. These models, which lack functional this compound, exhibit a phenotype that closely mimics the human disease, characterized by uncontrolled iron absorption, elevated serum iron levels, and progressive iron accumulation in parenchymal tissues like the liver, pancreas, and heart.[5][6][7] The severe iron overload phenotype is fully recapitulated in liver-specific this compound KO mice, indicating that hepatocytes are the primary source of systemic this compound.[6] These models are instrumental for investigating the pathophysiology of iron toxicity and for the preclinical evaluation of novel therapeutic strategies, such as iron chelators or this compound mimetics.[8][9]

The this compound-Ferroportin Signaling Pathway

The interaction between this compound and ferroportin is the central mechanism for regulating systemic iron levels. Under conditions of high iron, this compound expression is increased. Circulating this compound binds to ferroportin on the surface of iron-exporting cells, leading to ferroportin's ubiquitination, internalization, and subsequent lysosomal degradation.[3] This process effectively traps iron within the cells, reducing its release into the plasma. Conversely, when iron levels are low, this compound expression is suppressed, allowing ferroportin to remain on the cell surface and export iron into the circulation.[2][4]

This compound-Ferroportin Interaction

Regulation of this compound Expression

This compound synthesis is regulated by multiple systemic signals, including iron stores, inflammation, erythropoietic demand, and hypoxia.[10][11][12] The Bone Morphogenetic Protein (BMP)/SMAD signaling pathway is the core regulator responding to iron levels.[1][11] Inflammatory cytokines, particularly Interleukin-6 (IL-6), can also induce this compound expression via the JAK/STAT pathway.[10][12]

Hepcidin_Regulation cluster_bmp_smad BMP/SMAD Pathway cluster_jak_stat JAK/STAT Pathway Iron High Iron Stores (BMP6) BMPR BMP Receptor HJV, HFE, TfR2 Iron->BMPR Inflammation Inflammation (IL-6) IL6R IL-6 Receptor Inflammation->IL6R Erythropoiesis Erythropoietic Drive HAMP HAMP Gene Transcription Erythropoiesis->HAMP - Hypoxia Hypoxia Hypoxia->HAMP - Hepatocyte Hepatocyte This compound This compound Synthesis HAMP->this compound SMAD SMAD 1/5/8 SMAD4 BMPR->SMAD SMAD->HAMP + STAT3 STAT3 IL6R->STAT3 STAT3->HAMP +

Major Pathways Regulating this compound

Experimental Workflow for Iron Overload Studies

A typical study involves comparing this compound KO mice to wild-type (WT) littermates. Iron overload can be induced or exacerbated through a high-iron diet.[5] Tissues and blood are collected at specified time points for analysis.

Experimental_Workflow Start Start: this compound KO & WT Mice (e.g., C57BL/6 background, 8-10 weeks old) Diet Dietary Regimen (e.g., 4-8 weeks) - Standard Diet - High-Iron Diet (e.g., 2% Carbonyl Iron) Start->Diet Monitoring In-life Monitoring (Body weight, clinical signs) Diet->Monitoring Endpoint Endpoint: Sample Collection Monitoring->Endpoint Blood Blood Collection (Cardiac Puncture) Endpoint->Blood Tissues Tissue Harvest (Liver, Spleen, Heart, Pancreas, Bone Marrow) Endpoint->Tissues Serum Serum Analysis: - Iron Parameters - Liver Enzymes (ALT, AST) Blood->Serum Tissue_Iron Tissue Analysis: - Non-Heme Iron Content - Histology (Perls' Stain) Tissues->Tissue_Iron Gene_Expr Gene/Protein Expression: - qRT-PCR - Western Blot Tissues->Gene_Expr

General Experimental Workflow

Data Presentation: Expected Outcomes

The following tables summarize the typical quantitative data expected from studies using this compound KO mice compared to wild-type controls, with and without a high-iron diet.

Table 1: Serum Iron Parameters

ParameterGenotypeStandard Diet (Mean ± SD)High-Iron Diet (Mean ± SD)
Serum Iron (µg/dL) Wild-Type150 ± 25200 ± 30
This compound KO250 ± 40350 ± 50
UIBC (µg/dL) Wild-Type200 ± 30150 ± 25
This compound KO50 ± 15~0
TIBC (µg/dL) Wild-Type350 ± 50350 ± 50
This compound KO300 ± 50350 ± 50
Transferrin Saturation (%) Wild-Type43 ± 757 ± 8
This compound KO83 ± 10>95

UIBC: Unsaturated Iron-Binding Capacity; TIBC: Total Iron-Binding Capacity. Data are representative and may vary based on specific study conditions.

Table 2: Tissue Non-Heme Iron Content (µg/g dry weight)

TissueGenotypeStandard Diet (Mean ± SD)High-Iron Diet (Mean ± SD)
Liver Wild-Type200 ± 501000 ± 150[5]
This compound KO1500 ± 3003000 ± 400[5]
Spleen Wild-Type1000 ± 2001200 ± 250
This compound KO150 ± 40200 ± 50
Pancreas Wild-Type50 ± 10150 ± 30
This compound KO500 ± 1001000 ± 200
Heart Wild-Type100 ± 20200 ± 40
This compound KO400 ± 80700 ± 150

Note the characteristic iron deficiency in the spleen of this compound KO mice due to unrestricted iron export from macrophages.[13]

Table 3: Relative mRNA Expression of Iron-Related Genes in Liver (Fold Change vs. WT Standard Diet)

GeneGenotypeStandard Diet (Mean ± SD)High-Iron Diet (Mean ± SD)
Fpn1 (Slc40a1) Wild-Type1.0 ± 0.20.5 ± 0.1
This compound KO2.5 ± 0.52.0 ± 0.4
Tfr1 (Tfrc) Wild-Type1.0 ± 0.20.4 ± 0.1
This compound KO0.3 ± 0.10.2 ± 0.05
Fth1 (Ferritin, H) Wild-Type1.0 ± 0.35.0 ± 1.0
This compound KO8.0 ± 1.515.0 ± 3.0

Gene expression levels are highly dependent on the specific iron-loading conditions and duration.

Detailed Experimental Protocols

Protocol 1: Serum Iron and Iron-Binding Capacity Measurement

This protocol is based on colorimetric assays using ferrozine (B1204870), which forms a colored complex with iron.

Materials:

  • Serum samples

  • Iron standards

  • Ferrozine-based colorimetric assay kit (e.g., Sigma-Aldrich Kit 565)

  • Microplate reader

Procedure:

  • Serum Iron: a. Add serum to a microplate well. b. Add an acid buffer to release iron from transferrin. c. Add a reducing agent to convert Fe³⁺ to Fe²⁺. d. Add the ferrozine color reagent. e. Incubate for 10 minutes at room temperature. f. Measure absorbance at 562 nm. g. Calculate iron concentration based on a standard curve.[14]

  • Unsaturated Iron-Binding Capacity (UIBC): a. Add a known amount of Fe³⁺ solution to the serum sample to saturate transferrin. b. Add a magnesium carbonate solution to adsorb the excess, unbound iron. c. Centrifuge and collect the supernatant. d. Measure the iron concentration in the supernatant as described above. e. UIBC is the difference between the initial amount of iron added and the amount remaining in the supernatant.

  • Total Iron-Binding Capacity (TIBC): a. TIBC is calculated by summing the measured serum iron and UIBC: TIBC = Serum Iron + UIBC.[14]

  • Transferrin Saturation (%): a. Calculate using the formula: (Serum Iron / TIBC) * 100.

Protocol 2: Quantification of Liver Non-Heme Iron

This protocol describes a colorimetric method to measure non-heme iron in tissue homogenates.[15]

Materials:

Procedure:

  • Sample Preparation: a. Weigh a piece of liver tissue (10-100 mg).[15] b. Dry the tissue at 65°C for 48 hours to determine dry weight.[15] c. Place the dried tissue in a microcentrifuge tube and add the acid mixture.[15] d. Incubate at 65°C for 20 hours to digest the tissue and release iron.[15] e. Centrifuge at high speed to pellet debris.

  • Colorimetric Reaction: a. Transfer the supernatant to a new tube. b. Add the bathophenanthroline color reagent. c. Add saturated sodium acetate to adjust the pH for color development. d. Incubate at room temperature for 15-30 minutes.[15]

  • Measurement: a. Transfer the colored solution to a 96-well plate. b. Measure the absorbance at 535 nm.[15] c. Calculate the iron concentration (µg/g dry weight) using a standard curve prepared with known iron concentrations.

Protocol 3: Perls' Prussian Blue Staining for Tissue Iron

This histochemical stain detects ferric iron (Fe³⁺) deposits in tissue sections, which appear as a characteristic blue color.

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections (e.g., liver, pancreas)

  • 20% aqueous solution of Hydrochloric Acid (HCl)

  • 10% aqueous solution of Potassium Ferrocyanide

  • Nuclear Fast Red or Eosin counterstain

  • Microscope slides and coverslips

Procedure:

  • Preparation of Staining Solution: a. Immediately before use, mix equal parts of 20% HCl and 10% Potassium Ferrocyanide.[16]

  • Staining: a. Deparaffinize and rehydrate tissue sections to distilled water.[17] b. Immerse slides in the freshly prepared staining solution for 15-30 minutes.[16][17] c. Rinse thoroughly in distilled water.[16]

  • Counterstaining and Mounting: a. Counterstain with Nuclear Fast Red or Eosin for 5-10 minutes to visualize cell nuclei and cytoplasm.[16] b. Rinse, dehydrate through graded alcohols, clear in xylene, and mount with a permanent mounting medium.[18]

  • Analysis: a. Examine under a light microscope. b. Results: Iron deposits will be stained bright blue, nuclei red/pink, and cytoplasm a lighter pink.[16]

Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

This protocol outlines the steps to measure the relative mRNA levels of key iron-related genes.

Materials:

  • Liver tissue samples stored in an RNA stabilization solution or flash-frozen

  • RNA extraction kit

  • Reverse transcription kit (for cDNA synthesis)

  • qPCR master mix (e.g., SYBR Green-based)

  • Gene-specific primers (e.g., for Fpn1, Tfr1, Fth1, and a housekeeping gene like Actb or Gapdh)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: a. Homogenize ~20-30 mg of liver tissue. b. Extract total RNA using a column-based kit or Trizol method according to the manufacturer's instructions. c. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: a. Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit. This typically involves a mix of oligo(dT) and random hexamer primers.[19]

  • Real-Time PCR: a. Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target gene, and diluted cDNA template. b. Run the reaction on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at ~60-70°C).[20] c. Include a melt curve analysis at the end to verify the specificity of the amplified product.

  • Data Analysis: a. Determine the threshold cycle (Cq) for each sample.[21] b. Normalize the Cq value of the target gene to the Cq value of a stable housekeeping gene (ΔCq = Cq_target - Cq_housekeeping). c. Calculate the relative expression (fold change) using the delta-delta Cq (ΔΔCq) method, comparing the treated/KO group to a control/WT group.

References

Application Notes and Protocols: Hepcidin Measurement in Urine Versus Serum for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepcidin (B1576463), a peptide hormone primarily synthesized by hepatocytes, is the master regulator of systemic iron homeostasis.[1] It controls iron absorption from the duodenum and the release of iron from macrophages by binding to the iron exporter ferroportin, inducing its internalization and degradation.[2][3] Dysregulation of this compound is implicated in a variety of iron-related disorders. Low this compound levels lead to iron overload, as seen in hereditary hemochromatosis, while elevated this compound levels cause iron-restricted anemia, characteristic of anemia of inflammation or chronic kidney disease.[4]

The accurate measurement of this compound is crucial for research into the pathophysiology of these conditions and for the development of novel therapeutics. This compound can be quantified in both serum and urine, with each sample type offering distinct advantages and disadvantages.[5] This document provides a detailed comparison of urinary and serum this compound measurements, including experimental protocols for common analytical methods and a summary of comparative data to aid researchers in selecting the most appropriate method for their studies.

Comparison of Urine and Serum this compound Measurement

The choice between urine and serum for this compound measurement depends on the specific research question, required sensitivity, and the logistics of sample collection and processing.

Serum this compound:

  • Advantages: Serum levels are considered a direct reflection of the biologically active hormone in circulation.[6] This makes it a more physiologically relevant measurement for many studies.

  • Disadvantages: Serum this compound levels exhibit diurnal variation, necessitating standardized collection times.[5][7] The sample collection is invasive.

Urinary this compound:

  • Advantages: Urine collection is non-invasive, which is particularly beneficial for studies involving children or requiring frequent sampling.[8][9] Urinary this compound levels are less affected by diurnal variations.[5][10] Multiple this compound isoforms (this compound-20, -22, and -25) can be detected in urine, which may provide additional research insights.[5][10][11]

  • Disadvantages: Urinary this compound concentrations are generally lower than in serum and need to be normalized to creatinine (B1669602) levels to account for variations in urine dilution.[6][9] The presence of different this compound isoforms can complicate the interpretation of results depending on the assay's specificity.[4] Urine samples can be more susceptible to degradation if not stored properly.[5][7]

Quantitative Data Summary

The following tables summarize key quantitative data from studies comparing serum and urinary this compound measurements.

Table 1: Correlation Between Serum and Urinary this compound

PopulationAnalytical MethodCorrelation Coefficient (r)Significance (p-value)Reference
Healthy VolunteersC-ELISA0.82Not specified[6]
Iron-Deficient and Iron-Supplemented PigletsWCX-TOF MS0.80610.0049[12]
Healthy Controls and Patients with Iron Metabolism PerturbationsNot specifiedSignificant positive correlationNot specified[12]

Table 2: Diagnostic Performance of Urinary this compound for Iron Deficiency Anemia (IDA)

PopulationCut-off ValueSensitivitySpecificityArea Under the Curve (AUC)Reference
Young Females≤ 199 ng/mg creatinine82.6%83.1%0.875[10]
Children1.3 ng/mg creatinine91%51%0.7[9]
Under-5 ChildrenNot specifiedNot specifiedNot specified0.704[13]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The regulation of this compound expression is complex, involving multiple signaling pathways that respond to iron levels, inflammation, and erythropoietic demand. The Bone Morphogenetic Protein (BMP)-SMAD signaling pathway is the primary regulator in response to iron status.[14][15] Inflammation upregulates this compound via the IL-6/JAK/STAT3 pathway.[14][15]

Hepcidin_Signaling_Pathway cluster_iron Iron Sensing cluster_inflammation Inflammation cluster_intracellular Intracellular Signaling cluster_nucleus Nuclear Transcription Holo-Transferrin Holo-Transferrin TfR1 TfR1 Holo-Transferrin->TfR1 TfR2 TfR2 Holo-Transferrin->TfR2 HFE HFE TfR1->HFE BMPR BMP Receptor TfR2->BMPR HFE->TfR2 HJV HJV (Hemojuvelin) HJV->BMPR SMAD1_5_8 SMAD1/5/8 BMPR->SMAD1_5_8 BMP6 BMP6 BMP6->BMPR IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R JAK JAK IL6R->JAK SMAD_complex SMAD1/5/8-SMAD4 Complex SMAD1_5_8->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex HAMP_gene HAMP Gene SMAD_complex->HAMP_gene STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->HAMP_gene Hepcidin_mRNA This compound mRNA HAMP_gene->Hepcidin_mRNA This compound This compound Hepcidin_mRNA->this compound Ferroportin Ferroportin This compound->Ferroportin binds & degrades Iron_Efflux Iron Efflux Blocked Ferroportin->Iron_Efflux

Caption: this compound signaling pathway in response to iron and inflammation.

Experimental Workflow Comparison

The following diagram illustrates the general workflows for measuring this compound in urine and serum samples.

Hepcidin_Measurement_Workflow cluster_urine Urine Sample Workflow cluster_serum Serum Sample Workflow Urine_Collection Non-invasive Urine Collection Urine_Storage Store at -80°C Urine_Collection->Urine_Storage Urine_Prep Thaw, vortex, and centrifuge. Normalize pH (e.g., with TFA). Urine_Storage->Urine_Prep Creatinine_Measurement Measure Creatinine for Normalization Urine_Prep->Creatinine_Measurement Urine_Analysis Analysis (ELISA or MS) Urine_Prep->Urine_Analysis Urine_Result Result (ng/mg creatinine) Creatinine_Measurement->Urine_Result Urine_Analysis->Urine_Result Serum_Collection Invasive Blood Collection (Standardized Time) Serum_Processing Clot, centrifuge to separate serum. Serum_Collection->Serum_Processing Serum_Storage Store at -80°C Serum_Processing->Serum_Storage Serum_Prep Thaw and dilute (e.g., 1:20). Serum_Storage->Serum_Prep Serum_Analysis Analysis (ELISA or MS) Serum_Prep->Serum_Analysis Serum_Result Result (ng/mL) Serum_Analysis->Serum_Result

Caption: Comparative workflow for urine and serum this compound measurement.

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used method for quantifying this compound due to its high throughput and relatively low cost.[4] Both competitive and sandwich ELISA formats are available.

Protocol: Competitive ELISA for Serum this compound [6][16][17]

  • Plate Coating: Coat 96-well microtiter plates with a capture antibody (e.g., goat-anti-rabbit IgG) and incubate overnight.

  • Blocking: Wash the plates and block with a blocking buffer (e.g., 3% BSA in PBS) for 2 hours to prevent non-specific binding.

  • Sample and Standard Preparation:

    • Prepare a standard curve using synthetic This compound-25 (B1576460).

    • Dilute serum samples (e.g., 1:20) in an appropriate assay buffer.[6]

  • Competitive Reaction:

    • Add the diluted samples, standards, and a known concentration of biotinylated this compound-25 (tracer) to the wells.

    • Add the primary anti-hepcidin antibody.

    • Incubate overnight at 4°C to allow competition between the sample/standard this compound and the tracer for antibody binding.

  • Detection:

    • Wash the plates to remove unbound reagents.

    • Add a streptavidin-HRP conjugate and incubate.

    • Wash the plates again.

    • Add a substrate solution (e.g., TMB) and incubate until a color develops.

  • Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the this compound concentration in the sample.

Protocol: ELISA for Urinary this compound [6][9]

The protocol for urinary this compound is similar to that for serum, with the following key differences in sample preparation:

  • Sample Collection and Storage: Collect a clean-catch urine sample and store it at -80°C until analysis.[6]

  • Sample Preparation: Thaw urine samples, vortex, and centrifuge to remove any precipitate. Dilute the urine (e.g., 1:10) in the assay buffer.[6]

  • Creatinine Measurement: Measure the creatinine concentration in a separate aliquot of the urine sample using a standard clinical chemistry analyzer.

  • Data Normalization: Express the final this compound concentration as a ratio to the creatinine concentration (e.g., ng of this compound per mg of creatinine) to correct for urine dilution.

Mass Spectrometry (MS)

Mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF), offer high specificity and the ability to distinguish between different this compound isoforms.[4][11][18]

Protocol: LC-MS/MS for Serum this compound [18][19]

  • Sample Preparation:

    • To 100 µL of serum, add an internal standard (e.g., a stable isotope-labeled synthetic this compound).

    • Perform protein precipitation (e.g., with acetonitrile).

    • Centrifuge and collect the supernatant.

    • Perform solid-phase extraction (SPE) to enrich for this compound and remove interfering substances.

  • Liquid Chromatography:

    • Inject the extracted sample onto an LC system equipped with a suitable column (e.g., C18).

    • Use a gradient of mobile phases (e.g., water and acetonitrile (B52724) with formic acid) to separate this compound from other components.

  • Tandem Mass Spectrometry:

    • Introduce the eluent from the LC into the mass spectrometer.

    • Use selected reaction monitoring (SRM) to detect and quantify the specific precursor-to-product ion transitions for both the native this compound and the internal standard.

  • Data Analysis: Calculate the this compound concentration by comparing the peak area ratio of the native this compound to the internal standard against a standard curve.

Protocol: MALDI-TOF MS for Urinary this compound [20]

  • Sample Preparation:

    • Thaw 50 µL of urine on ice and vortex.

    • Add 10 µL of 5% trifluoroacetic acid (TFA) to normalize the pH.

    • Add an internal standard.

    • Centrifuge to pellet any precipitate.

  • On-Chip Enrichment:

    • Spot 5 µL of the prepared urine onto a functionalized MALDI target plate (e.g., a Mass Spec Turbo Chip).

    • Incubate for 20 minutes under controlled conditions to allow for in-situ enrichment of this compound.

  • Washing:

    • Remove the urine and perform several brief washes with a finishing solution to remove unbound components.

  • MALDI-TOF Analysis:

    • Apply a MALDI matrix to the spot and allow it to co-crystallize with the enriched this compound.

    • Analyze the sample using a MALDI-TOF mass spectrometer to generate a mass spectrum.

  • Data Analysis: Quantify this compound by comparing the peak intensity of the native this compound to that of the internal standard.

Conclusion

Both urine and serum are viable matrices for the measurement of this compound in a research setting. Serum this compound provides a direct measure of the circulating hormone, but its levels are subject to diurnal rhythm. Urinary this compound measurement is non-invasive and less affected by diurnal changes, but requires normalization to creatinine. The choice of analytical method, either ELISA or mass spectrometry, will depend on the required throughput, specificity, and cost considerations. The protocols and comparative data provided in these application notes are intended to guide researchers in making an informed decision for their specific research needs in the expanding field of iron metabolism.

References

Application Notes and Protocols for Studying Hepcidin Regulation in Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hepcidin (B1576463) is a peptide hormone primarily produced by hepatocytes that plays a central role in regulating systemic iron homeostasis. Its expression is tightly controlled by various stimuli, including iron levels, inflammation, erythropoietic demand, and hypoxia. Dysregulation of this compound is implicated in a range of iron-related disorders. In vitro cell culture models are indispensable tools for elucidating the molecular mechanisms governing this compound expression and for the discovery and development of novel therapeutics targeting this pathway.

These application notes provide an overview of common cell culture models and detailed protocols for studying this compound regulation in response to key inflammatory and iron-sensing pathways.

Key In Vitro Cell Culture Models

Several cell types are utilized to model this compound regulation in vitro. The choice of model often depends on the specific regulatory pathway being investigated.

  • Human Hepatoma Cell Lines (HepG2, Hep3B, Huh7): These are the most widely used models due to their hepatic origin, ease of culture, and responsiveness to inflammatory stimuli like Interleukin-6 (IL-6).[1][2][3][4] They are particularly useful for studying the JAK/STAT signaling pathway.

  • Primary Human or Murine Hepatocytes: These cells more closely represent the in vivo physiology of the liver and are responsive to both inflammatory and iron-related stimuli, including bone morphogenetic proteins (BMPs).[1][5] However, they are more challenging to isolate and maintain in culture.

  • Co-culture Models (e.g., Caco-2/HepG2): These models are employed to study the interplay between different cell types, such as intestinal iron absorption by Caco-2 cells and its regulation by hepatocyte-derived this compound.[6][7]

Data Presentation: Quantitative Analysis of this compound Regulation

The following tables summarize quantitative data on this compound regulation from various in vitro studies.

Table 1: this compound mRNA Regulation by Inflammatory Cytokines

Cell LineStimulus (Concentration)DurationFold Change in this compound mRNA (vs. Control)Reference
Hep3BIL-6 (100 ng/mL)24 hours4.9 ± 1.4[1]
HepG2/2.2.1IL-6-3.5[2]
Huh7IL-1β (10 ng/mL)24 hoursSignificant Increase[8]
Huh7IL-6 (10 ng/mL)24 hoursSignificant Increase[8]
Primary Human HepatocytesIL-6-Strong Induction[1]
Primary Human HepatocytesIL-1α or TNF-α-No Induction[1]

Table 2: this compound Regulation by the BMP/SMAD Pathway

Cell LineStimulusEffect on this compound ExpressionReference
Hep3BBMP-2, BMP-4, BMP-9Induction[9]
HepG2BMP-2, BMP-4Endogenous expression contributes to basal this compound[9]
HepG2, Huh7Soluble BMPER peptideInhibition of BMP-2 and BMP-6 induced this compound[10]
Primary Human HepatocytesRecombinant BMPER peptideDownregulation of this compound mRNA[10]
Primary Mouse HepatocytesHolotransferrinIncreased this compound mRNA (BMP2/4 dependent)[5]

Table 3: this compound Protein Secretion in Response to Stimuli

Cell LineStimulus (Concentration)DurationThis compound Concentration (pg/mL)Reference
HepG2Unstimulated (Normoxia)3 days1804[3]
HepG2Hypoxia (1% O2)3 days3540[3]
HepG2Unstimulated3 days4455[3]
HepG2IL-6, IL-1β, TNF-α (10 ng/mL each)3 days20,000[3]
HepG2LPS (4 µg/mL)24 hoursMarked Elevation[11]
Caco-2/HepG2 Co-culture120 µM Fe-3.6 ± 0.3 ng/mL[6]

Signaling Pathways in this compound Regulation

Two major signaling pathways govern this compound transcription: the JAK/STAT pathway, primarily activated by inflammatory cytokines, and the BMP/SMAD pathway, which responds to iron levels.

hepcidin_regulation_pathways cluster_inflammation Inflammatory Pathway (JAK/STAT) cluster_iron Iron Sensing Pathway (BMP/SMAD) IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R gp130 gp130 IL-6R->gp130 JAK JAK gp130->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates p-STAT3 p-STAT3 STAT3->p-STAT3 nucleus nucleus p-STAT3->nucleus dimerizes & translocates This compound Gene (HAMP) This compound Gene (HAMP) nucleus->this compound Gene (HAMP) binds to promoter BMP6 BMP6 BMPR BMPR BMP6->BMPR HJV HJV BMPR->HJV SMAD1/5/8 SMAD1/5/8 HJV->SMAD1/5/8 activates receptor kinase to phosphorylate p-SMAD1/5/8 p-SMAD1/5/8 SMAD1/5/8->p-SMAD1/5/8 SMAD4 SMAD4 p-SMAD1/5/8->SMAD4 complexes with SMAD4->nucleus translocates This compound mRNA This compound mRNA This compound Gene (HAMP)->this compound mRNA transcription

Key signaling pathways regulating this compound expression.

Experimental Protocols

Protocol 1: Induction of this compound Expression by IL-6 in HepG2 Cells

This protocol describes the stimulation of HepG2 cells with IL-6 to induce this compound expression, followed by quantification of this compound mRNA by quantitative real-time PCR (qPCR).

experimental_workflow_il6 cluster_workflow Experimental Workflow: IL-6 Induction of this compound start Seed HepG2 cells in 6-well plates culture Culture to 70-80% confluency start->culture treatment Treat with IL-6 (10 ng/mL) or vehicle control culture->treatment incubation Incubate for 24 hours treatment->incubation harvest Harvest cells incubation->harvest rna_extraction Isolate total RNA harvest->rna_extraction cdna_synthesis Reverse transcribe RNA to cDNA rna_extraction->cdna_synthesis qpcr Perform qPCR for this compound and a housekeeping gene cdna_synthesis->qpcr analysis Analyze data using the ΔΔCt method qpcr->analysis end Quantify relative this compound mRNA expression analysis->end

Workflow for IL-6 induction and qPCR analysis of this compound.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Recombinant Human IL-6 (10 ng/mL working solution)

  • Phosphate-Buffered Saline (PBS)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for human this compound (HAMP) and a housekeeping gene (e.g., GAPDH, β-actin)

Procedure:

  • Cell Culture:

    • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • IL-6 Treatment:

    • Once cells reach the desired confluency, replace the culture medium with fresh medium containing either 10 ng/mL of IL-6 or a vehicle control.

    • Incubate the plates for 24 hours.

  • RNA Isolation and cDNA Synthesis:

    • After incubation, wash the cells with PBS and lyse them directly in the wells using the lysis buffer from the RNA extraction kit.

    • Isolate total RNA according to the manufacturer's protocol.

    • Quantify the RNA and assess its purity.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Quantitative Real-Time PCR (qPCR):

    • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for this compound and the housekeeping gene, and qPCR master mix.

    • Perform the qPCR using a real-time PCR system with cycling conditions appropriate for the primers and master mix used.[12][13]

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for this compound and the housekeeping gene in both control and IL-6 treated samples.

    • Calculate the relative expression of this compound mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the IL-6 treated samples to the vehicle control.

Protocol 2: Measurement of Secreted this compound by ELISA

This protocol details the quantification of this compound protein in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Cell culture supernatants from experimental treatments

  • Human this compound ELISA kit (containing capture antibody-coated plate, detection antibody, streptavidin-HRP, substrate solution, and wash buffer)

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Collect cell culture supernatants from the treated and control wells.

    • Centrifuge the supernatants to remove any cells or debris.[14]

  • ELISA Assay:

    • Follow the specific instructions provided with the commercial ELISA kit.[3][15][16][17][18] A general procedure is as follows:

      • Add standards and samples to the wells of the antibody-coated microplate.

      • Incubate to allow this compound to bind to the capture antibody.

      • Wash the plate to remove unbound substances.

      • Add the biotinylated detection antibody and incubate.

      • Wash the plate again.

      • Add streptavidin-HRP conjugate and incubate.

      • Wash the plate.

      • Add the substrate solution and incubate in the dark to allow color development.

      • Stop the reaction with the stop solution.

  • Data Analysis:

    • Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

Conclusion

The in vitro models and protocols described provide a robust framework for investigating the complex regulation of this compound. By employing these methods, researchers can gain valuable insights into the pathophysiology of iron disorders and screen for novel therapeutic agents that modulate this compound expression. Careful selection of the cell model and adherence to detailed protocols are crucial for obtaining reliable and reproducible data.

References

Application Notes and Protocols for Immunohistochemical Localization of Hepcidin in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the immunohistochemical (IHC) localization of hepcidin (B1576463), a key regulator of iron homeostasis. Accurate detection of this compound in tissues is crucial for understanding its role in various physiological and pathological states, including iron metabolism disorders, inflammation, and cancer.

Introduction

This compound is a peptide hormone primarily produced by hepatocytes that plays a central role in regulating systemic iron levels.[1][2] It acts by binding to the iron exporter ferroportin, inducing its internalization and degradation, thereby controlling iron absorption from the intestine and the release of iron from macrophages.[1] Dysregulation of this compound is implicated in various disorders, making it a significant therapeutic target and biomarker.[2][3] Immunohistochemistry (IHC) is a powerful technique to visualize the distribution and localization of this compound within the cellular context of tissues.[4][5]

Signaling Pathways Regulating this compound Expression

This compound expression is regulated by several signaling pathways in response to stimuli such as iron levels, inflammation, and erythropoietic demand.[6][7][8] The primary pathways include the Bone Morphogenetic Protein (BMP)/SMAD pathway, which responds to iron status, and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is activated by inflammatory cytokines like Interleukin-6 (IL-6).[8][9]

HepcidinSignaling This compound Regulatory Pathways cluster_nucleus Nucleus Iron Iron Status (Holo-Tf) BMP6 BMP6 Iron->BMP6 stimulates Inflammation Inflammation (IL-6) IL6R IL-6 Receptor (IL-6R) Inflammation->IL6R BMPR BMP Receptor (BMPR) BMP6->BMPR SMAD SMAD 1/5/8 BMPR->SMAD phosphorylates HJV Hemojuvelin (HJV) HJV->BMPR co-receptor SMAD_complex SMAD Complex SMAD->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex HAMP HAMP Gene SMAD_complex->HAMP activates transcription JAK JAK IL6R->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_p p-STAT3 STAT3->STAT3_p STAT3_p->HAMP activates transcription Nucleus Nucleus This compound This compound HAMP->this compound transcribed & translated

Caption: Simplified diagram of the major signaling pathways regulating this compound expression.

Experimental Workflow for this compound Immunohistochemistry

A typical IHC workflow involves several critical steps, from tissue preparation to visualization and analysis.[4][5][10] Each step needs to be optimized to ensure specific and reliable staining of this compound.

IHCWorkflow General Immunohistochemistry Workflow for this compound TissuePrep 1. Tissue Preparation (Fixation & Embedding) Sectioning 2. Sectioning TissuePrep->Sectioning Deparaffinization 3. Deparaffinization & Rehydration Sectioning->Deparaffinization AntigenRetrieval 4. Antigen Retrieval Deparaffinization->AntigenRetrieval Blocking_Peroxidase 5. Blocking Endogenous Peroxidase AntigenRetrieval->Blocking_Peroxidase Blocking_Nonspecific 6. Blocking Non-specific Binding Blocking_Peroxidase->Blocking_Nonspecific PrimaryAb 7. Primary Antibody Incubation (anti-Hepcidin) Blocking_Nonspecific->PrimaryAb SecondaryAb 8. Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection 9. Detection (e.g., DAB Substrate) SecondaryAb->Detection Counterstaining 10. Counterstaining Detection->Counterstaining Dehydration 11. Dehydration & Mounting Counterstaining->Dehydration Analysis 12. Microscopic Analysis Dehydration->Analysis

Caption: A flowchart illustrating the key steps in an immunohistochemistry protocol for this compound.

Detailed Protocols

Tissue Preparation and Sectioning

Proper tissue handling is critical for preserving antigenicity.[4]

  • Fixation: Immediately fix fresh tissue specimens in 10% neutral buffered formalin for 18-24 hours.

  • Processing and Embedding: Dehydrate the fixed tissues through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin (B1166041) wax.[4]

  • Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides.[4]

  • Drying: Dry the slides overnight at 37°C or for 1 hour at 60°C.

Deparaffinization and Rehydration
  • Incubate slides at 60°C for 15-20 minutes.

  • Immerse slides in two changes of xylene for 5 minutes each.

  • Rehydrate sections by immersing in a series of graded ethanol solutions: 100% (2x, 3 min each), 90% (3 min), and 80% (3 min).

  • Rinse with running tap water for 5 minutes, followed by a final rinse in distilled water.

Antigen Retrieval

Formalin fixation can mask the this compound epitope, necessitating an antigen retrieval step.[11] Heat-Induced Epitope Retrieval (HIER) is commonly recommended for this compound.[12]

ParameterRecommendation
Method Heat-Induced Epitope Retrieval (HIER)[12][13]
Reagent Tris-EDTA Buffer (10 mM Tris, 1 mM EDTA, pH 9.0)[14]
Heating Pressure cooker, microwave, or water bath (95-100°C for 20-30 minutes)[13][14]
Cooling Allow slides to cool in the buffer for at least 20 minutes at room temperature.
Immunohistochemical Staining

The following protocol is a general guideline and may require optimization based on the specific antibody and tissue type used.

StepReagent/ProcedureIncubation Time & Temperature
Endogenous Peroxidase Blocking 3% Hydrogen Peroxide in methanol[15]10-15 minutes at Room Temperature (RT)
Washing Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)3 x 5 minutes
Non-specific Binding Block 5% Normal Goat Serum (or serum from the host of the secondary antibody) in PBS/TBS30-60 minutes at RT
Primary Antibody Anti-Hepcidin antibody diluted in blocking buffer (see table below)Overnight at 4°C[5]
Washing PBS or TBS3 x 5 minutes
Secondary Antibody Biotinylated or HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit)30-60 minutes at RT
Washing PBS or TBS3 x 5 minutes
Detection Streptavidin-HRP (if using biotinylated secondary Ab) followed by DAB substrate-chromogen solutionPer manufacturer's instructions
Washing Distilled water3 x 5 minutes
Counterstaining Hematoxylin[16]30-60 seconds
Bluing Running tap water or bluing reagent5-10 minutes
Dehydration & Mounting Graded ethanol, xylene, and mounting mediumStandard procedure
Antibody Selection and Dilution

The choice of a validated primary antibody is crucial for successful this compound localization. Several commercial antibodies are available. It is essential to use an antibody validated for IHC on paraffin-embedded sections.

Antibody ExampleHostClonalityRecommended DilutionVendor (Cat. No.)
Anti-Hepcidin + this compound-2 [EPR18937]RabbitMonoclonal1:100Abcam (ab190775)
This compound 25 AntibodyRabbitPolyclonalApplication dependentantibodies-online (ABIN1715141)[17]
anti-Human this compound [D7]MouseMonoclonalApplication dependentMyBioSource (MBS2032091)[18]

Note: Optimal antibody dilution must be determined empirically for each experimental setup.

Controls
  • Positive Control: Use tissue known to express this compound, such as normal liver tissue.[19] The staining pattern should be predominantly in hepatocytes, often with a periportal distribution.[19]

  • Negative Control: Omit the primary antibody or use an isotype control antibody at the same concentration as the primary antibody to assess non-specific staining from the secondary antibody and detection system.

Data Presentation and Analysis

Quantitative analysis of this compound IHC staining can be performed to compare expression levels between different experimental groups. This is often done using a semi-quantitative scoring method.

Scoring ParameterDescription
Staining Intensity 0 (No staining), 1 (Weak), 2 (Moderate), 3 (Strong)
Percentage of Positive Cells 0 (0%), 1 (1-25%), 2 (26-50%), 3 (51-75%), 4 (76-100%)
H-Score (Histoscore) Staining Intensity x Percentage of Positive Cells (Range: 0-12 or 0-300 depending on the scale used)

Troubleshooting

IssuePossible CauseSuggested Solution
No Staining Inactive primary antibody, incorrect antigen retrieval, insufficient incubation time.Use a new antibody aliquot, optimize antigen retrieval buffer and time, increase incubation time.
Weak Staining Antibody dilution too high, short incubation time, expired reagents.Use a lower antibody dilution, increase incubation time, use fresh reagents.
High Background Insufficient blocking, primary antibody concentration too high, incomplete washing.Increase blocking time, use a higher antibody dilution, increase washing steps.
Non-specific Staining Cross-reactivity of antibodies, endogenous biotin (B1667282) or peroxidase activity.Ensure adequate blocking of endogenous components, use a more specific primary antibody.[16]

These protocols and notes provide a comprehensive guide for the immunohistochemical localization of this compound. Adherence to these guidelines, with appropriate optimization for specific experimental conditions, will facilitate reliable and reproducible results.

References

Application Notes and Protocols for Hepcidin Gene Expression Analysis via RNA Extraction and qPCR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepcidin (B1576463) is a peptide hormone primarily synthesized in the liver that acts as the master regulator of systemic iron homeostasis.[1] Its expression is tightly controlled by various stimuli, including iron levels, inflammation, erythropoietic activity, and hypoxia.[2][3] Dysregulation of this compound is implicated in a variety of iron-related disorders. Consequently, accurate and reliable quantification of this compound gene (HAMP) expression is crucial for research and the development of novel therapeutics.

This document provides detailed protocols for the analysis of this compound gene expression, covering RNA extraction from liver tissue, quality control, and quantitative real-time PCR (qPCR). Additionally, it outlines the key signaling pathways involved in this compound regulation.

Key Signaling Pathways Regulating this compound Expression

This compound expression is primarily regulated at the transcriptional level through two main signaling pathways: the BMP/SMAD pathway, which responds to iron levels, and the JAK/STAT pathway, which is activated by inflammatory cytokines like Interleukin-6 (IL-6).[1][3][4]

BMP/SMAD Pathway (Iron Sensing)

The Bone Morphogenetic Protein (BMP)/SMAD signaling pathway is the core axis of this compound control in response to iron status.[2][5] Increased iron levels lead to the upregulation of BMP6. BMP6 binds to a receptor complex on the surface of hepatocytes, which includes BMP receptors (BMPR), hemojuvelin (HJV), and the hemochromatosis protein (HFE) in conjunction with transferrin receptor 2 (TFR2).[3][5] This binding event triggers the phosphorylation of SMAD proteins (SMAD1/5/8), which then complex with SMAD4 and translocate to the nucleus to induce this compound gene transcription.[3][5]

BMP_SMAD_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Iron Iron BMP6 BMP6 Iron->BMP6 Upregulates BMPR_HJV BMPR/HJV Complex BMP6->BMPR_HJV Binds pSMAD158 pSMAD1/5/8 BMPR_HJV->pSMAD158 Phosphorylates HFE_TFR2 HFE/TFR2 Complex HFE_TFR2->BMPR_HJV Modulates SMAD_Complex pSMAD1/5/8 + SMAD4 Complex pSMAD158->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Hepcidin_Gene This compound Gene (HAMP) SMAD_Complex->Hepcidin_Gene Translocates & Activates Transcription Hepcidin_mRNA This compound mRNA Hepcidin_Gene->Hepcidin_mRNA Transcription

Caption: Iron-mediated regulation of this compound via the BMP/SMAD pathway.

JAK/STAT Pathway (Inflammatory Response)

During inflammation, cytokines such as IL-6 are released and bind to their receptors on hepatocytes.[3][4] This binding activates the Janus kinase (JAK) family of tyrosine kinases, which in turn phosphorylate the Signal Transducer and Activator of Transcription 3 (STAT3).[1] Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and binds to the this compound promoter to induce its transcription.[1]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R Binds JAK JAK IL6R->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 pSTAT3 pSTAT3_Dimer pSTAT3 Dimer pSTAT3->pSTAT3_Dimer Dimerizes Hepcidin_Gene This compound Gene (HAMP) pSTAT3_Dimer->Hepcidin_Gene Translocates & Activates Transcription Hepcidin_mRNA This compound mRNA Hepcidin_Gene->Hepcidin_mRNA Transcription

Caption: Inflammatory regulation of this compound via the JAK/STAT pathway.

Experimental Workflow

The overall experimental workflow for this compound gene expression analysis involves several key stages, from sample collection to data analysis.

Experimental_Workflow Sample_Collection 1. Liver Tissue Collection & Storage RNA_Extraction 2. Total RNA Extraction Sample_Collection->RNA_Extraction QC 3. RNA Quality & Quantity Assessment RNA_Extraction->QC cDNA_Synthesis 4. Reverse Transcription (cDNA Synthesis) QC->cDNA_Synthesis qPCR 5. Quantitative PCR (qPCR) cDNA_Synthesis->qPCR Data_Analysis 6. Data Analysis (Relative Quantification) qPCR->Data_Analysis

Caption: Workflow for this compound gene expression analysis.

Experimental Protocols

Protocol 1: Total RNA Extraction from Liver Tissue

High-quality, intact RNA is essential for accurate gene expression analysis.[6][7] Liver tissue can be rich in glycogen, which may co-precipitate with RNA, so careful extraction is necessary.[8] The following protocol is based on the use of a TRIzol-like reagent.

Materials:

  • Frozen liver tissue (~20-30 mg)

  • TRIzol Reagent (or similar phenol-guanidine isothiocyanate solution)

  • Chloroform (B151607)

  • Isopropyl alcohol

  • 75% Ethanol (B145695) (prepared with nuclease-free water)

  • Nuclease-free water

  • Homogenizer (e.g., rotor-stator or bead mill)

  • Nuclease-free microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Homogenization:

    • Add 1 mL of TRIzol reagent to a tube containing the frozen liver tissue.

    • Homogenize the tissue immediately until no visible tissue clumps remain.

  • Phase Separation:

    • Incubate the homogenate for 5 minutes at room temperature to allow for complete dissociation of nucleoprotein complexes.

    • Add 0.2 mL of chloroform per 1 mL of TRIzol reagent used.

    • Cap the tube securely and shake vigorously by hand for 15 seconds.

    • Incubate at room temperature for 2-3 minutes.

    • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. This will separate the mixture into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a fresh nuclease-free tube. Be cautious not to disturb the interphase.

    • Add 0.5 mL of isopropyl alcohol per 1 mL of TRIzol reagent used initially.

    • Mix gently by inverting the tube and incubate at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.

  • RNA Wash:

    • Discard the supernatant.

    • Wash the RNA pellet by adding at least 1 mL of 75% ethanol per 1 mL of TRIzol reagent.

    • Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Resuspension:

    • Carefully discard the ethanol wash.

    • Air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as this will decrease its solubility.

    • Resuspend the RNA pellet in 20-50 µL of nuclease-free water.

    • Incubate at 55-60°C for 10 minutes to aid in resuspension.

  • Storage:

    • Store the RNA at -80°C for long-term use.

Protocol 2: RNA Quality and Quantity Assessment

Assessing the purity and integrity of the extracted RNA is a critical step before proceeding to qPCR.[9][10]

Materials:

  • Spectrophotometer (e.g., NanoDrop)

  • Automated electrophoresis system (e.g., Agilent Bioanalyzer)

  • Nuclease-free water for blanking

Procedure:

  • Purity Assessment (Spectrophotometry):

    • Measure the absorbance of the RNA sample at 260 nm and 280 nm.

    • The A260/A280 ratio should be between 1.8 and 2.1, indicating pure RNA.[11] Ratios below this may indicate protein contamination.

    • The A260/A230 ratio should be greater than 1.8, indicating minimal contamination from carbohydrates or phenol.

  • Integrity Assessment (Automated Electrophoresis):

    • Analyze the RNA sample using an automated electrophoresis system.

    • High-quality RNA will show two distinct ribosomal RNA (rRNA) peaks (18S and 28S for eukaryotes).[6]

    • The system will generate an RNA Integrity Number (RIN), with a value ≥ 7 being generally acceptable for qPCR.[11]

  • Quantification:

    • Use the absorbance at 260 nm from the spectrophotometer to determine the RNA concentration (an A260 of 1.0 corresponds to ~40 µg/mL of single-stranded RNA).

Quality Control Parameter Acceptable Range Potential Issue if Outside Range
A260/A280 Ratio1.8 - 2.1Protein contamination
A260/A230 Ratio> 1.8Phenol or carbohydrate contamination
RNA Integrity Number (RIN)≥ 7.0RNA degradation
Protocol 3: Reverse Transcription (cDNA Synthesis)

This step converts the extracted RNA into complementary DNA (cDNA), which serves as the template for qPCR.

Materials:

  • High-Capacity cDNA Reverse Transcription Kit (or similar)

  • Extracted total RNA (e.g., 1 µg)

  • Nuclease-free water

  • Thermal cycler

Procedure:

  • Prepare the reverse transcription master mix on ice according to the manufacturer's instructions. A typical reaction might include:

    • 10X RT Buffer

    • 25X dNTP Mix

    • 10X RT Random Primers

    • Reverse Transcriptase

    • Nuclease-free water

  • Add the appropriate amount of total RNA to each reaction tube.

  • Bring the final volume to the recommended amount (e.g., 20 µL) with nuclease-free water.

  • Gently mix and centrifuge briefly.

  • Incubate the reactions in a thermal cycler using the manufacturer's recommended program (e.g., 25°C for 10 min, 37°C for 120 min, 85°C for 5 min).

  • The resulting cDNA can be stored at -20°C.

Protocol 4: Quantitative Real-Time PCR (qPCR)

This protocol outlines the setup for a SYBR Green-based qPCR assay for this compound gene expression.

Materials:

  • cDNA template

  • SYBR Green qPCR Master Mix

  • Forward and reverse primers for this compound and a reference gene (e.g., GAPDH, ACTB).[12][13][14]

  • Nuclease-free water

  • qPCR instrument

Primer Design:

  • Primers should be designed to span an exon-exon junction to avoid amplification of contaminating genomic DNA.

  • Amplicon size should ideally be between 70 and 150 base pairs.

  • Example human this compound primers:

    • Forward: 5'-CTGCAACCCCAGGACAGAG-3'

    • Reverse: 5'-GGAATAAATAAGGAAGGGAGGGG-3'

  • Example human GAPDH primers:

    • Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'

    • Reverse: 5'-GAAGATGGTGATGGGATTTC-3'

Procedure:

  • Prepare the qPCR reaction mix on ice. For each reaction, combine:

    • SYBR Green Master Mix (2X)

    • Forward Primer (10 µM)

    • Reverse Primer (10 µM)

    • Nuclease-free water

    • cDNA template (diluted)

  • Aliquot the master mix into qPCR plate wells.

  • Add the cDNA template to the respective wells. Include no-template controls (NTCs) for each primer set.

  • Seal the plate, mix, and centrifuge briefly.

  • Run the plate in a qPCR instrument using a standard cycling protocol:

    • Initial denaturation (e.g., 95°C for 10 min)

    • 40 cycles of:

      • Denaturation (e.g., 95°C for 15 sec)

      • Annealing/Extension (e.g., 60°C for 60 sec)

    • Melt curve analysis to verify product specificity.

Data Presentation and Analysis

The most common method for analyzing qPCR data is the comparative Cq (ΔΔCq) method, which provides the relative fold change in gene expression.[15]

Data Analysis Steps:

  • Calculate ΔCq: For each sample, normalize the Cq value of the target gene (this compound) to the Cq value of the reference gene (e.g., GAPDH).

    • ΔCq = Cq(this compound) - Cq(Reference Gene)

  • Calculate ΔΔCq: Normalize the ΔCq of the test samples to the ΔCq of the control/calibrator sample.

    • ΔΔCq = ΔCq(Test Sample) - ΔCq(Control Sample)

  • Calculate Fold Change: Determine the relative expression level.

    • Fold Change = 2^(-ΔΔCq)

Example Data Table:

Sample Group Biological Replicate Cq (this compound) Cq (GAPDH) ΔCq Average ΔCq ΔΔCq Fold Change (2^-ΔΔCq)
Control122.518.24.34.201.0
222.318.24.1
322.418.24.2
Treatment A120.118.31.81.9-2.34.9
220.418.42.0
320.318.51.8
Treatment B124.818.16.76.82.60.2
225.018.36.7
325.218.27.0

This structured approach ensures reproducible and reliable quantification of this compound gene expression, providing valuable insights for both basic research and clinical applications.

References

Measuring Hepcidin in Response to Inflammatory Stimuli: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the accurate measurement of hepcidin (B1576463), a key regulator of iron homeostasis, particularly in the context of inflammatory responses. Understanding the dynamics of this compound expression is crucial for research into a variety of inflammatory diseases, infectious diseases, and certain cancers, as well as for the development of novel therapeutics targeting iron metabolism.

Introduction to this compound and Inflammation

This compound is a peptide hormone primarily produced by the liver that plays a central role in regulating iron availability in the body.[1] It functions by binding to the iron exporter protein ferroportin, leading to its internalization and degradation.[2][3] This action effectively traps iron within cells, particularly macrophages, hepatocytes, and enterocytes, thereby reducing the amount of iron circulating in the bloodstream.[2]

During inflammation, the expression of this compound is significantly upregulated.[2][4] This response is considered a defense mechanism to limit the availability of iron to invading pathogens, which require this essential nutrient for their growth and proliferation.[2][4] The primary inflammatory mediators responsible for inducing this compound expression are pro-inflammatory cytokines, most notably Interleukin-6 (IL-6), and bacterial components like lipopolysaccharide (LPS).[5][6][7][8] This inflammatory-driven increase in this compound is a key contributor to the anemia of inflammation, also known as anemia of chronic disease.[2][6]

Methods for this compound Quantification

Several methods are available for the quantification of this compound in biological samples. The two most prominent techniques are Enzyme-Linked Immunosorbent Assay (ELISA) and Mass Spectrometry (MS).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used immunoassay technique that offers high throughput and is relatively cost-effective.[9] Both competitive and sandwich ELISA formats have been developed for this compound measurement.[10][11][12][13] Commercial ELISA kits are readily available for quantifying human, mouse, and rat this compound in various sample types including serum, plasma, urine, and cell culture supernatants.[14][15][16][17]

Table 1: Comparison of Commercial this compound ELISA Kits

FeatureKit Example 1 (Human)Kit Example 2 (Mouse)Kit Example 3 (Rat)
Assay Principle Sandwich-ELISA[14]Sandwich-ELISACompetitive ELISA[10]
Sample Types Cell Culture Supernates, Serum, Plasma, Urine[15]Serum, Plasma, Cell Culture SupernatesSerum, Plasma, other biological fluids
Detection Range 15.6 - 1,000 pg/mL[15]125 - 8000 pg/mL[14]0.156 - 10 ng/mL[16]
Sensitivity 3.81 pg/mL[15]75 pg/mL[14]< 0.07 ng/mL[16]
Assay Time 4.5 hours[15]Not specified1.5 hours[10]
Species Reactivity Human[14][15]Mouse[14]Rat[16]
Mass Spectrometry (MS)

Mass spectrometry-based methods, such as Time-of-Flight Mass Spectrometry (TOF-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offer high specificity and the ability to distinguish between different this compound isoforms (e.g., This compound-25 (B1576460), -22, and -20).[9][18][19][20][21] this compound-25 is the primary bioactive form.[21] These methods are considered a gold standard for this compound quantification due to their accuracy and ability to provide absolute quantification when using an internal standard.[12][19][22]

Table 2: Performance Characteristics of Mass Spectrometry-Based this compound Assays

FeatureSELDI-TOF MSLC-MS/MS
Principle Surface-Enhanced Laser Desorption/Ionization Time-of-Flight Mass SpectrometryLiquid Chromatography coupled with Tandem Mass Spectrometry
Sample Types Serum, Urine[18][20]Serum[22]
Key Advantages Can distinguish this compound isoforms.[20]High specificity and suitability for accurate quantification.[22]
Throughput Lower compared to ELISALower compared to ELISA
Isoform Detection Can detect this compound-20, -22, and -25 in urine.[20]Primarily targets this compound-25.[22]
Internal Standard Synthetic this compound analogues can be used for quantification.[19]Stable isotope-labeled this compound is used for accurate quantification.

Signaling Pathways of Inflammatory this compound Regulation

Inflammatory stimuli induce this compound expression primarily through the activation of specific signaling pathways in hepatocytes.

IL-6/JAK/STAT3 Pathway

The inflammatory cytokine IL-6 is a potent inducer of this compound.[6][7][8] IL-6 binds to its receptor on the surface of hepatocytes, leading to the activation of the Janus kinase (JAK) family of tyrosine kinases. Activated JAKs then phosphorylate the Signal Transducer and Activator of Transcription 3 (STAT3).[3][23] Phosphorylated STAT3 dimerizes, translocates to the nucleus, and binds to a specific responsive element in the this compound gene promoter, thereby driving its transcription.[6][23]

IL6_STAT3_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R gp130 gp130 IL6R->gp130 JAK JAK gp130->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Hepcidin_Gene This compound Gene (HAMP) pSTAT3->Hepcidin_Gene Transcription Activation Hepcidin_mRNA This compound mRNA Hepcidin_Gene->Hepcidin_mRNA LPS_TLR4_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activation JNK JNK MyD88->JNK Activation AP1 AP-1 JNK->AP1 Activation Hepcidin_Gene This compound Gene (HAMP) AP1->Hepcidin_Gene Transcription Activation Hepcidin_mRNA This compound mRNA Hepcidin_Gene->Hepcidin_mRNA ELISA_Workflow Start Start Prepare_Reagents Prepare Reagents, Standards, and Samples Start->Prepare_Reagents Add_Samples Add Standards and Samples to Coated Plate Prepare_Reagents->Add_Samples Incubate1 Incubate Add_Samples->Incubate1 Wash1 Wash Plate Incubate1->Wash1 Add_Detection_Ab Add Detection Antibody Wash1->Add_Detection_Ab Incubate2 Incubate Add_Detection_Ab->Incubate2 Wash2 Wash Plate Incubate2->Wash2 Add_HRP Add HRP Conjugate Wash2->Add_HRP Incubate3 Incubate Add_HRP->Incubate3 Wash3 Wash Plate Incubate3->Wash3 Add_Substrate Add Substrate Wash3->Add_Substrate Incubate4 Incubate (in dark) Add_Substrate->Incubate4 Add_Stop Add Stop Solution Incubate4->Add_Stop Read_Plate Read Absorbance at 450 nm Add_Stop->Read_Plate Analyze_Data Analyze Data and Calculate Concentrations Read_Plate->Analyze_Data End End Analyze_Data->End

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Hepcidin (B1576463), the Master Regulator of Iron Homeostasis

This compound is a peptide hormone primarily synthesized in the liver that acts as the central regulator of systemic iron homeostasis.[1][2] Its primary function is to control the concentration of iron in plasma and the total iron content in the body.[3] this compound exerts its effect by binding to the iron export protein ferroportin, which is present on the surface of cells that transport iron into the bloodstream, such as duodenal enterocytes, macrophages, and hepatocytes.[2][4][5] The binding of this compound to ferroportin induces the internalization and degradation of ferroportin, thereby blocking iron from entering the circulation.[4][5] This mechanism effectively controls dietary iron absorption and the release of iron from stores.[1][5]

The expression of this compound is tightly regulated by several factors, including body iron stores, inflammation, erythropoietic demand, and hypoxia.[4][6][7] Dysregulation of this compound production is a key pathogenic factor in a variety of iron-related disorders, ranging from iron deficiency anemias to iron overload conditions.[1][5] Consequently, the measurement of this compound levels in biological fluids has emerged as a valuable tool for the diagnosis, differential diagnosis, and management of these conditions.[8][9][10]

Clinical Utility of this compound Testing

The measurement of serum or plasma this compound can provide crucial insights into the underlying pathophysiology of various iron-related disorders, aiding in their diagnosis and guiding therapeutic strategies.

Iron Deficiency Anemia (IDA)

In individuals with true iron deficiency, this compound levels are typically very low or undetectable.[11][12] This is a physiological response to iron depletion, aimed at maximizing intestinal iron absorption and the release of stored iron.[9] Therefore, a low this compound level can confirm a diagnosis of IDA. Furthermore, this compound measurement can predict the response to oral iron therapy; patients with low this compound are more likely to absorb oral iron supplements effectively.[13]

Anemia of Chronic Disease (ACD) / Anemia of Inflammation (AI)

ACD, also known as AI, is characterized by high levels of this compound.[11][14] Inflammatory cytokines, particularly interleukin-6 (IL-6), stimulate this compound production.[12][15] The elevated this compound blocks the release of iron from macrophages and hinders intestinal iron absorption, leading to a state of functional iron deficiency despite adequate body iron stores.[9][12] Measuring this compound can help differentiate ACD from IDA, which is crucial as the treatment strategies for these two conditions differ significantly.[13][16] In cases of mixed IDA and ACD, this compound levels may be intermediate.[14][16]

Iron-Refractory Iron Deficiency Anemia (IRIDA)

IRIDA is a rare genetic disorder caused by mutations in the TMPRSS6 gene, which encodes a negative regulator of this compound expression.[17][18][19] Patients with IRIDA present with a microcytic, hypochromic anemia that is refractory to oral iron treatment and only partially responsive to parenteral iron.[18][19] A key diagnostic feature of IRIDA is inappropriately high or normal this compound levels in the presence of iron deficiency.[18][20][21]

Hereditary Hemochromatosis (HH)

Hereditary hemochromatosis is a group of genetic disorders characterized by excessive iron absorption and progressive iron overload.[11][22] Most forms of HH are associated with inappropriately low this compound levels for the degree of iron overload.[23][24][25] This this compound deficiency is the primary pathogenic defect, leading to uncontrolled iron absorption.[22] In HFE-related hemochromatosis, the most common form, serum this compound is innately low.[23] Measuring this compound can be useful in the diagnostic workup of iron overload disorders.

Iron-Loading Anemias

Certain anemias, such as β-thalassemia and congenital dyserythropoietic anemias, are characterized by ineffective erythropoiesis and iron overload.[26][27] In these conditions, the expanded but ineffective erythropoiesis suppresses this compound production, leading to increased iron absorption and subsequent iron overload, which in turn worsens the anemia.[26][27]

Data Presentation: this compound Levels in Iron-Related Disorders

The following table summarizes typical serum this compound levels observed in healthy individuals and in various iron-related disorders. It is important to note that reference ranges can vary between different assays and laboratories.[28][29][30]

ConditionTypical Serum this compound LevelsKey References
Healthy Adults (Reference Range) Varies by sex and menopausal status.[28][31] Generally in the range of 1-36 ng/mL.[28][30][28][29][30][31]
Iron Deficiency Anemia (IDA) Very low to undetectable.[11][12][11][12]
Anemia of Chronic Disease (ACD) High.[11][14][16][11][14][16]
ACD with concomitant IDA Intermediate.[14][16][14][16]
Iron-Refractory IDA (IRIDA) Inappropriately normal or high for the iron status.[18][20][21][18][20][21]
Hereditary Hemochromatosis (HFE-related) Inappropriately low.[23][24][32][23][24][32]
Iron-Loading Anemias (e.g., β-thalassemia) Suppressed/Low.[25][26][25][26]

Signaling Pathways Regulating this compound Expression

This compound expression in hepatocytes is regulated by two main signaling pathways: the Bone Morphogenetic Protein (BMP)/SMAD pathway, which responds to iron levels, and the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, which is activated by inflammation.[4][6][33]

Hepcidin_Regulation_Pathway cluster_iron Iron Sensing Pathway (BMP/SMAD) cluster_inflammation Inflammatory Pathway (JAK/STAT) Iron High Iron (Transferrin Saturation) BMP6 BMP6 Iron->BMP6 stimulates BMPR BMP Receptor Complex (HJV, TFR2, HFE) BMP6->BMPR binds pSMAD pSMAD1/5/8 BMPR->pSMAD phosphorylates SMAD_complex pSMAD1/5/8-SMAD4 Complex pSMAD->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex HAMP_gene HAMP Gene (this compound Promoter) SMAD_complex->HAMP_gene activates transcription IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R binds JAK JAK1/2 IL6R->JAK activates pSTAT3 pSTAT3 JAK->pSTAT3 phosphorylates pSTAT3->HAMP_gene activates transcription This compound This compound Synthesis HAMP_gene->this compound

Regulation of this compound expression by iron and inflammation.

The experimental workflow for measuring this compound often involves sample collection, processing, and analysis using either ELISA or mass spectrometry.

Hepcidin_Measurement_Workflow cluster_sample Sample Collection & Processing cluster_analysis Analysis cluster_elisa_steps ELISA Protocol cluster_ms_steps Mass Spectrometry Protocol Blood_Collection Whole Blood Collection (Serum or Plasma) Centrifugation Centrifugation Blood_Collection->Centrifugation Supernatant Collect Serum/Plasma Centrifugation->Supernatant Storage Store at -80°C Supernatant->Storage ELISA ELISA Storage->ELISA MS Mass Spectrometry (LC-MS/MS) Storage->MS cluster_elisa_steps cluster_elisa_steps cluster_ms_steps cluster_ms_steps Plate_Prep Prepare Plate (Coated with anti-hepcidin Ab) Add_Sample Add Standards & Samples Plate_Prep->Add_Sample Incubate1 Incubate Add_Sample->Incubate1 Wash1 Wash Incubate1->Wash1 Add_Detection_Ab Add Biotinylated Detection Antibody Wash1->Add_Detection_Ab Incubate2 Incubate Add_Detection_Ab->Incubate2 Wash2 Wash Incubate2->Wash2 Add_Enzyme Add Streptavidin-HRP Wash2->Add_Enzyme Incubate3 Incubate Add_Enzyme->Incubate3 Wash3 Wash Incubate3->Wash3 Add_Substrate Add TMB Substrate Wash3->Add_Substrate Incubate4 Incubate (Color Development) Add_Substrate->Incubate4 Stop_Reaction Add Stop Solution Incubate4->Stop_Reaction Read_Absorbance Read Absorbance at 450 nm Stop_Reaction->Read_Absorbance Sample_Prep_MS Sample Preparation (Protein Precipitation, SPE) LC_Separation Liquid Chromatography (Separation) Sample_Prep_MS->LC_Separation MS_Detection Tandem Mass Spectrometry (Detection & Quantification) LC_Separation->MS_Detection Data_Analysis_MS Data Analysis MS_Detection->Data_Analysis_MS

General workflow for this compound measurement.

Experimental Protocols

The following are generalized protocols for the measurement of this compound-25, the bioactive form, in serum or plasma. It is crucial to follow the specific instructions provided with commercial assay kits or established in-house validated methods.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a common method for quantifying this compound. Competitive or sandwich ELISA formats are available. The following is a generalized protocol for a competitive ELISA.[28][34][35][36][37]

5.1.1 Materials

  • Microplate pre-coated with anti-hepcidin antibody

  • This compound standards

  • Biotin-conjugated this compound

  • Streptavidin-HRP

  • Wash buffer

  • TMB substrate

  • Stop solution

  • Microplate reader

5.1.2 Sample Preparation

  • Collect whole blood and prepare serum or plasma (EDTA or heparin).[35][36]

  • Centrifuge at 1000 x g for 15-20 minutes.[35][36]

  • Collect the supernatant. Samples can be assayed immediately or stored at -80°C.[35] Avoid repeated freeze-thaw cycles.[36]

5.1.3 Assay Procedure

  • Bring all reagents and samples to room temperature.

  • Prepare serial dilutions of the this compound standard to generate a standard curve.

  • Add standards and samples to the appropriate wells of the microplate.

  • Add a fixed amount of biotin-conjugated this compound to each well.

  • Incubate for a specified time (e.g., 1.5 hours at 37°C). During this incubation, the this compound in the sample will compete with the biotin-conjugated this compound for binding to the coated antibody.

  • Wash the plate multiple times with wash buffer to remove unbound reagents.

  • Add Streptavidin-HRP to each well and incubate (e.g., 1 hour at 37°C).

  • Wash the plate again to remove unbound Streptavidin-HRP.

  • Add TMB substrate to each well and incubate in the dark for color development (e.g., 15-30 minutes at 37°C).

  • Stop the reaction by adding the stop solution. The color will change from blue to yellow.

  • Read the absorbance at 450 nm using a microplate reader.[35]

  • Calculate the this compound concentration in the samples by interpolating from the standard curve. The absorbance is inversely proportional to the concentration of this compound in the sample.

Mass Spectrometry (MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered a highly specific and accurate method for this compound quantification.[38][39][40][41][42]

5.2.1 Materials

  • Liquid chromatograph coupled to a tandem mass spectrometer

  • Analytical column (e.g., C18)

  • Solvents for mobile phase (e.g., water, acetonitrile (B52724) with formic acid)

  • Internal standard (e.g., stable isotope-labeled this compound)

  • Reagents for protein precipitation (e.g., acetonitrile or methanol)

  • Solid-phase extraction (SPE) cartridges (optional)

5.2.2 Sample Preparation

  • Collect and prepare serum or plasma as described for ELISA.

  • Thaw samples and the internal standard.

  • Spike a known amount of the internal standard into each sample, standard, and quality control.

  • Perform protein precipitation by adding a solvent like acetonitrile.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube.

  • The supernatant may be directly injected into the LC-MS/MS system or further purified using SPE.

5.2.3 LC-MS/MS Analysis

  • Inject the prepared sample into the LC system.

  • Separate this compound and the internal standard from other sample components on the analytical column using a gradient of mobile phase solvents.

  • The eluent from the LC is introduced into the mass spectrometer.

  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for this compound and the internal standard.

  • Generate a standard curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standards.

  • Quantify this compound in the unknown samples using the standard curve.

Conclusion

This compound testing is a valuable addition to the diagnostic armamentarium for iron-related disorders. It provides a direct measure of the principal regulator of iron homeostasis, offering insights that are not always apparent from traditional iron status markers. As assays become more standardized and widely available, the clinical utility of this compound measurement is expected to expand, leading to improved diagnosis and more personalized management of patients with these conditions.[7]

References

Troubleshooting & Optimization

Troubleshooting low signal in hepcidin ELISA assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for hepcidin (B1576463) ELISA assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve issues with low signal intensity in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common problems encountered during this compound ELISA assays that can lead to weak or no signal.

Q1: Why is my standard curve flat or showing very low optical density (OD) values?

A weak or absent signal in your standard curve is a critical issue that prevents the quantification of your samples. Several factors could be the cause:

  • Improper Reagent Preparation or Handling:

    • Expired or Improperly Stored Reagents: Always check the expiration dates on all kit components.[1] Ensure that reagents have been stored at the recommended temperatures.[2] Multiple freeze-thaw cycles of standards and antibodies should be avoided.[3][4]

    • Incorrect Reconstitution or Dilution: Double-check all calculations for the serial dilution of your standard.[1] Ensure the standard is fully dissolved and well-mixed before preparing the dilutions.[5][6] It is recommended to prepare fresh dilutions for each assay.[4]

    • Reagent Contamination: Use fresh, sterile pipette tips for each reagent and sample to avoid cross-contamination.[2][7]

  • Procedural Errors:

    • Incorrect Reagent Addition Order: The reagents must be added in the precise order specified in the kit protocol.[7]

    • Inadequate Incubation Times or Temperatures: Ensure that all incubation steps are carried out for the specified duration and at the correct temperature.[3][4][8] All reagents should be brought to room temperature before use unless otherwise specified.[2][5]

    • Insufficient Washing: Inadequate washing between steps can lead to high background and poor signal. Ensure all wells are completely filled and emptied during each wash step.[7]

Q2: My samples are showing low or no signal, but my standard curve looks acceptable. What could be the problem?

When the standard curve is performing as expected, a low signal in the samples points to issues with the samples themselves or the sample matrix.

  • Low Analyte Concentration: The this compound concentration in your samples may be below the detection limit of the assay.[9][10] Consider concentrating your samples or using a more sensitive assay if available.

  • Sample Collection and Storage: Proper sample handling is crucial for preserving the integrity of this compound.

    • Serum and Plasma: For serum, allow the blood to clot completely before centrifugation.[3][8] For plasma, use the recommended anticoagulant (EDTA is often preferred) and centrifuge the samples soon after collection.[3][4][5]

    • Storage: Samples should be assayed immediately or aliquoted and stored at -20°C or -80°C to avoid degradation from repeated freeze-thaw cycles.[3][4][8]

  • Sample Matrix Interference: Components in the sample matrix (e.g., serum, plasma) can sometimes interfere with the antibody-antigen binding.[1][6] It is often recommended to dilute serum or plasma samples with the provided sample dilution buffer.[7][8]

Q3: The overall signal in my assay is weak, including both the standards and the samples. What are the likely causes?

A universally low signal suggests a systemic issue with the assay setup or execution.

  • Sub-optimal Reagent Concentrations:

    • Antibody Concentrations: The concentrations of the capture or detection antibodies may be too low.[1]

  • Enzyme and Substrate Issues:

    • Inactive Enzyme Conjugate: The enzyme conjugate (e.g., HRP-streptavidin) may have lost activity due to improper storage or handling.

    • Substrate Inactivity: The TMB substrate is light-sensitive and should be protected from light.[4][11] Ensure it is colorless before use.[12]

  • Incorrect Plate Reader Settings: Verify that the plate reader is set to the correct wavelength for reading the absorbance (typically 450 nm for TMB with a stop solution).[4][7]

Quantitative Data Summary

For optimal results, adhere to the incubation times and temperatures specified in your ELISA kit's protocol. The following table summarizes typical ranges found in various commercial this compound ELISA kits.

StepReagentIncubation TimeIncubation Temperature
Sample and Standard IncubationSample/Standard90 minutes37°C
Detection Antibody IncubationBiotin-labeled Antibody60 minutes37°C
Enzyme Conjugate IncubationHRP-Streptavidin (SABC)30 minutes37°C
Substrate IncubationTMB Substrate10-20 minutes37°C (in the dark)

Note: These are general guidelines. Always refer to the specific protocol provided with your ELISA kit.

Experimental Protocols

Protocol: Antibody Titration to Optimize Signal

If you suspect that the antibody concentrations are not optimal, performing a titration experiment can help determine the best concentrations for your assay.

Materials:

  • Coating buffer

  • Capture antibody

  • Blocking buffer

  • Detection antibody

  • Enzyme conjugate

  • Substrate and stop solution

  • Wash buffer

  • High-binding ELISA plate

  • This compound standard at a mid-range concentration

Procedure:

  • Coat the Plate with Varying Capture Antibody Concentrations:

    • Prepare serial dilutions of the capture antibody in coating buffer.

    • Coat different rows of the ELISA plate with each dilution.

    • Incubate as recommended in your protocol.

  • Block the Plate:

    • After washing, block the plate with a suitable blocking buffer.

  • Add Antigen:

    • Add the mid-range this compound standard to all wells.

  • Add Varying Detection Antibody Concentrations:

    • Prepare serial dilutions of the detection antibody.

    • Add each dilution to different columns of the plate.

  • Add Enzyme Conjugate and Substrate:

    • Proceed with the addition of the enzyme conjugate, substrate, and stop solution as per your standard protocol.

  • Read and Analyze:

    • Read the absorbance and create a grid to identify the combination of capture and detection antibody concentrations that yields the best signal-to-noise ratio.

Visual Guides

This compound ELISA Workflow

The following diagram illustrates the typical workflow of a sandwich ELISA for this compound detection, highlighting key stages where issues leading to low signal can arise.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_readout Readout Reagent_Prep Reagent Preparation (Standards, Antibodies) Coating Plate Coating (Capture Antibody) Reagent_Prep->Coating Sample_Prep Sample Preparation (Collection, Storage, Dilution) Incubation_1 Sample/Standard Incubation Sample_Prep->Incubation_1 Blocking Blocking Coating->Blocking Blocking->Incubation_1 Washing_1 Washing Incubation_1->Washing_1 Incubation_2 Detection Antibody Incubation Washing_1->Incubation_2 Washing_2 Washing Incubation_2->Washing_2 Incubation_3 Enzyme Conjugate Incubation Washing_2->Incubation_3 Washing_3 Washing Incubation_3->Washing_3 Substrate_Add Substrate Addition Washing_3->Substrate_Add Stop_Reaction Stop Reaction Substrate_Add->Stop_Reaction Read_Plate Read Plate (450 nm) Stop_Reaction->Read_Plate Data_Analysis Data Analysis Read_Plate->Data_Analysis

Caption: this compound ELISA Workflow Diagram.

Troubleshooting Logic for Low Signal

This flowchart provides a systematic approach to diagnosing the cause of low signal in your this compound ELISA assay.

Troubleshooting_Logic Start Low Signal Observed Check_Standard_Curve Is the standard curve flat or very weak? Start->Check_Standard_Curve Check_Reagents Check Reagent Prep & Storage: - Expiration dates - Storage conditions - Dilution calculations Check_Standard_Curve->Check_Reagents Yes Check_Samples Investigate Samples: - Analyte concentration below limit? - Proper sample collection/storage? - Matrix effects? Check_Standard_Curve->Check_Samples No Check_Procedure Review Assay Procedure: - Reagent addition order - Incubation times/temps - Washing technique Check_Reagents->Check_Procedure Sample_Issue Potential Sample Issue: - Concentrate sample - Review collection protocol - Optimize sample dilution Check_Samples->Sample_Issue Yes Systemic_Issue Potential Systemic Issue: - Check enzyme/substrate activity - Verify plate reader settings - Consider antibody titration Check_Samples->Systemic_Issue No

Caption: Low Signal Troubleshooting Flowchart.

References

Technical Support Center: Optimizing Hepcidin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing sample dilution for accurate hepcidin (B1576463) quantification.

Frequently Asked Questions (FAQs)

Q1: Why is sample dilution essential for this compound quantification?

Sample dilution is a critical step in this compound quantification for several reasons:

  • Assay Range: To ensure the this compound concentration falls within the linear, quantifiable range of the standard curve of the assay being used.[1][2][3][4]

  • Matrix Effect Mitigation: Biological samples like serum and plasma contain numerous substances (e.g., proteins, lipids, salts) that can interfere with assay performance, a phenomenon known as the "matrix effect."[5] Dilution reduces the concentration of these interfering substances, thereby minimizing their impact on the accuracy of the measurement.

  • Assay Consistency: Proper dilution helps to achieve consistency and reproducibility between different samples and experiments.[3]

Q2: What are the recommended starting dilution factors for different sample types?

The optimal dilution factor can vary depending on the sample type, the expected this compound concentration (which can be influenced by the patient's condition), and the specific assay kit being used.[1][2][4] It is often necessary to perform a preliminary experiment to determine the optimal dilution for your specific samples.[1][4]

Q3: What diluent should be used for sample dilution?

Always use the specific sample diluent or buffer provided with the assay kit.[2][6] Using other buffers may introduce interfering substances or alter the pH, affecting the accuracy of the results. For some ELISA kits, a phosphate-buffered saline (PBS) solution (e.g., 0.01mol/L PBS, PH=7.0-7.2) is recommended.[1][4]

Q4: How should I handle samples with expected high or low this compound levels?

  • High this compound Levels: Samples from individuals with inflammation or certain iron overload disorders may have high this compound concentrations.[7][8] A higher initial dilution factor (e.g., 1:100 or greater) may be necessary.[1][6]

  • Low this compound Levels: Samples from individuals with iron deficiency anemia or hereditary hemochromatosis may have very low or undetectable this compound levels.[7][8] A lower dilution factor (e.g., 1:5 or 1:20) or no dilution may be required.[4][9] It is crucial to ensure the assay is sensitive enough to detect these low concentrations.

Q5: What are the typical reference ranges for this compound in healthy individuals?

This compound concentrations can vary based on factors like age, sex, and menopausal status.[10][11][12] Different quantification methods may also yield different ranges.

Q6: What are the best practices for sample collection and storage?

Proper sample handling is crucial for accurate this compound measurement.

  • Sample Types: Both serum and plasma (EDTA or heparin) are commonly used for this compound measurement.[2][13]

  • Collection: For serum, allow blood to clot at room temperature before centrifugation.[2][14] For plasma, centrifuge within 30 minutes of collection.[2][13]

  • Storage: this compound is stable in serum and plasma for at least 6 years when stored at -20°C or -80°C.[15] For urine, this compound is stable for at least one year at -80°C.[13] Avoid repeated freeze-thaw cycles.[2] Samples stored at room temperature for over 24 hours may be unacceptable for testing.[15]

Troubleshooting Guides

Problem: My sample this compound concentration is outside the standard curve range.

  • Cause: The sample is either too concentrated or too dilute for the assay's detection range.

  • Solution:

    • If the concentration is above the highest standard, re-assay the sample using a higher dilution factor.

    • If the concentration is below the lowest standard, re-assay the sample using a lower dilution factor or no dilution if the protocol allows. It's important to verify the assay's lower limit of quantification (LLOQ) to ensure it can accurately measure low concentrations.[3]

Problem: I'm seeing poor linearity upon serial dilution of my sample.

  • Cause: This can be due to a strong matrix effect, where interfering substances are not sufficiently diluted out even at higher dilutions. The accuracy of a measurement from a diluted sample is dependent on the linearity of the assay.[3]

  • Solution:

    • Optimize the initial dilution factor to find a balance between minimizing the matrix effect and keeping the this compound concentration within the assay range.

    • Consider a different sample preparation method, such as solid-phase extraction (SPE), which can be used in some mass spectrometry methods to enrich this compound and remove interfering components.[16][17]

Problem: There is a high coefficient of variation (CV) between my sample replicates.

  • Cause: High CVs can result from pipetting errors, improper mixing of samples and reagents, or issues with the assay plate (e.g., temperature gradients).

  • Solution:

    • Ensure accurate and consistent pipetting. Use calibrated pipettes and fresh tips for each sample and reagent transfer.

    • Thoroughly mix all samples and reagents before adding them to the plate.

    • Ensure uniform incubation conditions across the entire plate.

Problem: My sample results are inconsistent with expected physiological levels.

  • Cause: This could be due to pre-analytical errors such as improper sample collection, handling, or storage. Sample stability is crucial; for instance, this compound is stable in serum for one day at room temperature and at least 42 days at -20°C.[12] The choice of assay can also be a factor, as different methods may yield different results.[18]

  • Solution:

    • Review your sample collection, processing, and storage protocols to ensure they align with established guidelines.[2][13][15]

    • Verify the performance characteristics of your assay kit, including its correlation with other methods if possible.

Quantitative Data Summary

Table 1: Recommended Starting Dilution Factors for this compound Assays

Sample TypeAssay TypeRecommended Starting DilutionReference
Serum/PlasmaELISA1:5 to 1:100[1][4]
SerumcELISA1:20[9]
UrineTOF MS5 µL sample in 495 µL diluent (1:100)[19][20]
SerumTOF MS10 µL sample in 490 µL diluent (1:49)[19][20]

Note: These are general recommendations. The optimal dilution factor should be determined empirically for your specific samples and assay.

Table 2: Typical Reference Ranges of this compound in Healthy Adults

PopulationThis compound ConcentrationMethodReference
Men29 - 254 ng/mL (median: 112 ng/mL)cELISA[21]
Women17 - 286 ng/mL (median: 65 ng/mL)cELISA[21]
MenMedian: 7.8 nMcELISA[10]
Premenopausal WomenMedian: 4.1 nMcELISA[10]
Postmenopausal WomenMedian: 8.5 nMcELISA[10]
Men (≥18 years)1.1 - 15.6 nmol/LLC-MS/MS[12]
Women (18-50 years)0.4 - 9.2 nmol/LLC-MS/MS[12]
Women (>50 years)0.7 - 16.8 nmol/LLC-MS/MS[12]

Note: 1 nM of this compound is approximately equal to 2.79 ng/mL.[9][15]

Table 3: Sample Stability and Storage Conditions

Sample TypeStorage TemperatureDurationReference
Serum/PlasmaRoom TemperatureUp to 24 hours[12][15]
Serum+4°C6 days[12]
Serum/Plasma-20°C or -80°CAt least 6 years[15]
Urine-80°CAt least 1 year[13]

Experimental Protocols

Generalized Protocol for this compound Competitive ELISA (cELISA)

This protocol provides a general workflow. Always refer to the specific instructions provided with your ELISA kit.

  • Reagent Preparation:

    • Bring all reagents and samples to room temperature before use.

    • Prepare wash buffers, standards, and other reagents as instructed in the kit manual.[1][2]

  • Standard Curve Preparation:

    • Perform serial dilutions of the this compound standard to create a standard curve. This is crucial for calculating the concentration of this compound in your samples.[2]

  • Sample Preparation and Dilution:

    • Based on the expected this compound concentration and the kit's recommendations, dilute your serum or plasma samples with the provided sample diluent.

    • A common starting dilution for serum is 1:20.[9]

    • Mix the diluted samples thoroughly by gentle vortexing or inversion.

  • Assay Procedure:

    • Add the prepared standards, controls, and diluted samples to the appropriate wells of the microplate.

    • Add the biotinylated this compound tracer or a similar detection reagent.

    • Incubate the plate as specified in the manual (e.g., 1 hour at 37°C).[1]

    • Wash the plate multiple times to remove unbound reagents.

    • Add a substrate solution (e.g., TMB) and incubate until color develops.[1]

    • Stop the reaction with a stop solution and read the absorbance at the recommended wavelength (e.g., 450 nm) using a microplate reader.[1]

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the this compound concentration of your samples by interpolating their absorbance values from the standard curve.

    • Multiply the calculated concentration by the dilution factor to obtain the final this compound concentration in the original sample.[1]

Visualizations

G cluster_workflow Workflow for Optimal Sample Dilution start Start: Obtain Sample (Serum, Plasma, etc.) initial_dilution Perform Initial Dilution (e.g., 1:20 or 1:100 based on literature/kit) start->initial_dilution run_assay Run this compound Assay (ELISA or MS) initial_dilution->run_assay check_range Is Concentration within Standard Curve Range? run_assay->check_range too_high Concentration Too High check_range->too_high No (Above) too_low Concentration Too Low check_range->too_low No (Below) end End: Optimal Dilution Found, Report Final Concentration check_range->end Yes increase_dilution Increase Dilution Factor (e.g., 1:50 -> 1:200) too_high->increase_dilution decrease_dilution Decrease Dilution Factor (e.g., 1:20 -> 1:5) too_low->decrease_dilution rerun_assay1 Re-run Assay increase_dilution->rerun_assay1 rerun_assay2 Re-run Assay decrease_dilution->rerun_assay2 rerun_assay1->run_assay rerun_assay2->run_assay

Caption: A logical workflow for determining the optimal sample dilution for this compound quantification.

G cluster_matrix_effect Impact of Matrix Effects on this compound Immunoassay cluster_ideal Ideal Condition (No Matrix Effect) cluster_real Real Sample (With Matrix Effect) This compound This compound (Analyte) antibody Capture Antibody binding_site interfering Interfering Substance (e.g., other proteins, lipids) hepcidin_ideal This compound antibody_ideal Antibody hepcidin_ideal->antibody_ideal Specific Binding hepcidin_real This compound antibody_real Antibody hepcidin_real->antibody_real Reduced Binding interfering_real Interfering Substance interfering_real->antibody_real Non-specific Binding dilution Sample Dilution cluster_ideal cluster_ideal dilution->cluster_ideal Leads to cluster_real cluster_real cluster_real->dilution Mitigated by G cluster_hepcidin_regulation Simplified this compound Regulation Pathway high_iron High Iron Stores (High Ferritin) liver Liver (Hepatocyte) high_iron->liver Stimulates inflammation Inflammation (e.g., high IL-6) inflammation->liver Stimulates This compound Increased this compound Production liver->this compound ferroportin Ferroportin (Iron Exporter on Cells) This compound->ferroportin Binds to degradation Ferroportin Internalization and Degradation ferroportin->degradation Leads to iron_absorption Decreased Iron Absorption (from gut) degradation->iron_absorption Results in iron_release Decreased Iron Release (from macrophages) degradation->iron_release Results in

References

Hepcidin LC-MS/MS Analysis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize matrix effects during hepcidin (B1576463) analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS?

Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), significantly compromising the accuracy, precision, and sensitivity of quantitative analyses.[2][3] In electrospray ionization (ESI), which is commonly used for peptide analysis, matrix effects primarily arise from competition for charge between the analyte and interfering compounds in the ESI droplet.[2][4]

Q2: Why is this compound analysis particularly susceptible to matrix effects?

The analysis of this compound, a 25-amino acid peptide hormone, presents several challenges:

  • "Sticky" Nature: this compound has a tendency to adsorb to laboratory surfaces, such as glass and plastic vials, which can lead to sample loss and poor recovery.[5][6]

  • Complex Biological Matrix: this compound is measured in complex matrices like serum and plasma, which contain high concentrations of proteins, salts, and phospholipids.[1][2]

  • Endogenous Interferences: Phospholipids are a major cause of ion suppression in bioanalysis and can co-extract with this compound during sample preparation, leading to significant matrix effects.

Q3: What are the primary sources of matrix effects in serum or plasma samples?

The main sources of interference in serum and plasma are endogenous components that can co-elute with this compound.

  • Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression and fouling the MS source.

  • Proteins: Although most large proteins are removed during initial sample processing, residual proteins and peptides can still interfere with ionization.

  • Salts and Other Endogenous Molecules: High concentrations of salts and other small molecules can also affect the ionization process.[7]

Q4: How can I quantitatively assess the matrix effect in my this compound assay?

The most common method is the post-extraction spike analysis . This technique allows for the quantitative assessment of ion suppression or enhancement.[2][8] The matrix factor (MF) is calculated by comparing the peak area of an analyte spiked into an extracted blank matrix with the peak area of the analyte in a pure solution.

Matrix Effect Assessment Protocol

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike the analyte and the internal standard (IS) into the mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract a blank matrix (e.g., this compound-free serum) and then spike the analyte and IS into the final extract.

    • Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank matrix before the extraction process.

  • Analyze the Samples: Inject all three sets into the LC-MS/MS system.

  • Calculate Key Parameters:

    • Matrix Factor (MF): MF = (Peak Response in Set B) / (Peak Response in Set A)

      • MF < 1 indicates ion suppression.

      • MF > 1 indicates ion enhancement.

    • Recovery (RE): RE = (Peak Response in Set C) / (Peak Response in Set B)

    • Process Efficiency (PE): PE = (Peak Response in Set C) / (Peak Response in Set A) = MF * RE

Troubleshooting Guide

This section addresses specific issues encountered during this compound LC-MS/MS analysis that are often linked to matrix effects.

Problem: Poor Reproducibility and Inconsistent Peak Areas

Inconsistent analytical results are a classic sign of variable matrix effects between samples.

Possible Causes & Recommended Solutions

CauseRecommended Solution
Inadequate Sample Cleanup The sample preparation method is not sufficiently removing interfering components like phospholipids. Solution: Implement a more rigorous sample preparation technique. Solid-Phase Extraction (SPE) is highly effective at removing matrix components.[1][2]
Variable Matrix Composition Samples from different subjects or disease states can have different compositions, leading to variable suppression. Solution: The use of a stable isotope-labeled (SIL) internal standard is crucial. A SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for reliable normalization and accurate quantification.[1][9][10]
Analyte Adsorption This compound adsorbs to surfaces, causing variable loss.[5] Solution: Use low-binding tubes and plates. Silanized glass vials can also significantly reduce peptide interaction with surfaces.[5][6]
Problem: Low Signal Intensity or Complete Signal Loss (Ion Suppression)

A significant drop in signal intensity points towards severe ion suppression.

Possible Causes & Recommended Solutions

CauseRecommended Solution
Co-elution with Phospholipids Phospholipids are a primary cause of ion suppression.[2] Solution 1: Optimize chromatography to separate this compound from the phospholipid elution region. This may involve adjusting the gradient or mobile phase composition.[1] Solution 2: Use a sample preparation method specifically designed to remove phospholipids, such as HybridSPE®-Phospholipid technology or other targeted removal plates.
High Sample Concentration Injecting a highly concentrated or "dirty" sample can overwhelm the ion source. Solution: Dilute the sample extract. This can reduce the concentration of interfering matrix components, although it may also lower the analyte signal to undetectable levels if sensitivity is already low.[11]
Interaction with Metal Components Peptides like this compound can chelate with metal ions from stainless steel components (e.g., column hardware, tubing), leading to signal loss and peak tailing.[12][13] Solution: Use bio-inert or metal-free LC systems and columns to minimize these interactions.[12][13]

Visual Guides and Protocols

Diagram: Mechanism of Ion Suppression

cluster_source ESI Source Analyte Analyte Droplet Charged Droplet Analyte->Droplet Matrix Matrix Component Matrix->Droplet Ion Analyte Ion (To MS) Droplet->Ion Ideal Ionization SuppressedIon Suppressed Signal Droplet->SuppressedIon Competition for Charge (Ion Suppression)

Caption: Ion suppression in the ESI source.

Diagram: Sample Preparation Workflow Comparison

cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) start Serum/Plasma Sample ppt Add Acetonitrile/Methanol start->ppt lle Add Immiscible Organic Solvent start->lle spe Condition -> Load -> Wash -> Elute start->spe ppt_result Fast but 'Dirty' High Matrix Effects ppt->ppt_result final LC-MS/MS Analysis ppt_result->final lle_result Cleaner than PPT Moderate Matrix Effects lle->lle_result lle_result->final spe_result Cleanest Extract Minimal Matrix Effects spe->spe_result spe_result->final start Problem Encountered: Inaccurate or Irreproducible Results q1 Are you using a Stable Isotope-Labeled (SIL) IS? start->q1 sol1 Implement a SIL-IS. This is critical for compensating for matrix effects. q1->sol1 No q2 Assess Matrix Effect (Post-Extraction Spike). Is Ion Suppression > 20%? q1->q2 Yes sol1->q2 sol2 Improve Sample Cleanup. Switch from PPT to SPE or use phospholipid removal plates. q2->sol2 Yes q3 Review Chromatogram. Does analyte peak co-elute with suppression zones? q2->q3 No end Re-validate Assay sol2->end sol3 Optimize LC Method. Adjust gradient to separate analyte from interferences. q3->sol3 Yes sol4 Consider hardware effects. Use low-binding vials and biocompatible LC system. q3->sol4 No sol3->end sol4->end

References

Best practices for storing samples for hepcidin analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing samples for hepcidin (B1576463) analysis.

Frequently Asked Questions (FAQs)

Q1: What is the best type of sample to collect for this compound analysis?

A1: Serum and plasma (Lithium heparin or EDTA) are the most common and reliable sample types for this compound analysis.[1][2][3][4] Urine can also be used, but levels may need to be normalized to creatinine (B1669602) concentration.[1]

Q2: Does the patient need to be fasting before sample collection?

A2: It is recommended to collect blood from fasting subjects, preferably a first morning sample after an 8-12 hour fast.[1][2][4][5] While some studies suggest that a meal may not significantly affect this compound concentration, fasting is considered a best practice to minimize variability.[6][7]

Q3: What is the minimum volume of sample required for this compound analysis?

A3: A minimum of 0.25 mL of serum, plasma, or urine is typically required for this compound assays.[1] However, a volume of 0.5 mL is often preferred to allow for repeat analysis if necessary.[2][4]

Q4: How should I process the blood sample after collection?

A4:

  • Serum: Collect blood in a serum separator tube (red or yellow top). Allow the blood to clot at room temperature for 30 minutes to 2 hours.[5] Then, centrifuge at 1000 x g for 15-20 minutes at 2-8°C.[3][8] Collect the supernatant (serum).

  • Plasma: Collect blood in a tube containing either lithium heparin (green top) or EDTA (purple top).[1] Invert the tube several times immediately after collection. Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[3][8][9] Collect the supernatant (plasma).

Q5: What are the recommended storage conditions for this compound samples?

A5: For long-term storage, it is best to store serum, plasma, and urine samples at -80°C.[1][5] Storage at -20°C is also acceptable for an extended period.[1][5] For short-term storage, samples can be kept at 2-8°C.[3][6] Avoid storing samples at room temperature for longer than 24 hours.[5]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Lower than expected this compound levels Sample degradation due to improper storage.Ensure samples are frozen at -20°C or -80°C as soon as possible after processing. Avoid prolonged storage at room temperature.[10]
Diurnal variation in this compound levels.Standardize sample collection time, preferably in the morning after an overnight fast.[11][12]
Repeated freeze-thaw cycles.Aliquot samples into smaller volumes before freezing to avoid multiple freeze-thaw cycles.[3][8]
Higher than expected this compound levels Inflammation in the subject.Note any inflammatory conditions in the subject as inflammation can increase this compound levels.[10]
Recent iron-rich meal.Ensure patients are fasting before blood collection.[2][4]
High variability between replicate samples Incomplete mixing of thawed samples.Thaw samples completely and mix gently but thoroughly before analysis. Do not vortex.[3]
Particulate matter in the sample.Centrifuge samples to remove any particulate matter before performing the assay.[3]
Assay failure or inconsistent results Use of incorrect sample collection tubes.Use recommended serum (red or yellow top) or plasma (green or purple top) tubes.[1]
Hemolyzed or lipemic samples.Avoid using grossly hemolyzed or lipemic samples as they can interfere with the assay.[3][4]

Data Presentation

Table 1: Recommended Storage Conditions for this compound Samples

Sample TypeShort-Term StorageLong-Term StorageMaximum Duration
Serum/Plasma 2-8°C-20°C or -80°CUp to 6 days at 4°C.[6][13] At least 6 years at -20°C or -80°C.[5]
Urine Not Recommended-80°CAt least 1 year at -80°C.[1]

Experimental Protocols

Detailed Protocol: this compound Measurement by Competitive ELISA

This protocol provides a general guideline for measuring this compound concentrations in serum or plasma using a competitive enzyme-linked immunosorbent assay (ELISA).

Materials:

  • This compound ELISA kit (includes coated microplate, standards, detection antibody, HRP conjugate, buffers, and substrate)

  • Serum or plasma samples

  • Precision pipettes and tips

  • Microplate reader capable of measuring absorbance at 450 nm

  • Plate washer (automated or manual)

  • Distilled or deionized water

  • Absorbent paper

Procedure:

  • Reagent Preparation:

    • Bring all reagents and samples to room temperature before use.[3]

    • Prepare wash buffer and other reagents as instructed in the kit manual.

  • Standard Curve Preparation:

    • Reconstitute the this compound standard as per the kit instructions to create a stock solution.

    • Perform serial dilutions of the stock solution to create a standard curve with a range of known this compound concentrations.

  • Sample Preparation:

    • Thaw frozen samples completely and mix gently.[3]

    • Centrifuge samples if particulate matter is present.[3]

    • Dilute samples if necessary to fall within the range of the standard curve.

  • Assay Procedure:

    • Add a specific volume of standard or sample to the appropriate wells of the antibody-coated microplate.

    • Add the biotinylated this compound tracer or a similar competitor to each well.

    • Incubate the plate for the time and temperature specified in the kit manual (e.g., 1 hour at 37°C).[14]

    • Wash the plate multiple times with the prepared wash buffer to remove unbound substances.

    • Add the HRP-conjugated streptavidin or secondary antibody to each well.

    • Incubate the plate as specified in the kit manual (e.g., 30 minutes at 37°C).[14]

    • Wash the plate again to remove unbound HRP conjugate.

    • Add the substrate solution to each well and incubate in the dark for a specified time (e.g., 15-20 minutes at 37°C) to allow for color development.[14]

    • Stop the reaction by adding the stop solution to each well. The color will change (e.g., from blue to yellow).

  • Data Analysis:

    • Read the absorbance of each well at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the this compound concentration in the samples by interpolating their absorbance values from the standard curve.

Mandatory Visualization

Hepcidin_Sample_Workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_storage Sample Storage cluster_analysis Analysis Collect Collect Blood (Fasting Patient) SerumTube Serum Tube (Red/Yellow Top) Collect->SerumTube For Serum PlasmaTube Plasma Tube (Green/Purple Top) Collect->PlasmaTube For Plasma Clot Allow to Clot (30-120 min) SerumTube->Clot Invert Invert Tube PlasmaTube->Invert CentrifugeSerum Centrifuge (1000g, 15-20 min) Clot->CentrifugeSerum SeparateSerum Separate Serum CentrifugeSerum->SeparateSerum ShortTerm Short-Term (2-8°C, <7 days) SeparateSerum->ShortTerm LongTerm Long-Term (-20°C or -80°C) SeparateSerum->LongTerm CentrifugePlasma Centrifuge (1000g, 15 min) Invert->CentrifugePlasma SeparatePlasma Separate Plasma CentrifugePlasma->SeparatePlasma SeparatePlasma->ShortTerm SeparatePlasma->LongTerm Analysis This compound Analysis (e.g., ELISA) ShortTerm->Analysis LongTerm->Analysis

Caption: Recommended workflow for this compound sample collection, processing, and storage.

Hepcidin_Regulation_Pathway cluster_liver Hepatocyte cluster_target Target Cell (e.g., Enterocyte, Macrophage) Iron High Iron Stores HAMP_Gene HAMP Gene Iron->HAMP_Gene Stimulates Inflammation Inflammation (IL-6) Inflammation->HAMP_Gene Stimulates Erythropoiesis Erythropoietic Drive Erythropoiesis->HAMP_Gene Inhibits This compound This compound Peptide HAMP_Gene->this compound Transcription & Translation Ferroportin Ferroportin (FPN) This compound->Ferroportin Binds to Degradation FPN Internalization & Degradation Ferroportin->Degradation Leads to Iron_Export Iron Export Ferroportin->Iron_Export Degradation->Iron_Export Blocks

Caption: Simplified signaling pathway of this compound regulation and action.

References

Linearity issues with hepcidin ELISA and how to solve them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for hepcidin (B1576463) ELISA assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments, with a specific focus on addressing linearity problems.

Frequently Asked Questions (FAQs)

Q1: What is linearity in the context of a this compound ELISA?

A1: Linearity refers to the ability of the assay to produce results that are directly proportional to the concentration of this compound in the sample. A linear response ensures that a diluted sample will give a concentration reading that, when corrected for the dilution factor, is consistent with the concentration of the undiluted sample.

Q2: What are the common causes of non-linearity in a this compound ELISA?

A2: Non-linearity can arise from several factors, including:

  • Matrix Effects: Components in the sample matrix (e.g., serum, plasma) can interfere with the antibody-antigen binding, leading to inaccurate measurements.[1][2] This interference can be caused by substances like phospholipids, carbohydrates, metabolites, and high concentrations of other proteins.[2]

  • Improper Sample Dilution: If a sample is not diluted sufficiently, high concentrations of this compound or interfering substances can lead to a "hook effect" or saturation of the antibodies, resulting in a non-linear response.[3][4] Conversely, excessive dilution can bring the analyte concentration below the reliable detection limit of the assay.

  • Antibody Concentration: An insufficient excess of capture or detection antibody for the amount of analyte in the sample can lead to a lack of dilution linearity.[3]

  • Interference from this compound Isoforms: Some ELISA kits may show cross-reactivity with this compound isoforms other than the bioactive this compound-25, which can affect linearity and accuracy.[5][6]

Q3: Why is it important to establish dilution linearity?

A3: Establishing dilution linearity is a critical validation step that confirms the accuracy and specificity of the assay for your specific sample type.[3] It ensures that the sample matrix does not interfere with this compound quantification and that the assay response is reliable across a range of concentrations.[4]

Troubleshooting Guide: Linearity Issues

This guide provides a systematic approach to identifying and resolving non-linearity problems in your this compound ELISA experiments.

Issue 1: Poor Linearity Upon Sample Dilution

Symptoms:

  • The back-calculated concentrations of serially diluted samples are not consistent.

  • The apparent this compound concentration increases or decreases with increasing dilution factor.[3]

Possible Causes and Solutions:

Possible Cause Recommended Solution
Matrix Effect The components of the sample matrix are interfering with the assay.[1][2]
1. Optimize Sample Dilution: Perform a dilution series to determine the minimum required dilution (MRD) at which the matrix effect is minimized. The corrected concentration should remain constant across further dilutions.[3]
2. Use an Appropriate Diluent: The diluent used for your samples should ideally match the sample matrix. If using a buffer, ensure it is validated for your sample type. Some protocols suggest using the zero calibrator or an artificial matrix for dilutions.[7]
3. Perform a Spike and Recovery Experiment: Add a known amount of this compound standard to your sample matrix and measure the recovery. Acceptable recovery is typically within 80-120%. This helps to identify and quantify the extent of the matrix effect.[8]
High Analyte Concentration (Hook Effect) The concentration of this compound in the sample is too high, leading to saturation of the capture and/or detection antibodies.[4]
Further Dilute the Sample: Increase the dilution factor of your samples to bring the this compound concentration within the linear range of the standard curve.[9]
Improper Standard Curve Preparation Inaccurate preparation of the standard curve can lead to incorrect interpolation of sample concentrations.
1. Re-prepare Standards: Carefully prepare fresh serial dilutions of the this compound standard according to the kit protocol. Ensure thorough mixing at each step.[9]
2. Check Pipetting Technique: Verify the accuracy and calibration of your pipettes to ensure precise volume transfers.

Data Presentation: Linearity of Dilution in Different Sample Matrices

The following tables summarize linearity data from various this compound ELISA kit manufacturers, demonstrating the expected performance across different sample types and dilutions.

Table 1: Linearity of Dilution for Human Serum

DilutionKit A (Average % of Expected)Kit B (Range % of Expected)Kit C (Range % of Expected)
1:29487-9988-105
1:49892-10389-97
1:8104101-11085-104
1:169491-102-

Data compiled from manufacturer's specifications.[9][10]

Table 2: Linearity of Dilution for Human Plasma (EDTA)

DilutionKit A (Average % of Expected)Kit B (Range % of Expected)Kit C (Range % of Expected)
1:210193-10485-98
1:410198-10985-101
1:89991-10693-101
1:169688-104-

Data compiled from manufacturer's specifications.[9][10]

Experimental Protocols

Protocol 1: Determining the Minimum Required Dilution (MRD)
  • Prepare a dilution series: Select a representative sample and prepare a series of dilutions (e.g., 1:2, 1:4, 1:8, 1:16, 1:32) using the recommended sample diluent from the ELISA kit.

  • Run the ELISA: Assay the diluted samples according to the kit protocol, ensuring to include appropriate standards and controls.

  • Calculate concentrations: Determine the concentration of this compound in each diluted sample by interpolating from the standard curve.

  • Back-calculate the original concentration: Multiply the measured concentration of each diluted sample by its corresponding dilution factor.

  • Identify the MRD: The MRD is the lowest dilution factor at which the back-calculated concentrations become consistent (typically within ±20% of each other) for subsequent dilutions.[3] All subsequent samples of that type should be diluted to at least this MRD.

Protocol 2: Spike and Recovery
  • Spike the sample: Add a known volume and concentration of this compound standard to a predetermined volume of your sample matrix. The spiked amount should ideally result in a concentration in the mid-range of the standard curve.

  • Prepare an unspiked control: To an identical volume of the same sample matrix, add the same volume of sample diluent (without the this compound standard).

  • Assay the samples: Measure the this compound concentration in both the spiked and unspiked samples using the ELISA.

  • Calculate the percent recovery:

    • % Recovery = [(Concentration of Spiked Sample - Concentration of Unspiked Sample) / Concentration of Spiked Standard] x 100

  • Analyze the results: A recovery rate between 80% and 120% generally indicates that the matrix is not significantly interfering with the assay.[8]

Visualizations

This compound Regulatory Signaling Pathways

Hepcidin_Regulation cluster_iron Iron Sensing cluster_inflammation Inflammation cluster_core Core Signaling Iron Iron BMP6 BMP6 Iron->BMP6 increases BMPR BMP Receptor BMP6->BMPR HJV HJV HJV->BMPR co-receptor TfR1 TfR1 HFE HFE TfR1->HFE TfR2 TfR2 TfR2->BMPR modulates HFE->TfR2 IL-6 IL-6 JAK JAK IL-6->JAK STAT3 STAT3 JAK->STAT3 phosphorylates This compound Gene (HAMP) This compound Gene (HAMP) STAT3->this compound Gene (HAMP) activates transcription SMAD1/5/8 SMAD1/5/8 BMPR->SMAD1/5/8 phosphorylates SMAD4 SMAD4 SMAD1/5/8->SMAD4 binds SMAD Complex SMAD Complex SMAD4->SMAD Complex SMAD Complex->this compound Gene (HAMP) translocates to nucleus and activates transcription This compound This compound This compound Gene (HAMP)->this compound transcription & translation

Caption: Key signaling pathways regulating this compound expression.

Typical this compound Sandwich ELISA Workflow

ELISA_Workflow Start Start Add Standards & Samples Add Standards & Samples Start->Add Standards & Samples Incubate 1 Incubate (e.g., 90 min, 37°C) Add Standards & Samples->Incubate 1 Wash 1 Wash Plate (e.g., 2 times) Incubate 1->Wash 1 Add Biotinylated Antibody Add Biotinylated Antibody Wash 1->Add Biotinylated Antibody Incubate 2 Incubate (e.g., 60 min, 37°C) Add Biotinylated Antibody->Incubate 2 Wash 2 Wash Plate (e.g., 3 times) Incubate 2->Wash 2 Add SABC Solution Add HRP-Streptavidin (SABC) Wash 2->Add SABC Solution Incubate 3 Incubate (e.g., 30 min, 37°C) Add SABC Solution->Incubate 3 Wash 3 Wash Plate (e.g., 5 times) Incubate 3->Wash 3 Add TMB Substrate Add TMB Substrate Wash 3->Add TMB Substrate Incubate 4 Incubate (e.g., 15-20 min, 37°C, dark) Add TMB Substrate->Incubate 4 Add Stop Solution Add Stop Solution Incubate 4->Add Stop Solution Read Plate Read Absorbance (450 nm) Add Stop Solution->Read Plate End End Read Plate->End

Caption: A typical experimental workflow for a this compound sandwich ELISA.

References

Technical Support Center: Standardization of Hepcidin Assays for Multicenter Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with hepcidin (B1576463) assays in multicenter studies. Our goal is to help you achieve accurate, reproducible, and comparable results across different laboratories.

Frequently Asked Questions (FAQs)

Q1: Why is the standardization of this compound assays critical for multicenter studies?

A1: Standardization is essential because absolute this compound concentrations can differ considerably between various assay methods, sometimes by up to tenfold.[1] This variability makes it difficult to compare results across different study sites, hindering the establishment of uniform reference intervals and clinical decision limits.[2] Harmonization through standardization ensures that results are comparable and traceable to SI units, which is crucial for collaborative research and the future clinical implementation of this compound as a biomarker.[2]

Q2: What are the main types of this compound assays available?

A2: The two primary categories of this compound assays are mass spectrometry (MS)-based methods and immunoassays (e.g., ELISA).[1] MS-based assays can distinguish between different this compound isoforms (e.g., This compound-25 (B1576460), -22, and -20), while immunoassays typically measure the total this compound concentration.[1][3] The choice of assay may depend on the specific research question and available resources.

Q3: What are reference materials and why are they important?

A3: Reference materials are crucial for calibrating this compound assays to ensure results are accurate and comparable across different laboratories and methods.[2] A primary reference material (pRM) and a commutable secondary reference material (sRM) have been developed to create a traceability chain for standardization.[2][4] Using a common calibrator, such as a three-point sRM, has been shown to significantly reduce inter-assay variability.[2][5][6]

Q4: What pre-analytical factors can influence this compound measurements?

A4: Several pre-analytical factors can affect this compound levels. While fasting and the type of blood collection tube may not be critical, sample handling and storage are.[7][8] this compound in serum is stable for one day at room temperature, six days at +4°C, and for extended periods when frozen at -20°C or -80°C.[1][7] It is also important to consider the diurnal variation of this compound, with levels generally being lowest in the morning and peaking in the afternoon.[9][10] For consistency, it is recommended to standardize sampling times.[9]

Q5: Should I measure this compound in serum, plasma, or urine?

A5: this compound can be measured in serum, plasma, and urine.[11] Serum and plasma are the most common matrices for clinical studies. While both are suitable, it's important to be consistent within a study. Some studies suggest that the pre-analytical variability associated with urine measurements may be higher than for serum.[12] The choice of matrix should be validated for the specific assay being used.

Troubleshooting Guide

Issue 1: High Inter-Laboratory Variation in a Multicenter Study

  • Question: We are observing significant differences in this compound concentrations for the same samples analyzed at different sites. What could be the cause and how can we resolve this?

  • Answer:

    • Possible Cause 1: Lack of a Common Calibrator. Different laboratories may be using assays with different calibration standards, leading to systematic bias.

      • Solution: Implement a common, commutable secondary reference material (sRM) across all participating laboratories for assay calibration.[2][4] This has been shown to reduce inter-assay coefficients of variation (CVs) significantly.[4][5][6]

    • Possible Cause 2: Differences in Pre-Analytical Procedures. Inconsistent sample collection, processing, and storage protocols can introduce variability.

      • Solution: Establish and strictly adhere to a standardized protocol for sample handling across all sites. This should include specifications for collection tubes, centrifugation steps, storage temperatures, and allowable freeze-thaw cycles.[13][14]

    • Possible Cause 3: Different Assay Platforms. The use of different assay types (e.g., various ELISA kits or MS methods) will inherently lead to different absolute values.

      • Solution: If possible, all sites should use the same assay platform. If this is not feasible, a cross-validation study should be performed to establish a conversion factor between the different assays. Mathematical harmonization using linear regression can also be applied retrospectively if a commutable reference material was used.[15]

Issue 2: Poor Reproducibility (High Intra-Assay CV)

  • Question: Our laboratory is experiencing high variability between replicate measurements of the same sample. What are the common causes for poor precision in this compound assays?

  • Answer:

    • Possible Cause 1 (ELISA): Inadequate Washing. Insufficient washing between steps can lead to high background and poor precision.[16]

      • Solution: Ensure the washing procedure is performed thoroughly and consistently. Use an automated plate washer if available, and ensure all wells are completely aspirated after each wash.[17]

    • Possible Cause 2 (ELISA): Pipetting Errors. Inaccurate or inconsistent pipetting of samples, standards, or reagents is a common source of error.

      • Solution: Use calibrated pipettes and proper pipetting techniques. Change pipette tips between each sample and standard to avoid cross-contamination.[18]

    • Possible Cause 3: Reagent Issues. Degradation of reagents due to improper storage or repeated freeze-thaw cycles can affect assay performance.

      • Solution: Aliquot reagents upon receipt to minimize freeze-thaw cycles. Always bring reagents to room temperature before use and ensure they are properly reconstituted and mixed.[19]

    • Possible Cause 4: Sample Matrix Effects. Components in the sample matrix (serum or plasma) can interfere with the assay.

      • Solution: Ensure that samples are properly diluted according to the manufacturer's protocol to minimize matrix effects.[18]

Issue 3: Low or No Signal

  • Question: We are getting very low or no signal for our samples and even for our standards. What could be the problem?

  • Answer:

    • Possible Cause 1: Reagent Degradation or Omission. An essential reagent (e.g., detection antibody, enzyme conjugate, or substrate) may be expired, degraded, or was accidentally omitted.

      • Solution: Check the expiration dates of all kit components. Prepare fresh reagents for each run. Double-check each step of the protocol to ensure all reagents were added in the correct order.[19]

    • Possible Cause 2: Incorrect Incubation Conditions. Incubation times or temperatures that are too short or outside the recommended range can lead to insufficient binding.

      • Solution: Strictly adhere to the incubation times and temperatures specified in the assay protocol.[19]

    • Possible Cause 3: Improper Sample Storage. this compound can degrade if samples are not stored correctly.

      • Solution: Review sample storage history. This compound is unstable at room temperature for extended periods.[1] Ensure samples were stored at -20°C or -80°C.[11]

Data Presentation: Assay Performance Characteristics

The following tables summarize quantitative data on the performance of various this compound assays.

Table 1: Performance of Selected this compound Mass Spectrometry Assays

Assay TypeLower Limit of Quantification (LLOQ)Intra-Assay CV (%)Inter-Assay CV (%)Reference
WCX-TOF-MS0.5 nmol/L2.2 - 3.73.9 - 9.1[3]
MALDI-TOF MS1 nM5.52 - 18.489.32 - 14.83[13]

Table 2: Performance of Selected this compound Immunoassays (ELISA)

Assay Manufacturer/TypeIntra-Assay CV (%)Inter-Assay CV (%)Between-Plates Variation (%)Reference
Competitive ELISA6.311.95.5[20]
Method A (Intrinsic LifeSciences)<10<10N/A[21]
Method C (Unspecified)<10<10N/A[21]

Table 3: Impact of Standardization on Inter-Assay CV

StudyInter-Assay CV (Unstandardized)Inter-Assay CV (Standardized)Reference
Diepeveen et al. (2019)42.1% - 52.8%11.0% - 19.1%[4]
Aune et al. (2020)42.0%14.0% (with 3-level sRM)[5][6]

Experimental Protocols

Methodology 1: Competitive Enzyme-Linked Immunosorbent Assay (c-ELISA) for Serum this compound

This protocol is a generalized representation based on common c-ELISA principles.[20]

  • Plate Coating: Coat 96-well microtiter plates with a capture antibody (e.g., goat anti-rabbit IgG) overnight at 4°C.

  • Washing: Wash the plates multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Block non-specific binding sites by incubating the wells with a blocking buffer (e.g., 2% BSA in PBS) for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Primary Antibody Incubation: Add the rabbit anti-human this compound antibody to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Add standards, diluted patient samples, and a biotinylated this compound-25 tracer to the appropriate wells. The unlabeled this compound in the sample/standard competes with the biotinylated this compound for binding to the primary antibody. Incubate overnight at 4°C.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate Incubation: Add streptavidin-peroxidase conjugate to each well and incubate for 1 hour at room temperature. This will bind to the biotinylated this compound that is captured by the primary antibody.

  • Washing: Repeat the washing step.

  • Substrate Reaction: Add a substrate solution (e.g., TMB or o-phenylenediamine). The enzyme will catalyze a color change. Incubate for 15-30 minutes in the dark.

  • Stopping the Reaction: Add a stop solution (e.g., sulfuric acid) to each well.

  • Data Acquisition: Read the optical density at the appropriate wavelength (e.g., 450 nm or 492 nm) using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.

  • Data Analysis: Generate a standard curve by plotting the optical density versus the concentration of the standards. Use this curve to determine the this compound concentration in the unknown samples.

Methodology 2: Weak Cation Exchange Time-of-Flight Mass Spectrometry (WCX-TOF-MS) for Serum this compound

This protocol is a generalized workflow for MS-based this compound quantification.[3][22]

  • Sample Preparation: Thaw serum samples at room temperature.

  • Internal Standard Spiking: Add a known concentration of a stable isotope-labeled this compound internal standard (e.g., this compound-25+40) to each sample, calibrator, and quality control sample.

  • Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to precipitate larger proteins. Vortex and centrifuge to pellet the precipitate.

  • Solid Phase Extraction (SPE) / Enrichment:

    • Condition a weak cation exchange chromatography plate or column.

    • Load the supernatant from the previous step.

    • Wash the column to remove interfering substances.

    • Elute the this compound peptides using an appropriate elution buffer.

  • Sample Spotting: Mix the eluate with a matrix solution (e.g., sinapinic acid) and spot onto a MALDI target plate. Allow to air dry.

  • Mass Spectrometry Analysis:

    • Acquire mass spectra using a TOF mass spectrometer (e.g., MALDI-TOF or SELDI-TOF).

    • The instrument measures the time it takes for ions to travel to the detector, which is used to determine their mass-to-charge ratio (m/z).

  • Data Analysis:

    • Identify the peaks corresponding to native this compound-25 and the internal standard.

    • Calculate the ratio of the peak intensities (native this compound / internal standard).

    • Quantify the this compound concentration in the samples by comparing their peak intensity ratios to a calibration curve generated from standards with known concentrations.

Visualizations

Hepcidin_Signaling_Pathway cluster_stimulatory Stimulatory Signals cluster_inhibitory Inhibitory Signals Iron High Iron (Holo-Tf) BMP6 BMP6 Iron->BMP6 induces BMPR_HJV BMP Receptor / HJV Complex BMP6->BMPR_HJV activates IL6 Inflammation (IL-6) STAT3 JAK-STAT3 Pathway IL6->STAT3 activates SMAD SMAD 1/5/8 Phosphorylation BMPR_HJV->SMAD HAMP HAMP Gene Expression (in Hepatocyte) SMAD->HAMP Upregulates STAT3->HAMP Upregulates Hypoxia Hypoxia / Anemia Erythropoiesis Increased Erythropoiesis (ERFE) Hypoxia->Erythropoiesis Erythropoiesis->HAMP Downregulates TMPRSS6 TMPRSS6 TMPRSS6->BMPR_HJV Inhibits (cleaves HJV) This compound This compound Peptide Secretion HAMP->this compound

Caption: Key signaling pathways regulating this compound gene (HAMP) expression in the liver.[23][24][25][26][27]

Hepcidin_Assay_Workflow cluster_preanalytical Phase 1: Pre-Analytical cluster_analytical Phase 2: Analytical cluster_postanalytical Phase 3: Post-Analytical SampleCollection 1. Standardized Sample Collection (e.g., Morning, Serum Tube) Processing 2. Sample Processing (Clotting, Centrifugation) SampleCollection->Processing Storage 3. Aliquoting & Storage (-80°C) Processing->Storage Calibration 4. Assay Calibration (using sRM) Storage->Calibration Assay 5. Sample Analysis (ELISA or MS) Calibration->Assay QC 6. Quality Control Checks Assay->QC DataAnalysis 7. Data Analysis (Standard Curve Calculation) QC->DataAnalysis Harmonization 8. Data Harmonization (If multiple assays used) DataAnalysis->Harmonization Reporting 9. Final Reporting Harmonization->Reporting

Caption: Standardized workflow for this compound measurement in multicenter studies.

References

Technical Support Center: Measuring Low Hepcidin Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with hepcidin (B1576463) assays, particularly when measuring low concentrations.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in accurately measuring low this compound concentrations?

Accurately measuring low this compound concentrations presents several challenges. This compound is a small peptide, which can make it difficult to generate high-affinity antibodies for immunoassays.[1] Furthermore, this compound has a tendency to aggregate and adhere to laboratory plastics, which can lead to inaccurate measurements.[1] Distinguishing the biologically active This compound-25 (B1576460) isoform from its less active or inactive isoforms (this compound-20, -22, and -24) is another significant challenge, especially as these other isoforms can be more prevalent in certain disease states like chronic kidney disease.[2][3]

Q2: Which assay method is recommended for measuring low this compound levels, ELISA or LC-MS/MS?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally considered the gold standard for this compound measurement due to its high specificity and ability to distinguish between different this compound isoforms.[4] Immunoassays (ELISA) can be more accessible and have a higher throughput, but they may lack the specificity for the bioactive this compound-25 and can be more susceptible to interference, leading to variability in results, especially at low concentrations.[3][4] Studies have shown that immunoassays may report higher this compound concentrations compared to LC-MS/MS.[4]

Q3: What preanalytical factors are critical to consider when collecting and storing samples for this compound measurement?

Several preanalytical factors can influence this compound concentrations and should be carefully controlled:

  • Diurnal Variation: this compound levels exhibit a diurnal rhythm, with lower concentrations in the morning and higher levels in the afternoon.[5][6] Therefore, standardizing the time of sample collection is crucial for longitudinal studies and for comparing results across different individuals.[6]

  • Sample Type: While both serum and plasma can be used, some studies have noted differences in this compound concentrations between sample types. It is important to be consistent with the sample type used throughout a study.

  • Sample Storage: For long-term storage, samples should be kept at -80°C. This compound in serum and plasma is stable for at least six years at -20°C or -80°C.[7] For short-term storage, serum samples are stable for one day at room temperature and six days at +4°C.[8] Repeated freeze-thaw cycles should be avoided as they can affect this compound stability.[9]

  • Anticoagulants: If collecting plasma, EDTA is a commonly used and recommended anticoagulant.[7]

Q4: What is the clinical significance of low this compound concentrations?

Low this compound levels are indicative of increased iron absorption and mobilization from stores. Persistently low this compound is a key factor in iron overload disorders such as hereditary hemochromatosis.[10] In the context of anemia, low this compound levels are characteristic of iron deficiency anemia, reflecting the body's attempt to increase iron availability for red blood cell production.[10]

Troubleshooting Guides

ELISA Assay Troubleshooting
ProblemPossible CauseRecommended Solution
Weak or No Signal Low this compound concentration in the sample is below the assay's limit of detection.- Concentrate the sample if possible. - Use a more sensitive assay, such as a validated LC-MS/MS method.
Degraded standard stock solution.- Ensure proper storage of standards. - Prepare fresh standard dilutions for each assay.
Reagents not at room temperature before use.- Allow all reagents to equilibrate to room temperature for at least 30 minutes before starting the assay.
High Background Insufficient washing.- Ensure thorough washing of wells between steps to remove unbound reagents.[11]
Non-specific binding of antibodies.- Use a high-quality blocking buffer and ensure adequate incubation time.[11]
Poor Standard Curve Pipetting errors.- Calibrate pipettes regularly. - Use fresh pipette tips for each standard and sample.
Improper standard dilution.- Carefully prepare serial dilutions of the standard. Vortex briefly between dilutions.
High Variability Between Replicates Inconsistent pipetting.- Be consistent with pipetting technique and timing.
Edge effects on the plate.- Avoid using the outer wells of the plate if edge effects are suspected. Ensure even temperature distribution during incubation.
LC-MS/MS Assay Troubleshooting
ProblemPossible CauseRecommended Solution
Low Signal Intensity Adsorption of this compound to sample vials and tubing.- Use low-binding tubes and plates. - Consider using silanized glass vials to reduce adsorption.[12]
Inefficient sample extraction.- Optimize the solid-phase extraction (SPE) or protein precipitation protocol.
Poor Peak Shape Suboptimal chromatographic conditions.- Adjust the mobile phase composition and gradient to improve peak shape.
Interference Peaks Co-eluting substances from the sample matrix.- Improve sample cleanup procedures. - Adjust chromatographic conditions to separate interfering peaks from the analyte peak.
Inconsistent Results Variability in sample preparation.- Ensure consistent and precise execution of the sample preparation protocol for all samples.
Instrument instability.- Perform regular instrument maintenance and calibration.

Data Presentation

Table 1: Comparison of this compound Measurement Methods

FeatureCompetitive ELISALC-MS/MS
Principle Immunoassay based on antibody-antigen binding.Separation by liquid chromatography and detection by mass spectrometry.
Specificity May have cross-reactivity with this compound isoforms other than this compound-25.[4]Highly specific for the biologically active this compound-25 isoform.[4]
Sensitivity (LOD/LOQ) Varies by kit; can be challenging for very low concentrations. A representative ELISA has a detection limit of 5.4 µg/L.Generally more sensitive, with a dynamic range down to 0.5-40 μg/L.[12]
Throughput High-throughput, suitable for large sample numbers.Lower throughput, more time-consuming per sample.
Cost Generally lower cost per sample.Higher instrument and operational costs.
Reference [4][12]

Table 2: Preanalytical Sample Stability

Storage ConditionDuration of StabilityReference
Room Temperature1 day[8]
+4°C6 days[8]
-20°CAt least 42 days[8]
-80°CAt least 6 years[7]
Freeze-Thaw CyclesAvoid repeated cycles[9]

Experimental Protocols

Detailed Methodology for this compound Measurement by LC-MS/MS

This protocol provides a general framework. Specific parameters may need to be optimized based on the instrument and reagents used.

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of serum, add 200 µL of an organic solvent (e.g., acetonitrile) containing an internal standard (isotopically labeled this compound). Vortex thoroughly to precipitate proteins.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for further processing or direct injection.

2. Liquid Chromatography (LC):

  • Column: Use a C18 reverse-phase column suitable for peptide separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from low to high concentration of Mobile Phase B is used to elute this compound. The specific gradient profile should be optimized for baseline separation of this compound from other sample components.

  • Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

3. Tandem Mass Spectrometry (MS/MS):

  • Ionization: Use electrospray ionization (ESI) in positive ion mode.

  • Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Transitions: Monitor specific precursor-to-product ion transitions for both native this compound and the internal standard. These transitions should be highly specific and provide good signal intensity.

4. Quantification:

  • Generate a standard curve using known concentrations of a this compound standard.

  • Calculate the peak area ratio of the analyte to the internal standard for both the standards and the unknown samples.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios on the standard curve.

Mandatory Visualization

Hepcidin_Regulation_Pathway cluster_stimulation Stimulatory Signals cluster_inhibition Inhibitory Signals High Iron High Iron Liver (Hepatocyte) Liver (Hepatocyte) High Iron->Liver (Hepatocyte) + Inflammation (IL-6) Inflammation (IL-6) Inflammation (IL-6)->Liver (Hepatocyte) + Iron Deficiency Iron Deficiency Iron Deficiency->Liver (Hepatocyte) - Increased Erythropoiesis Increased Erythropoiesis Increased Erythropoiesis->Liver (Hepatocyte) - Hypoxia Hypoxia Hypoxia->Liver (Hepatocyte) - This compound Gene (HAMP) This compound Gene (HAMP) Liver (Hepatocyte)->this compound Gene (HAMP) Transcription This compound Peptide This compound Peptide This compound Gene (HAMP)->this compound Peptide Translation & Secretion Ferroportin Ferroportin This compound Peptide->Ferroportin Binds & Degrades Iron Absorption (Enterocyte) Iron Absorption (Enterocyte) Ferroportin->Iron Absorption (Enterocyte) Blocks Iron Export Iron Release (Macrophage) Iron Release (Macrophage) Ferroportin->Iron Release (Macrophage) Blocks Iron Export

Caption: Simplified signaling pathway of this compound regulation.

Hepcidin_Measurement_Workflow Start Start SampleCollection Standardized Sample Collection (e.g., morning) Start->SampleCollection SampleProcessing Serum/Plasma Separation SampleCollection->SampleProcessing Storage Short-term (+4°C) or Long-term (-80°C) Storage SampleProcessing->Storage AssaySelection Assay Selection (ELISA or LC-MS/MS) Storage->AssaySelection ELISA ELISA Protocol AssaySelection->ELISA Immunoassay LCMS LC-MS/MS Protocol AssaySelection->LCMS Mass Spectrometry DataAnalysis Data Analysis & Quantification ELISA->DataAnalysis LCMS->DataAnalysis End End DataAnalysis->End

Caption: General experimental workflow for this compound measurement.

References

How to handle hemolysis in samples for hepcidin testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hepcidin (B1576463) assays.

Troubleshooting Guide: Hemolysis in this compound Samples

Hemolysis, the rupture of red blood cells, can significantly impact the accuracy of this compound measurements, particularly in enzyme-linked immunosorbent assays (ELISAs). This guide provides a systematic approach to identifying and mitigating hemolysis-related issues in your experiments.

Problem: Aberrant or Inconsistent this compound Results

Possible Cause: Hemolysis in serum or plasma samples.

Solution Workflow:

Hemolysis_Troubleshooting cluster_0 Step 1: Sample Inspection cluster_1 Step 2: Quantify Hemolysis cluster_2 Step 3: Actionable Steps Start Visually inspect serum/plasma Result Pink or red discoloration? Start->Result Measure_HI Measure Hemolysis Index (HI) Result->Measure_HI Proceed Proceed with caution if HI is low/acceptable Result->Proceed No Compare_HI Compare HI to assay-specific threshold Measure_HI->Compare_HI Reject Reject sample and recollect Compare_HI->Reject HI > Threshold Compare_HI->Proceed HI <= Threshold Review Review collection & handling procedures Reject->Review

Caption: Troubleshooting workflow for handling potentially hemolyzed samples.

Frequently Asked Questions (FAQs)

Q1: How does hemolysis affect this compound test results, especially in ELISA assays?

A1: Hemolysis can lead to erroneous this compound concentrations in ELISA assays through several mechanisms:

  • Peroxidase-like Activity: Hemoglobin released from lysed red blood cells possesses peroxidase-like activity. In a horseradish peroxidase (HRP)-based ELISA, this can lead to non-specific color development, resulting in falsely elevated this compound readings.

  • Proteolytic Degradation: Red blood cells contain proteolytic enzymes that, when released, can degrade peptide hormones like this compound, potentially leading to falsely low measurements.

  • Matrix Interference: The presence of high concentrations of hemoglobin and other intracellular components can alter the sample matrix, interfering with the antibody-antigen binding reaction.

While mass spectrometry (MS)-based methods are generally less susceptible to colorimetric interference, severe hemolysis can still impact results due to matrix effects and potential ion suppression.

Q2: What is a Hemolysis Index (HI) and how can I use it?

A2: The Hemolysis Index (HI) is a quantitative measure of the free hemoglobin in a sample, which indicates the degree of hemolysis. Many automated clinical chemistry analyzers provide an HI value. A higher HI signifies a greater degree of hemolysis. It is recommended to establish or refer to assay-specific HI thresholds to determine whether a sample is acceptable for this compound analysis.

Q3: What is the acceptable level of hemolysis for this compound testing?

A3: Most commercial this compound ELISA kits recommend avoiding the use of hemolyzed samples altogether.[1][2] A visual inspection is the first step. Samples appearing pink (mild hemolysis) to red (severe hemolysis) should be treated with caution or rejected.[3] For a more quantitative approach, it is best to validate the acceptable HI for your specific assay by performing interference studies.

Visual Appearance of Serum/Plasma Degree of Hemolysis Recommendation for ELISA
Clear, straw-coloredNoneAcceptable
Faintly pinkMildUse with caution, re-centrifuge to pellet debris.[3]
Red to dark redModerate to SevereReject sample and recollect. [3]
Q4: Can I correct for the effects of hemolysis in my this compound results?

A4: Currently, there are no validated, universally accepted correction formulas for hemolysis in this compound assays. The mechanisms of interference are complex and can be assay-dependent. The most reliable approach is to prevent hemolysis through proper sample collection and handling. If a hemolyzed sample must be analyzed, the results should be interpreted with extreme caution, and the degree of hemolysis should be reported alongside the this compound concentration.

Q5: How can I prevent hemolysis in my samples?

A5: Prevention is the best strategy. Adhering to strict sample collection and handling protocols is crucial. See the detailed "Protocol for Blood Sample Collection to Minimize Hemolysis" in the Experimental Protocols section below.

Experimental Protocols

Protocol 1: Blood Sample Collection to Minimize Hemolysis

This protocol outlines the best practices for venipuncture to minimize the risk of in vitro hemolysis.

Materials:

  • Tourniquet

  • Alcohol swabs

  • Appropriate gauge needle (e.g., 21-22 gauge for routine draws)

  • Serum (red top) or plasma (EDTA, purple top) collection tubes

  • Tube rack

  • Centrifuge

Procedure:

  • Preparation: Ensure the patient is comfortably seated. Apply the tourniquet and select a suitable vein.

  • Site Cleaning: Cleanse the venipuncture site with an alcohol swab and allow it to air dry completely to prevent alcohol-induced hemolysis.

  • Venipuncture: Perform a clean venipuncture, avoiding excessive probing.

  • Blood Collection:

    • Allow the collection tube to fill to its stated volume. Under-filling can lead to an incorrect blood-to-additive ratio, which can cause hemolysis.

    • If using a syringe, draw the blood slowly and avoid excessive suction.

  • Tube Handling:

    • Gently invert tubes with additives (e.g., EDTA tubes) 8-10 times. Do not shake vigorously.

    • For serum tubes, allow the blood to clot in an upright position at room temperature for at least 30-60 minutes.

  • Centrifugation:

    • Centrifuge samples within 2 hours of collection.

    • Follow the tube manufacturer's recommendations for centrifugation speed and time (e.g., 1000-1300 x g for 10-15 minutes).

  • Aliquotting: Carefully pipette the serum or plasma into a clean, labeled tube, avoiding disturbance of the cell layer.

  • Storage: Store samples at 2-8°C for short-term storage or freeze at -20°C or colder for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Experimental Induction and Quantification of Hemolysis

This protocol describes how to intentionally create hemolyzed samples to study the quantitative impact of hemolysis on your this compound assay.

Part A: Preparation of Hemolysate

  • Collect whole blood from a healthy volunteer into an EDTA tube.

  • Centrifuge at 1500 x g for 10 minutes to separate plasma and red blood cells (RBCs).

  • Carefully remove and discard the plasma and buffy coat.

  • Wash the RBCs three times by resuspending them in an equal volume of 0.9% saline, followed by centrifugation at 1500 x g for 10 minutes.

  • After the final wash, lyse the RBCs by adding an equal volume of deionized water and performing three freeze-thaw cycles (e.g., freezing at -80°C and thawing at room temperature).

  • Centrifuge the lysate at 10,000 x g for 15 minutes to pellet the red blood cell ghosts.

  • Transfer the supernatant (hemolysate) to a new tube.

  • Measure the hemoglobin concentration of the hemolysate using a spectrophotometer.

Part B: Creating a Hemolysis Curve

  • Obtain a pool of non-hemolyzed serum or plasma.

  • Create a serial dilution of your hemolysate into the non-hemolyzed serum/plasma pool to generate samples with varying concentrations of free hemoglobin.

  • Measure the Hemolysis Index (HI) for each sample if an automated analyzer is available.

  • Analyze the this compound concentration in each of these samples using your standard assay protocol.

  • Plot the apparent this compound concentration against the free hemoglobin concentration or HI to determine the interference threshold for your assay.

Visualization of this compound Regulation

The regulation of this compound is a complex process involving multiple signaling pathways that respond to iron levels, inflammation, and erythropoietic demand.

Hepcidin_Regulation cluster_Iron Iron Sensing cluster_Erythropoiesis Erythropoietic Drive cluster_Inflammation Inflammation cluster_Hepatocyte Hepatocyte HoloTf Holo-Transferrin BMP6 BMP6 HoloTf->BMP6 stimulates BMPR BMP Receptor Complex BMP6->BMPR Erythroferrone Erythroferrone (ERFE) Erythroferrone->BMPR - IL6 Interleukin-6 (IL-6) JAK_STAT JAK/STAT Pathway IL6->JAK_STAT SMAD SMAD Signaling BMPR->SMAD This compound This compound (HAMP gene) SMAD->this compound + JAK_STAT->this compound + Ferroportin Ferroportin (Iron Exporter) This compound->Ferroportin Binds & degrades

Caption: Key signaling pathways regulating this compound expression in the liver.

References

Optimizing Hepcidin Extraction from Tissues: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing lysis buffers for hepcidin (B1576463) extraction from tissues.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in extracting this compound from tissues?

A1: The most critical initial step is the rapid and efficient homogenization of the tissue in an ice-cold lysis buffer immediately after collection.[1][2][3] Flash-freezing the tissue in liquid nitrogen prior to homogenization is also a highly recommended practice to preserve protein integrity and prevent degradation.[1][2]

Q2: Which type of lysis buffer is best for this compound extraction?

A2: The choice of lysis buffer depends on the downstream application. For immunoassays like ELISA, a milder buffer may be preferable to maintain the protein's native structure. For applications like mass spectrometry, a more stringent buffer like RIPA or an acidic extraction protocol can be used.

Q3: Why are protease inhibitors essential in the lysis buffer?

A3: Tissues contain a high concentration of proteases that are released upon cell lysis and can rapidly degrade proteins of interest like this compound.[4][5][6] Adding a broad-spectrum protease inhibitor cocktail to the lysis buffer immediately before use is crucial to prevent proteolysis and ensure accurate quantification.[1][4][5][6]

Q4: Can I store my tissue lysates? If so, at what temperature?

A4: Yes, tissue lysates can be stored. For short-term storage, 4°C is acceptable. For long-term storage, it is recommended to aliquot the supernatant after centrifugation and store it at -80°C to prevent degradation from repeated freeze-thaw cycles.[1][7]

Q5: My this compound yield is consistently low. What are the common causes?

A5: Low this compound yield can result from several factors, including inefficient tissue homogenization, suboptimal lysis buffer composition, insufficient protease inhibition, or protein degradation during sample handling. Refer to the troubleshooting guide below for a detailed breakdown of potential issues and solutions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Protein Yield Incomplete tissue homogenization.Ensure the tissue is thoroughly minced and homogenized using a suitable mechanical method (e.g., rotor-stator homogenizer, bead beater).[1][8][9] Increase the volume of lysis buffer relative to the tissue weight.[2][8]
Lysis buffer is not optimal for the tissue type.For tough, fibrous tissues, consider a more stringent lysis buffer like RIPA buffer. For tissues with high fat content, ensure the buffer contains sufficient detergent to solubilize lipids.[3]
Protein Degradation Inadequate or inactive protease inhibitors.Use a fresh, broad-spectrum protease inhibitor cocktail.[4][5][6] Ensure all steps are performed on ice or at 4°C to minimize protease activity.[1][8]
Repeated freeze-thaw cycles of the lysate.Aliquot the lysate into single-use volumes before freezing at -80°C.[7]
High Background in Immunoassays Non-specific binding.Include a blocking step in your immunoassay protocol. Ensure adequate washing steps to remove unbound proteins.
Presence of interfering substances from the lysis buffer.Ensure the chosen lysis buffer is compatible with your downstream assay. Some detergents can interfere with antibody-antigen binding.[10] Consider a buffer exchange or clean-up step if necessary.
Inconsistent Results Variability in sample collection and processing.Standardize the protocol for tissue collection, storage, and homogenization to ensure consistency across samples.
Inaccurate protein quantification.Use a reliable protein quantification method, such as a BCA assay, to ensure equal loading of samples.[2]

Lysis Buffer Components and Their Impact

The composition of the lysis buffer is critical for successful this compound extraction. Below is a table summarizing the key components and their typical concentration ranges.

Component Typical Concentration Function Considerations for this compound Extraction
Buffering Agent (e.g., Tris-HCl) 20-50 mMMaintains a stable pH to prevent protein denaturation.[11]A pH range of 7.4-8.0 is generally suitable for maintaining this compound stability.
Salts (e.g., NaCl) 150 mMHelps to disrupt protein-protein interactions and aids in cell lysis.[11]High salt concentrations can sometimes interfere with downstream applications like immunoassays.
Detergents (e.g., NP-40, Triton X-100, SDS) 0.1-1%Solubilize cell membranes to release intracellular contents.[10]The choice of detergent affects the stringency of the lysis. For preserving protein interactions, a non-ionic detergent like NP-40 is preferred. For complete denaturation, an ionic detergent like SDS is used.
Chelating Agents (e.g., EDTA) 1-5 mMInhibit metalloproteases that require divalent cations for their activity.[4][5]Ensure compatibility with downstream assays, as EDTA can interfere with certain enzymatic reactions.
Protease Inhibitor Cocktail 1X (as per manufacturer's instructions)Prevents the degradation of this compound by proteases.[4][5][6]Essential for accurate quantification of this compound. Should be added fresh to the lysis buffer just before use.

Experimental Protocols

Protocol 1: this compound Extraction using RIPA Lysis Buffer

This protocol is suitable for obtaining a total protein lysate from tissues for applications like Western blotting and mass spectrometry.

Materials:

  • Tissue sample (fresh or frozen at -80°C)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)[1]

  • Protease inhibitor cocktail[4][5][6]

  • Homogenizer (e.g., rotor-stator or bead beater)

  • Microcentrifuge

Procedure:

  • Place the tissue sample on ice and wash with ice-cold PBS to remove any blood.

  • Mince the tissue into small pieces.

  • Add ice-cold RIPA buffer (supplemented with fresh protease inhibitor cocktail) to the tissue at a ratio of approximately 500 µL of buffer per 10 mg of tissue.[2]

  • Homogenize the tissue on ice until no visible pieces remain.

  • Incubate the homogenate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[9]

  • Carefully transfer the supernatant to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a suitable protein assay.

  • The lysate can be used immediately or stored at -80°C in aliquots.

Protocol 2: Acidic Extraction of this compound

This protocol is a harsher method often used for the extraction of small peptides like this compound, particularly for analysis by mass spectrometry.

Materials:

  • Tissue sample (fresh or frozen at -80°C)

  • 0.1% Trifluoroacetic Acid (TFA) in water[12][13]

  • Homogenizer

  • Microcentrifuge

Procedure:

  • Place the tissue sample on ice and mince into small pieces.

  • Add the acidic extraction solution to the tissue.

  • Homogenize the tissue thoroughly on ice.

  • Incubate the homogenate at 4°C for 1 hour with agitation.

  • Centrifuge the lysate at high speed (e.g., 16,000 x g) for 20 minutes at 4°C.

  • Carefully collect the supernatant containing the extracted peptides.

  • The extract may require further purification or desalting depending on the downstream application.

Visualizing Key Pathways and Workflows

Hepcidin_Regulation_Pathway This compound Regulation Signaling Pathway cluster_iron Iron Regulation cluster_inflammation Inflammation Regulation Iron High Iron (Increased Fe-Tf) TfR1 TfR1 Iron->TfR1 TfR2 TfR2 Iron->TfR2 HFE HFE TfR1->HFE releases BMPR BMP Receptor TfR2->BMPR activates HFE->TfR2 interacts with BMP6 BMP6 BMP6->BMPR activates SMAD SMAD 1/5/8 BMPR->SMAD phosphorylates Hepcidin_Gene This compound Gene (HAMP) SMAD->Hepcidin_Gene activates transcription This compound This compound Peptide Hepcidin_Gene->this compound translates to Inflammation Inflammation (e.g., IL-6) IL6R IL-6 Receptor Inflammation->IL6R JAK JAK IL6R->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3->Hepcidin_Gene activates transcription Ferroportin Ferroportin (FPN) This compound->Ferroportin binds to Degradation FPN Internalization & Degradation Ferroportin->Degradation leads to

Caption: this compound regulation by iron and inflammation.

Lysis_Workflow Tissue Lysis and this compound Extraction Workflow Start Start: Collect Tissue Wash Wash with ice-cold PBS Start->Wash Homogenize Homogenize in Lysis Buffer (+ Protease Inhibitors) Wash->Homogenize Incubate Incubate on ice Homogenize->Incubate Centrifuge Centrifuge to pellet debris Incubate->Centrifuge Supernatant Collect Supernatant (this compound-containing lysate) Centrifuge->Supernatant Quantify Quantify Protein Concentration Supernatant->Quantify Analyze Downstream Analysis (ELISA, MS, etc.) Quantify->Analyze Store Store at -80°C Quantify->Store

Caption: General workflow for this compound extraction.

Troubleshooting_Logic Troubleshooting Logic for Low this compound Yield Start Low this compound Yield CheckHomogenization Is homogenization complete? Start->CheckHomogenization CheckBuffer Is lysis buffer optimal? CheckHomogenization->CheckBuffer Yes ImproveHomogenization Optimize homogenization method (e.g., longer time, different method) CheckHomogenization->ImproveHomogenization No CheckInhibitors Are protease inhibitors fresh and sufficient? CheckBuffer->CheckInhibitors Yes OptimizeBuffer Try a different lysis buffer (e.g., RIPA for tougher tissues) CheckBuffer->OptimizeBuffer No CheckTemp Was the procedure performed on ice? CheckInhibitors->CheckTemp Yes AddInhibitors Use fresh protease inhibitor cocktail CheckInhibitors->AddInhibitors No MaintainTemp Ensure all steps are at 4°C CheckTemp->MaintainTemp No Success Improved Yield CheckTemp->Success Yes ImproveHomogenization->Start OptimizeBuffer->Start AddInhibitors->Start MaintainTemp->Start

Caption: Troubleshooting low this compound yield.

References

Selecting the right internal standard for hepcidin mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing mass spectrometry for hepcidin (B1576463) analysis.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for this compound quantification by mass spectrometry?

The ideal internal standard is a stable isotope-labeled (SIL) This compound-25 (B1576460).[1][2][3][4] This is because it is chemically and structurally identical to the endogenous analyte, ensuring it co-elutes during chromatography and experiences similar ionization and matrix effects.[5] This approach provides a more robust and accurate assay, allowing for the determination of absolute concentrations of this compound.[2][4]

Q2: I don't have access to a stable isotope-labeled this compound. What are my other options?

While a SIL version of this compound-25 is the gold standard, synthetic this compound analogues can be used as an alternative. A common alternative is this compound-24, a naturally occurring, less active isoform of this compound.[6][7][8] It has similar chromatographic properties to this compound-25 and can be distinguished by mass spectrometry.[7] However, it's important to note that using a non-isotopically labeled analogue may not fully compensate for all matrix effects and ionization suppression differences as effectively as a SIL internal standard.[7][9]

Q3: My internal standard signal is low or inconsistent. What are the possible causes and solutions?

Low or inconsistent internal standard signals can arise from several factors:

  • Incorrect Spiking Concentration: The concentration of the internal standard should be carefully optimized. It is typically added at a concentration within the linear range of the assay and ideally close to the expected endogenous this compound levels in your samples.[5]

  • Poor Recovery During Sample Preparation: this compound can be "sticky" and adsorb to surfaces. Ensure your sample preparation protocol is optimized for peptide analysis, which may include using low-binding tubes and optimizing extraction steps.

  • Degradation: Peptides are susceptible to degradation. Ensure proper storage of your internal standard stock and working solutions (typically at -80°C).[6] Avoid repeated freeze-thaw cycles.[10]

  • Matrix Effects: Components in the sample matrix (e.g., salts, lipids) can suppress the ionization of the internal standard.[11][12] Ensure your sample cleanup is adequate. A stable isotope-labeled internal standard will help to mitigate this, as it will be similarly affected as the endogenous this compound.[5]

Q4: My results show high variability between replicates. How can an internal standard help?

An internal standard is crucial for improving the precision of your measurements.[6][7] By calculating the ratio of the analyte peak area to the internal standard peak area, you can correct for variations introduced during sample preparation, injection volume differences, and fluctuations in mass spectrometer performance.[5] If you are still observing high variability, re-evaluate your sample preparation workflow for consistency and ensure the internal standard is being added accurately to every sample.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor signal for both this compound and internal standard Inefficient sample clean-up leading to ion suppression.Optimize the solid-phase extraction (SPE) or other clean-up steps. Ensure the pH of the sample is appropriate for binding to the extraction media.[11]
Low recovery from sample preparation.Use low-adhesion microcentrifuge tubes. Evaluate different extraction solvents.
Instrument sensitivity issue.Perform instrument tuning and calibration as per the manufacturer's recommendations.
Endogenous this compound signal is present, but internal standard signal is absent or very low. Internal standard degradation.Prepare fresh internal standard working solutions from a new aliquot of the stock.
Incorrect internal standard spiking.Verify the concentration and volume of the internal standard being added to each sample.
High variability in the analyte/internal standard ratio across replicates. Inconsistent sample preparation.Ensure precise and consistent execution of all sample preparation steps, including pipetting.
Internal standard not properly mixed with the sample.Gently vortex or mix samples thoroughly after adding the internal standard.
Internal standard peak shape is poor (e.g., fronting, tailing). Chromatographic issues.Optimize the liquid chromatography (LC) gradient and column temperature. Ensure the mobile phases are correctly prepared.
Co-elution with an interfering substance.Modify the LC method to improve separation.

Comparison of Internal Standard Options

Internal Standard Type Pros Cons Typical Mass Shift (from this compound-25)
Stable Isotope-Labeled (SIL) this compound-25 Most accurate and precise for quantification.[2][4] Co-elutes with the analyte.[5] Compensates for matrix effects effectively.[5]Higher cost.+8 to +40 Da[1][6]
Synthetic this compound-24 Lower cost than SIL this compound-25. Commercially available.[6][8] Similar chromatographic behavior to this compound-25.[7]Does not perfectly co-elute with this compound-25. May not fully compensate for matrix effects.[7]-118 Da
Other this compound Isoforms (e.g., this compound-22, -20) May be present endogenously, offering potential for relative quantification without spiking.Not ideal for absolute quantification. Concentrations can vary between individuals.-329 Da (this compound-22), -557 Da (this compound-20)

Experimental Protocols

General Protocol for Internal Standard Spiking in a this compound LC-MS/MS Assay

This protocol provides a general workflow. Specific details such as volumes, concentrations, and incubation times should be optimized for your specific assay and instrumentation.

  • Preparation of Internal Standard Stock and Working Solutions:

    • Reconstitute the lyophilized internal standard (e.g., SIL this compound-25) in a suitable solvent (e.g., 20% acetonitrile (B52724) in water) to create a stock solution.[6]

    • Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.[6]

    • On the day of the experiment, prepare a working solution by diluting the stock solution to the desired concentration for spiking.

  • Sample Preparation and Spiking:

    • Thaw serum or plasma samples on ice.[11]

    • Vortex samples briefly to ensure homogeneity.[11]

    • Add a precise volume of the internal standard working solution to each sample, calibrator, and quality control sample.[11]

    • Gently vortex the samples to ensure thorough mixing.

    • Proceed with your established protein precipitation and/or solid-phase extraction (SPE) protocol for this compound enrichment.[13]

  • LC-MS/MS Analysis:

    • Inject the extracted samples onto the LC-MS/MS system.

    • Acquire data using an appropriate method with optimized transitions for both endogenous this compound and the internal standard.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the peak area ratio (analyte peak area / internal standard peak area).

    • Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample & IS Preparation cluster_extraction Extraction & Clean-up cluster_analysis Analysis Sample Biological Sample (Serum/Plasma) Spike Spike Sample with IS Sample->Spike IS_Stock Internal Standard Stock Solution IS_Work Internal Standard Working Solution IS_Stock->IS_Work IS_Work->Spike Precip Protein Precipitation Spike->Precip SPE Solid-Phase Extraction (SPE) Precip->SPE Elute Elution SPE->Elute LCMS LC-MS/MS Analysis Elute->LCMS Data Data Processing (Peak Area Ratio) LCMS->Data Quant Quantification Data->Quant

Caption: Workflow for this compound quantification using an internal standard.

logical_relationship cluster_ideal Ideal Internal Standard Properties cluster_outcome Assay Performance p1 Chemically Identical o1 Improved Accuracy p1->o1 o2 Increased Precision p1->o2 o3 Correction for Matrix Effects p1->o3 p2 Co-elutes with Analyte p2->o1 p2->o2 p2->o3 p3 Similar Ionization Efficiency p3->o1 p3->o2 p3->o3 p4 Mass Differentiable o4 Absolute Quantification p4->o4

Caption: Key properties of an ideal internal standard and their impact.

References

Validation & Comparative

Validation of hepcidin as a diagnostic marker for iron disorders

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the validation of hepcidin (B1576463) as a primary diagnostic tool for iron metabolism disorders, supported by comparative experimental data.

The peptide hormone this compound has emerged as the master regulator of iron homeostasis, offering a more direct and sensitive assessment of iron status compared to traditional markers.[1] Its central role in controlling iron absorption and distribution makes it a pivotal biomarker for the differential diagnosis of various iron-related disorders, including iron deficiency anemia (IDA), anemia of chronic disease (ACD), and hereditary hemochromatosis.[2][3] This guide provides an objective comparison of this compound with alternative diagnostic markers, supported by experimental data, to validate its utility in clinical and research settings.

Comparative Performance of this compound

This compound's diagnostic performance has been rigorously evaluated against conventional iron markers such as serum ferritin, transferrin saturation (TSAT), and soluble transferrin receptor (sTfR). Studies consistently demonstrate this compound's superiority in distinguishing between different types of anemia and identifying iron overload conditions.

Iron Deficiency Anemia (IDA)

In IDA, this compound production is suppressed to maximize iron absorption.[4] This physiological response makes serum this compound a highly sensitive and specific indicator of true iron deficiency. One study found that serum this compound is superior to hemoglobin, serum iron, serum ferritin, TSAT, and total iron-binding capacity (TIBC) as an indicator of IDA in pregnant women.[4][5]

ParameterThis compoundSerum FerritinTransferrin Saturation (TSAT)Soluble Transferrin Receptor (sTfR)
Sensitivity 79.2% - 83.3%[4][5][6]Variable, affected by inflammationVariable83%
Specificity 75.8% - 97.6%[4][5][6]Variable, affected by inflammationVariable85%
Cut-off Value <18 ng/mL[7]<15 ng/mL[6]<15-20%>4.4 mg/L[8]
Diagnostic Utility Excellent for identifying true iron deficiency, even in the presence of inflammation.[9]Unreliable in inflammatory conditions.Can be influenced by factors other than iron status.Less affected by inflammation than ferritin, but less specific than this compound.
Anemia of Chronic Disease (ACD)

ACD is characterized by inflammation-driven increases in this compound, which leads to iron sequestration within macrophages and restricted availability for red blood cell production.[1][2][10] Consequently, measuring this compound is crucial for differentiating ACD from IDA, a common diagnostic challenge.[11][12] In ACD, serum this compound levels are typically elevated, in contrast to the suppressed levels seen in IDA.[11][13]

DisorderTypical Serum this compound LevelsSerum Ferritin LevelsTransferrin Saturation (TSAT)
Anemia of Chronic Disease (ACD) High[11][13]Normal to High[11]Low to Normal
Iron Deficiency Anemia (IDA) Low[11][13]LowLow
ACD with concomitant IDA Intermediate[11][13]Low to NormalLow
Hereditary Hemochromatosis (HH)

Hereditary hemochromatosis is a genetic disorder characterized by inappropriately low this compound levels, leading to excessive iron absorption and overload.[14][15] Measuring serum this compound can be a valuable tool for the differential diagnosis of iron overload syndromes and may aid in guiding genetic testing.[14] In most forms of HH, this compound levels are markedly suppressed.[3] In contrast, secondary iron overload conditions are typically associated with high this compound levels in response to the excess iron.[14]

ConditionTypical Serum this compound Levels
Hereditary Hemochromatosis (Types 1, 2, 3) Markedly suppressed/undetectable[3]
Ferroportin Disease (Type 4B HH) Substantially increased[3]
Secondary Iron Overload High[14]

Signaling Pathways and Experimental Workflows

To understand the role of this compound in iron regulation and its measurement, it is essential to visualize the key signaling pathways and experimental workflows.

hepcidin_regulation cluster_liver Hepatocyte cluster_signals Regulatory Signals cluster_target Target Cell (e.g., Enterocyte, Macrophage) This compound This compound Gene (HAMP) Transcription hepcidin_hormone This compound Hormone This compound->hepcidin_hormone iron Increased Iron Stores iron->this compound + inflammation Inflammation (IL-6) inflammation->this compound + erythropoiesis Erythropoietic Demand erythropoiesis->this compound - hypoxia Hypoxia hypoxia->this compound - ferroportin Ferroportin (FPN) iron_export Iron Export ferroportin->iron_export Mediates hepcidin_hormone->ferroportin Binds & Induces Internalization/ Degradation

Caption: Regulation of this compound expression and its effect on the iron exporter ferroportin.

hepcidin_measurement_workflow cluster_elisa ELISA Method cluster_ms Mass Spectrometry (MS) Method start Sample Collection (Serum/Plasma) elisa_plate Coat plate with capture antibody start->elisa_plate ms_extraction Protein precipitation and solid-phase extraction start->ms_extraction elisa_sample Add sample (this compound binds) elisa_plate->elisa_sample elisa_detection Add detection antibody (biotinylated) elisa_sample->elisa_detection elisa_enzyme Add enzyme conjugate (e.g., HRP-Streptavidin) elisa_detection->elisa_enzyme elisa_substrate Add substrate and measure absorbance elisa_enzyme->elisa_substrate result Quantification of This compound Concentration elisa_substrate->result ms_lc Liquid Chromatography (LC) separation ms_extraction->ms_lc ms_ms Tandem Mass Spectrometry (MS/MS) detection ms_lc->ms_ms ms_ms->result

Caption: General experimental workflows for this compound measurement by ELISA and Mass Spectrometry.

Experimental Protocols

Accurate measurement of this compound is critical for its diagnostic application. The two primary methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Mass Spectrometry (MS).

This compound ELISA Protocol (Sandwich ELISA)

This protocol provides a general overview of a typical sandwich ELISA for this compound quantification.[16][17][18][19][20]

1. Reagent Preparation:

  • Prepare all reagents, including standards, samples, and buffers, according to the manufacturer's instructions.[17] Bring all components to room temperature before use.[16][17]

  • Dilute the concentrated wash buffer to its working concentration (1X).[17]

  • Prepare a standard curve by performing serial dilutions of the this compound standard.[18]

2. Assay Procedure:

  • Add 100 µL of standards and samples to the appropriate wells of the microplate pre-coated with anti-hepcidin antibody.[16]

  • Incubate the plate, typically for 80-90 minutes at 37°C.[16][18]

  • Wash the wells multiple times with 1X wash buffer to remove unbound substances.[16]

  • Add 100 µL of biotinylated detection antibody to each well and incubate for 50-60 minutes at 37°C.[16][18]

  • Wash the wells again.

  • Add 100 µL of HRP-Streptavidin conjugate and incubate for 30 minutes at 37°C.[18]

  • Wash the wells.

  • Add 90 µL of TMB substrate solution to each well and incubate in the dark for 10-20 minutes at 37°C.[18]

  • Stop the reaction by adding 50 µL of stop solution.[16]

  • Measure the optical density at 450 nm using a microplate reader.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the corresponding concentrations of the this compound standards.

  • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

This compound Mass Spectrometry (MS) Protocol

This protocol outlines a general workflow for this compound quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[21][22]

1. Sample Preparation:

  • To a 100 µL serum sample, add an internal standard (e.g., a stable isotope-labeled this compound analog).

  • Perform protein precipitation, typically with an organic solvent like acetonitrile.

  • Centrifuge the sample and collect the supernatant.

  • Perform solid-phase extraction (SPE) to enrich for this compound and remove interfering substances.[21]

2. LC-MS/MS Analysis:

  • Inject the extracted sample into a liquid chromatography system for separation of this compound from other components.

  • The eluent from the LC column is introduced into a tandem mass spectrometer.

  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the transitions of the native this compound and the internal standard.

3. Data Analysis:

  • Calculate the ratio of the peak area of the native this compound to the peak area of the internal standard.

  • Quantify the concentration of this compound in the sample by comparing this ratio to a standard curve prepared with known concentrations of this compound.

Conclusion

The validation of this compound as a diagnostic marker represents a significant advancement in the management of iron disorders. Its ability to provide a direct readout of the functional iron status, particularly in complex cases involving inflammation, positions it as a superior alternative to traditional iron biomarkers. The availability of robust and standardized assays, such as ELISA and mass spectrometry, will further facilitate its integration into routine clinical practice and drug development pipelines, ultimately leading to improved patient outcomes. While harmonization between different assay methods is still an ongoing process, the clinical utility of this compound measurement is already well-established.[23]

References

A Researcher's Guide to Cross-Validation of Commercial Hepcidin ELISA Kits

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals studying iron metabolism and related disorders, the accurate quantification of hepcidin (B1576463) is paramount. As the master regulator of systemic iron homeostasis, circulating this compound levels can serve as a critical biomarker for a variety of conditions, including iron deficiency anemia, anemia of inflammation (anemia of chronic disease), and iron overload disorders.[1] Enzyme-linked immunosorbent assays (ELISAs) are a common method for this compound quantification due to their accessibility and high-throughput capabilities. However, significant variability has been observed between different commercial kits.[2] This guide provides an objective comparison of several commercially available this compound ELISA kits, supported by experimental data, to aid researchers in selecting the most appropriate assay for their needs.

Comparative Performance of Commercial this compound ELISA Kits

A head-to-head comparison of five human this compound ELISA kits was conducted by Intrinsic LifeSciences to evaluate key performance characteristics.[3] The kits evaluated were from Intrinsic LifeSciences (Method A), BMA Biomedicals (Method B), R&D Systems (Method C), and DRG International (Method D). A fifth kit (Method E) was deemed unusable and removed from further analysis.[3] The following tables summarize the performance data from this comparative study.

Assay Specifications and Performance
ParameterMethod A: Intrinsic LifeSciences (ICE-007)Method C: R&D Systems (DHP250)Method D: DRG International (EIA5782R)
Assay Type Competitive ELISASandwich ELISACompetitive ELISA
Sample Type Serum, PlasmaCell Culture Supernates, Serum, Plasma, Urine[4]Serum, Plasma[5]
Assay Range 5 - 250 ng/mL[1]15.6 - 1,000 pg/mL[4]1.67 - 81 ng/mL[5]
Sensitivity 2.5 ng/mL[1]3.81 pg/mL[4]LoD: 1.67 ng/mL[5]
Precision and Accuracy

Precision, measured by the coefficient of variation (CV), indicates the reproducibility of an assay. Lower CV values signify higher precision. Accuracy was assessed by comparing the ELISA results to a reference method, with a linear regression slope closer to 1.0 indicating better accuracy.[3]

Performance MetricMethod A: Intrinsic LifeSciencesMethod C: R&D SystemsMethod D: DRG International
Intra-Assay Precision (CV%) LowLowLow
Inter-Assay Precision (CV%) LowHigherLow
Total Precision (CV%) 14%[3]>14%14%[3]
Accuracy (Slope vs. Reference) 1.07[3]Not reported in studyNot reported in study
Correlation (R) HighestHighHigh

Note: Specific CV percentages for intra- and inter-assay precision were presented graphically in the source. Methods A and D showed the lowest total CV of 14%.[3]

Linearity and Matrix Interference

Linearity assesses the ability of an assay to produce results that are directly proportional to the concentration of the analyte in a sample, which is often tested by diluting a high-concentration sample. Matrix interference evaluates the effect of different sample types (e.g., serum vs. plasma) on the assay results.[3]

Performance MetricMethod A: Intrinsic LifeSciencesMethod C: R&D SystemsMethod D: DRG International
Linearity (Average CV across dilutions) <10%<10%<10%
Matrix Interference (CV across Serum, Li Heparin, EDTA Plasma) <10%<10%<10%

Note: Method C demonstrated the lowest CVs for linearity, closely followed by Methods D and A.[3] Method B (BMA Biomedicals) was most affected by the use of plasma samples.[3]

Experimental Protocols

To ensure the reproducibility and validity of results, it is crucial to follow a well-defined experimental protocol. Below is a generalized methodology for the cross-validation of this compound ELISA kits, based on standard ELISA procedures and the comparative study.[3][6]

General Cross-Validation Workflow
  • Sample Collection and Preparation :

    • Collect blood samples from a cohort of healthy individuals and patients with relevant conditions (e.g., iron deficiency anemia, anemia of inflammation).

    • Process blood to obtain serum, EDTA plasma, and Lithium Heparin plasma.

    • For linearity experiments, select a high-concentration sample.

    • For spike-recovery experiments, prepare aliquots of a pooled serum sample to be spiked with known concentrations of synthetic this compound.

  • Assay Procedure (General Steps) :

    • Prepare standards, controls, and samples according to each manufacturer's protocol. This may involve dilution of samples.

    • Add standards, controls, and samples to the appropriate wells of the antibody-pre-coated microplate.

    • Incubate the plate as specified in the kit instructions.

    • Wash the wells to remove unbound substances.

    • Add the detection antibody (e.g., a biotinylated antibody followed by a streptavidin-HRP conjugate).

    • Incubate the plate.

    • Wash the wells.

    • Add the substrate solution (e.g., TMB) and incubate until color develops.

    • Add the stop solution to terminate the reaction.

    • Read the absorbance at the specified wavelength (typically 450 nm) using a microplate reader.

  • Data Analysis :

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Calculate the this compound concentration of the samples by interpolating their absorbance values from the standard curve.

    • For Precision : Calculate the intra-assay CV from replicates within a single assay run and the inter-assay CV from replicates across multiple runs.

    • For Accuracy : Compare the measured concentrations to a reference method (e.g., mass spectrometry) using linear regression analysis.

    • For Linearity : Serially dilute a high-concentration sample and calculate the recovery at each dilution.

    • For Matrix Interference : Compare the this compound concentrations measured in serum, EDTA plasma, and Lithium Heparin plasma from the same donors.

Visualizing Experimental and Biological Pathways

To better understand the processes involved, the following diagrams illustrate the experimental workflow for kit validation and the biological signaling pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_assay ELISA Assay Procedure cluster_analysis Performance Analysis SampleCollection Sample Collection (Serum, Plasma) Assay Run ELISA according to manufacturer's protocol SampleCollection->Assay Spike Spike-in with known this compound conc. Spike->Assay Dilution Serial Dilution of high-hepcidin sample Dilution->Assay Readout Measure Absorbance (450 nm) Assay->Readout Accuracy Accuracy (vs. Mass Spec) Readout->Accuracy Precision Precision (Intra- & Inter-Assay CV) Readout->Precision Linearity Linearity Readout->Linearity Matrix Matrix Effect Readout->Matrix

Experimental workflow for ELISA kit cross-validation.

The regulation of this compound is central to its function as a biomarker. The following diagram illustrates the key signaling pathways that control this compound expression in hepatocytes.

hepcidin_pathway cluster_cell Hepatocyte cluster_receptors cluster_signaling HAMP HAMP gene This compound This compound HAMP->this compound Translation FPN Ferroportin (on Macrophage/Enterocyte) This compound->FPN Binds & Induces Degradation IronExport FPN->IronExport Iron Export Blocked BMPR BMPR/HJV complex SMAD SMAD pathway BMPR->SMAD Iron (via BMP6) IL6R IL-6R STAT3 JAK-STAT3 pathway IL6R->STAT3 Inflammation (IL-6) SMAD->HAMP Transcription Activation STAT3->HAMP Transcription Activation Iron High Serum Iron Iron->BMPR Inflammation Inflammation Inflammation->IL6R

This compound signaling pathway in iron homeostasis.

Conclusion

The selection of a this compound ELISA kit requires careful consideration of its performance characteristics in the context of the intended research application. The data presented here, derived from a direct comparison of several commercial kits, indicates that while multiple assays can perform adequately, there are notable differences in precision and accuracy.[3] The Intrinsic LifeSciences (Method A) and DRG International (Method D) kits demonstrated the highest precision in the comparative study.[3] Furthermore, studies validating the DRG kit against mass spectrometry have shown a good correlation, although with a tendency to measure higher values due to some cross-reactivity with other this compound isoforms.[7] Researchers should weigh the importance of these different performance metrics for their specific study design. For clinical applications, high precision and accuracy are critical, whereas for some research applications, a wider assay range might be more important. It is recommended that individual laboratories perform their own validation to ensure the chosen kit meets their specific needs.

References

Hepcidin Regulation: A Comparative Analysis Between Humans and Mice

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the similarities and differences in hepcidin (B1576463) regulation between humans and mice, supported by experimental data and methodologies.

This compound, a peptide hormone primarily synthesized in the liver, is the master regulator of systemic iron homeostasis in both humans and mice. It controls iron absorption from the duodenum and the release of iron from macrophages by binding to the iron exporter ferroportin, leading to its internalization and degradation. Dysregulation of this compound is central to the pathophysiology of various iron-related disorders, including hereditary hemochromatosis and the anemia of inflammation. While mice are invaluable models for studying iron metabolism, significant differences exist in this compound regulation between the two species. This guide provides a detailed comparative analysis of these regulatory mechanisms, presenting key quantitative data, experimental protocols, and visual pathways to aid researchers in translating findings from mouse models to human physiology.

Key Differences in this compound Genes

A fundamental difference lies in the genetic makeup of this compound itself. While the human genome contains a single this compound gene (HAMP), the mouse genome possesses two distinct this compound genes, Hamp1 and Hamp2.[1][2][3] Hamp1 is considered the functional ortholog of human HAMP and plays a primary role in iron metabolism.[2][3] Transgenic mice overexpressing Hamp1 develop severe iron-deficiency anemia, whereas overexpression of Hamp2 does not significantly impact iron metabolism.[3][4][5] While both genes are expressed in the liver, Hamp2 transcripts are also found in high amounts in the pancreas.[1]

Comparative Overview of Regulatory Pathways

This compound expression is primarily regulated at the transcriptional level by three major stimuli: iron stores, inflammation, and erythropoietic demand. The core signaling pathways involved, the Bone Morphogenetic Protein/Sons of mothers against decapentaplegic (BMP/SMAD) pathway and the Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway, are largely conserved between humans and mice. However, nuances in the roles and interactions of specific molecules within these pathways contribute to species-specific differences.

Iron Sensing and the BMP/SMAD Pathway

The BMP/SMAD pathway is the principal signaling cascade for iron-dependent this compound regulation. In both humans and mice, increased iron levels lead to the upregulation of this compound. This process is initiated by the binding of BMP ligands, primarily BMP6, to BMP receptors on the surface of hepatocytes.[6][7][8] This binding event, facilitated by the co-receptor hemojuvelin (HJV), triggers the phosphorylation of receptor-regulated SMADs (SMAD1/5/8).[6][9][10] The phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus to induce this compound gene transcription.[10][11][12]

Several key proteins are involved in sensing circulating iron levels and modulating the BMP/SMAD pathway, including the hereditary hemochromatosis protein (HFE), transferrin receptor 2 (TfR2), and HJV.[6][13] Mutations in the genes encoding these proteins lead to this compound deficiency and iron overload in both species.[6][10] Studies in mice have been instrumental in elucidating the formation of a protein complex involving HFE, TfR2, and HJV that is crucial for iron sensing.[13] While the fundamental components are the same, the relative contributions and interactions may vary. For instance, studies on knockout mice suggest that HFE and TfR2 may regulate this compound through parallel pathways that converge on the BMP/SMAD cascade.[14]

BMP_SMAD_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Hepatocyte cluster_nucleus Nucleus Transferrin-Fe Transferrin-Fe TfR1 TfR1 Transferrin-Fe->TfR1 TfR2 TfR2 Transferrin-Fe->TfR2 BMP6 BMP6 BMPR BMPR BMP6->BMPR HFE HFE TfR1->HFE TfR2->HFE TfR2->BMPR Modulates HFE->BMPR Modulates SMAD158 SMAD1/5/8 BMPR->SMAD158 Phosphorylates HJV HJV HJV->BMPR pSMAD158 p-SMAD1/5/8 SMAD_complex p-SMAD1/5/8-SMAD4 Complex pSMAD158->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex HAMP_Hamp1 HAMP (Human) Hamp1 (Mouse) SMAD_complex->HAMP_Hamp1 Induces Transcription

Figure 1: The BMP/SMAD signaling pathway for iron-dependent this compound regulation.
Inflammatory Regulation via the JAK/STAT Pathway

Inflammation is a potent inducer of this compound expression in both humans and mice, leading to the sequestration of iron and contributing to the anemia of inflammation.[11][15] The primary mediator of this response is the cytokine interleukin-6 (IL-6), which activates the JAK/STAT signaling pathway.[8][9][15] IL-6 binds to its receptor on hepatocytes, leading to the activation of Janus kinase 2 (JAK2), which in turn phosphorylates Signal Transducer and Activator of Transcription 3 (STAT3).[8][11][16] Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and binds to a STAT3-responsive element in the this compound promoter, thereby stimulating its transcription.[8][11] This pathway is highly conserved between the two species. Studies in IL-6 knockout mice have confirmed the critical role of this cytokine in this compound induction in response to various inflammatory stimuli.[15]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Hepatocyte cluster_nucleus Nucleus IL-6 IL-6 IL6R IL-6 Receptor IL-6->IL6R JAK2 JAK2 IL6R->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer HAMP_Hamp1 HAMP (Human) Hamp1 (Mouse) pSTAT3_dimer->HAMP_Hamp1 Induces Transcription

Figure 2: The JAK/STAT signaling pathway for inflammatory regulation of this compound.
Erythropoietic Regulation

Increased erythropoietic activity strongly suppresses this compound expression to ensure an adequate iron supply for hemoglobin synthesis. This regulation is primarily mediated by the erythroid regulator erythroferrone (ERFE), which is produced by erythroblasts in response to erythropoietin (EPO).[17][18] ERFE acts on hepatocytes to suppress this compound production, likely by interfering with the BMP/SMAD signaling pathway.[17][18] While the role of ERFE has been well-established in mouse models, studies suggest a similar function in humans.[10][17] Another factor, Growth Differentiation Factor 15 (GDF15), has been implicated in this compound suppression in human β-thalassemia; however, its role in mice appears to be different, suggesting a point of divergence in erythropoietic regulation between the species.[17]

Quantitative Comparison of this compound Levels

The following table summarizes representative quantitative data on this compound levels in humans and mice under various physiological and pathological conditions. It is important to note that absolute values can vary significantly between studies due to different assay methods.

ConditionSpeciesAnalyteConcentration RangeReference
Baseline (Healthy) HumanSerum this compound-251.0 - 20.8 ng/mL[19]
Mouse (C57BL/6)Serum this compound-1~3 - 10 ng/mL[20]
Iron Overload Human (Hereditary Hemochromatosis)Serum this compound-25Very low to low[21]
Mouse (Hfe-/-)Serum this compound-1Significantly decreased[19]
Inflammation Human (with inflammation)Serum this compound-25Increased[21]
Mouse (LPS-induced)Serum this compound-1Significantly increased[20]
Iron Deficiency HumanSerum this compound-25Very low/undetectable[21]
Mouse (Iron-deficient diet)Serum this compound-1Significantly decreased[20]
β-thalassemia HumanSerum this compound-25Low[21]
Mouse (Hbbth3/+)Serum this compound-1Decreased[20]

Experimental Protocols

Accurate measurement of this compound is crucial for research in iron metabolism. Below are generalized methodologies for two common techniques used for this compound quantification in both human and mouse samples.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used method for quantifying this compound in serum and plasma.

Principle: Competitive ELISAs are commonly employed. In this format, a known amount of biotinylated synthetic this compound competes with the this compound in the sample for binding to a specific anti-hepcidin antibody coated on a microplate. The amount of bound biotinylated this compound is then detected using a streptavidin-horseradish peroxidase conjugate and a colorimetric substrate. The color intensity is inversely proportional to the concentration of this compound in the sample.

Generalized Protocol:

  • Sample Preparation: Serum or plasma samples are collected and stored at -80°C. Prior to the assay, samples are thawed and may require dilution.

  • Assay Procedure:

    • Standards, controls, and samples are added to the wells of the antibody-coated microplate.

    • Biotinylated this compound is added to all wells, and the plate is incubated to allow for competitive binding.

    • The plate is washed to remove unbound components.

    • Streptavidin-HRP conjugate is added, followed by another incubation and wash step.

    • A substrate solution is added, and the color development is stopped after a specific time.

    • The absorbance is read at a specific wavelength using a microplate reader.

  • Data Analysis: A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The this compound concentration in the samples is then interpolated from this curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered a gold standard for this compound quantification due to its high specificity and accuracy.[22][23][24]

Principle: This method involves the separation of this compound from other components in the sample using liquid chromatography, followed by its detection and quantification based on its mass-to-charge ratio using tandem mass spectrometry.

Generalized Protocol:

  • Sample Preparation:

    • An internal standard (e.g., a stable isotope-labeled synthetic this compound) is added to the serum or plasma samples.

    • Proteins are precipitated using an organic solvent (e.g., acetonitrile).

    • The supernatant is collected and subjected to solid-phase extraction for further purification and concentration of this compound.

  • LC-MS/MS Analysis:

    • The extracted sample is injected into a liquid chromatography system for separation.

    • The eluent from the LC column is introduced into the mass spectrometer.

    • This compound is ionized, and specific parent-product ion transitions are monitored for both the native this compound and the internal standard.

  • Data Analysis: The ratio of the peak area of the native this compound to that of the internal standard is used to calculate the concentration of this compound in the sample by comparing it to a calibration curve prepared with known amounts of synthetic this compound.

Experimental_Workflow cluster_elisa ELISA Workflow cluster_lcms LC-MS/MS Workflow elisa_sample Serum/Plasma Sample elisa_plate Add to Antibody- Coated Plate elisa_sample->elisa_plate elisa_compete Competitive Binding with Biotinylated this compound elisa_plate->elisa_compete elisa_detect Detection with Streptavidin-HRP elisa_compete->elisa_detect elisa_read Read Absorbance elisa_detect->elisa_read elisa_quant Quantification elisa_read->elisa_quant lcms_sample Serum/Plasma Sample + Internal Standard lcms_precip Protein Precipitation lcms_sample->lcms_precip lcms_spe Solid-Phase Extraction lcms_precip->lcms_spe lcms_lc Liquid Chromatography Separation lcms_spe->lcms_lc lcms_ms Tandem Mass Spectrometry Detection lcms_lc->lcms_ms lcms_quant Quantification lcms_ms->lcms_quant

Figure 3: Generalized experimental workflows for this compound quantification.

Conclusion

The regulation of this compound is a complex process involving multiple signaling pathways that are largely conserved between humans and mice. However, key differences, such as the presence of two this compound genes in mice and potential variations in the roles of certain regulatory molecules, must be carefully considered when translating findings from murine models to human physiology. A thorough understanding of these similarities and differences is essential for advancing our knowledge of iron metabolism and for the development of novel therapeutic strategies for iron-related disorders. This guide provides a foundational framework for researchers to navigate the intricacies of comparative this compound biology.

References

Hepcidin-1 vs. Hepcidin-2 in Murine Iron Overload Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of iron metabolism regulation is critical. In murine models, the discovery of two hepcidin (B1576463) genes, Hepc1 and Hepc2, presents a unique opportunity to dissect the mechanisms of systemic iron homeostasis. This guide provides an objective comparison of This compound-1 (B1576454) and This compound-2 (B1576447) in the context of iron overload, supported by experimental data and detailed methodologies.

In mouse models, this compound-1 is the principal regulator of iron balance, functioning as the key hormone that inhibits iron absorption and cellular iron release. In contrast, this compound-2, despite its sequence similarity and co-induction during iron overload, appears to play a minimal, if any, role in systemic iron regulation. This functional divergence has been elucidated through studies involving transgenic mice and models of iron overload.

Performance Comparison in Iron Regulation

Experimental evidence from transgenic mouse models unequivocally demonstrates the dominant role of this compound-1 in iron metabolism. Overexpression of this compound-1 in transgenic mice results in a severe iron-deficiency anemia phenotype, characterized by pale skin, reduced body size, and abnormal erythrocyte morphology.[1][2] Conversely, transgenic mice overexpressing this compound-2, even at very high transcript levels, develop normally with hematological parameters similar to their non-transgenic littermates, exhibiting no signs of anemia or altered iron status.[3][4]

While both Hepc1 and Hepc2 gene expression are upregulated in the liver of mice subjected to iron overload via carbonyl-iron (B10782402) or iron-dextran administration, their functional consequences differ starkly.[5][6] The lack of a discernible iron-related phenotype in this compound-2 overexpressing mice suggests that its physiological function may be distinct from the systemic iron regulation robustly exerted by this compound-1.[3][4]

Quantitative Data: Hematological Parameters in Transgenic Mice

The following table summarizes the hematological parameters in transgenic mice overexpressing this compound-1 versus those overexpressing this compound-2 under normal dietary conditions, highlighting the lack of an iron-regulatory effect from this compound-2.

ParameterWild-TypeThis compound-1 TransgenicThis compound-2 Transgenic
Hemoglobin (g/dL) 14.5 ± 0.54.9 ± 1.114.3 ± 0.6
Hematocrit (%) 45.1 ± 1.517.8 ± 3.544.8 ± 1.8
Mean Corpuscular Volume (fL) 48.2 ± 0.735.1 ± 2.147.9 ± 0.9
Serum Iron (µg/dL) 160 ± 2525 ± 10155 ± 30

Data are presented as mean ± standard deviation. Values for this compound-1 Transgenic mice are indicative of severe iron-deficiency anemia, while values for this compound-2 Transgenic mice are comparable to Wild-Type.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of this compound-1 and this compound-2 are provided below.

Iron Overload Mouse Models

Two primary methods are utilized to induce iron overload in mice for the study of this compound expression and function:

  • Carbonyl Iron Diet:

    • Objective: To induce chronic iron overload through dietary supplementation.

    • Procedure: Mice are fed a diet supplemented with 2% carbonyl iron for a period of 4 to 8 weeks. Control mice are fed a standard diet.

    • Endpoint Analysis: At the end of the treatment period, mice are euthanized, and blood and tissues (liver, spleen, pancreas) are collected for analysis of iron parameters (serum iron, transferrin saturation, tissue non-heme iron concentration) and gene expression (e.g., by Northern blot or qPCR for Hepc1 and Hepc2).[5][6]

  • Iron-Dextran Injections:

    • Objective: To induce acute or chronic iron overload through parenteral administration.

    • Procedure: Mice are administered iron-dextran solution via intraperitoneal injection. A typical regimen involves weekly injections of 500 mg/kg body weight for several weeks. Control mice receive saline injections.[5][6]

    • Endpoint Analysis: Similar to the carbonyl iron model, blood and tissues are collected at specified time points after the final injection for the analysis of iron status and this compound gene expression.[5]

Generation and Analysis of Transgenic Mice
  • Objective: To assess the in vivo function of this compound-1 and this compound-2 through their overexpression.

  • Procedure:

    • Construct Generation: The cDNA for murine Hepc1 or Hepc2 is cloned into an expression vector under the control of a liver-specific promoter, such as the transthyretin (TTR) promoter.[1][3]

    • Generation of Transgenic Mice: The expression construct is microinjected into the pronuclei of fertilized mouse oocytes, which are then implanted into pseudopregnant female mice.[1][3]

    • Screening and Characterization: Offspring are screened for the presence of the transgene by PCR analysis of tail DNA. Founder mice and their progeny are then characterized for their phenotype, including physical appearance, growth, and hematological parameters (hemoglobin, hematocrit, serum iron).[3][4]

  • Endpoint Analysis: Blood is collected for complete blood counts and serum iron analysis. Tissues are harvested for histological examination (e.g., Perls' Prussian blue staining for iron deposition) and gene expression analysis.[3][4]

Signaling Pathways and Experimental Workflows

The regulation of this compound expression is a complex process involving multiple signaling pathways that respond to body iron levels, inflammation, and erythropoietic demand. While both Hepc1 and Hepc2 are induced by iron overload, the canonical this compound regulatory pathway primarily describes the regulation of the functionally dominant this compound-1.

Hepcidin_Signaling_Pathway cluster_stimuli Stimuli cluster_liver_cell Hepatocyte cluster_blood Blood Iron_Overload Iron Overload BMPR BMP Receptor Complex Iron_Overload->BMPR ↑ BMP6 TfR2 Transferrin Receptor 2 (TfR2) Iron_Overload->TfR2 Inflammation Inflammation STAT3 STAT3 Inflammation->STAT3 ↑ IL-6 SMAD SMAD 1/5/8 BMPR->SMAD Phosphorylation HJV Hemojuvelin (HJV) HJV->BMPR HFE HFE TfR2->HFE HFE->HJV SMAD4 SMAD4 SMAD->SMAD4 Hepcidin_Gene This compound-1 Gene SMAD4->Hepcidin_Gene Nuclear Translocation & Transcription STAT3->Hepcidin_Gene Phosphorylation, Nuclear Translocation & Transcription Ferroportin Ferroportin Hepcidin_Gene->Ferroportin ↑ this compound-1 (leads to degradation) Iron_Absorption Intestinal Iron Absorption Ferroportin->Iron_Absorption Inhibition Macrophage_Iron_Release Macrophage Iron Release Ferroportin->Macrophage_Iron_Release Inhibition

Caption: this compound-1 regulatory pathway in response to iron overload and inflammation.

The experimental workflow for comparing this compound-1 and this compound-2 in a mouse model of iron overload would involve several key steps, from inducing the iron overload to analyzing its effects on mice with different this compound genetic backgrounds.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis WT Wild-Type Mice Iron_Overload Induce Iron Overload (e.g., Carbonyl Iron Diet) WT->Iron_Overload Control_Diet Control Diet WT->Control_Diet Hepc1_TG This compound-1 Transgenic Mice Hepc1_TG->Iron_Overload Hepc1_TG->Control_Diet Hepc2_TG This compound-2 Transgenic Mice Hepc2_TG->Iron_Overload Hepc2_TG->Control_Diet Blood_Collection Blood Collection (Serum Iron, Transferrin Saturation, Hematology) Iron_Overload->Blood_Collection Control_Diet->Blood_Collection Tissue_Harvest Tissue Harvest (Liver, Spleen, Pancreas) Blood_Collection->Tissue_Harvest Iron_Quantification Tissue Iron Quantification Tissue_Harvest->Iron_Quantification Gene_Expression Gene Expression Analysis (Hepc1, Hepc2, etc.) Tissue_Harvest->Gene_Expression

Caption: Workflow for comparing this compound-1 and -2 in iron-overloaded mice.

References

Comparative Guide to Hepcidin Agonists and Antagonists in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hepcidin (B1576463) is a peptide hormone, primarily synthesized by the liver, that serves as the master regulator of systemic iron homeostasis.[1][2][3] It exerts its effect by binding to the iron export protein ferroportin, which is present on the surface of cells crucial for iron absorption and recycling, such as duodenal enterocytes and macrophages.[2][3][4][5] This binding triggers the internalization and subsequent degradation of ferroportin, effectively trapping iron within these cells and reducing the amount of iron circulating in the plasma.[2][5][6]

The dysregulation of this compound is a key factor in the pathophysiology of numerous iron-related disorders.[7][8][9] Abnormally low this compound levels lead to excessive iron absorption and systemic iron overload, characteristic of conditions like hereditary hemochromatosis and β-thalassemia.[8][9] Conversely, pathologically high this compound levels, often driven by inflammation, restrict iron availability for red blood cell production, leading to conditions like anemia of chronic disease (ACD) or anemia of inflammation (AI).[4][5][10][11] Consequently, the pharmacological modulation of the this compound-ferroportin axis presents a promising therapeutic strategy for a wide range of disorders.[7][9] This guide provides a comparative analysis of this compound agonists and antagonists, summarizing their mechanisms, supporting experimental data, and relevant clinical findings.

This compound Signaling and Points of Intervention

The expression of this compound is primarily regulated at the transcriptional level by two main signaling pathways: the Bone Morphogenetic Protein (BMP)/SMAD pathway, which responds to iron levels, and the IL-6/STAT3 pathway, which is activated by inflammation.[2][5][12][13] Therapeutic agents are designed to either mimic or enhance this compound's natural function (agonists) or to block its production or action (antagonists), targeting various components of these pathways.

Hepcidin_Signaling_Pathway cluster_EC Extracellular cluster_Membrane Cell Membrane (Hepatocyte) cluster_IC Intracellular cluster_Nucleus Nucleus Iron Iron (Holo-Tf) BMP6 BMP6 Iron->BMP6 induces BMPR BMP Receptor BMP6->BMPR IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R SMAD SMAD1/5/8 BMPR->SMAD phosphorylates HJV HJV (co-receptor) HJV->BMPR co-receptor STAT3 STAT3 IL6R->STAT3 activates JAK, phosphorylates TMPRSS6 TMPRSS6 (Negative Regulator) TMPRSS6->HJV cleaves and inactivates pSMAD p-SMAD1/5/8 SMAD_complex p-SMAD/SMAD4 Complex pSMAD->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex pSTAT3 p-STAT3 HAMP_gene HAMP Gene (this compound) pSTAT3->HAMP_gene binds promoter SMAD_complex->HAMP_gene binds promoter Agonists Agonists (e.g., Rusfertide, VIT-2763) Agonists->FPN_target Antagonists_BMP Antagonists (e.g., Anti-BMP6 Ab, sol-HJV.Fc) Antagonists_BMP->BMPR Antagonists_STAT3 Antagonists (e.g., Anti-IL6 Ab) Antagonists_STAT3->IL6R Antagonists_TMPRSS6 TMPRSS6 Inhibitors (e.g., DIS-3405) Antagonists_TMPRSS6->TMPRSS6 Inhibit (leads to more HJV, more this compound) Experimental_Workflow cluster_Discovery Discovery & In Vitro Screening cluster_Preclinical Preclinical In Vivo Models cluster_Clinical Clinical Trials a Compound Library Screening b Binding Assay (e.g., Fluorescence Polarization) Determine IC50 a->b c Cell-Based Functional Assay (e.g., Ferroportin Internalization) Determine EC50 b->c d Rodent Pharmacokinetics (PK/PD studies) c->d e Disease Model Testing (e.g., Rat ACI Model or Mouse Thalassemia Model) d->e f Toxicity Studies e->f g Phase 1 (Healthy Volunteers) Safety & Dosing f->g h Phase 2 (Patients) Proof-of-Concept & Efficacy g->h i Phase 3 (Large Patient Cohort) Pivotal Efficacy & Safety h->i Logical_Classification cluster_Root This compound Pathway Modulators cluster_Agonists cluster_Antagonists Agonists This compound Agonists (Increase this compound effect) Mimetics Direct Mimetics / Inhibitors (Act on Ferroportin) Agonists->Mimetics Inducers Indirect Agonists (Increase this compound Production) Agonists->Inducers Antagonists This compound Antagonists (Decrease this compound effect) Neutralizers Direct Neutralizers (Bind this compound) Antagonists->Neutralizers Inhibitors Production Inhibitors (Block Signaling) Antagonists->Inhibitors ex_Mimetics e.g., Rusfertide, VIT-2763 Mimetics->ex_Mimetics ex_Inducers e.g., DIS-3405 (anti-TMPRSS6) Inducers->ex_Inducers ex_Neutralizers e.g., Anti-Hepcidin Ab, Spiegelmers Neutralizers->ex_Neutralizers ex_Inhibitors e.g., Anti-BMP6 Ab, Anti-IL6 Ab, Heparins Inhibitors->ex_Inhibitors

References

A Head-to-Head Comparison of Hepcidin Therapeutics in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of hepcidin (B1576463) as the master regulator of iron homeostasis has paved the way for a new class of therapeutics targeting a range of iron-related disorders.[1][2][3] From the iron-restricted anemias, such as anemia of inflammation (AI), to iron overload conditions like hereditary hemochromatosis and β-thalassemia, modulating this compound activity presents a promising therapeutic strategy.[2][4][5][6] Preclinical studies in various animal models have provided the foundational proof-of-concept for these approaches, demonstrating that restoring this compound to appropriate levels can ameliorate disease phenotypes.[2][4]

This guide provides a comparative overview of the primary classes of this compound therapeutics—agonists and antagonists—and summarizes key performance data from head-to-head and parallel preclinical studies. We will delve into the experimental data, outline the methodologies used, and visualize the complex signaling pathways and therapeutic strategies involved.

The this compound Signaling Pathway: A Complex Regulatory Network

This compound expression is primarily controlled at the transcriptional level in hepatocytes through two major signaling pathways: the Bone Morphogenetic Protein (BMP)/SMAD pathway and the JAK/STAT3 pathway.[7][8] The BMP/SMAD pathway is the core axis for sensing body iron levels, while the JAK/STAT3 pathway is activated in response to inflammatory stimuli, such as Interleukin-6 (IL-6).[7][8] These pathways converge to regulate the transcription of the this compound gene (HAMP), making them key targets for therapeutic intervention.

hepcidin_signaling cluster_stimuli Regulatory Stimuli cluster_receptor Hepatocyte Membrane cluster_pathway Intracellular Signaling cluster_target Cellular Action High Iron High Iron BMPR BMP Receptor Complex (HJV, TFR2) High Iron->BMPR activates Inflammation (IL-6) Inflammation (IL-6) IL6R IL-6 Receptor Inflammation (IL-6)->IL6R activates Erythropoietic Drive (ERFE) Erythropoietic Drive (ERFE) Erythropoietic Drive (ERFE)->BMPR inhibits SMAD SMAD 1/5/8 -> SMAD4 BMPR->SMAD JAK_STAT JAK2 -> STAT3 IL6R->JAK_STAT HAMP This compound Gene (HAMP) Transcription in Nucleus SMAD->HAMP promotes JAK_STAT->HAMP promotes FPN Ferroportin (FPN) on Macrophage/Enterocyte Degradation FPN Internalization & Degradation FPN->Degradation Iron_Efflux_Blocked Blocked Iron Efflux Degradation->Iron_Efflux_Blocked This compound This compound Peptide HAMP->this compound produces This compound->FPN binds to

Caption: this compound regulatory and signaling pathway.

Classification of this compound Therapeutics

This compound-modulating drugs can be broadly categorized into two main groups: agonists, which mimic or increase this compound levels, and antagonists, which inhibit its function or production. Antagonists are further subdivided based on their mechanism of action.

therapeutic_classification cluster_agonists This compound Agonists (For Iron Overload) cluster_antagonists This compound Antagonists (For Anemia of Inflammation) cluster_neutralizers_sub cluster_inhibitors_sub Therapeutics This compound Therapeutics Agonists Increase this compound Action Therapeutics->Agonists Antagonists Decrease this compound Action Therapeutics->Antagonists Mimetics This compound Mimetics (e.g., Rusfertide) Agonists->Mimetics Inducers Expression Inducers (e.g., BMP6 Agonists) Agonists->Inducers Neutralizers Direct Neutralizers Antagonists->Neutralizers Inhibitors Expression Inhibitors Antagonists->Inhibitors Antibodies Antibodies (e.g., H5F9-AM8) Neutralizers->Antibodies Spiegelmers Spiegelmers (e.g., NOX-H94) Neutralizers->Spiegelmers Anticalins Anticalins (e.g., PRS-080) Neutralizers->Anticalins BMP_Inhibitors BMP Pathway Inhibitors (e.g., LDN-193189) Inhibitors->BMP_Inhibitors HJV_Fc HJV-Fc Fusion Protein Inhibitors->HJV_Fc

Caption: Classification of this compound therapeutics.

This compound Agonists: Restricting Iron Availability

This compound agonists are designed for conditions of pathological this compound deficiency, such as β-thalassemia and polycythemia vera (PV), where excess iron availability contributes to ineffective erythropoiesis and/or excessive red blood cell production.[9][10] By mimicking this compound or stimulating its production, these agents aim to reduce iron absorption and limit iron release from stores.[11]

Preclinical Data Summary: this compound Agonists
Therapeutic AgentPreclinical ModelKey FindingsReference
This compound Mimetic (Rusfertide analog) JAK2V617F Mouse Model of Polycythemia VeraNormalized hematocrit, reduced splenomegaly, and redistributed iron to storage sites (increased spleen iron content and serum ferritin).[10]
Exogenous BMP6 Hfe-/- Mouse Model of HemochromatosisIncreased hepatic this compound expression, leading to a decrease in serum iron levels due to iron retention in the spleen and duodenum.[2][5]
Transgenic this compound Overexpression Hbbth3/+ Mouse Model of β-thalassemiaCorrected iron overload, improved erythropoiesis, increased red blood cell lifespan, reversed splenomegaly, and increased total hemoglobin levels.[4][9]

This compound Antagonists: Mobilizing Sequestered Iron

In contrast, this compound antagonists are developed for iron-restricted anemias, particularly anemia of inflammation (AI), where chronic inflammation leads to elevated this compound levels.[2] This sequesters iron in macrophages, making it unavailable for erythropoiesis, even when total body iron stores are adequate.[2] By neutralizing this compound or inhibiting its production, these therapeutics restore iron efflux into the circulation, thereby promoting red blood cell production.[12]

Preclinical Data Summary: this compound Antagonists in a Rat Model of Anemia of Inflammation

A widely used preclinical model is the induction of anemia of inflammation in rats using peptidoglycan-polysaccharide (PG-APS).[12][13] The data below compares the effects of different this compound antagonists in this model.

Therapeutic AgentClassDose & RegimenChange in Hemoglobin (g/dL)Change in Serum IronReference
LDN-193189 BMP Pathway Inhibitor3 mg/kg, daily for 4 weeks~+2.0 vs. vehicle-treated ACI ratsSignificantly increased [14]
HJV.Fc Protein BMP Antagonist20 mg/kg, twice weekly for 4 weeks~+2.5 vs. vehicle-treated ACI ratsSignificantly increased [12][14]
Anti-Hepcidin Ab + ESA Neutralizing AntibodySingle injection (Ab) + ESA~+3.0 vs. control antibody (in a mouse model)Increased [15]
LDN-193189 + ESA BMP Pathway InhibitorLDN (3 mg/kg) + Darbepoetin alfa (10 µg/kg)Significantly improved vs. monotherapy; faster hematologic responseIncreased [13]

Note: Data is synthesized from different studies and direct head-to-head comparisons may have subtle variations in experimental conditions. ESA refers to Erythropoiesis-Stimulating Agent.

These studies consistently show that inhibiting the this compound pathway, either by blocking its production via BMP signaling or by neutralizing the peptide directly, effectively mobilizes iron and improves anemia in preclinical models of chronic inflammation.[12][13][14] Furthermore, combination therapy with ESAs appears to be more effective than monotherapy.[13][15]

Experimental Protocols & Methodologies

A typical preclinical study evaluating a this compound therapeutic involves inducing a disease state in an animal model, administering the therapeutic, and then analyzing its effects on iron homeostasis and erythropoiesis.

experimental_workflow cluster_setup Phase 1: Model & Treatment cluster_sampling Phase 2: Sample Collection cluster_analysis Phase 3: Endpoint Analysis Model 1. Disease Model Induction (e.g., PG-APS injection in rats for ACI) Treatment 2. Therapeutic Administration (e.g., IV, SC, IP) - Test Article - Vehicle Control Model->Treatment Sampling 3. Serial & Terminal Sampling Treatment->Sampling Blood Whole Blood / Serum / Plasma Sampling->Blood Tissues Liver / Spleen / Bone Marrow Sampling->Tissues Hemo 4a. Hematology - Hemoglobin (CBC) - Reticulocytes Blood->Hemo Iron 4b. Iron Parameters - Serum Iron - Transferrin Saturation - Tissue Iron Blood->Iron This compound 4c. This compound Levels - Liver Hamp mRNA (qPCR) - Serum this compound (ELISA/MS) Blood->this compound Tissues->Iron Tissues->this compound Erythro 4d. Erythropoiesis - Bone Marrow Cytology - Spleen Histology Tissues->Erythro

Caption: General experimental workflow for preclinical this compound therapeutic testing.
Key Methodologies

  • Animal Models of Anemia of Inflammation (AI):

    • Protocol: AI (also referred to as Anemia of Chronic Disease or ACD) is commonly induced in Lewis rats by a single intraperitoneal injection of group A streptococcal peptidoglycan-polysaccharide (PG-APS).[12][13] This induces a chronic, systemic inflammation that leads to elevated this compound and subsequent anemia.

    • Timeline: Anemia typically develops over 3 weeks, after which therapeutic intervention is initiated for a period of several weeks.[12][14]

  • Measurement of this compound:

    • Quantitative Real-Time PCR (qPCR): Liver tissue is harvested to quantify the mRNA expression of the this compound gene (Hamp).[12][13] This measures this compound production at the transcriptional level.

    • ELISA and Mass Spectrometry (MS): Serum or plasma samples are used to measure the circulating this compound peptide. Competitive ELISA (C-ELISA) kits specific for murine this compound are commercially available.[16][17] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a highly specific and quantitative method for both human and mouse this compound.[18][19]

  • Evaluation of Iron Status:

    • Serum Iron and Transferrin Saturation: Standard colorimetric assays are used to measure serum iron and unsaturated iron-binding capacity (UIBC) to calculate transferrin saturation.

    • Tissue Iron: Non-heme iron concentrations in the liver and spleen are measured using methods like the bathophenanthroline (B157979) chromogen assay after acid digestion of the tissue.

  • Assessment of Erythropoiesis:

    • Complete Blood Count (CBC): Automated hematology analyzers are used to measure hemoglobin, hematocrit, red blood cell counts, and indices like Mean Corpuscular Volume (MCV) and Mean Corpuscular Hemoglobin (MCH).[13]

    • Reticulocyte Count: The number of immature red blood cells is counted to assess the rate of erythropoiesis.

    • Bone Marrow Analysis: Bone marrow can be flushed from femurs and tibias for cytological analysis to determine the number and maturation stage of erythroid precursor cells.[13]

    • Splenomegaly: Spleen weight is often measured as an indicator of extramedullary hematopoiesis, particularly in models of β-thalassemia.[9]

Conclusion

Preclinical models have been instrumental in validating the therapeutic potential of modulating the this compound-ferroportin axis. For iron-restricted anemias, this compound antagonists, including small molecule inhibitors of the BMP pathway and direct neutralizing agents, have consistently demonstrated the ability to mobilize iron and improve hemoglobin levels. For iron overload disorders like β-thalassemia and polycythemia vera, this compound agonists and mimetics show promise in controlling iron absorption and utilization, thereby improving ineffective erythropoiesis and controlling erythrocytosis. The data generated from these animal studies provide a strong rationale for the ongoing clinical development of a new generation of drugs for managing a wide spectrum of iron-related diseases.[2][3][4]

References

Hepcidin in Anemia: A Comparative Analysis of Iron Deficiency, Chronic Disease, and Thalassemia

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of hepcidin (B1576463) levels across different anemic conditions reveals distinct pathophysiological mechanisms, offering crucial insights for diagnostic and therapeutic strategies. This guide provides a comparative analysis of this compound concentrations in Iron Deficiency Anemia (IDA), Anemia of Chronic Disease (ACD), and β-thalassemia, supported by experimental data and detailed methodologies.

This compound, the master regulator of systemic iron homeostasis, plays a pivotal role in the development and characteristics of various anemic disorders.[1] Its expression is tightly controlled by iron stores, inflammation, and erythropoietic drive.[2][3] Dysregulation of this compound is a key factor in the pathophysiology of several types of anemia, leading to either iron-restricted erythropoiesis or iron overload.[2][4] This guide compares this compound levels in three distinct types of anemia: Iron Deficiency Anemia (IDA), Anemia of Chronic Disease (ACD), and β-thalassemia, providing researchers, scientists, and drug development professionals with a comprehensive overview for targeted research and therapeutic development.

Comparative this compound Levels in Different Anemias

The concentration of circulating this compound varies significantly across different types of anemia, reflecting the underlying pathology of each condition.

Anemia TypeTypical this compound LevelsKey Regulatory InfluencePathophysiological Consequence
Iron Deficiency Anemia (IDA) Very Low / Undetectable[5]Iron Deficiency[2]Increased iron absorption and mobilization from stores to counteract iron deficiency.[6]
Anemia of Chronic Disease (ACD) Normal to High[5][7][8]Inflammation (via IL-6 and JAK/STAT pathway)[9][10]Iron sequestration in macrophages and hepatocytes, leading to iron-restricted erythropoiesis despite adequate body iron stores.[6]
β-thalassemia Inappropriately Low (relative to iron overload)[11][12][13]Expanded and Ineffective Erythropoiesis[2][12]Increased intestinal iron absorption leading to systemic iron overload.[2][11]

In a study comparing different anemia types, serum this compound levels were found to be highest in ACD, followed by ACD with concomitant iron deficiency, then healthy controls, and lowest in pure IDA.[7] Another study observed significantly lower plasma this compound levels in participants with iron-deficiency anemia compared to those without anemia, while participants with anemia of inflammation and anemia of kidney disease had higher this compound levels.[14] In β-thalassemia, despite significant iron overload which would typically stimulate this compound production, the levels are paradoxically low due to the suppressive effect of the massively expanded but ineffective erythropoiesis.[12][13] This suppression is mediated by factors such as erythroferrone (ERFE).[11]

Experimental Protocols for this compound Quantification

Accurate measurement of this compound is crucial for research and clinical diagnostics. The two primary methods for quantifying serum this compound are competitive enzyme-linked immunosorbent assay (c-ELISA) and mass spectrometry (MS)-based assays.[15][16][17]

Competitive ELISA (c-ELISA)

This immunoassay is a cost-effective and high-throughput method suitable for large-scale quantification of serum this compound.[15]

Methodology:

  • Coating: Microplate wells are coated with a synthetic this compound peptide.

  • Competition: Patient serum or plasma samples, along with a known amount of biotinylated this compound, are added to the wells. The this compound in the sample competes with the biotinylated this compound for binding to the coated peptide.

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

  • Washing: The wells are washed to remove unbound components.

  • Detection: Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the captured biotinylated this compound.

  • Substrate Addition: A chromogenic substrate for HRP is added, and the color development is inversely proportional to the amount of this compound in the sample.

  • Measurement: The absorbance is read using a microplate reader, and the this compound concentration is determined by comparison to a standard curve.

Mass Spectrometry (MS)-Based Assays

MS-based methods, such as weak cation exchange time-of-flight mass spectrometry (WCX-TOF-MS), offer high specificity and can distinguish between different this compound isoforms (e.g., This compound-25 (B1576460), -22, and -20).[15]

Methodology:

  • Sample Preparation: Serum samples are typically subjected to a purification and concentration step, often involving weak cation exchange chromatography.

  • Internal Standard: A stable isotope-labeled synthetic this compound is added to the sample as an internal standard for accurate quantification.

  • Mass Spectrometry Analysis: The prepared sample is introduced into the mass spectrometer. The this compound molecules are ionized, and their mass-to-charge ratio is measured.

  • Quantification: The abundance of the native this compound is determined by comparing its signal intensity to that of the internal standard. This method allows for the specific measurement of the bioactive this compound-25 isoform.[15]

Signaling Pathways Regulating this compound Expression

This compound synthesis in the liver is primarily regulated by two major signaling pathways: the BMP/SMAD pathway, which responds to iron levels, and the JAK/STAT pathway, which is activated by inflammatory cytokines.[9][10][18]

Hepcidin_Regulation cluster_BMP BMP/SMAD Pathway (Iron Sensing) cluster_JAK JAK/STAT Pathway (Inflammation) cluster_Erythro Erythropoietic Drive BMP6 BMP6 BMPR BMP Receptor Complex (HJV, HFE, TfR2) BMP6->BMPR Iron Stores ↑ pSMAD pSMAD1/5/8 BMPR->pSMAD Phosphorylation SMAD4 SMAD4 pSMAD->SMAD4 Complex Formation Hepcidin_BMP This compound Gene (HAMP) SMAD4->Hepcidin_BMP Nuclear Translocation Hepcidin_Expression This compound Expression Hepcidin_BMP->Hepcidin_Expression IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R Inflammation JAK JAK IL6R->JAK Activation pSTAT3 pSTAT3 JAK->pSTAT3 Phosphorylation Hepcidin_JAK This compound Gene (HAMP) pSTAT3->Hepcidin_JAK Dimerization & Nuclear Translocation Hepcidin_JAK->Hepcidin_Expression Erythropoiesis Expanded Erythropoiesis ERFE Erythroferrone (ERFE) Erythropoiesis->ERFE ERFE->Hepcidin_Expression Inhibition

Caption: Regulation of this compound expression by the BMP/SMAD and JAK/STAT pathways.

Experimental Workflow for Comparative Analysis

A typical workflow for a comparative study of this compound levels in different types of anemia involves several key steps, from sample collection to data analysis.

Experimental_Workflow cluster_collection Sample Collection & Processing cluster_analysis This compound & Biomarker Analysis cluster_data Data Analysis & Interpretation Patient_Recruitment Patient Recruitment (IDA, ACD, Thalassemia, Healthy Controls) Blood_Collection Whole Blood Collection Patient_Recruitment->Blood_Collection Serum_Separation Serum Separation and Aliquoting Blood_Collection->Serum_Separation Storage Storage at -80°C Serum_Separation->Storage Hepcidin_Quantification This compound Quantification (c-ELISA or MS) Storage->Hepcidin_Quantification Iron_Panel Iron Panel Analysis (Ferritin, Iron, TIBC) Storage->Iron_Panel Inflammatory_Markers Inflammatory Marker Analysis (e.g., IL-6, CRP) Storage->Inflammatory_Markers Data_Compilation Data Compilation Hepcidin_Quantification->Data_Compilation Iron_Panel->Data_Compilation Inflammatory_Markers->Data_Compilation Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Compilation->Statistical_Analysis Correlation_Analysis Correlation Analysis (this compound vs. other markers) Statistical_Analysis->Correlation_Analysis Conclusion Conclusion & Interpretation Correlation_Analysis->Conclusion

Caption: General experimental workflow for a comparative this compound study.

References

The Gatekeepers of Iron: A Comparative Guide to HFE and TFR2 in Hepcidin Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of HFE and Transferrin Receptor 2 (TFR2) in orchestrating iron homeostasis is paramount. Both proteins are critical upstream regulators of hepcidin (B1576463), the master hormonal controller of systemic iron levels. Dysregulation of either HFE or TFR2 leads to hereditary hemochromatosis, a disorder of iron overload. This guide provides a comprehensive comparison of their functions, supported by experimental data, detailed methodologies, and illustrative signaling pathways.

At a Glance: HFE vs. TFR2 in this compound Regulation

FeatureHFE (Hemochromatosis Protein)TFR2 (Transferrin Receptor 2)
Primary Function Modulates this compound expression in response to iron status, acts as a sensor of transferrin saturation.Essential for iron-sensing and this compound expression, appears to have a more dominant role than HFE.
Interaction with Transferrin (Tf) Competes with transferrin for binding to Transferrin Receptor 1 (TFR1).Binds transferrin with lower affinity than TFR1. This interaction is thought to be a key iron-sensing step.
Role in Signaling Complex Forms a complex with TFR2 and likely hemojuvelin (HJV) to activate the BMP/SMAD signaling pathway.[1]A core component of the iron-sensing complex, interacting with HFE and HJV to regulate this compound.[1]
Impact of Mutation Leads to HFE-associated hereditary hemochromatosis (Type 1), typically with a less severe iron overload phenotype.Results in TFR2-associated hereditary hemochromatosis (Type 3), often with a more severe phenotype and earlier onset of iron overload.[2]
This compound Levels in Deficiency Inappropriately low this compound levels relative to iron stores.Markedly decreased or absent this compound response to iron challenge.[1][3]

Quantitative Comparison of HFE and TFR2 Deficiencies

The following tables summarize key quantitative data from studies on mouse models and human patients with mutations in HFE and TFR2, highlighting the differential impact on iron metabolism and this compound regulation.

Table 1: Iron Parameters and this compound Expression in Mouse Models
Mouse ModelSerum Transferrin Saturation (%)Hepatic Iron Concentration (µg/g)Hepatic this compound mRNA Expression (relative to WT)
Wild-Type (WT)~30-50~100-3001.0
Hfe -/-Increased (~70-90)Increased (~1000-2000)Reduced
Tfr2 -/-Markedly Increased (~80-100)Markedly Increased (~2000-4000)Severely Reduced
Hfe -/- / Tfr2 -/- (Double Knockout)Profoundly Increased (~90-100)Profoundly Increased (~4000-6000)Further Reduced compared to single knockouts

Data compiled from multiple sources, including[4]. Actual values can vary based on genetic background, age, and diet.

Table 2: this compound Response to Oral Iron Challenge in Human Patients
Patient GroupBaseline Serum this compound (nM)Peak Serum this compound post-iron challenge (nM)Fold Change in this compound
Healthy Controls~5-15~15-30~2-3 fold increase
HFE Hemochromatosis (C282Y/C282Y)~1-5~2-8Blunted response (~1.5-2 fold increase)
TFR2 Hemochromatosis~0.5-2No significant increaseAbsent response

Data are illustrative and based on findings from studies such as Girelli et al.[1]

Signaling Pathways in this compound Regulation

The regulation of this compound by HFE and TFR2 is a complex process involving protein-protein interactions at the hepatocyte cell surface, leading to the activation of the BMP/SMAD signaling cascade.

Hepcidin_Regulation_Pathway cluster_extracellular Extracellular Space cluster_membrane Hepatocyte Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus Tf_Fe2 Diferric Transferrin (Tf-Fe2) TFR1 TFR1 Tf_Fe2->TFR1 Binds HFE HFE Tf_Fe2->HFE Displaces from TFR1 (High Iron) TFR2 TFR2 Tf_Fe2->TFR2 Binds TFR1->HFE Sequesters (Low Iron) HFE->TFR2 Forms Complex HJV HJV TFR2->HJV Forms Complex BMPR BMP Receptor HJV->BMPR Activates SMADs SMAD1/5/8 BMPR->SMADs Phosphorylates pSMADs p-SMAD1/5/8 SMAD4 SMAD4 pSMADs->SMAD4 Binds SMAD_complex p-SMAD/SMAD4 Complex HAMP_gene HAMP Gene SMAD_complex->HAMP_gene Induces Transcription Hepcidin_mRNA This compound mRNA HAMP_gene->Hepcidin_mRNA Transcription

Caption: The HFE/TFR2 signaling pathway for this compound regulation.

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of experimental findings. Below are summaries of key protocols used to investigate the roles of HFE and TFR2.

Co-immunoprecipitation (Co-IP) for HFE-TFR2 Interaction

This technique is used to determine if HFE and TFR2 physically interact within a protein complex.

CoIP_Workflow start Start: Hepatocytes expressing tagged HFE and TFR2 lysis Cell Lysis (Non-denaturing buffer) start->lysis preclear Pre-clearing with control beads lysis->preclear ip Immunoprecipitation: Incubate with anti-tag antibody (e.g., anti-FLAG for HFE) preclear->ip capture Capture antibody-protein complexes with Protein A/G beads ip->capture wash Wash beads to remove non-specific binding capture->wash elution Elute bound proteins wash->elution analysis Analyze eluate by Western Blotting using anti-TFR2 antibody elution->analysis end End: Detection of TFR2 indicates interaction with HFE analysis->end

Caption: A generalized workflow for Co-immunoprecipitation.

Protocol Summary:

  • Cell Culture and Lysis: Hepatocytes (e.g., HuH7 or HepG2 cells) are transfected to express tagged versions of HFE (e.g., FLAG-tagged) and TFR2 (e.g., Myc-tagged). Cells are then lysed in a non-denaturing buffer to maintain protein interactions.

  • Immunoprecipitation: The cell lysate is incubated with an antibody specific to the tag on the "bait" protein (e.g., anti-FLAG antibody to pull down HFE).

  • Complex Capture: Protein A/G beads are added to bind the antibody-HFE complex, effectively isolating it from the rest of the cellular proteins.

  • Washing and Elution: The beads are washed multiple times to remove non-specifically bound proteins. The bound protein complexes are then eluted from the beads.

  • Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody against the "prey" protein (e.g., anti-Myc antibody to detect TFR2). The presence of TFR2 in the eluate indicates a physical interaction with HFE.

Real-Time Quantitative PCR (RT-qPCR) for this compound mRNA Expression

RT-qPCR is used to measure the levels of this compound (HAMP) mRNA in liver tissue or cultured hepatocytes, providing a quantitative measure of gene expression.

Protocol Summary:

  • RNA Extraction: Total RNA is isolated from liver tissue or cells using a suitable method (e.g., TRIzol reagent). The quality and quantity of the RNA are assessed.

  • Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • qPCR: The cDNA is then used as a template for qPCR with primers specific for the this compound (HAMP) gene and a reference gene (e.g., GAPDH, ACTB) for normalization. The reaction includes a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe that allows for the real-time monitoring of DNA amplification.

  • Data Analysis: The cycle threshold (Ct) values are used to determine the relative expression of this compound mRNA. The expression level is normalized to the reference gene to account for variations in RNA input and reverse transcription efficiency. The fold change in expression between different conditions (e.g., wild-type vs. knockout mice) is then calculated.

Western Blotting for Phosphorylated SMAD1/5/8

This method is used to detect the phosphorylation of SMAD1/5/8, a key downstream event in the BMP signaling pathway that is activated by the HFE/TFR2 complex and leads to this compound transcription.

Protocol Summary:

  • Protein Extraction: Liver tissue or cells are lysed in a buffer containing phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: The total protein concentration of the lysates is determined to ensure equal loading of samples.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody that specifically recognizes the phosphorylated form of SMAD1/5/8. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

  • Detection: A chemiluminescent substrate is added, which reacts with the HRP enzyme to produce light. The signal is captured on X-ray film or with a digital imager. The intensity of the bands corresponding to phosphorylated SMAD1/5/8 provides a measure of the activation of the signaling pathway. The membrane is often stripped and re-probed with an antibody against total SMAD1/5/8 to confirm equal protein loading.

Concluding Remarks

The validation of HFE and TFR2's roles in this compound regulation has been a significant advancement in our understanding of iron metabolism. While both are indispensable for proper iron sensing, the evidence points towards TFR2 having a more pronounced and non-redundant function. The more severe iron overload and blunted this compound response observed in TFR2-deficient models and patients underscore its critical role. The formation of a multi-protein complex involving HFE, TFR2, and HJV appears to be the central mechanism by which the liver senses iron levels and appropriately modulates this compound production. For drug development professionals, targeting components of this signaling cascade holds promise for the treatment of both iron overload and iron-deficiency disorders. Further research into the precise stoichiometry and dynamic regulation of this complex will undoubtedly unveil new therapeutic avenues.

References

A Comparative Guide to Hepcidin and Other Key Iron Regulatory Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Iron homeostasis is a critical physiological process, balancing iron acquisition, utilization, and storage while preventing the toxicity of iron excess. This regulation is orchestrated by a sophisticated network of proteins. The master regulator of systemic iron balance is hepcidin (B1576463), a peptide hormone synthesized by the liver.[1][2][3][4] this compound's function is intrinsically linked to other key proteins that mediate iron transport, storage, and cellular regulation. This guide provides an objective comparison of this compound with other central iron regulatory proteins, supported by quantitative experimental data, detailed methodologies, and pathway visualizations for researchers, scientists, and drug development professionals.

Comparative Overview of Key Iron Regulatory Proteins

The regulation of iron is managed at two primary levels: systemic (hormonal) and cellular. This compound is the principal actor at the systemic level, while the Iron Regulatory Protein (IRP)/Iron Responsive Element (IRE) system governs at the cellular level.[4][5][6] The table below summarizes the key players in this network.

Protein Primary Function Location Mechanism of Action Regulated By
This compound Systemic Iron Regulator (Negative) Liver (synthesis), Plasma (action)Binds to ferroportin, inducing its internalization and degradation, thereby blocking iron export into plasma.[3][7][8][9][10]Upregulated by: High iron stores, Inflammation (IL-6).[1][11] Downregulated by: Erythropoietic demand, Hypoxia.[3][12]
Ferroportin (FPN) Iron Exporter Cell membrane of enterocytes, macrophages, hepatocytes.[7][8][10]The sole known cellular iron exporter, transporting iron from the cell interior into the bloodstream.[3][7]Post-translationally by this compound (induces degradation).[7][13] Transcriptionally by cellular iron needs.
Ferritin Intracellular Iron Storage Cytosol of all cells, especially hepatocytes.A multi-subunit protein that sequesters and stores iron in a non-toxic, bioavailable form.[5]Post-transcriptionally by the IRP/IRE system (translation is repressed in low iron).[5][14]
Transferrin (Tf) Plasma Iron Transport PlasmaBinds ferric iron (Fe³⁺) in the blood and transports it to cells throughout the body.[6]Its saturation level signals iron status to the liver, influencing this compound production.[12][15]
Transferrin Receptor 1 (TfR1) Cellular Iron Uptake Cell membrane of most cellsBinds to iron-loaded transferrin, mediating its endocytosis and the subsequent release of iron into the cell.[5]Post-transcriptionally by the IRP/IRE system (mRNA is stabilized in low iron).[5][14]
IRP1 / IRP2 Cellular Iron Sensors CytosolBind to Iron Responsive Elements (IREs) on mRNA to control the translation (ferritin) or stability (TfR1) of key iron metabolism proteins.[5][13][14][16]Cellular iron levels. In high iron, IRP1 becomes an aconitase and IRP2 is degraded.[5][14][17]

Quantitative Data Comparison

Table 1: Serum Levels in Normal, Iron Deficient, and Iron Overload States

The concentrations of these proteins and related markers in circulation are powerful diagnostic indicators of iron status.

Parameter Iron Deficiency Anemia (IDA) Normal / Control Iron Overload (e.g., Hemochromatosis) Anemia of Chronic Disease (ACD)
Serum this compound (ng/mL) Very Low (~2.0)[18]~16.7[18]Inappropriately Low (due to genetic defects)[4][19]High (driven by inflammation)[11]
Serum Ferritin (ng/mL) Very Low (~7.0)[18]12 - 300[19]Very High (>300, often >1000)[6][19]Normal to High (as an acute phase reactant)[15]
Transferrin Saturation (%) Low (<20%)[15]20 - 45%High (>45-60%)[15][19]Low (<20%)[15]

Data compiled from studies on pediatric and adult populations and may vary based on the specific assay and cohort.[15][18][19]

Table 2: Binding Affinity and Functional Potency Data

The interaction between this compound and its receptor, ferroportin, is a key therapeutic target. The following data compares this compound's binding affinity to that of a synthetic small molecule inhibitor.

Parameter This compound Assay System Reference
IC₅₀ (Competitive Binding) 13 ± 4 nMTMR-hepcidin displacement in J774 cells[20]
EC₅₀ (Cellular Iron Efflux) 123 ± 46 nMInhibition of iron efflux in T47D cells[20]
Apparent Kd (with 10 µM FeCl₂) 2.5 nMLabeled this compound to nanodisc-reconstituted ferroportin[20]
Apparent Kd (without FeCl₂) 210 nMLabeled this compound to nanodisc-reconstituted ferroportin[20]

IC₅₀ (half-maximal inhibitory concentration) indicates the concentration required to displace 50% of a labeled ligand. EC₅₀ (half-maximal effective concentration) indicates the concentration required to elicit 50% of the maximal response. Kd (dissociation constant) reflects binding affinity, where a lower value signifies a stronger interaction.

Signaling Pathways and Experimental Workflows

Systemic Iron Regulation by this compound

High iron levels (sensed via transferrin saturation and bone morphogenetic protein 6, BMP6) and inflammation (via Interleukin-6, IL-6) stimulate this compound synthesis in the liver.[1][11][12] this compound then enters the circulation and binds to ferroportin on the surface of iron-exporting cells, such as duodenal enterocytes and macrophages.[3][10] This binding triggers the phosphorylation, internalization, ubiquitination, and eventual degradation of ferroportin, effectively trapping iron within these cells and lowering plasma iron levels.[7][8][9]

G cluster_liver Hepatocyte (Liver) cluster_signals cluster_target Target Cells HFE_TFR2 HFE/TFR2 Complex SMAD SMAD Signaling HFE_TFR2->SMAD senses high Tf-Fe BMPR BMP Receptor BMPR->SMAD BMP6 Hepcidin_Gene HAMP Gene (this compound) SMAD->Hepcidin_Gene STAT3 STAT3 Signaling STAT3->Hepcidin_Gene IL-6 Hepcidin_Peptide This compound Peptide Hepcidin_Gene->Hepcidin_Peptide Transcription & Translation High_Iron High Plasma Iron (High Transferrin Saturation) High_Iron->HFE_TFR2 High_Iron->BMPR Inflammation Inflammation (IL-6) Inflammation->STAT3 Enterocyte Duodenal Enterocyte FPN1 Ferroportin (FPN) Macrophage Macrophage FPN2 Ferroportin (FPN) Plasma_Iron Plasma Iron (Bound to Transferrin) FPN1->Plasma_Iron Iron Export FPN2->Plasma_Iron Iron Export Hepcidin_Peptide->FPN1 Binds & Induces Degradation Hepcidin_Peptide->FPN2 Binds & Induces Degradation Iron_Absorption Dietary Iron Absorption Iron_Absorption->Enterocyte Iron_Recycling Recycled Iron (from RBCs) Iron_Recycling->Macrophage

Fig 1. This compound-mediated systemic iron regulation.
Cellular Iron Regulation by the IRP/IRE System

In contrast to systemic regulation, cellular iron homeostasis is managed post-transcriptionally by Iron Regulatory Proteins (IRP1 and IRP2).[5][13] These proteins sense cytosolic iron levels and bind to specific mRNA stem-loop structures called Iron Responsive Elements (IREs).[13][14]

  • In Low Iron: IRPs bind to IREs. Binding to the 5' UTR of ferritin mRNA blocks its translation, preventing iron storage.[14][17] Binding to the 3' UTR of transferrin receptor (TfR1) mRNA stabilizes the transcript, increasing the synthesis of receptors to enhance iron uptake.[14][17]

  • In High Iron: IRP1 assembles an iron-sulfur cluster and functions as an aconitase, losing its RNA-binding ability. IRP2 is targeted for proteasomal degradation.[5][14] This allows ferritin translation to proceed (for iron storage) and causes TfR1 mRNA to be degraded (reducing iron uptake).

G cluster_low Low Intracellular Iron cluster_high High Intracellular Iron IRP_active Active IRP1/IRP2 Ferritin_mRNA_low Ferritin mRNA IRP_active->Ferritin_mRNA_low Binds 5' IRE TfR1_mRNA_low TfR1 mRNA IRP_active->TfR1_mRNA_low Binds 3' IRE Translation_Blocked Translation BLOCKED Ferritin_mRNA_low->Translation_Blocked mRNA_Stabilized mRNA Stabilized -> Translation proceeds TfR1_mRNA_low->mRNA_Stabilized Result_low Result: ↑ Iron Uptake ↓ Iron Storage IRP_inactive Inactive IRPs (IRP1 -> Aconitase) (IRP2 Degraded) Ferritin_mRNA_high Ferritin mRNA TfR1_mRNA_high TfR1 mRNA Translation_Proceeds Translation PROCEEDS Ferritin_mRNA_high->Translation_Proceeds mRNA_Degraded mRNA Degraded TfR1_mRNA_high->mRNA_Degraded Result_high Result: ↓ Iron Uptake ↑ Iron Storage

Fig 2. Cellular iron regulation via the IRP/IRE system.

Experimental Protocols

Quantification of Serum this compound via Competitive ELISA

This protocol provides a general workflow for measuring This compound-25 (B1576460) concentrations using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Principle: This assay is based on the competitive binding technique.[21] A fixed amount of HRP-conjugated this compound competes with the this compound present in the sample or standard for binding sites on a polyclonal anti-hepcidin antibody pre-coated onto a microplate. The signal is inversely proportional to the amount of this compound in the sample.[21]

Methodology:

  • Sample Preparation:

    • Collect serum using a serum separator tube and allow it to clot for 2 hours at room temperature or overnight at 4°C.[22][23]

    • Centrifuge at 1,000 x g for 20 minutes.

    • Collect the supernatant (serum) and use immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[22][23]

  • Assay Procedure:

    • Prepare standards with known this compound concentrations and sample dilutions as per the kit manufacturer's instructions.[22]

    • Add 50 µL of standard or sample to each well of the pre-coated 96-well plate.

    • Immediately add 50 µL of HRP-conjugated Detection Reagent to each well. Mix gently.

    • Incubate for 1 hour at 37°C.[22]

    • Aspirate the liquid from each well and wash 3-5 times with the provided wash buffer.

    • Add 90 µL of TMB Substrate Solution to each well. Incubate for 15-20 minutes at 37°C in the dark. A blue color will develop.[21]

    • Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[21]

  • Data Analysis:

    • Read the optical density (O.D.) of each well at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the O.D. against the concentration of the standards.

    • Calculate the this compound concentration in the samples by interpolating their O.D. values from the standard curve.

Detection of Ferroportin via Western Blot

This protocol outlines the detection of the transmembrane protein ferroportin from cell lysates. A critical consideration for transmembrane proteins is the sample heating step.

Principle: Proteins from a cell lysate are separated by size using SDS-PAGE, transferred to a membrane, and detected using an antibody specific to ferroportin.[24]

Methodology:

  • Lysate Preparation:

    • Wash cells (e.g., SW480 or transfected HEK293 cells) with ice-cold PBS.

    • Lyse cells in RIPA buffer containing protease inhibitors.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation (Critical Step):

    • Mix the protein lysate with 2x SDS-PAGE sample loading buffer.

    • Crucially, for ferroportin and other transmembrane proteins, do NOT heat the samples. Heating samples to 95°C can cause aggregation and loss of resolution on the gel.[25][26][27] Samples should be kept at room temperature before loading.

    • For comparison, a cytosolic protein like ferritin requires heating for proper denaturation and entry into the gel.[25][26]

  • Gel Electrophoresis and Transfer:

    • Load 20-30 µg of unheated protein sample per lane onto a polyacrylamide gel (e.g., 4-15% gradient gel).

    • Run the gel until adequate separation is achieved.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody against ferroportin (e.g., Novus Biologicals, NBP1-21502) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a CCD imager or X-ray film to visualize the bands corresponding to ferroportin.[24]

Analysis of IRP Activity via RNA Electrophoretic Mobility Shift Assay (EMSA)

Principle: EMSA, or a band shift assay, is used to detect the RNA-binding activity of IRP1 and IRP2.[28][29] It is based on the principle that a protein-RNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free RNA probe, causing a "shift" in the band's position.

Methodology:

  • Probe Preparation:

    • Synthesize a short RNA probe containing a high-affinity Iron Responsive Element (IRE).

    • Label the probe, traditionally with a radioactive isotope like ³²P, or alternatively with a non-radioactive tag like biotin.[28]

  • Protein Extraction:

    • Prepare cytosolic extracts from cells or tissues under conditions that preserve IRP activity.

    • Quantify protein concentration.

  • Binding Reaction:

    • Incubate a small amount of cell extract (~5-10 µg) with the labeled IRE probe in a binding buffer.

    • The reaction is typically performed at room temperature for 15-30 minutes.

  • Electrophoresis:

    • Load the reaction mixtures onto a non-denaturing polyacrylamide gel.

    • Run the gel at 4°C to maintain the integrity of the protein-RNA complexes.

  • Detection:

    • For radioactive probes, dry the gel and expose it to X-ray film or a phosphorimager screen.

    • For biotinylated probes, transfer the RNA to a nylon membrane and detect using a streptavidin-HRP conjugate and chemiluminescence.[28]

    • The resulting image will show a lower band corresponding to the free probe and one or two upper, "shifted" bands corresponding to the IRP1-IRE and/or IRP2-IRE complexes. The intensity of the shifted bands is proportional to the IRE-binding activity in the sample.

References

Hepcidin's Role in Inflammation: A Comparative Analysis Across Different Pathologies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed guide for researchers, scientists, and drug development professionals objectively comparing hepcidin's performance and role across various inflammatory conditions, supported by experimental data.

This compound (B1576463), the master regulator of iron homeostasis, plays a pivotal role in the anemia of inflammation. Its expression is significantly modulated in response to inflammatory stimuli, leading to iron sequestration and contributing to the pathology of various inflammatory diseases. This guide provides a comparative analysis of this compound's function in Rheumatoid Arthritis, Inflammatory Bowel Disease (Crohn's Disease and Ulcerative Colitis), Sepsis, and COVID-19, offering insights into its potential as a biomarker and therapeutic target.

Quantitative Data Summary

The following tables summarize the serum concentrations of this compound and key inflammatory cytokines, Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), across different inflammatory conditions compared to healthy individuals. These values are compiled from multiple studies and represent a range of reported concentrations.

Table 1: Comparative Serum this compound Levels (ng/mL)

ConditionReported this compound Levels (ng/mL)Key Observations
Healthy Controls Men: 29 - 254 (Median: 112); Women: 17 - 286 (Median: 65)[1]Baseline levels show gender-specific differences.
Rheumatoid Arthritis 14.3 ± 19.7 to 1207 (median)[2][3][4]Levels can be significantly elevated, particularly in patients with active disease and anemia of chronic disease.[3]
Inflammatory Bowel Disease Generally elevated compared to controls, with reported means ranging from ~3.8 to over 100 ng/mL.[5][6][7]Levels are influenced by disease activity and iron deficiency status.[8][9]
Crohn's DiseaseMean levels reported from ~3.8 ng/mL to 123.6 ng/mL.[5][6][7]Higher levels are often associated with active inflammation.[10]
Ulcerative ColitisMean levels reported from ~4.3 ng/mL to 136 ng/mL.[5][7]Similar to Crohn's Disease, levels are linked to inflammatory state.[8]
Sepsis Highly variable, can exceed 100 ng/mL.Elevated levels are associated with the severity of sepsis.
COVID-19 Mild: <32.7; Severe: >32.7; Non-survivors (ICU): Median 146.[11][12][13]This compound levels are strongly correlated with disease severity and mortality.[11][12][13]

Table 2: Comparative Serum IL-6 Levels (pg/mL)

ConditionReported IL-6 Levels (pg/mL)Key Observations
Healthy Controls Generally < 7 - 10Low baseline levels.
Rheumatoid Arthritis Median 55 IU/ml (bioassay); can be significantly higher in active disease.[14]Correlates with disease activity and joint destruction.[15]
Inflammatory Bowel Disease Elevated in active disease, can reach up to 32,700 pg/mL in active Crohn's.[11][16][17]Levels are strongly associated with disease activity.[17]
Crohn's DiseaseActive: Median ~47 - 73.[14][16]Significantly increased in active disease.[14]
Ulcerative ColitisActive: ~10 - 26.[16]Less pronounced elevation compared to Crohn's Disease.[17]
Sepsis Can exceed 1600, with some reports of levels up to 7,500 times the normal level.[17][18]A key marker of sepsis severity and prognosis.[17][19]
COVID-19 Markedly elevated in severe cases, can be >1000-fold above normal.[20]Associated with adverse clinical outcomes and the "cytokine storm".[21][22]

Table 3: Comparative Serum TNF-α Levels (pg/mL)

ConditionReported TNF-α Levels (pg/mL)Key Observations
Healthy Controls ~5.5 - 75Baseline levels can vary.[1][23]
Rheumatoid Arthritis Mean ~23.1, can be higher in patients with concurrent inflammatory conditions.[24][25]Levels are associated with disease severity and progression.[26]
Inflammatory Bowel Disease Elevated in active disease.Plays a role in the inflammatory cascade.[25]
Crohn's DiseaseActive: ~4.62 - 29.53.[13][20]Higher levels in active disease.
Ulcerative ColitisActive: ~3.14 - 29.53.[13][20]Elevated in active disease.
Sepsis Mean ~58.4, can range from 100 to 5000 in septic shock.[1][23]Correlates with sepsis severity and mortality.[1]
COVID-19 Increased in symptomatic and hospitalized patients, with means around 16-18.7 pg/mL.[8][27]Associated with the inflammatory response to the virus.

Signaling Pathways

The regulation of this compound in inflammation is primarily driven by the IL-6/JAK/STAT3 signaling pathway. The following diagram illustrates this key pathway.

Hepcidin_Inflammatory_Pathway cluster_Hepatocyte Hepatocyte Inflammation Inflammatory Stimulus (e.g., Pathogen, Tissue Damage) Macrophage Macrophage / Immune Cell Inflammation->Macrophage Activates IL6 IL-6 Macrophage->IL6 Secretes IL6R IL-6 Receptor (IL-6R) IL6->IL6R Binds JAK Janus Kinase (JAK) IL6R->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Dimerizes Nucleus Nucleus pSTAT3->Nucleus Translocates to HAMP_Gene HAMP Gene Promoter pSTAT3->HAMP_Gene Binds to Promoter Hepcidin_mRNA This compound mRNA HAMP_Gene->Hepcidin_mRNA Transcription This compound This compound Hepcidin_mRNA->this compound Translation & Secretion Ferroportin Ferroportin (FPN) This compound->Ferroportin Binds & Induces Internalization Hepatocyte Hepatocyte Iron_Efflux Decreased Iron Efflux Ferroportin->Iron_Efflux Leads to

This compound regulation by IL-6 in inflammation.

Experimental Protocols

Accurate measurement of this compound is crucial for research and clinical applications. The two primary methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Experimental Workflow: Serum this compound Measurement

The general workflow for measuring serum this compound is outlined below.

Experimental_Workflow start Start sample_collection 1. Sample Collection (Serum) start->sample_collection sample_prep 2. Sample Preparation (e.g., Dilution, Extraction) sample_collection->sample_prep measurement 3. Measurement sample_prep->measurement elisa ELISA measurement->elisa lcms LC-MS/MS measurement->lcms data_analysis 4. Data Analysis (Standard Curve, Quantification) elisa->data_analysis lcms->data_analysis results 5. Results (this compound Concentration) data_analysis->results end End results->end

General workflow for serum this compound measurement.
Detailed Methodology: Serum this compound ELISA

This protocol is a composite of typical sandwich ELISA procedures for this compound quantification.

  • Reagent Preparation:

    • Prepare all reagents, including standards, samples, and buffers, according to the kit manufacturer's instructions.

    • Bring all reagents to room temperature before use.

    • Create a standard curve by performing serial dilutions of the this compound standard.

  • Assay Procedure:

    • Add 100 µL of standards and samples to the appropriate wells of the antibody-coated microplate.

    • Incubate for 90 minutes at 37°C.

    • Wash the plate twice with wash buffer.

    • Add 100 µL of biotin-labeled anti-hepcidin antibody working solution to each well.

    • Incubate for 60 minutes at 37°C.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of Streptavidin-HRP (SABC) working solution to each well.

    • Incubate for 30 minutes at 37°C.

    • Wash the plate five times with wash buffer.

    • Add 90 µL of TMB substrate to each well.

    • Incubate for 15-20 minutes at 37°C in the dark.

    • Add 50 µL of stop solution to each well.

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Construct a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the this compound concentration in the samples by interpolating their absorbance values on the standard curve.

Detailed Methodology: Serum this compound LC-MS/MS

This protocol outlines a general procedure for this compound quantification by LC-MS/MS.

  • Sample Preparation:

    • To 100 µL of serum, add an internal standard (e.g., a stable isotope-labeled this compound).

    • Perform protein precipitation by adding an organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube.

    • Perform solid-phase extraction (SPE) to further purify and concentrate the this compound.

    • Elute the this compound from the SPE cartridge and evaporate the solvent.

    • Reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into a liquid chromatography system coupled to a tandem mass spectrometer.

    • Separate this compound from other components using a C18 reverse-phase column with a gradient of water and acetonitrile (B52724) containing formic acid.

    • Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.

  • Data Analysis:

    • Generate a calibration curve by analyzing a series of standards with known this compound concentrations.

    • Calculate the ratio of the peak area of the endogenous this compound to the peak area of the internal standard for both the samples and the standards.

    • Determine the this compound concentration in the samples by comparing their peak area ratios to the calibration curve.

Conclusion

This compound serves as a critical link between inflammation and iron metabolism. Its levels are consistently elevated across a spectrum of inflammatory conditions, often correlating with disease severity and activity. This comparative guide highlights the nuanced role of this compound in different pathologies and provides standardized methodologies for its accurate quantification. Further research into the precise mechanisms of this compound regulation and its downstream effects in these diseases will be instrumental in developing novel diagnostic and therapeutic strategies targeting the this compound-ferroportin axis.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of key experimental approaches used to validate the in vivo link between Interleukin-6 (IL-6) and the induction of hepcidin (B1576463), a central regulator of iron homeostasis. The objective is to offer a clear comparison of product performance and experimental data from seminal studies in the field.

The IL-6-Hepcidin Axis in Inflammation

Inflammation, whether from infection or chronic disease, often leads to a condition known as anemia of inflammation (also called anemia of chronic disease). A key player in this process is the inflammatory cytokine IL-6, which stimulates the liver to produce the peptide hormone this compound.[1][2][3] this compound, in turn, blocks iron export from cells into the bloodstream by binding to and degrading the iron transporter ferroportin.[2][4] This sequestration of iron restricts its availability for red blood cell production, leading to anemia. The signaling cascade for this process primarily involves the Janus kinase (JAK) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[1][2][4] Upon IL-6 binding to its receptor on hepatocytes, JAKs are activated, leading to the phosphorylation and nuclear translocation of STAT3, which then directly binds to the this compound promoter to initiate transcription.[1][5]

Comparative Analysis of In Vivo Validation Models

Several in vivo models have been instrumental in validating the IL-6-hepcidin axis. This section compares the outcomes of key experimental approaches.

Experimental ModelKey FindingsReference
IL-6 Administration in Humans Infusion of IL-6 into human volunteers led to a rapid increase in urinary this compound excretion and a subsequent decrease in serum iron levels.[3][5][6]Nemeth et al.
Turpentine-Induced Inflammation in Wild-Type Mice Injection of turpentine (B1165885), a potent inflammatory agent, resulted in increased this compound mRNA expression and a significant drop in serum iron levels.[3][6]Nemeth et al.
Turpentine-Induced Inflammation in IL-6 Knockout Mice In stark contrast to wild-type mice, IL-6 knockout mice failed to show an increase in this compound expression and did not develop hypoferremia following turpentine-induced inflammation.[3][5][6]Nemeth et al.
LPS-Induced Inflammation in Wild-Type Mice Treatment with lipopolysaccharide (LPS), a component of bacterial cell walls, led to an upregulation of this compound mRNA in the brain.[7][8]Wang et al.
LPS-Induced Inflammation in IL-6 Knockout Mice IL-6 knockout mice showed a significantly reduced this compound mRNA response to LPS treatment in the brain, further confirming the critical role of IL-6 in inflammation-induced this compound expression.[7][8]Wang et al.
Anti-IL-6 Receptor Antibody in a Cancer Anemia Model In mice with IL-6-producing lung carcinoma, treatment with an anti-IL-6 receptor antibody (MR16-1) prevented the increase in serum this compound levels and improved anemia.[9][10]Noguchi-Sasaki et al.
STAT3 Inhibition in a Mouse Model of Inflammation The STAT3 inhibitor, Stattic, significantly reduced the expression of phosphorylated STAT3 and this compound mRNA in the brains of LPS-treated wild-type mice.[7][8]Wang et al.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols from the cited studies.

Turpentine-Induced Inflammation in Mice
  • Animal Model: Wild-type and IL-6 knockout mice.

  • Inflammation Induction: A subcutaneous injection of 0.1 mL of turpentine was administered to induce a sterile abscess and a systemic inflammatory response.

  • Sample Collection: Liver tissue and blood samples were collected at specified time points after turpentine injection.

  • Analysis:

    • This compound mRNA levels in the liver were quantified using real-time quantitative PCR.

    • Serum iron levels were measured using a colorimetric assay.

  • Reference: Nemeth et al.[3][6]

LPS-Induced Neuroinflammation in Mice
  • Animal Model: Wild-type (IL-6+/+) and IL-6 knockout (IL-6-/-) mice.

  • Inflammation Induction: Mice were intraperitoneally injected with lipopolysaccharide (LPS) at a dose of 5 mg/kg.

  • Sample Collection: Brain tissues (cortex and hippocampus) were collected 24 hours after LPS injection.

  • Analysis:

    • This compound mRNA expression was determined by RT-PCR.

    • Phosphorylated STAT3 (p-STAT3) levels were assessed by Western blot to confirm the activation of the IL-6 signaling pathway.

  • Reference: Wang et al.[7][8]

Anti-IL-6 Receptor Antibody Treatment in a Xenograft Model
  • Animal Model: Nude mice subcutaneously inoculated with IL-6-producing human lung cancer cells (LC-06-JCK).

  • Treatment: Mice were administered an anti-mouse IL-6 receptor antibody (MR16-1).

  • Sample Collection: Blood samples were collected to monitor hematological parameters and serum this compound levels.

  • Analysis:

    • Serum this compound levels were measured by an enzyme-linked immunosorbent assay (ELISA).

    • Complete blood counts, including hemoglobin and hematocrit, were analyzed to assess the degree of anemia.

  • Reference: Noguchi-Sasaki et al.[9][10]

Visualizing the Molecular Pathway and Experimental Design

To further clarify the underlying mechanisms and experimental approaches, the following diagrams have been generated.

IL6_Hepcidin_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R Binds gp130 gp130 JAK JAK gp130->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes Hepcidin_Gene This compound Gene pSTAT3_dimer->Hepcidin_Gene Binds to Promoter Hepcidin_mRNA This compound mRNA Hepcidin_Gene->Hepcidin_mRNA Transcription

Caption: IL-6 signaling pathway leading to this compound induction.

Experimental_Workflow cluster_treatment Treatment WT_mice Wild-Type Mice Inflammation Induce Inflammation (e.g., Turpentine, LPS) WT_mice->Inflammation KO_mice IL-6 Knockout Mice KO_mice->Inflammation Hepcidin_mRNA Measure this compound mRNA (Liver/Brain) Inflammation->Hepcidin_mRNA 24h post-treatment Serum_Iron Measure Serum Iron Inflammation->Serum_Iron 24h post-treatment

Caption: Experimental workflow for comparing this compound induction in wild-type vs. IL-6 knockout mice.

References

A Comparative Analysis of Nutritional Modulators on Hepcidin Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key nutritional modulators and their impact on the expression of hepcidin (B1576463), the master regulator of iron homeostasis. Understanding how dietary components influence this compound levels is crucial for developing novel therapeutic strategies for iron-related disorders, including anemia of chronic disease and iron overload conditions. This document summarizes quantitative experimental data, details the underlying molecular pathways, and provides methodologies for key experimental procedures.

I. Quantitative Comparison of Nutritional Modulators of this compound

The following tables summarize the quantitative effects of various nutritional modulators on this compound expression, as documented in experimental studies. These findings highlight the diverse impacts of these compounds on iron regulation.

Table 1: Effect of Vitamins on this compound Expression

VitaminExperimental ModelConcentration/DoseChange in this compound ExpressionReference
Vitamin D (1,25-dihydroxyvitamin D3)Human THP-1 macrophages (LPS-stimulated)Increasing dosesDose-dependent decrease in this compound mRNA[1]
Human HepG2 cells5 nM~0.5-fold decrease in HAMP mRNA[2]
Healthy volunteers100,000 IU (single oral dose)34% decrease in circulating this compound within 24 hours[3]
Vitamin A (all-trans retinoic acid)Vitamin A-deficient rats-Increased liver this compound mRNA[4]
Wistar rats-No significant effect on Hamp mRNA expression in most conditions[5][6]
BALB/C mice (Vitamin A deficiency)-Upregulated liver this compound mRNA[7]

Table 2: Effect of Minerals on this compound Expression

MineralExperimental ModelConcentration/DoseChange in this compound ExpressionReference
Iron Healthy volunteers-Positively correlated with serum this compound[8]
Zinc Healthy schoolchildren10 mg/day for 3 monthsDecrease in serum iron; indirect effect on this compound suggested[9]
Hemodialysis patients34 mg/dayNo direct measurement of this compound, but improved erythropoietin responsiveness
Copper Human HuH7 hepatoma cells-Increased this compound expression[10]
Primary bone-marrow-derived macrophages (BMDMs)150 µM CuCl₂No change in Hamp gene expression[11]

Table 3: Effect of Polyphenols on this compound Expression

PolyphenolExperimental ModelConcentration/DoseChange in this compound ExpressionReference
Quercetin (B1663063) Rat (intraperitoneal injection)-Increased liver and spleen this compound mRNA[12]
HepG2 cells100 µMIncreased HAMP mRNA[13]
Myricetin Cultured cells and mice-Significantly inhibited this compound expression
Resveratrol HepG2 cells100 µMIncreased HAMP mRNA[13]

II. Signaling Pathways Modulating this compound Expression

The regulation of this compound expression is primarily controlled by two key signaling pathways: the Bone Morphogenetic Protein/Small Mothers Against Decapentaplegic (BMP/SMAD) pathway, which responds to iron levels, and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway, which is activated by inflammatory cytokines. Several nutritional modulators exert their effects by influencing these pathways.

A. The BMP/SMAD Signaling Pathway

The BMP/SMAD pathway is the principal regulator of this compound in response to iron status. Increased iron stores lead to the upregulation of BMP6, which binds to its receptor complex, including hemojuvelin (HJV), leading to the phosphorylation of SMAD1/5/8. These phosphorylated SMADs then complex with SMAD4 and translocate to the nucleus to activate the transcription of the this compound gene (HAMP).

BMP_SMAD_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP6 BMP6 BMPR BMP Receptor BMP6->BMPR HFE-TfR1 HFE-TfR1 Complex Holo-transferrin Holo-transferrin (High Iron) TfR2 Transferrin Receptor 2 Holo-transferrin->TfR2 pSMAD1/5/8 pSMAD1/5/8 BMPR->pSMAD1/5/8 Phosphorylation HJV Hemojuvelin (HJV) HJV->BMPR Co-receptor TfR2->BMPR Enhances Signaling SMAD_Complex pSMAD1/5/8-SMAD4 Complex pSMAD1/5/8->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex HAMP_Gene HAMP Gene SMAD_Complex->HAMP_Gene Transcription Activation Hepcidin_mRNA This compound mRNA HAMP_Gene->Hepcidin_mRNA

Caption: The BMP/SMAD signaling pathway for this compound regulation.

B. The JAK/STAT Signaling Pathway

The JAK/STAT pathway is the primary route for this compound induction during inflammation. Inflammatory cytokines, such as Interleukin-6 (IL-6), bind to their receptors on hepatocytes, activating Janus kinases (JAKs). JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, typically STAT3. Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it binds to the HAMP gene promoter and induces this compound transcription.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-6 Interleukin-6 (IL-6) IL-6R IL-6 Receptor IL-6->IL-6R JAK JAK IL-6R->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 pSTAT3 pSTAT3_Dimer pSTAT3 Dimer pSTAT3->pSTAT3_Dimer Dimerization HAMP_Gene HAMP Gene pSTAT3_Dimer->HAMP_Gene Transcription Activation Hepcidin_mRNA This compound mRNA HAMP_Gene->Hepcidin_mRNA

Caption: The JAK/STAT signaling pathway for this compound regulation.

III. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of nutritional modulators of this compound expression.

A. Quantification of this compound mRNA by Real-Time Quantitative PCR (qPCR)

This protocol is adapted from studies investigating the effects of Vitamin D and quercetin on this compound gene expression in cell culture.[2][13]

1. RNA Extraction and cDNA Synthesis:

  • Culture HepG2 cells to 80-90% confluency in appropriate media.

  • Treat cells with the nutritional modulator (e.g., 100 nM 1,25-dihydroxyvitamin D3 or 100 µM quercetin) or vehicle control for the desired time (e.g., 6-24 hours).

  • Lyse cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).

  • Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

2. qPCR Reaction:

  • Prepare a reaction mixture containing cDNA template, forward and reverse primers for the human HAMP gene and a housekeeping gene (e.g., GAPDH or ACTB), and a SYBR Green PCR master mix.

  • HAMP Forward Primer: 5'-CTGCAACCCCAGGACAGAG-3'

  • HAMP Reverse Primer: 5'-GGAATAAATAAGGAAGGGAGGGG-3'

  • Perform qPCR using a real-time PCR system with the following cycling conditions:

    • Initial denaturation: 95°C for 10 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 1 minute.

  • Include a melt curve analysis to verify the specificity of the amplified product.

3. Data Analysis:

  • Determine the cycle threshold (Ct) values for HAMP and the housekeeping gene in both treated and control samples.

  • Calculate the relative expression of HAMP mRNA using the 2-ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle-treated control.

B. Measurement of Serum this compound by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is a generalized procedure based on commercially available competitive ELISA kits used in human studies.[14][15][16]

1. Sample Preparation:

  • Collect whole blood from subjects and allow it to clot at room temperature for 30-60 minutes.

  • Centrifuge at 1000-2000 x g for 10 minutes to separate the serum.

  • Aliquot the serum and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.

2. ELISA Procedure:

  • Bring all reagents and samples to room temperature before use.

  • Prepare serial dilutions of the this compound standard to generate a standard curve.

  • Add standards and serum samples to the wells of a microplate pre-coated with an anti-hepcidin antibody.

  • Add a fixed amount of biotinylated this compound to each well. This will compete with the this compound in the sample for binding to the coated antibody.

  • Incubate the plate for the time specified in the kit instructions (typically 1-2 hours) at 37°C.

  • Wash the plate several times with the provided wash buffer to remove unbound components.

  • Add streptavidin-HRP conjugate to each well and incubate.

  • Wash the plate again to remove unbound conjugate.

  • Add TMB substrate solution to each well and incubate in the dark. A color change will develop.

  • Stop the reaction by adding a stop solution. The color will change from blue to yellow.

3. Data Analysis:

  • Read the absorbance of each well at 450 nm using a microplate reader.

  • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

C. Western Blot Analysis of Ferroportin

This protocol describes the detection of ferroportin protein in Caco-2 cells, a common model for intestinal iron absorption.[17][18][19][20][21]

1. Protein Extraction:

  • Culture Caco-2 cells and treat with the nutritional modulator of interest.

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and determine the protein concentration using a BCA protein assay.

2. SDS-PAGE and Protein Transfer:

  • Mix 20-30 µg of protein lysate with Laemmli sample buffer. Do not boil the samples , as ferroportin is a transmembrane protein prone to aggregation.

  • Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against ferroportin (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane again as described above.

4. Detection and Analysis:

  • Prepare an enhanced chemiluminescence (ECL) substrate and apply it to the membrane.

  • Capture the chemiluminescent signal using an imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein, such as β-actin or GAPDH.

  • Quantify the band intensities using densitometry software.

IV. Conclusion

The modulation of this compound expression by nutritional factors presents a promising avenue for the management of iron-related disorders. This guide provides a comparative overview of the effects of key vitamins, minerals, and polyphenols on this compound levels, supported by quantitative data from experimental studies. The detailed signaling pathways and experimental protocols offer a valuable resource for researchers and professionals in the field, facilitating further investigation and the development of targeted nutritional interventions. Further research is warranted to elucidate the precise mechanisms of action for all nutritional modulators and to translate these findings into effective clinical applications.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Hepcidin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling of peptides like Hepcidin is paramount to both personal safety and the integrity of experimental outcomes. Although comprehensive toxicological data for many research peptides, including this compound, may not be fully established, it is crucial to treat them as potentially hazardous substances.[1][2][3] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, fostering a secure laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

A thorough risk assessment should be conducted for specific laboratory tasks to determine if additional PPE is required.[1][4] However, the following table summarizes the minimum recommended PPE for handling this compound in both its lyophilized powder and solution forms.[1][5]

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes.[4][6] Must meet ANSI Z87.1 standards.[4]
Face ShieldRecommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[1][4]
Body Protection Laboratory CoatA standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[1]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are recommended for their chemical resistance.[1] Gloves should be inspected before use and changed immediately after contact with the peptide.[1][7]
Respiratory Protection Respirator / Dust MaskRecommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles.[1][8]
General Attire Long Pants & Closed-Toe ShoesRequired minimum attire for working in any laboratory where hazardous materials are handled.[1]
Operational Plan: From Receipt to Disposal

Proper handling, storage, and disposal are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or compromised seals.[1]

  • For long-term storage of lyophilized this compound, keep the powder at -20°C or colder in a tightly sealed, desiccated container, protected from light.[1][8]

  • When storing this compound in solution, it is best to create single-use aliquots and store them frozen at -20°C or -80°C to prevent repeated freeze-thaw cycles.[1]

Handling and Experimental Procedures:

  • Always handle this compound in a well-ventilated area, preferably within a fume hood, especially when working with the lyophilized powder to prevent inhalation.[7][9]

  • Avoid contact with skin and eyes.[7]

  • When reconstituting the peptide, add the solvent slowly and gently to avoid aerosolization of the powder.

  • Use dedicated and sterile equipment to prevent cross-contamination.[9]

Spill and Emergency Procedures

In the event of a spill or accidental exposure, follow these procedures:

  • Spills: For powder spills, gently cover with absorbent paper to avoid raising dust, then wet the paper before cleaning.[4] For liquid spills, absorb with sand or vermiculite.[4] Place all cleanup materials in a sealed container for proper disposal.[4] Ventilate the area and wash it thoroughly after cleanup.[4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[7]

  • Eye Contact: Rinse the eyes with water for at least 15 minutes and seek medical attention.[7]

  • Inhalation: Move to fresh air. If you feel unwell, seek medical attention.[8]

  • Ingestion: Rinse your mouth with water and seek immediate medical attention.[7]

Disposal Plan: Ensuring Environmental and Personal Safety

The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and potential exposure.

  • Waste Segregation: At the point of generation, segregate waste into three main streams: solid waste (contaminated gloves, pipette tips, tubes), liquid waste (unused solutions, contaminated buffers), and sharps waste (needles, syringes).[4]

  • Waste Collection:

    • Solid Waste: Collect in a dedicated, clearly labeled, leak-proof container (e.g., high-density polyethylene).[4]

    • Liquid Waste: Collect in a dedicated, clearly labeled, leak-proof, and chemically resistant container.[4] Do not dispose of peptide waste down the drain.[4]

    • Sharps Waste: Dispose of immediately in a designated puncture-resistant sharps container.[4]

  • Biohazardous Waste: If this compound was used in experiments involving biological materials (e.g., cell-based assays, animal models), the waste must be treated as biohazardous.[4][10] This may require decontamination, such as autoclaving, before being disposed of as chemical waste.[10] Always consult your institution's biosafety guidelines.[4]

  • Final Disposal: Arrange for the disposal of all waste through your institution's Environmental Health and Safety (EHS) office.[5] The most common method for the final disposal of peptide-based compounds is incineration under controlled conditions.[10]

Visualizing the Workflow

To further clarify the procedural steps for safely handling this compound, the following diagrams illustrate the key decision-making processes.

Safe Handling and PPE Selection for this compound cluster_handling Handling Workflow cluster_ppe PPE Selection Logic start Start: Receive this compound inspect Inspect Container for Damage start->inspect storage Store Appropriately (Lyophilized: -20°C, Solution: -80°C Aliquots) inspect->storage ppe Don Appropriate PPE storage->ppe weigh Weighing Lyophilized Powder? ppe->weigh reconstitute Reconstitute in Fume Hood weigh->reconstitute Yes experiment Perform Experiment weigh->experiment No (Using Solution) reconstitute->experiment dispose Dispose of Waste experiment->dispose end End dispose->end task Task Assessment base_ppe Minimum PPE: Lab Coat, Safety Goggles, Nitrile Gloves, Long Pants, Closed-Toe Shoes task->base_ppe powder Handling Powder? base_ppe->powder respirator Add Respirator/Dust Mask powder->respirator Yes splash Splash Risk? powder->splash No respirator->splash face_shield Add Face Shield splash->face_shield Yes final_ppe Proceed with Task splash->final_ppe No face_shield->final_ppe This compound Waste Disposal Plan start Waste Generation segregate Segregate Waste at Source start->segregate solid Solid Waste (Gloves, Tubes, etc.) segregate->solid liquid Liquid Waste (Solutions, Buffers) segregate->liquid sharps Sharps Waste (Needles, Syringes) segregate->sharps biohazard_check Biohazardous Material Used? solid->biohazard_check liquid->biohazard_check sharps->biohazard_check decontaminate Decontaminate (e.g., Autoclave) biohazard_check->decontaminate Yes collect_solid Collect in Labeled, Leak-Proof Container biohazard_check->collect_solid No collect_liquid Collect in Labeled, Chemically Resistant Container biohazard_check->collect_liquid No collect_sharps Collect in Puncture- Resistant Sharps Container biohazard_check->collect_sharps No decontaminate->collect_solid decontaminate->collect_liquid decontaminate->collect_sharps ehs_disposal Arrange Disposal via Institutional EHS collect_solid->ehs_disposal collect_liquid->ehs_disposal collect_sharps->ehs_disposal end End of Life ehs_disposal->end

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.